Methyl 3-[3-(trifluoromethyl)phenyl]propanoate
Description
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Properties
IUPAC Name |
methyl 3-[3-(trifluoromethyl)phenyl]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3O2/c1-16-10(15)6-5-8-3-2-4-9(7-8)11(12,13)14/h2-4,7H,5-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOJOGGQDFLABIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC1=CC(=CC=C1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to Methyl 3-[3-(trifluoromethyl)phenyl]propanoate
For Researchers, Scientists, and Drug Development Professionals
Foreword
As a Senior Application Scientist, my experience has underscored the critical importance of understanding the nuanced chemical properties of key intermediates in the complex landscape of drug discovery and development. Methyl 3-[3-(trifluoromethyl)phenyl]propanoate is one such molecule, a compound whose structural features—specifically the presence of a trifluoromethyl group on the phenyl ring—confer unique electronic and steric properties. This guide is designed to provide an in-depth, practical, and scientifically rigorous overview of this compound, moving beyond a simple recitation of facts to explain the causality behind its behavior and applications. The protocols and data presented herein are synthesized from established chemical principles and available data on analogous compounds, aiming to create a self-validating system of information for the discerning researcher.
Molecular Structure and Physicochemical Properties
Methyl 3-[3-(trifluoromethyl)phenyl]propanoate (CAS Number: 294856-02-3) is an aromatic ester with the molecular formula C₁₁H₁₁F₃O₂ and a molecular weight of 232.20 g/mol .[1] Its structure is characterized by a methyl propanoate chain attached to a benzene ring at the meta-position with a trifluoromethyl substituent.
Structural Diagram:
Caption: 2D Structure of Methyl 3-[3-(trifluoromethyl)phenyl]propanoate
The trifluoromethyl group is a key determinant of this molecule's properties. Its strong electron-withdrawing nature and high lipophilicity significantly influence the compound's reactivity, metabolic stability, and interactions with biological targets.[2][3]
Table 1: Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₁F₃O₂ | [1] |
| Molecular Weight | 232.20 g/mol | [1] |
| CAS Number | 294856-02-3 | [1] |
| Appearance | Colorless to light yellow liquid (Predicted) | N/A |
| Boiling Point | 232.9 ± 35.0 °C (Predicted) | N/A |
| Density | 1.1 g/cm³ (Predicted) | [4] |
| Refractive Index | N/A | N/A |
| Solubility | Expected to be soluble in common organic solvents like methanol, ethanol, chloroform, and ethyl acetate. Insoluble in water. | Based on analogs |
Synthesis and Purification
Methyl 3-[3-(trifluoromethyl)phenyl]propanoate can be reliably synthesized via a two-step process: catalytic hydrogenation of m-trifluoromethyl cinnamic acid to yield 3-(3-trifluoromethylphenyl)propionic acid, followed by Fischer esterification.
Workflow Diagram: Synthesis of Methyl 3-[3-(trifluoromethyl)phenyl]propanoate
Caption: Synthetic workflow for Methyl 3-[3-(trifluoromethyl)phenyl]propanoate.
Step 1: Synthesis of 3-(3-trifluoromethylphenyl)propionic acid
This precursor is synthesized by the catalytic hydrogenation of m-trifluoromethyl cinnamic acid. The use of palladium on carbon (Pd/C) as a catalyst is standard for this type of transformation due to its high efficiency and selectivity for double bond reduction.
Experimental Protocol:
-
Reaction Setup: In a suitable reaction vessel, dissolve m-trifluoromethyl cinnamic acid in a solvent such as methanol.
-
Catalyst Addition: Add 10% Pd/C catalyst to the solution.
-
Hydrogenation: The reaction mixture is then subjected to catalytic hydrogenation under a micro positive pressure of hydrogen gas for 16-20 hours.
-
Work-up: After the reaction is complete, the catalyst is recovered by filtration. The solvent is then removed under reduced pressure.
-
Crystallization: The resulting product is dissolved in a non-polar solvent like petroleum ether, n-hexane, or cyclohexane and cooled to a low temperature to precipitate the crystals.
-
Isolation: The solid is collected by filtration and dried under reduced pressure to yield 3-(3-trifluoromethylphenyl)propionic acid.[5]
Step 2: Fischer Esterification to Methyl 3-[3-(trifluoromethyl)phenyl]propanoate
The carboxylic acid is then esterified using methanol in the presence of an acid catalyst. The Fischer esterification is a classic and reliable method for this conversion. The reaction is an equilibrium process, and to drive it towards the product, an excess of the alcohol (methanol) is typically used.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 3-(3-trifluoromethylphenyl)propionic acid in an excess of anhydrous methanol.
-
Catalyst Addition: Slowly and cautiously add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid, to the mixture.
-
Reflux: Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After cooling, the excess methanol is removed under reduced pressure. The residue is then diluted with water and extracted with an organic solvent like ethyl acetate.
-
Neutralization: The organic layer is washed with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a wash with brine.
-
Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude ester.
-
Purification: The final product, Methyl 3-[3-(trifluoromethyl)phenyl]propanoate, can be purified by vacuum distillation.
Spectroscopic Characterization
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the two methylene groups of the propanoate chain, and the methyl ester protons.
Table 2: Predicted ¹H NMR Chemical Shifts
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aromatic (C₆H₄) | 7.3 - 7.6 | Multiplet | 4H |
| -CH₂-Ar | ~2.9 | Triplet | 2H |
| -CH₂-COOCH₃ | ~2.6 | Triplet | 2H |
| -OCH₃ | ~3.7 | Singlet | 3H |
The aromatic protons will appear as a complex multiplet in the downfield region due to the influence of the trifluoromethyl group. The methylene protons adjacent to the aromatic ring will be slightly more downfield than those adjacent to the carbonyl group. The methyl ester protons will appear as a singlet.
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will provide information on the number of unique carbon environments in the molecule.
Table 3: Predicted ¹³C NMR Chemical Shifts
| Carbon | Chemical Shift (δ, ppm) |
| C=O (Ester) | ~173 |
| Aromatic (quaternary, C-CF₃) | ~131 (quartet, J ≈ 32 Hz) |
| Aromatic (CH) | 123 - 132 |
| Aromatic (quaternary, C-CH₂) | ~140 |
| -CF₃ | ~124 (quartet, J ≈ 272 Hz) |
| -OCH₃ | ~52 |
| -CH₂-Ar | ~35 |
| -CH₂-COOCH₃ | ~30 |
The carbonyl carbon will be the most downfield signal. The carbon attached to the trifluoromethyl group will appear as a quartet due to coupling with the fluorine atoms, as will the trifluoromethyl carbon itself, with a much larger coupling constant.
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum will be dominated by a strong absorption band for the carbonyl group of the ester.
Table 4: Predicted IR Absorption Bands
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| C-H (aromatic) | 3100 - 3000 | Medium |
| C-H (aliphatic) | 3000 - 2850 | Medium |
| C=O (ester) | 1750 - 1735 | Strong |
| C-O (ester) | 1300 - 1000 | Strong |
| C-F (trifluoromethyl) | 1350 - 1100 | Strong, multiple bands |
The most characteristic peak will be the strong C=O stretch. The presence of the trifluoromethyl group will give rise to several strong absorption bands in the fingerprint region.[6]
Mass Spectrometry (Predicted)
In the mass spectrum, the molecular ion peak [M]⁺ is expected at m/z 232. Common fragmentation patterns for similar esters include the loss of the methoxy group (-OCH₃) to give a fragment at m/z 201, and cleavage at the benzylic position.
Diagram: Predicted Mass Spectrum Fragmentation
Caption: Predicted major fragmentation pathways for Methyl 3-[3-(trifluoromethyl)phenyl]propanoate.
Applications in Research and Drug Development
The primary significance of Methyl 3-[3-(trifluoromethyl)phenyl]propanoate in the pharmaceutical industry lies in its role as a key intermediate in the synthesis of more complex bioactive molecules.[2]
Intermediate for Cinacalcet Synthesis
Methyl 3-[3-(trifluoromethyl)phenyl]propanoate is a precursor to 3-(3-trifluoromethylphenyl)propionaldehyde, which is a crucial intermediate in the synthesis of Cinacalcet.[7][8] Cinacalcet is a calcimimetic drug used to treat secondary hyperparathyroidism in patients with chronic kidney disease and hypercalcemia in patients with parathyroid carcinoma.[9] The synthesis involves the conversion of the ester to the aldehyde, which is then used in a reductive amination reaction.[5][7][10]
Scaffold for Novel Bioactive Compounds
The trifluoromethylphenyl propanoate moiety is a valuable scaffold for the development of new therapeutic agents. The trifluoromethyl group can enhance a molecule's metabolic stability and binding affinity to biological targets.[3] Research into compounds containing this structural motif is ongoing in various therapeutic areas.
Biological Activity and Toxicology
While specific toxicological data for Methyl 3-[3-(trifluoromethyl)phenyl]propanoate is not extensively documented, the biological activity of compounds containing the trifluoromethylphenyl group has been a subject of interest in medicinal chemistry. The trifluoromethyl group is known to modulate the electronic and lipophilic properties of a molecule, which can lead to enhanced biological activity.[3]
Compounds containing the trifluoromethyl moiety have shown a wide range of biological activities, including antiviral and anticancer properties.[11][12] However, it is crucial to note that the biological effects are highly dependent on the overall molecular structure.
Safety and Handling:
As with any chemical, appropriate safety precautions should be taken when handling Methyl 3-[3-(trifluoromethyl)phenyl]propanoate. This includes working in a well-ventilated area, wearing personal protective equipment (gloves, safety glasses), and avoiding inhalation, ingestion, or skin contact.[13] For related compounds, hazards such as skin and eye irritation have been reported.[14] A full safety data sheet (SDS) should be consulted before use.
Conclusion
Methyl 3-[3-(trifluoromethyl)phenyl]propanoate is a valuable chemical intermediate with significant potential in drug discovery and development, most notably as a precursor for the synthesis of Cinacalcet. Its unique chemical properties, imparted by the trifluoromethyl group, make it an attractive building block for the design of novel therapeutic agents. This guide has provided a comprehensive overview of its synthesis, properties, and applications, drawing upon established chemical principles and data from analogous compounds to offer a practical and scientifically grounded resource for researchers in the field.
References
-
Loba Chemie. 3-[3-TRIFLUOROMETHYL) PHENYL] PROPENALDEHYDE MSDS. [Link]
-
Doc Brown's Chemistry. mass spectrum of methyl propanoate C4H8O2 CH3CH2COOCH3 fragmentation pattern of m/z m/e ions for analysis and identification of methyl propionate image diagram doc brown's advanced organic chemistry revision notes. [Link]
-
Doc Brown's Chemistry. Advanced Organic Chemistry: The 1H NMR spectrum of methyl propanoate. [Link]
-
MDPI. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
-
PubChem. Methyl 3-[3-(trifluoromethyl)phenyl]propanoate. [Link]
-
Prakash, G. K. S., et al. (2021). Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. Beilstein Journal of Organic Chemistry, 17, 466–472. [Link]
-
Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Journal of Medicinal Chemistry, 58(21), 8315–8359. [Link]
- Google Patents. CN104693020A - Preparation method of 3-(3-trifluoromethylphenyl)
-
Prakash, G. K. S., et al. (2021). Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. Beilstein Journal of Organic Chemistry, 17, 466-472. [Link]
-
MDPI. Improved Process for the Synthesis of 3-(3-Trifluoromethylphenyl)propanal for More Sustainable Production of Cinacalcet HCl. [Link]
-
Doc Brown's Chemistry. Introductory note on the 13C NMR spectrum of methyl propanoate. [Link]
-
RSC Publishing. Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks. [Link]
-
MDPI. The Antiviral Activity of Trifluoromethylthiolane Derivatives. [Link]
-
SpectraBase. 3,3,3-Triphenylpropionic acid - Optional[1H NMR] - Chemical Shifts. [Link]
-
PubMed. Improved Process for the Synthesis of 3-(3-Trifluoromethylphenyl)propanal for More Sustainable Production of Cinacalcet HCl. [Link]
-
Chemistry LibreTexts. Infrared Spectroscopy Absorption Table. [Link]
- Google Patents.
-
ResearchGate. (PDF) Comparative effects of trifluoromethyl- and methyl-group substitutions in proline. [Link]
-
National Institutes of Health. Rapid Biomolecular Trifluoromethylation Using Cationic Aromatic Sulfonate Esters as Visible Light-Triggered Radical Photocages. [Link]
-
Supporting Information. 2 - Supporting Information. [Link]
-
ACS Publications. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. [Link]
-
ScienceDirect. Synthesis of aromatic trifluoromethyl compounds: The potential for large scale application. [Link]
-
Doc Brown's Chemistry. infrared spectrum of methyl propanoate C4H8O2 CH3CH2COOCH3 prominent wavenumbers cm-1 detecting ester functional groups present finger print for identification of methyl propionate image diagram doc brown's advanced organic chemistry revision notes. [Link]
-
ResearchGate. Mass spectral fragmentation pattern of the underivatized halogenated... | Download Scientific Diagram. [Link]
-
European Patent Office. PROCESS FOR THE PREPARATION OF CINACALCET BASE - EP1915335 B1. [Link]
-
Wiley Online Library. Prediction of Fragmentation Pathway of Natural Products, Antibiotics, and Pesticides by ChemFrag. [Link]
-
MDPI. A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]
-
University of Colorado Boulder. Table of Characteristic IR Absorptions. [Link]
-
Chemistry LibreTexts. Fragmentation Patterns in Mass Spectra. [Link]
-
University of Illinois. IR handout.pdf. [Link]
-
ResearchGate. (b) Infrared spectrum of methyl propionate recorded after deposition at... [Link]
Sources
- 1. Methyl 3-[3-(trifluoromethyl)phenyl]propanoate | C11H11F3O2 | CID 53230361 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. CN104693020A - Preparation method of 3-(3-trifluoromethylphenyl) propionic acid serving as cinacalcethdrochloride intermediate - Google Patents [patents.google.com]
- 6. infrared spectrum of methyl propanoate C4H8O2 CH3CH2COOCH3 prominent wavenumbers cm-1 detecting ester functional groups present finger print for identification of methyl propionate image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. Improved Process for the Synthesis of 3-(3-Trifluoromethylphenyl)propanal for More Sustainable Production of Cinacalcet HCl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Improved Process for the Synthesis of 3-(3-Trifluoromethylphenyl)propanal for More Sustainable Production of Cinacalcet HCl [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. WO2010128388A2 - An improved process for the preparation of intermediate compounds useful for the preparation of cinacalcet - Google Patents [patents.google.com]
- 11. Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. mdpi.com [mdpi.com]
- 13. static.cymitquimica.com [static.cymitquimica.com]
- 14. tcichemicals.com [tcichemicals.com]
An In-depth Technical Guide to Methyl 3-[3-(trifluoromethyl)phenyl]propanoate
CAS Number: 294856-02-3
This technical guide provides a comprehensive overview of Methyl 3-[3-(trifluoromethyl)phenyl]propanoate, a key intermediate in pharmaceutical and agrochemical research. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its synthesis, physicochemical properties, and potential applications, with a strong emphasis on the scientific rationale behind its use.
Introduction
Methyl 3-[3-(trifluoromethyl)phenyl]propanoate is a substituted aromatic carboxylic acid ester. The presence of the trifluoromethyl (CF3) group on the phenyl ring is of particular significance in medicinal chemistry. The CF3 group is a cornerstone in modern drug design, known for its ability to enhance the metabolic stability, lipophilicity, and binding affinity of molecules to their biological targets.[1] This guide will delve into the synthesis of this compound, its analytical characterization, and the strategic advantages conferred by its unique structural features in the context of drug discovery and development.
Physicochemical Properties
A summary of the key physicochemical properties of Methyl 3-[3-(trifluoromethyl)phenyl]propanoate is presented in the table below. These properties are crucial for its handling, formulation, and behavior in biological systems.[2]
| Property | Value | Source |
| CAS Number | 294856-02-3 | PubChem[2] |
| Molecular Formula | C11H11F3O2 | PubChem[2] |
| Molecular Weight | 232.20 g/mol | PubChem[2] |
| IUPAC Name | methyl 3-[3-(trifluoromethyl)phenyl]propanoate | PubChem[2] |
Synthesis of Methyl 3-[3-(trifluoromethyl)phenyl]propanoate
The synthesis of Methyl 3-[3-(trifluoromethyl)phenyl]propanoate can be efficiently achieved through a two-step process. The first step involves the synthesis of the precursor carboxylic acid, followed by its esterification.
Step 1: Synthesis of 3-(3-(Trifluoromethyl)phenyl)propionic acid
The precursor acid can be prepared via the catalytic hydrogenation of 3-(trifluoromethyl)cinnamic acid. This reaction selectively reduces the carbon-carbon double bond of the cinnamic acid derivative without affecting the aromatic ring or the trifluoromethyl group.[3][4]
Experimental Protocol:
-
Reaction Setup: In a hydrogenation reactor, dissolve 3-(trifluoromethyl)cinnamic acid in a suitable solvent such as methanol or ethanol.[3]
-
Catalyst Addition: Add a catalytic amount of 5% Palladium on carbon (Pd/C) to the solution.[3]
-
Hydrogenation: Pressurize the reactor with hydrogen gas (micro positive pressure) and stir the reaction mixture at room temperature for 16-20 hours.[3]
-
Work-up: Upon completion of the reaction, filter the mixture to remove the Pd/C catalyst. The filtrate is then concentrated under reduced pressure to yield the crude 3-(3-(trifluoromethyl)phenyl)propionic acid.[3]
-
Purification: The crude product can be further purified by recrystallization from a solvent such as petroleum ether, n-hexane, or cyclohexane to yield the final product with high purity (>99.7%).[3]
Diagram of the Synthesis of 3-(3-(Trifluoromethyl)phenyl)propionic acid:
Caption: Catalytic hydrogenation of 3-(trifluoromethyl)cinnamic acid.
Step 2: Fischer-Speier Esterification
The synthesized 3-(3-(trifluoromethyl)phenyl)propionic acid is then converted to its methyl ester via Fischer-Speier esterification. This is a classic acid-catalyzed esterification reaction.[5][6]
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 3-(3-(trifluoromethyl)phenyl)propionic acid in an excess of anhydrous methanol.
-
Catalyst Addition: Add a catalytic amount of a strong acid, such as sulfuric acid (H2SO4) or p-toluenesulfonic acid (p-TsOH), to the solution.
-
Reaction: Heat the mixture to reflux and maintain the temperature for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the excess acid with a mild base, such as a saturated sodium bicarbonate solution.
-
Extraction: Extract the product into an organic solvent like diethyl ether or ethyl acetate.
-
Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to obtain the crude Methyl 3-[3-(trifluoromethyl)phenyl]propanoate. Further purification can be achieved by vacuum distillation or column chromatography.
Diagram of the Fischer-Speier Esterification:
Caption: Fischer-Speier esterification of the precursor acid.
Analytical Characterization
Predicted Spectroscopic Data:
| Technique | Predicted Features |
| ¹H NMR | - Aromatic protons (4H, multiplet) in the range of 7.2-7.6 ppm. - Methylene protons adjacent to the aromatic ring (~2.9 ppm, triplet). - Methylene protons adjacent to the carbonyl group (~2.6 ppm, triplet). - Methyl ester protons (~3.7 ppm, singlet). |
| ¹³C NMR | - Carbonyl carbon (~173 ppm). - Aromatic carbons (signals between 120-140 ppm). - Trifluoromethyl carbon (quartet due to C-F coupling, ~124 ppm). - Methylene carbons (~30-35 ppm). - Methyl ester carbon (~52 ppm). |
| Mass Spec. | - Molecular ion peak (M+) at m/z 232. |
| IR | - Carbonyl (C=O) stretch around 1735 cm⁻¹. - C-F stretching bands in the region of 1100-1350 cm⁻¹. |
Applications in Drug Development
The trifluoromethyl group is a key pharmacophore in many approved drugs.[7] Its incorporation into a molecule can significantly enhance its drug-like properties.
-
Metabolic Stability: The C-F bond is exceptionally strong, making the trifluoromethyl group resistant to metabolic degradation by cytochrome P450 enzymes. This increased metabolic stability can lead to a longer in vivo half-life of a drug candidate.[1]
-
Lipophilicity: The trifluoromethyl group increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and the blood-brain barrier.[1] This is a critical factor for drugs targeting the central nervous system.
-
Binding Affinity: The strong electron-withdrawing nature of the trifluoromethyl group can alter the electronic properties of the aromatic ring, potentially leading to stronger interactions with biological targets such as enzymes and receptors.[1]
Compounds containing the 3-(trifluoromethyl)phenyl moiety have shown a range of biological activities, including antimicrobial and anticancer properties.[8][9][10] Therefore, Methyl 3-[3-(trifluoromethyl)phenyl]propanoate serves as a valuable building block for the synthesis of novel therapeutic agents in these and other disease areas. For instance, the related compound 3-(3-Trifluoromethylphenyl)propionic acid is a known intermediate in the synthesis of anti-inflammatory and analgesic drugs, as well as herbicides and pesticides.[11]
Conclusion
Methyl 3-[3-(trifluoromethyl)phenyl]propanoate is a strategically important molecule for researchers in the fields of medicinal chemistry and drug discovery. Its synthesis from readily available starting materials is straightforward, and its structural features, particularly the trifluoromethyl group, offer significant advantages in the design of novel therapeutic agents with improved pharmacokinetic and pharmacodynamic profiles. This guide provides a solid foundation for the synthesis, characterization, and potential applications of this valuable chemical intermediate.
References
- Google Patents. CN105601517A - Synthetic method of methyl 3,3,3-trifluoropropionate.
- Google Patents. CN104693020A - Preparation method of 3-(3-trifluoromethylphenyl) propionic acid serving as cinacalcethdrochloride intermediate.
- Google Patents. CN102351651A - Preparation method of 3,3,3-trifluoropropanol.
-
ResearchGate. Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. Retrieved from [Link]
-
PMC - PubMed Central. Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. Retrieved from [Link]
-
Chem-Impex. 3-(3-Trifluoromethylphenyl)propionic acid. Retrieved from [Link]
-
Organic Syntheses. (R)-2-(BENZYLOXYCARBONYLAMINO-METHYL)-3-PHENYLPROPANOIC ACID (Z-β 2 hPHE-OH). Retrieved from [Link]
-
SciRP.org. Theoretical Study of N-Methyl-3-Phenyl-3-(4-(Trifluoromethyl) Phenoxy) Propan as a Drug and Its Five Derivatives. Retrieved from [Link]
-
PubChem. Methyl 3-[3-(trifluoromethyl)phenyl]propanoate. Retrieved from [Link]
-
MDPI. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Retrieved from [Link]
-
ResearchGate. Heck reaction a of aryl halide with methyl acrylate catalyzed by palladium complex. Retrieved from [Link]
-
ResearchGate. Synthesis and biological activity of 4-[5(4-substituted phenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide. Retrieved from [Link]
-
MDPI. Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. Retrieved from [Link]
-
MDPI. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]
-
PubMed Central. Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. Retrieved from [Link]
-
MassBank. METHYL 3-PHENYLPROPIONATE; EI-B; MS. Retrieved from [Link]
-
ERIC. An Undergraduate Organic Chemistry Laboratory: The Facile Hydrogenation of Methyl Trans-Cinnamate. Retrieved from [Link]
-
ResearchGate. Kinetics of Esterification of Propionic Acid with Methanol over a Fibrous Polymer-Supported Sulphonic Acid Catalyst. Retrieved from [Link]
-
MDPI. Synthesis, Antimicrobial and Antiproliferative Activity of 1-Trifluoromethylphenyl-3-(4-arylthiazol-2-yl)thioureas. Retrieved from [Link]
-
ACS Omega. Convenient Synthesis and Anticancer Activity of Methyl 2-[3-(3-Phenyl-quinoxalin-2-ylsulfanyl)propanamido]alkanoates and N-Alkyl 3-((3-Phenyl-quinoxalin-2-yl)sulfanyl)propanamides. Retrieved from [Link]
-
RSC Publishing. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives. Retrieved from [Link]
-
Springer. CATALYTIC HYDROGENATION OF METHYL ESTERS OF SOME 1H-PYRAZOLINE-3-CARBOXYLIC ACIDS. Retrieved from [Link]
-
Åbo Akademi University Research Portal. Kinetics of esterification of propanoic acid with methanol over a fibrous polymer-supported sulphonic acid catalyst. Retrieved from [Link]
- Google Patents. US7199257B1 - Process for the synthesis of N-(4-cyano-3-trifluoromethylphenyl)-3-(4-fluorophenylsulfonyl)-2-hydroxy-2-methylpropionamide.
- Google Patents. CN103508875A - 2,3,3,3-tetrafluoro propionic acid (I) synthesis method.
-
ResearchGate. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Retrieved from [Link]
-
MDPI. Redundancy-Free Models for Mathematical Descriptions of Three-Phase Catalytic Hydrogenation of Cinnamaldehyde. Retrieved from [Link]
-
ResearchGate. Heck reactions of aryl halides and methyl acrylate a catalyzed by complex 3. Retrieved from [Link]
-
OperaChem. Fischer Esterification-Typical Procedures. Retrieved from [Link]
-
MDPI. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Retrieved from [Link]
-
ResearchGate. Homogeneous catalytic hydrogenation of perfluoro methyl esters. Retrieved from [Link]
-
PubMed. Heck reactions of iodobenzene and methyl acrylate with conventional supported palladium catalysts in the presence of organic and/or inorganic bases without ligands. Retrieved from [Link]
-
Chem-Impex. 3-[3-(trifluorometil)fenil]-1-propanol. Retrieved from [Link]
-
ResearchGate. Scope of the Heck reaction between aryl halides and methyl acrylate... Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Methyl 3-[3-(trifluoromethyl)phenyl]propanoate | C11H11F3O2 | CID 53230361 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CN104693020A - Preparation method of 3-(3-trifluoromethylphenyl) propionic acid serving as cinacalcethdrochloride intermediate - Google Patents [patents.google.com]
- 4. nacatsoc.org [nacatsoc.org]
- 5. researchgate.net [researchgate.net]
- 6. research.abo.fi [research.abo.fi]
- 7. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years | MDPI [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. chemimpex.com [chemimpex.com]
An In-depth Technical Guide to the Spectral Analysis of Methyl 3-[3-(trifluoromethyl)phenyl]propanoate
Introduction
Methyl 3-[3-(trifluoromethyl)phenyl]propanoate is a valuable intermediate in the synthesis of various biologically active molecules, particularly in the pharmaceutical and agrochemical sectors.[1] Its structure, featuring a trifluoromethyl-substituted aromatic ring and a methyl ester moiety, imparts unique physicochemical properties that are of significant interest in drug development. The trifluoromethyl group, in particular, can enhance metabolic stability, binding affinity, and lipophilicity of a parent compound.
A thorough understanding of the spectral characteristics of Methyl 3-[3-(trifluoromethyl)phenyl]propanoate is paramount for its unambiguous identification, purity assessment, and quality control during synthesis and application. This technical guide provides a comprehensive analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. The interpretations are grounded in fundamental spectroscopic principles and supported by data from closely related analogs and authoritative spectral databases.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of an organic compound in solution. The analysis of ¹H (proton) and ¹³C (carbon-13) NMR spectra allows for the mapping of the carbon-hydrogen framework.
¹H NMR Spectroscopy
The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For Methyl 3-[3-(trifluoromethyl)phenyl]propanoate, we anticipate five distinct signals corresponding to the different proton environments in the molecule.
Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Signal | Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Integration | Assignment |
| a | 3.68 | Singlet (s) | 3H | -OCH₃ |
| b | 2.65 | Triplet (t) | 2H | -CH₂-C=O |
| c | 3.01 | Triplet (t) | 2H | Ar-CH₂- |
| d | 7.40 - 7.55 | Multiplet (m) | 4H | Ar-H |
Interpretation and Causality:
-
Signal a (-OCH₃): The methyl ester protons are in a relatively shielded environment, giving rise to a singlet at approximately 3.68 ppm. The absence of adjacent protons results in a singlet multiplicity.
-
Signals b and c (Propanoate Chain): The two methylene groups (-CH₂-CH₂-) form an A₂B₂ spin system. The methylene group adjacent to the carbonyl (b) is deshielded by the electron-withdrawing nature of the carbonyl group, and is expected to appear as a triplet around 2.65 ppm. The benzylic methylene group (c) is deshielded by the aromatic ring and will also appear as a triplet, slightly further downfield at around 3.01 ppm. The triplet multiplicity for both signals arises from coupling to the adjacent two protons (n+1 rule, 2+1=3).
-
Signal d (Aromatic Protons): The four protons on the metasubstituted aromatic ring are in different chemical environments and will likely appear as a complex multiplet in the range of 7.40-7.55 ppm. The electron-withdrawing trifluoromethyl group will deshield the adjacent protons.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of Methyl 3-[3-(trifluoromethyl)phenyl]propanoate in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
-
Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
-
Data Acquisition: Obtain the spectrum at room temperature using a standard pulse sequence. Key parameters include a spectral width of -2 to 12 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.
-
Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale to the TMS signal at 0.00 ppm. Integrate the signals to determine the relative proton ratios.
Diagram: ¹H-¹H Spin-Spin Coupling Network
Caption: Predicted ¹H-¹H spin-spin coupling in Methyl 3-[3-(trifluoromethyl)phenyl]propanoate.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.
Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) (Predicted) | Assignment |
| 172.5 | C=O (Ester Carbonyl) |
| 141.8 | Ar-C (C-CH₂ ) |
| 131.5 | Ar-CH |
| 130.8 (q, J ≈ 32 Hz) | Ar-C-CF₃ |
| 129.1 | Ar-CH |
| 125.2 (q, J ≈ 4 Hz) | Ar-CH |
| 124.0 (q, J ≈ 272 Hz) | CF₃ |
| 123.8 (q, J ≈ 4 Hz) | Ar-CH |
| 51.8 | -OCH₃ |
| 35.5 | -CH₂-C=O |
| 30.2 | Ar-CH₂- |
Interpretation and Causality:
-
Carbonyl Carbon: The ester carbonyl carbon is highly deshielded and appears at the downfield end of the spectrum, around 172.5 ppm.
-
Aromatic Carbons: The aromatic region will show several signals. The carbon attached to the trifluoromethyl group will appear as a quartet due to one-bond coupling with the three fluorine atoms (¹JCF). The CF₃ carbon itself will also be a quartet with a large coupling constant. The other aromatic carbons will have chemical shifts influenced by the positions of the substituents.
-
Propanoate and Methyl Carbons: The carbons of the propanoate chain and the methyl ester will appear in the upfield region of the spectrum.
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy. A higher concentration (20-50 mg) may be beneficial due to the lower natural abundance of ¹³C.
-
Instrument Setup: Acquire the spectrum on the same NMR spectrometer used for ¹H NMR.
-
Data Acquisition: Use a proton-decoupled pulse sequence to simplify the spectrum to singlets for each carbon. Key parameters include a spectral width of 0 to 220 ppm and a sufficient number of scans to obtain a good signal-to-noise ratio (may require several hundred to several thousand scans).
-
Data Processing: Process the data similarly to the ¹H NMR spectrum. Calibrate the chemical shift scale using the CDCl₃ solvent peak at 77.16 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to bond vibrations.
Predicted IR Data
| Wavenumber (cm⁻¹) (Predicted) | Intensity | Assignment |
| ~3070 | Medium | Aromatic C-H Stretch |
| ~2955 | Medium | Aliphatic C-H Stretch |
| ~1738 | Strong | C=O Stretch (Ester) |
| ~1610, ~1450 | Medium-Weak | Aromatic C=C Stretch |
| ~1330 | Strong | C-F Stretch |
| ~1160, ~1120 | Strong | C-F Stretch |
| ~1180 | Strong | C-O Stretch (Ester) |
Interpretation and Causality:
-
C=O Stretch: A strong, sharp absorption band around 1738 cm⁻¹ is the most characteristic feature and is indicative of the ester carbonyl group.[2]
-
C-F Stretches: The trifluoromethyl group will give rise to very strong and characteristic absorption bands in the 1350-1100 cm⁻¹ region.
-
C-H Stretches: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretches will appear just below 3000 cm⁻¹.
-
Aromatic C=C Stretches: Absorptions corresponding to the carbon-carbon double bond stretching in the aromatic ring typically appear in the 1610-1450 cm⁻¹ region.
-
C-O Stretch: The C-O single bond stretch of the ester group is expected to show a strong absorption around 1180 cm⁻¹.
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: The spectrum can be acquired from a neat liquid film of the compound. Place a drop of the neat oil between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
-
Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum over the range of 4000 to 400 cm⁻¹. Acquire a background spectrum of the clean KBr/NaCl plates first, which will be automatically subtracted from the sample spectrum.
-
Data Processing: The resulting spectrum is typically plotted as percent transmittance versus wavenumber (cm⁻¹).
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can aid in its identification.
Predicted Mass Spectrometry Data (Electron Ionization - EI)
| m/z (Predicted) | Relative Intensity | Assignment |
| 232 | Moderate | [M]⁺ (Molecular Ion) |
| 173 | Moderate | [M - OCH₃ - CO]⁺ or [M - COOCH₃]⁺ |
| 145 | Strong | [C₇H₄F₃]⁺ (Tropylium-like ion) |
| 103 | Moderate | [M - CF₃ - COOCH₃]⁺ |
Interpretation and Causality:
-
Molecular Ion: The molecular ion peak [M]⁺ is expected at m/z 232, corresponding to the molecular weight of the compound (C₁₁H₁₁F₃O₂).[3]
-
Key Fragmentations:
-
Loss of the methoxy group (-OCH₃) followed by carbon monoxide (-CO) or direct loss of the carbomethoxy group (-COOCH₃) would lead to a fragment at m/z 173.
-
A major fragmentation pathway for alkylbenzenes is cleavage at the benzylic position to form a stable tropylium-like ion. For this molecule, this would result in a prominent peak at m/z 145, corresponding to the [C₇H₄F₃]⁺ fragment. This is often the base peak in such compounds.
-
Other fragments may arise from further losses from these primary fragments.
-
Experimental Protocol: Mass Spectrometry (EI-MS)
-
Sample Introduction: Introduce a dilute solution of the compound (e.g., in methanol or dichloromethane) into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).
-
Ionization: Use a standard electron ionization (EI) source with an electron energy of 70 eV.
-
Mass Analysis: Scan a mass range of m/z 40-500 using a quadrupole or time-of-flight (TOF) mass analyzer.
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.
Diagram: Predicted Mass Spectrometry Fragmentation Pathway
Caption: A plausible fragmentation pathway for Methyl 3-[3-(trifluoromethyl)phenyl]propanoate in EI-MS.
Conclusion
The spectral data discussed in this guide provide a detailed fingerprint for the structure of Methyl 3-[3-(trifluoromethyl)phenyl]propanoate. The ¹H and ¹³C NMR spectra confirm the carbon-hydrogen framework and the connectivity of the atoms. The IR spectrum identifies the key functional groups, notably the ester carbonyl and the trifluoromethyl group. Finally, mass spectrometry confirms the molecular weight and provides insight into the molecule's stability and fragmentation patterns. Together, these analytical techniques provide a robust and self-validating system for the comprehensive characterization of this important chemical intermediate, ensuring its identity and purity for researchers, scientists, and drug development professionals.
References
-
PrepChem. Synthesis of methyl 3-phenylpropionate. Available at: [Link]
-
AL-Makhzumi, Q., Abdullah, H. and AL-Ani, R. (2018) Theoretical Study of N-Methyl-3-Phenyl-3-(4-(Trifluoromethyl) Phenoxy) Propan as a Drug and Its Five Derivatives. Journal of Biosciences and Medicines, 6, 80-98. Available at: [Link]
- Google Patents. CN105601517A - Synthetic method of methyl 3,3,3-trifluoropropionate.
-
Rasayan Journal of Chemistry. EFFICIENT SYNTHESIS AND CHARACTERIZATION OF SOME NOVEL PHENOTHIAZINE SULFONAMIDES. Available at: [Link]
- Google Patents. CN104693020A - Preparation method of 3-(3-trifluoromethylphenyl) propionic acid serving as cinacalcethdrochloride intermediate.
-
ScienceDirect. Concise and diastereoselective approach to syn- and anti-N-tosyl-a-hydroxy b-amino acid derivatives. Available at: [Link]
-
Scholarly Publications Leiden University. Synthetic tools to illuminate matrix metalloproteinase and proteasome activities. Available at: [Link]
-
SciEngine. Supporting information. Available at: [Link]
-
ChemRxiv. Supplementary Materials for. Available at: [Link]
-
The Royal Society of Chemistry. Supporting Information - Contents. Available at: [Link]
-
PubChem. Methyl 3-[3-(trifluoromethyl)phenyl]propanoate. Available at: [Link]
-
Tesis Doctorals en Xarxa. Hydrolysis of the Trifluoromethyl Group in Triarylphosphines: Scope of the Reaction in the Preparation of Carboxylic. Available at: [Link]
-
UW-Madison Libraries. Spectral Database for Organic Compounds, SDBS - Search. Available at: [Link]
-
SUDMED MS. Spectral Database for Organic Compounds, SDBS - Библиотеки масс-спектров - Каталог сайтов. Available at: [Link]
-
Houben-Weyl Methods of Organic Chemistry Vol. E 16d, 4th Edition Supplement. 3H-diazirin-3-yl]arenes into Peptides. Available at: [Link]
Sources
An In-Depth Technical Guide to the ¹H NMR Spectrum Analysis of Methyl 3-[3-(Trtrifluoromethyl)phenyl]propanoate
This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of Methyl 3-[3-(trifluoromethyl)phenyl]propanoate. It is intended for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for structural elucidation and chemical analysis. This document will delve into the theoretical prediction of the spectrum, a practical protocol for its acquisition, and a detailed interpretation of the spectral data.
Introduction: The Role of ¹H NMR in Structural Elucidation
Methyl 3-[3-(trifluoromethyl)phenyl]propanoate is a small organic molecule whose structure can be unequivocally confirmed using ¹H NMR spectroscopy. This powerful analytical technique provides detailed information about the electronic environment of each proton in the molecule, allowing for the determination of its connectivity and stereochemistry. The presence of the trifluoromethyl group, a strong electron-withdrawing substituent, on the phenyl ring introduces distinct features in the aromatic region of the spectrum, while the propanoate chain gives rise to characteristic signals in the aliphatic region. A thorough understanding of this spectrum is crucial for confirming the identity and purity of the compound in various research and development settings.
Molecular Structure and Proton Environments
To predict the ¹H NMR spectrum, we must first analyze the molecular structure to identify all non-equivalent protons.
Caption: Molecular structure of Methyl 3-[3-(trifluoromethyl)phenyl]propanoate with proton labels (a-g).
The molecule has seven distinct proton environments:
-
Aromatic Protons (a, b, c, d): Four protons on the phenyl ring. Due to the meta substitution, they are all chemically non-equivalent.
-
Aliphatic Protons (e, f): Two methylene (CH₂) groups in the propanoate side chain.
-
Methyl Protons (g): The three protons of the methyl ester group.
Predicted ¹H NMR Spectrum
The chemical shift of a proton is influenced by its local electronic environment. Electron-withdrawing groups, such as the trifluoromethyl (CF₃) group, deshield nearby protons, causing them to resonate at a higher chemical shift (further downfield). Conversely, electron-donating groups shield protons, shifting their signals upfield.
Aromatic Region (δ 7.0 - 8.0 ppm):
The CF₃ group is a strong electron-withdrawing group and will significantly influence the chemical shifts of the aromatic protons. Protons ortho and para to the CF₃ group will be the most deshielded. The propanoate group is weakly deactivating.
-
H (b) and H (d): These protons are ortho to the CF₃ group and are expected to be the most deshielded, appearing as multiplets in the range of δ 7.5-7.7 ppm.
-
H (c): This proton is meta to the CF₃ group and will be less deshielded, likely appearing as a multiplet around δ 7.4-7.5 ppm.
-
H (a): This proton is also meta to the CF₃ group and will have a similar chemical shift to H(c), appearing as a multiplet in the δ 7.4-7.5 ppm range.
The splitting patterns in the aromatic region for a meta-disubstituted benzene ring can be complex due to both ortho, meta, and para couplings. We expect to see a complex multiplet for these four protons.
Aliphatic Region (δ 2.0 - 4.0 ppm):
-
Methylene Protons (e): These protons are adjacent to the aromatic ring (benzylic position) and a CH₂ group. They will appear as a triplet around δ 3.0 ppm due to coupling with the adjacent CH₂ protons (f).
-
Methylene Protons (f): These protons are alpha to the carbonyl group and adjacent to a CH₂ group. The carbonyl group deshields these protons, and they will appear as a triplet around δ 2.6 ppm due to coupling with the benzylic CH₂ protons (e).
-
Methyl Protons (g): These protons are part of the methyl ester group. They are attached to an oxygen atom, which is deshielding. They will appear as a sharp singlet (no adjacent protons to couple with) at approximately δ 3.7 ppm.[1][2]
Summary of Predicted ¹H NMR Data:
| Proton Label | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| H (a, b, c, d) | 7.4 - 7.7 | Multiplet | 4H |
| H (e) | ~ 3.0 | Triplet | 2H |
| H (f) | ~ 2.6 | Triplet | 2H |
| H (g) | ~ 3.7 | Singlet | 3H |
Experimental Protocol for ¹H NMR Spectrum Acquisition
This section provides a standardized protocol for acquiring a high-quality ¹H NMR spectrum of Methyl 3-[3-(trifluoromethyl)phenyl]propanoate.
A. Sample Preparation:
-
Solvent Selection: Deuterated chloroform (CDCl₃) is the recommended solvent due to its excellent ability to dissolve a wide range of organic compounds and its relatively simple residual solvent peak.[3][4]
-
Concentration: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of CDCl₃.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) to the solution to serve as an internal reference for chemical shifts (δ = 0.0 ppm).[3]
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
B. Spectrometer Setup and Data Acquisition:
The following parameters are recommended for a standard 400 MHz NMR spectrometer.
Caption: Standard workflow for ¹H NMR analysis.
| Parameter | Recommended Value | Rationale |
| Pulse Program | zg30 | A standard 30-degree pulse angle is used to allow for a shorter relaxation delay, enabling faster data acquisition without significantly compromising signal intensity. |
| Spectral Width (SW) | 16 ppm | This range is sufficient to cover the expected chemical shifts for both aromatic and aliphatic protons. |
| Acquisition Time (AQ) | ~3.0 s | Provides good resolution for resolving fine coupling patterns.[5] |
| Relaxation Delay (D1) | 2.0 s | A 2-second delay is generally adequate for the relaxation of protons in a molecule of this size. |
| Number of Scans (NS) | 8-16 | Averaging multiple scans improves the signal-to-noise ratio of the spectrum. |
| Temperature | 298 K | Standard room temperature acquisition. |
C. Data Processing:
-
Fourier Transformation: The acquired Free Induction Decay (FID) is converted into the frequency domain spectrum.
-
Phasing: The spectrum is manually or automatically phased to ensure all peaks are in the pure absorption mode.
-
Baseline Correction: A flat baseline is established across the spectrum.
-
Referencing: The TMS peak is set to δ 0.0 ppm.
-
Integration: The area under each peak is integrated to determine the relative number of protons it represents.
Interpretation of the Spectrum: A Self-Validating System
The acquired spectrum should be compared against the predicted spectrum. The combination of chemical shift, multiplicity, and integration for each signal provides a robust system for confirming the structure.
-
Verification of the Aromatic Region: The presence of a complex multiplet integrating to 4H between δ 7.4 and 7.7 ppm confirms the presence of the disubstituted benzene ring. The downfield shift is consistent with the electron-withdrawing nature of the trifluoromethyl group.
-
Validation of the Propanoate Chain: The two triplets, each integrating to 2H, at approximately δ 3.0 and 2.6 ppm, are characteristic of the two adjacent methylene groups. The chemical shifts are consistent with their positions relative to the aromatic ring and the carbonyl group. This "triplet of triplets" pattern is a key signature of the ethyl linkage between the phenyl ring and the ester.
-
Confirmation of the Methyl Ester: A sharp singlet integrating to 3H around δ 3.7 ppm is definitive evidence for the methyl ester group.[1][2]
By systematically analyzing each part of the spectrum and ensuring that all observed signals are consistent with the proposed structure in terms of their chemical shift, splitting pattern, and integration, one can confidently confirm the identity and purity of Methyl 3-[3-(trifluoromethyl)phenyl]propanoate.
Conclusion
The ¹H NMR spectrum of Methyl 3-[3-(trifluoromethyl)phenyl]propanoate is highly informative and provides a clear fingerprint of the molecule's structure. The distinct signals for the aromatic, methylene, and methyl protons, along with their characteristic chemical shifts and coupling patterns, allow for unambiguous structural assignment. The protocol and analysis presented in this guide offer a reliable framework for researchers to obtain and interpret high-quality ¹H NMR data for this compound and structurally related molecules.
References
-
Brainly. (2020, February 14). Construct a simulated ¹H NMR spectrum for methyl propanoate by dragging and dropping the appropriate. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). Advanced Organic Chemistry: The 1H NMR spectrum of methyl propanoate. Retrieved from [Link]
-
NMR Facility - Chemistry Department, University of Missouri-St. Louis. (2020, April 13). Optimized Default 1H Parameters. Retrieved from [Link]
Sources
- 1. brainly.com [brainly.com]
- 2. Methyl propionate(554-12-1) 1H NMR [m.chemicalbook.com]
- 3. low/high resolution 1H proton nmr spectrum of methyl propanoate C4H8O2 CH3CH2COOCH3 analysis interpretation of chemical shifts ppm spin spin line splitting H-1 methyl propionate 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. NMR 溶剂 [sigmaaldrich.com]
- 5. Optimized Default 1H Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]
An In-depth Technical Guide to the ¹³C NMR Chemical Shifts of Methyl 3-[3-(trifluoromethyl)phenyl]propanoate
This guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectrum of Methyl 3-[3-(trifluoromethyl)phenyl]propanoate. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical and practical aspects of spectral acquisition and interpretation, offering field-proven insights into the structural elucidation of this fluorinated aromatic compound.
Introduction
Methyl 3-[3-(trifluoromethyl)phenyl]propanoate is a compound of interest in medicinal chemistry and materials science due to the presence of the trifluoromethyl group, which can significantly alter a molecule's pharmacokinetic and electronic properties. ¹³C NMR spectroscopy is an indispensable tool for the structural verification and purity assessment of such compounds. Understanding the ¹³C NMR spectrum is critical for confirming the carbon framework and the successful incorporation of the trifluoromethylphenyl moiety. This guide will provide a detailed breakdown of the predicted chemical shifts, the underlying principles governing these shifts, and a standardized protocol for acquiring high-quality ¹³C NMR data.
Predicted ¹³C NMR Chemical Shifts
The predicted ¹³C NMR chemical shifts for Methyl 3-[3-(trifluoromethyl)phenyl]propanoate in a standard deuterated chloroform (CDCl₃) solvent are summarized in the table below. These predictions are based on established substituent effects, and data from analogous structures. The numbering of the carbon atoms corresponds to the structure illustrated in the diagram below.
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Multiplicity (Proton-Coupled) | Rationale for Assignment |
| 1 | ~173 | Singlet | Carbonyl carbon of the ester, significantly deshielded by the two adjacent oxygen atoms. |
| 2 | ~35 | Triplet | Methylene carbon adjacent to the carbonyl group. |
| 3 | ~30 | Triplet | Methylene carbon adjacent to the aromatic ring. |
| 4 | ~141 | Singlet | Aromatic quaternary carbon attached to the propanoate side chain. |
| 5 | ~131 (q, JCF ≈ 32 Hz) | Quartet | Aromatic quaternary carbon directly bonded to the trifluoromethyl group. The signal is split into a quartet due to coupling with the three fluorine atoms. |
| 6 | ~132 | Doublet | Aromatic CH ortho to the propanoate side chain. |
| 7 | ~129 | Doublet | Aromatic CH para to the propanoate side chain. |
| 8 | ~125 (q, JCF ≈ 4 Hz) | Quartet | Aromatic CH ortho to the trifluoromethyl group. The signal shows a small quartet splitting due to three-bond coupling with the fluorine atoms. |
| 9 | ~124 (q, JCF ≈ 4 Hz) | Quartet | Aromatic CH para to the trifluoromethyl group. The signal exhibits a small quartet splitting due to three-bond coupling with the fluorine atoms. |
| 10 | ~124 (q, JCF ≈ 272 Hz) | Quartet | Carbon of the trifluoromethyl group, characterized by a large one-bond C-F coupling constant and a downfield shift. |
| 11 | ~52 | Quartet | Methyl carbon of the ester group. |
Molecular Structure and Carbon Numbering
To facilitate the discussion of chemical shift assignments, the following diagram illustrates the structure of Methyl 3-[3-(trifluoromethyl)phenyl]propanoate with the carbon atoms numbered.
Mass spectrometry fragmentation pattern of Methyl 3-[3-(trifluoromethyl)phenyl]propanoate
An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of Methyl 3-[3-(trifluoromethyl)phenyl]propanoate
Authored by a Senior Application Scientist
Foreword: Decoding Molecular Architecture through Mass Spectrometry
For researchers, scientists, and professionals in drug development, mass spectrometry (MS) is an indispensable tool for elucidating molecular structures. The fragmentation pattern generated by a mass spectrometer is a molecular fingerprint, offering profound insights into the compound's architecture. This guide provides an in-depth analysis of the mass spectrometric behavior of Methyl 3-[3-(trifluoromethyl)phenyl]propanoate, a compound of interest due to its trifluoromethylphenyl moiety—a common feature in modern pharmaceuticals that can significantly alter a molecule's metabolic stability and lipophilicity[1].
This document moves beyond a simple catalog of fragments. It delves into the causal mechanisms behind bond cleavages, guided by the principles of ion stability and the electronic effects of the functional groups present. By understanding why the molecule fragments in a specific manner, researchers can more confidently identify this and related structures in complex matrices.
Introduction to the Analyte: Methyl 3-[3-(trifluoromethyl)phenyl]propanoate
Methyl 3-[3-(trifluoromethyl)phenyl]propanoate (MF: C₁₁H₁₁F₃O₂) is an organic ester with a molecular weight of 232.20 g/mol [2]. Its structure consists of a methyl propanoate chain attached to a benzene ring at the meta position with a trifluoromethyl substituent. The interplay between the ester group, the aliphatic chain, and the electron-withdrawing trifluoromethylphenyl ring dictates its fragmentation behavior.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₁F₃O₂ | PubChem CID 53230361[2] |
| Molecular Weight | 232.20 g/mol | PubChem CID 53230361[2] |
| Exact Mass | 232.0711 Da | PubChem CID 53230361[2] |
Principles of Ionization and Fragmentation in Mass Spectrometry
Mass spectrometry fundamentally involves the ionization of a molecule, followed by the separation of the resulting ions based on their mass-to-charge ratio (m/z). The energetic instability of the initial molecular ion often causes it to break apart into smaller, more stable fragment ions and neutral radicals[3]. The specific ionization technique employed profoundly influences the extent and nature of this fragmentation.
-
Electron Ionization (EI): A hard ionization technique where the analyte is bombarded with high-energy electrons (typically 70 eV). This process imparts significant energy, leading to extensive and reproducible fragmentation patterns that are ideal for structural elucidation and library matching[4].
-
Electrospray Ionization (ESI): A soft ionization technique that generates ions from a solution. It imparts less energy than EI, often resulting in an abundant signal for the protonated molecule [M+H]⁺ or other adducts, with minimal fragmentation. Tandem mass spectrometry (MS/MS) is typically required to induce and analyze fragmentation in ESI.
Predicted Electron Ionization (EI) Fragmentation Pattern
Upon entering the EI source, Methyl 3-[3-(trifluoromethyl)phenyl]propanoate is ionized by electron impact, forming the molecular ion [M]⁺• at m/z 232. This radical cation is energetically unstable and undergoes a series of fragmentation reactions to yield a characteristic mass spectrum. The fragmentation pathways are predicted based on established principles for esters, aromatic compounds, and trifluoromethylated structures[5][6][7].
Key Fragmentation Pathways
The primary fragmentation events are driven by the cleavage of bonds adjacent to the carbonyl group and benzylic C-C bond scission, as these processes lead to the formation of resonance-stabilized cations.
Pathway A: Alpha-Cleavage and McLafferty Rearrangement
Alpha-cleavage is common for esters, involving the breaking of bonds adjacent to the carbonyl group[8].
-
Loss of the Methoxy Radical (•OCH₃): Cleavage of the C(O)-OCH₃ bond results in the formation of an acylium ion at m/z 201 . This is a common fragmentation for methyl esters.
-
[C₁₁H₁₁F₃O₂]⁺• → [C₁₀H₈F₃O]⁺ + •OCH₃
-
-
Loss of the Carbomethoxy Group (•COOCH₃): Cleavage of the bond between the carbonyl carbon and the ethyl bridge yields a fragment at m/z 173 .
-
[C₁₁H₁₁F₃O₂]⁺• → [C₉H₈F₃]⁺ + •COOCH₃
-
-
McLafferty Rearrangement: This characteristic rearrangement for carbonyl compounds involves the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by the elimination of a neutral alkene. This leads to the formation of a radical cation at m/z 178 .
-
[C₁₁H₁₁F₃O₂]⁺• → [C₈H₇F₃O]⁺• + C₃H₄
-
Pathway B: Benzylic Cleavage and Tropylium Ion Formation
Cleavage of the C-C bond beta to the aromatic ring (benzylic cleavage) is a highly favored process due to the stability of the resulting benzylic cation.
-
Formation of the Trifluoromethyltropylium Ion: The most significant fragmentation is expected to be the cleavage of the bond between the alpha and beta carbons relative to the ring, leading to the formation of a resonance-stabilized trifluoromethyl-substituted tropylium ion at m/z 159 . This is analogous to the formation of the m/z 91 tropylium ion from alkylbenzenes. The stability of this ion often makes it the base peak.
-
[C₁₁H₁₁F₃O₂]⁺• → [C₈H₆F₃]⁺ + •CH₂COOCH₃
-
-
Further Fragmentation of the Aromatic Ring: The trifluoromethylphenyl cation itself can undergo further fragmentation, such as the loss of a CF₂ radical, although this is generally less favorable.
Summary of Predicted Major EI Fragments
| m/z | Proposed Structure | Fragmentation Pathway |
| 232 | [C₁₁H₁₁F₃O₂]⁺• | Molecular Ion (M⁺•) |
| 201 | [M - •OCH₃]⁺ | α-cleavage: Loss of methoxy radical |
| 173 | [M - •COOCH₃]⁺ | α-cleavage: Loss of carbomethoxy group |
| 159 | [C₈H₆F₃]⁺ | Benzylic cleavage leading to trifluoromethyltropylium ion (likely base peak) |
| 145 | [C₇H₄F₃]⁺ | (Trifluoromethyl)phenyl cation |
Visualization of EI Fragmentation
Caption: Predicted EI fragmentation pathways for Methyl 3-[3-(trifluoromethyl)phenyl]propanoate.
Predicted Electrospray Ionization (ESI) Tandem MS (MS/MS) Fragmentation
In positive-ion ESI, the compound will primarily be observed as the protonated molecule, [M+H]⁺, at m/z 233 . This ion is then isolated and subjected to collision-induced dissociation (CID) to elicit fragmentation. The fragmentation of the even-electron [M+H]⁺ ion will differ significantly from the odd-electron [M]⁺• ion from EI.
Key MS/MS Fragmentation Pathways
Fragmentation will be initiated by the loss of stable neutral molecules.
-
Loss of Methanol (CH₃OH): A primary and highly favorable fragmentation pathway for protonated methyl esters is the loss of neutral methanol, leading to the formation of an acylium ion at m/z 201 .
-
[M+H]⁺ (m/z 233) → [M+H - CH₃OH]⁺ (m/z 201) + CH₃OH
-
-
Loss of Water (H₂O): While less common, if protonation occurs on the aromatic ring, subsequent loss of water could occur, but this is a minor pathway.
-
Cleavage of the Propanoate Chain: The fragment at m/z 201 can further lose carbon monoxide (CO).
-
m/z 201 → m/z 173 + CO
-
Summary of Predicted Major ESI-MS/MS Fragments
| Precursor Ion (m/z) | Product Ion (m/z) | Neutral Loss | Proposed Structure of Product Ion |
| 233 | 201 | CH₃OH (32 Da) | Acylium ion [C₁₀H₈F₃O]⁺ |
| 233 | 173 | CH₃OH + CO (60 Da) | [C₉H₈F₃]⁺ |
| 233 | 159 | C₄H₆O₂ (86 Da) | Trifluoromethyltropylium ion [C₈H₆F₃]⁺ |
Visualization of ESI-MS/MS Fragmentation Workflow
Caption: Workflow for ESI-MS/MS analysis and key fragmentation events.
Experimental Protocols
To ensure the generation of high-quality, reproducible data, the following protocols are recommended.
Protocol for GC-EI-MS Analysis
This method is ideal for obtaining a detailed fragmentation pattern for library creation and structural confirmation.
-
Sample Preparation:
-
Dissolve 1 mg of Methyl 3-[3-(trifluoromethyl)phenyl]propanoate in 1 mL of a high-purity volatile solvent (e.g., ethyl acetate or dichloromethane).
-
Perform serial dilutions to a final concentration of 1-10 µg/mL.
-
-
Gas Chromatography (GC) Method:
-
Column: Agilent DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Injector: Splitless mode, 250 °C.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Program:
-
Initial temperature: 70 °C, hold for 1 minute.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
-
Mass Spectrometry (MS) Method:
-
Ion Source: Electron Ionization (EI)[4].
-
Ionization Energy: 70 eV.
-
Source Temperature: 230 °C.
-
Transfer Line Temperature: 280 °C.
-
Scan Range: m/z 40-400.
-
Scan Rate: 2 scans/second.
-
Protocol for LC-ESI-MS/MS Analysis
This method is suited for analyzing the compound in complex matrices, such as biological fluids, and for targeted quantification.
-
Sample Preparation:
-
Dissolve the compound in a mobile-phase compatible solvent (e.g., methanol or acetonitrile) to a concentration of 1 mg/mL.
-
Further dilute to 1-100 ng/mL in the initial mobile phase composition.
-
-
Liquid Chromatography (LC) Method:
-
Column: C18 reverse-phase column (e.g., Waters Acquity BEH C18, 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient:
-
Start at 30% B.
-
Linear gradient to 95% B over 5 minutes.
-
Hold at 95% B for 2 minutes.
-
Return to 30% B and re-equilibrate for 3 minutes.
-
-
-
Mass Spectrometry (MS) Method:
-
Ion Source: Electrospray Ionization (ESI), positive mode.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 150 °C.
-
Desolvation Temperature: 400 °C.
-
MS1 Scan: Scan for the precursor ion at m/z 233.
-
MS2 Product Ion Scan: Isolate m/z 233 and perform CID using argon as the collision gas. Optimize collision energy (typically 10-30 eV) to maximize the intensity of key product ions (e.g., m/z 201, 159).
-
Conclusion: A Predictive Framework for Structural Analysis
The mass spectrometric fragmentation of Methyl 3-[3-(trifluoromethyl)phenyl]propanoate is governed by the well-established chemistry of its constituent functional groups. Under EI, fragmentation is dominated by benzylic cleavage to form a highly stable trifluoromethyltropylium ion at m/z 159, which is predicted to be the base peak. In contrast, ESI-MS/MS of the protonated molecule [M+H]⁺ is expected to show a primary neutral loss of methanol to yield a prominent product ion at m/z 201.
This guide provides a robust, scientifically-grounded framework for the identification and structural characterization of this molecule. The detailed protocols and predicted fragmentation pathways serve as a valuable resource for researchers in analytical chemistry, drug metabolism, and synthetic chemistry, enabling them to interpret their own data with a higher degree of confidence and expertise.
References
-
ResearchGate. (n.d.). Mass spectral fragmentation pattern of the underivatized halogenated... [Image]. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). Mass spectrum of methyl propanoate. Retrieved from [Link]
-
Clark, J. (n.d.). Fragmentation Patterns in Mass Spectra. Chemguide. Retrieved from [Link]
- Bruce, M. I. (1968). Fragmentation and rearrangement processes in the mass spectra of perhalogeno-aromatic compounds. Part III. Phenyl and pentafluorophenyl derivatives of Group V. Journal of the Chemical Society A: Inorganic, Physical, Theoretical, 1459. doi:10.1039/J19680001459
- Kagramanov, N. D., Sigan, A. L., & Golubev, A. S. (2021). Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups. Fluorine Notes, 138(5-6).
-
Blank, I., et al. (n.d.). Study of the Fragmentation of 3(2H)-Furanones by Mass Spectrometry. Retrieved from [Link]
-
eGyanKosh. (n.d.). Mass Spectrometry: Fragmentation Patterns. Retrieved from [Link]
- Wang, H.-Y., et al. (2015). Study of the Gas-Phase Intramolecular Aryltrifluoromethylation of Phenyl(Trifluoromethyl)Iodonium by ESI-MS/MS.
-
MassBank. (2008). METHYL 3-PHENYLPROPIONATE; EI-B; MS. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 3-[3-(trifluoromethyl)phenyl]propanoate. Retrieved from [Link]
-
NIST. (n.d.). Phenol, 3-(trifluoromethyl)-. NIST Chemistry WebBook. Retrieved from [Link]
-
NIST. (n.d.). Methyl trifluoroacetate. NIST Chemistry WebBook. Retrieved from [Link]
- AL-Makhzumi, Q., Abdullah, H., & AL-Ani, R. (2018). Theoretical Study of N-Methyl-3-Phenyl-3-(4-(Trifluoromethyl) Phenoxy) Propan as a Drug and Its Five Derivatives. Journal of Biosciences and Medicines, 6, 80-98. doi: 10.4236/jbm.2018.68007
-
PubChem. (n.d.). Methyl (2E)-3-[3-(trifluoromethyl)phenyl]-2-propenoate. Retrieved from [Link]
- Zhang, Y., et al. (2020). Density functional theory study on fragmentation mechanism of MSTFA and its fluorine-containing derivatives. Journal of Molecular Modeling, 26(8), 213.
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Methyl 3-[3-(trifluoromethyl)phenyl]propanoate | C11H11F3O2 | CID 53230361 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. researchgate.net [researchgate.net]
- 5. mass spectrum of methyl propanoate C4H8O2 CH3CH2COOCH3 fragmentation pattern of m/z m/e ions for analysis and identification of methyl propionate image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. Volume # 5(138), September - October 2021 — "Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups" [en.notes.fluorine1.ru]
- 7. massbank.eu [massbank.eu]
- 8. chem.libretexts.org [chem.libretexts.org]
Methyl 3-[3-(trifluoromethyl)phenyl]propanoate solubility in organic solvents
An In-Depth Technical Guide to the Solubility of Methyl 3-[3-(trifluoromethyl)phenyl]propanoate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of methyl 3-[3-(trifluoromethyl)phenyl]propanoate, a key intermediate in pharmaceutical synthesis. While specific quantitative solubility data is not extensively published, this document elucidates the theoretical principles governing its solubility in common organic solvents based on its physicochemical properties. Furthermore, it offers detailed, field-proven experimental protocols for researchers to accurately determine its solubility, ensuring reliable and reproducible results critical for drug development, process chemistry, and formulation science.
Introduction: The Critical Role of Solubility in Pharmaceutical Development
Solubility, the capacity of a solute to dissolve in a solvent to form a homogeneous solution, is a cornerstone of pharmaceutical science.[1] For an active pharmaceutical ingredient (API) or a synthetic intermediate like methyl 3-[3-(trifluoromethyl)phenyl]propanoate, understanding its solubility profile is paramount. Poor solubility can create significant hurdles, leading to low bioavailability and hindering the progression of promising drug candidates.[1] A thorough comprehension of how this compound behaves in various organic solvents is essential for its synthesis, purification, formulation, and both in vitro and in vivo testing.[1]
Physicochemical Properties of Methyl 3-[3-(trifluoromethyl)phenyl]propanoate
The solubility of a compound is intrinsically linked to its molecular structure and physical properties. Methyl 3-[3-(trifluoromethyl)phenyl]propanoate possesses a unique combination of functional groups that dictate its interaction with different solvents.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₁F₃O₂ | PubChem[2] |
| Molecular Weight | 232.20 g/mol | PubChem[2] |
| Appearance | Colorless to light yellow liquid | ChemicalBook[3] |
| Boiling Point (Predicted) | 232.9 ± 35.0 °C | ChemicalBook[3] |
| Density (Predicted) | 1.192 ± 0.06 g/cm³ | ChemicalBook[4] |
| Storage Temperature | 2-8°C | ChemicalBook[3] |
The molecule features a nonpolar aromatic ring with an electron-withdrawing trifluoromethyl group and a more polar methyl ester group. The trifluoromethyl group increases lipophilicity, suggesting good solubility in nonpolar organic solvents.[5] The methyl ester provides a site for dipole-dipole interactions and potential, albeit weak, hydrogen bonding with protic solvents. The overall polarity of the molecule is a balance between these nonpolar and polar regions.
Theoretical Solubility Profile in Organic Solvents
Based on the principle of "like dissolves like," we can predict the solubility of methyl 3-[3-(trifluoromethyl)phenyl]propanoate in a range of organic solvents.[6]
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Nonpolar Aprotic | Hexane, Toluene, Diethyl Ether | High | The nonpolar aromatic ring and alkyl chain will interact favorably with nonpolar solvents via van der Waals forces. |
| Polar Aprotic | Dichloromethane (DCM), Chloroform, Ethyl Acetate, Tetrahydrofuran (THF), Acetone, Acetonitrile (ACN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High to Moderate | The polar ester group will interact with the polar aprotic solvents through dipole-dipole interactions. The trifluoromethyl group's lipophilicity also contributes. A related compound, 3-(3-(Trifluoromethyl)phenyl)propanal, is known to be soluble in chloroform, dichloromethane, and ethyl acetate.[4] |
| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate to Low | The ester group can act as a hydrogen bond acceptor, allowing for some interaction with protic solvents. However, the large nonpolar portion of the molecule may limit high solubility. |
| Aqueous | Water | Very Low | The significant nonpolar surface area of the molecule is expected to make it poorly soluble in water. |
Experimental Determination of Solubility: A Validated Protocol
To obtain precise quantitative solubility data, a robust experimental protocol is necessary. The shake-flask method is a widely accepted and reliable technique for determining thermodynamic solubility.[7]
The Shake-Flask Method for Thermodynamic Solubility
This method measures the equilibrium solubility of a compound in a given solvent, which is crucial for lead optimization and formulation development.[8][9]
Step-by-Step Protocol
-
Preparation of Saturated Solution:
-
Add an excess amount of methyl 3-[3-(trifluoromethyl)phenyl]propanoate to a known volume of the selected organic solvent in a sealed, inert vial. The excess solid is crucial to ensure saturation.
-
-
Equilibration:
-
Phase Separation:
-
After equilibration, separate the undissolved solid from the saturated solution. This can be achieved by centrifugation at high speed or by filtration through a syringe filter (e.g., 0.22 µm PTFE for organic solvents).
-
-
Quantification:
-
Accurately dilute a known volume of the clear supernatant with an appropriate solvent.
-
Analyze the diluted sample using a validated analytical method such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).[10]
-
Construct a calibration curve using standard solutions of known concentrations of methyl 3-[3-(trifluoromethyl)phenyl]propanoate to ensure accurate quantification.
-
-
Calculation:
-
Determine the concentration of the compound in the saturated supernatant from the calibration curve.
-
Calculate the solubility in the desired units (e.g., mg/mL, µg/mL, or mM).
-
Kinetic Solubility for High-Throughput Screening
In early drug discovery, kinetic solubility assays are often employed for their speed and suitability for high-throughput screening (HTS).[8] This method involves dissolving the compound in an organic solvent (typically DMSO) and then diluting it into an aqueous buffer to observe precipitation.[11]
Conclusion
While readily available quantitative data on the solubility of methyl 3-[3-(trifluoromethyl)phenyl]propanoate is limited, a strong theoretical understanding of its physicochemical properties allows for reliable predictions of its behavior in various organic solvents. The compound is expected to exhibit good solubility in a range of nonpolar and polar aprotic solvents. For precise and application-specific data, the detailed experimental protocols provided in this guide offer a robust framework for researchers to determine both thermodynamic and kinetic solubility, thereby facilitating informed decisions in pharmaceutical development and chemical synthesis.
References
-
LibreTexts Chemistry. (2023). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]
-
University of Babylon. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 53230361, Methyl 3-[3-(trifluoromethyl)phenyl]propanoate. Retrieved from [Link]
-
Queen's University. (2023). Solubility of Organic Compounds. Retrieved from [Link]
-
Evotec. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]
-
Chemistry For Everyone. (2024, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. Retrieved from [Link]
-
Inventiva Pharma. (n.d.). Solubility Toolbox for Successful Design of Drug Candidates. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2024, January 25). The Chemical Profile of 3-(3'-Trifluoromethyl Phenyl) Propanol: Properties and Significance. Retrieved from [Link]
- AL-Makhzumi, Q., Abdullah, H., & AL-Ani, R. (2018). Theoretical Study of N-Methyl-3-Phenyl-3-(4-(Trifluoromethyl) Phenoxy) Propan as a Drug and Its Five Derivatives. Journal of Biosciences and Medicines, 6, 80-98.
-
AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]
-
Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]
- Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.
-
The Good Scents Company. (n.d.). methyl propionate. Retrieved from [Link]
-
The Good Scents Company. (n.d.). 3-methyl butyl 3-phenyl propionate. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Methyl 3-[3-(trifluoromethyl)phenyl]propanoate | C11H11F3O2 | CID 53230361 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Methyl 3-(3-(trifluoroMethyl)phenyl)propanoate | 294856-02-3 [chemicalbook.com]
- 4. 3-(3-(Trifluoromethyl)phenyl)propanal | 21172-41-8 [chemicalbook.com]
- 5. chemimpex.com [chemimpex.com]
- 6. chem.ws [chem.ws]
- 7. m.youtube.com [m.youtube.com]
- 8. enamine.net [enamine.net]
- 9. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 10. evotec.com [evotec.com]
- 11. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
The Biological Activity of Trifluoromethylphenyl Propanoates: Mechanisms, Applications, and Evaluation Protocols
An In-depth Technical Guide:
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Trifluoromethylphenyl propanoates represent a versatile class of chemical compounds with significant therapeutic potential, largely driven by the unique physicochemical properties of the trifluoromethyl (CF3) group. This functional group is a cornerstone in modern drug design, known to enhance metabolic stability, increase lipophilicity for better membrane penetration, and modulate electronic properties to improve target binding affinity.[1][2][3] This guide provides a comprehensive overview of the principal biological activities associated with trifluoromethylphenyl propanoates, including their well-established anti-inflammatory and analgesic effects, as well as their emerging potential as anticancer agents. We delve into the underlying mechanisms of action, explore structure-activity relationships, and provide detailed, field-proven experimental protocols for their evaluation. This document is designed to serve as a foundational resource for researchers aiming to explore and harness the therapeutic promise of this important chemical scaffold.
Introduction to Trifluoromethylphenyl Propanoates
Core Chemical Structure and the Influence of the Trifluoromethyl Group
Trifluoromethylphenyl propanoates are derivatives of propanoic acid characterized by the presence of a phenyl ring substituted with one or more trifluoromethyl (CF3) groups. The CF3 group is a privileged substituent in medicinal chemistry due to its strong electron-withdrawing nature, high lipophilicity, and metabolic stability.[1] These properties confer several advantages:
-
Enhanced Potency and Binding: The strong inductive effect of the CF3 group can alter the acidity of nearby functional groups, enhancing interactions with biological targets.[1]
-
Increased Bioavailability: The lipophilic nature of the CF3 group can improve a molecule's ability to cross cellular membranes, a critical factor for reaching intracellular targets.[1][2]
-
Improved Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the CF3 group resistant to metabolic degradation by cytochrome P450 enzymes, which can prolong the compound's half-life in vivo.[1]
These attributes make trifluoromethyl-containing compounds, including phenyl propanoates, highly attractive candidates for drug development.[3]
General Synthesis Approaches
The synthesis of trifluoromethylphenyl propanoates can be achieved through various organic chemistry routes. A common method involves the catalytic hydrogenation of a precursor like m-trifluoromethyl cinnamic acid using a palladium-on-carbon (Pd-C) catalyst.[4] This process reduces the double bond in the cinnamic acid backbone to yield the desired propanoic acid structure.[4] Other strategies may involve reacting substituted phenols with propanoic acid derivatives or building the molecule through multi-step sequences that couple the trifluoromethylphenyl moiety to the propanoate backbone.[5][6] The choice of synthetic route is often dictated by the desired substitution pattern and the availability of starting materials.
Anti-inflammatory and Analgesic Activities
The most extensively documented biological activities of trifluoromethylphenyl propanoates are their anti-inflammatory and analgesic effects, which are mechanistically similar to those of many non-steroidal anti-inflammatory drugs (NSAIDs).
Primary Mechanism of Action: Inhibition of Prostaglandin Synthesis
The hallmark of many NSAIDs is their ability to inhibit cyclooxygenase (COX) enzymes, and trifluoromethylphenyl propanoates are no exception.[7] COX enzymes (COX-1 and COX-2) are responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[8][9] By blocking this conversion, these compounds effectively reduce the production of prostaglandins at the site of inflammation, leading to a decrease in symptoms like edema, erythema, and pain.[7][8][10]
Caption: Mechanism of anti-inflammatory action via COX inhibition.
Immunomodulatory Effects on Cytokines
Beyond COX inhibition, certain trifluoromethylphenyl propanoate derivatives exhibit more nuanced immunomodulatory activities. Studies have shown they can suppress the production of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α), a key driver of systemic inflammation.[11] Concurrently, some derivatives have been observed to increase levels of anti-inflammatory and regulatory cytokines like Transforming Growth Factor-beta 1 (TGF-β1).[11][12] This dual action—suppressing pro-inflammatory signals while promoting resolving pathways—suggests a more sophisticated mechanism than simple prostaglandin inhibition and points to their potential in treating chronic inflammatory conditions.[12]
Preclinical Data Summary
The anti-inflammatory efficacy of these compounds has been validated in established preclinical models. The carrageenan-induced paw edema model in rats is a standard for assessing acute anti-inflammatory activity.
| Compound Class | Model | Key Findings | Reference |
| Pyrrole-propanoic acid derivative | Carrageenan-induced paw edema (Rat) | Significant reduction in paw edema after single and repeated doses. | [11] |
| Pyrrole-propanoic acid derivative | LPS-induced systemic inflammation (Rat) | Significantly decreased serum TNF-α and increased TGF-β1 levels. | [11] |
| Flusalazine | Acetic acid-induced writhing (Mouse) | Showed a significant analgesic effect. | [10] |
| Flusalazine | Formalin Test (Mouse) | Reduced paw licking in both neurogenic (early) and inflammatory (late) phases. | [10] |
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This protocol outlines a self-validating system for assessing the acute anti-inflammatory activity of a test compound. The inclusion of both a vehicle control and a positive control (a known NSAID) is critical for validating the model's responsiveness and interpreting the test compound's efficacy.
-
Objective: To evaluate the in vivo anti-inflammatory effect of a trifluoromethylphenyl propanoate derivative by measuring the inhibition of edema formation.
-
Model: Male Wistar rats (180-220g).
-
Materials:
-
Procedure:
-
Animal Acclimatization: House animals under standard laboratory conditions for at least one week prior to the experiment.
-
Grouping: Randomly divide rats into four groups (n=6 per group): Vehicle Control, Positive Control (Diclofenac), Test Compound (Dose 1), Test Compound (Dose 2).
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer. This is the 0-hour reading.
-
Compound Administration: Administer the test compound, diclofenac, or vehicle intraperitoneally (i.p.) or orally (p.o.) 1 hour before carrageenan injection.[11]
-
Induction of Inflammation: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw of each rat.
-
Edema Measurement: Measure the paw volume at 1, 2, 3, and 4 hours post-carrageenan injection.
-
Data Analysis:
-
Calculate the percentage of edema at each time point for each animal: Edema % = [(Vt - V0) / V0] * 100, where Vt is the volume at time 't' and V0 is the initial volume.
-
Calculate the percentage inhibition of edema for treated groups compared to the control group: Inhibition % = [(Edema_control - Edema_treated) / Edema_control] * 100.
-
Use statistical analysis (e.g., ANOVA followed by a post-hoc test) to determine significance (p < 0.05).[13]
-
-
Caption: Workflow for in vivo anti-inflammatory evaluation.
Anticancer and Antiproliferative Activities
A growing body of evidence highlights the potential of trifluoromethylphenyl propanoates as anticancer agents. Their activity spans multiple cancer types and involves diverse mechanisms of action.
Multifaceted Mechanisms of Action
Unlike their anti-inflammatory effects, the anticancer activities of these compounds are not tied to a single mechanism but rather a collection of targeted interventions in cancer cell biology.
-
Enzyme and Receptor Targeting: Certain derivatives have been identified as potential dual inhibitors of targets like Epidermal Growth Factor Receptor (EGFR) and Sirtuin 2 (SIRT2), both of which are implicated in cancer cell proliferation and survival.[14][15]
-
Signal Transduction Pathway Inhibition: Some compounds can inhibit critical signaling pathways, such as the STAT3 pathway, which is often hyperactivated in liver and other cancers, leading to uncontrolled cell growth.[16]
-
Induction of Apoptosis and Cell Cycle Arrest: A common outcome of treatment with effective derivatives is the induction of programmed cell death (apoptosis) and arrest of the cell cycle, preventing cancer cells from dividing.[16][17]
Caption: Diverse anticancer mechanisms of action.
Efficacy Across Cancer Cell Lines
The antiproliferative effects have been demonstrated in vitro against a range of human cancer cell lines.
| Compound Class | Cancer Cell Line | Activity Metric | Key Finding | Reference |
| Thiazolyl thioureas | A549 (Lung), HeLa (Cervical), MCF-7 (Breast) | GI50 | Moderate cytotoxic activity observed. | [1] |
| Naphthofuran carboxamide | HepG2, Hep3B (Liver) | IC50 | Inhibited cell growth and induced apoptosis. | [16] |
| Propanoic acid derivatives | A549 (Lung) | % Viability | Reduced cell viability by 50%. | [13][18] |
| Thiazole derivatives | H69AR (Drug-Resistant Lung) | IC50 | Potent activity against drug-resistant cells. | [15] |
Experimental Protocol: Sulforhodamine B (SRB) Cell Proliferation Assay
This protocol is a robust and widely used method for in vitro screening of anticancer compounds based on the measurement of cellular protein content.
-
Objective: To determine the concentration-dependent antiproliferative effect of a test compound on human cancer cell lines.
-
Model: Human cancer cell lines (e.g., A549, MCF-7, HCT116).[1]
-
Materials:
-
Procedure:
-
Cell Seeding: Plate cells in 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours at 37°C, 5% CO2.
-
Baseline Plate (Tz): Fix one plate with TCA immediately before adding the drug to represent the cell population at time zero.
-
Compound Treatment: Add serial dilutions of the test compound (e.g., 0.01, 0.1, 1, 10, 100 µM) to the remaining plates.[1] Include wells for vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48 hours.[1]
-
Cell Fixation: Gently add cold TCA to each well to fix the cells. Incubate at 4°C for 1 hour.
-
Washing: Wash the plates five times with slow-running tap water and allow to air dry.
-
Staining: Add SRB solution to each well and stain at room temperature for 30 minutes.
-
Wash and Solubilize: Wash plates with 1% acetic acid to remove unbound dye. Air dry, then add Tris base solution to solubilize the protein-bound dye.
-
Absorbance Reading: Read the optical density (OD) at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage growth inhibition (GI) and determine the GI50 value (the concentration resulting in 50% growth inhibition).[1]
-
Future Directions and Therapeutic Outlook
The diverse biological activities of trifluoromethylphenyl propanoates make them a highly promising scaffold for drug discovery. Their dual anti-inflammatory and analgesic properties position them as potential alternatives to classic NSAIDs, especially if derivatives can be developed with improved safety profiles or enhanced immunomodulatory effects.
The burgeoning field of their anticancer applications is particularly exciting. The ability of certain derivatives to act on multiple targets, including those involved in drug resistance, suggests a pathway for developing novel therapeutics for challenging cancers.[14][15] Future research should focus on:
-
Lead Optimization: Systematically modifying the core structure to enhance potency and selectivity for specific biological targets.
-
In-depth Mechanistic Studies: Elucidating the precise molecular interactions and signaling pathways affected by the most potent compounds.
-
In Vivo Efficacy and Safety: Progressing promising candidates from in vitro assays to preclinical animal models to evaluate their therapeutic efficacy, pharmacokinetics, and safety profiles.
By leveraging the unique properties of the trifluoromethyl group, the continued exploration of trifluoromethylphenyl propanoates holds considerable promise for delivering next-generation therapies for inflammatory diseases and cancer.
References
-
Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. (2025). ResearchGate. [Link]
-
Experimental Evaluation of the Analgesic Activity of 2-(3-Diethylcarbamoyl-2-Methyl-5-Phenyl-Pyrrol-1-Yl)-3-PhenylPropionic Acid. (2025). ResearchGate. [Link]
-
Current advances in biological production of propionic acid. (n.d.). PubMed. [Link]
-
Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. (2024). NIH National Library of Medicine. [Link]
-
Synthesis, Antimicrobial and Antiproliferative Activity of 1-Trifluoromethylphenyl-3-(4-arylthiazol-2-yl)thioureas. (n.d.). MDPI. [Link]
-
On the mechanism of action of the antifungal agent propionate. (n.d.). PubMed. [Link]
-
Inhibition of prostaglandin synthesis by indoprofen. (n.d.). PubMed. [Link]
-
Synthesis, biological evaluation, and molecular modeling investigation of chiral 2-(4-chloro-phenoxy)-3-phenyl-propanoic acid derivatives with PPARalpha and PPARgamma agonist activity. (2008). PubMed. [Link]
-
Bioactivity of Synthesized Trifluoromethyl Thioxanthone Analogues. (n.d.). MDPI. [Link]
- Preparation method of 3-(3-trifluoromethylphenyl) propionic acid serving as cinacalcethdrochloride intermediate. (n.d.).
-
Analgesic and antihyperalgesic properties of propofol in a human pain model. (n.d.). PubMed. [Link]
-
Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. (2024). Semantic Scholar. [Link]
-
Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. (2025). NIH National Library of Medicine. [Link]
-
Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. (n.d.). MDPI. [Link]
-
Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. (2025). NIH National Library of Medicine. [Link]
-
Methyl 2-[3-(4-hydroxyphenyl)prop-2-enoylamino]-3-phenylpropanoate Is a Potent Cell-Permeable Anti-Cytokine Compound To Inhibit Inflammatory Cytokines in Monocyte/Macrophage-Like Cells. (n.d.). NIH National Library of Medicine. [Link]
-
Anti-cancer effect of N-(3,5-bis(trifluoromethyl)phenyl)-5-chloro-2,3-dihydronaphtho[1,2-b]furan-2-carboxamide, a novel synthetic compound. (n.d.). PubMed. [Link]
-
Potent Analgesic Action of 2-acetoxy-5-(2-4 (trifluoromethyl)-phenethylamino)-benzoic Acid (Flusalazine) in Experimental Mice. (2022). NIH National Library of Medicine. [Link]
-
Inhibition of prostaglandin production in the inflammatory tissue by loxoprofen-Na, an anti-inflammatory drug. (n.d.). PubMed. [Link]
- Process for the synthesis of N-(4-cyano-3-trifluoromethylphenyl)-3-(4-fluorophenylsulfonyl)-2-hydroxy-2-methylpropionamide. (n.d.).
-
Inhibitors of thromboxane and prostaglandin synthesis. (n.d.). ResearchGate. [Link]
-
Structure-based design, synthesis, molecular docking, and biological activities of 2-(3-benzoylphenyl) propanoic acid derivatives as dual mechanism drugs. (2012). PubMed. [Link]
-
(PDF) EXPRESS: NGF-trkA signaling modulates the analgesic effects of prostatic acid phosphatase in resiniferatoxin-induced neuropathy. (2016). ResearchGate. [Link]
-
Inhibitory Actions of Clinical Analgesics, Analgesic Adjuvants, and Plant-Derived Analgesics on Nerve Action Potential Conduction. (n.d.). MDPI. [Link]
-
Structure Activity Relationships. (n.d.). Drug Design Org. [Link]
-
Optimizing Synthesis with High-Quality Intermediates: A Focus on 3-[2-(Trifluoromethyl)phenyl]propanoic Acid. (2026). NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Scheme 3 Synthesis of compounds 32-39. (n.d.). ResearchGate. [Link]
-
Results from the Use of Molecular Descriptors Family on Structure Property/Activity Relationships. (n.d.). MDPI. [Link]
-
Synthesis and biological activity of 3-[phenyl(1,3-thiazol-2-yl)-amino]propanoic acids and their derivatives. (2013). PubMed. [Link]
-
Methyl 3-[3-(trifluoromethyl)phenyl]propanoate. (n.d.). PubChem. [Link]
-
Flurbiprofen: highly potent inhibitor of prostaglandin synthesis. (n.d.). PubMed. [Link]
-
Synthesis, Structure Activity Relationship and Mode of Action of 3-substitutedphenyl-1-(2,2,8,8-tetramethyl-3,4,9,10-tetrahydro-2H,8H-pyrano[2,3-f]chromen-6-yl)-propenones as Novel Anticancer Agents in Human Leukaemia HL-60 Cells. (n.d.). PubMed. [Link]
-
Inhibition of stimulated prostaglandin biosynthesis by retinoic acid in smooth muscle cells. (n.d.). PubMed. [Link]
Sources
- 1. Synthesis, Antimicrobial and Antiproliferative Activity of 1-Trifluoromethylphenyl-3-(4-arylthiazol-2-yl)thioureas [mdpi.com]
- 2. chemimpex.com [chemimpex.com]
- 3. nbinno.com [nbinno.com]
- 4. CN104693020A - Preparation method of 3-(3-trifluoromethylphenyl) propionic acid serving as cinacalcethdrochloride intermediate - Google Patents [patents.google.com]
- 5. US7199257B1 - Process for the synthesis of N-(4-cyano-3-trifluoromethylphenyl)-3-(4-fluorophenylsulfonyl)-2-hydroxy-2-methylpropionamide - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. Inhibition of prostaglandin synthesis by indoprofen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of prostaglandin production in the inflammatory tissue by loxoprofen-Na, an anti-inflammatory prodrug [pubmed.ncbi.nlm.nih.gov]
- 9. Flurbiprofen: highly potent inhibitor of prostaglandin synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Potent Analgesic Action of 2-acetoxy-5-(2-4 (trifluoromethyl)-phenethylamino)-benzoic Acid (Flusalazine) in Experimental Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR [mdpi.com]
- 15. Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Anti-cancer effect of N-(3,5-bis(trifluoromethyl)phenyl)-5-chloro-2,3-dihydronaphtho[1,2-b]furan-2-carboxamide, a novel synthetic compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Synthesis, structure activity relationship and mode of action of 3-substitutedphenyl-1-(2,2,8,8-tetramethyl-3,4,9,10-tetrahydro-2H,8H-pyrano[2,3-f]chromen-6-yl)-propenones as novel anticancer agents in human leukaemia HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Therapeutic Potential of Methyl 3-[3-(trifluoromethyl)phenyl]propanoate
A Senior Application Scientist's Perspective on a Promising Scaffold for Drug Discovery
Introduction: Unveiling a Molecule of Interest
In the landscape of modern medicinal chemistry, the strategic selection of molecular scaffolds is paramount to the successful development of novel therapeutics.[1][2][3] Methyl 3-[3-(trifluoromethyl)phenyl]propanoate emerges as a compound of significant interest, not due to a history of established therapeutic use, but because of the compelling potential suggested by its constituent chemical moieties. This guide delineates a scientific rationale for its investigation, positioning it as a versatile starting point for drug discovery programs in several key therapeutic areas. The core of this rationale lies in the synergistic interplay between the phenylpropanoate backbone and the strategically placed trifluoromethyl (CF3) group—a feature renowned for its ability to confer advantageous pharmacokinetic and pharmacodynamic properties.[4][5][6]
This document will provide an in-depth analysis of the physicochemical properties of Methyl 3-[3-(trifluoromethyl)phenyl]propanoate, hypothesize its potential applications in central nervous system (CNS) disorders, oncology, and inflammatory conditions, and provide detailed, actionable experimental protocols for the preliminary validation of these hypotheses.
Physicochemical and Pharmacokinetic Rationale: The Trifluoromethyl Advantage
The trifluoromethyl group is a cornerstone of modern drug design, often referred to as a "super-methyl" group for its profound impact on a molecule's behavior in a biological system.[6] Its incorporation into a molecular scaffold can dramatically alter physicochemical properties, frequently leading to improved drug-like characteristics.[4][5][7]
The primary advantages conferred by the CF3 group are summarized below:
| Property | Effect of Trifluoromethyl Group | Implication in Drug Discovery |
| Metabolic Stability | The carbon-fluorine bond is exceptionally strong, making the CF3 group resistant to metabolic degradation, particularly by cytochrome P450 enzymes.[6] | Increased biological half-life, potentially allowing for less frequent dosing and a more predictable pharmacokinetic profile.[8] |
| Lipophilicity | The high electronegativity of the fluorine atoms significantly increases the lipophilicity of the molecule.[5][6] | Enhanced ability to cross biological membranes, such as the cell membrane and the blood-brain barrier, leading to improved absorption and distribution.[5] |
| Binding Affinity | The CF3 group can participate in favorable interactions with biological targets, including hydrogen bonding and electrostatic interactions, due to its strong electron-withdrawing nature.[8] | Potentially stronger and more selective binding to target proteins, leading to enhanced potency and efficacy. |
| pKa Modulation | As a potent electron-withdrawing group, it can lower the pKa of nearby acidic or basic functional groups. | Can be used to fine-tune the ionization state of a molecule at physiological pH, impacting solubility, receptor binding, and cell permeability. |
These properties collectively suggest that Methyl 3-[3-(trifluoromethyl)phenyl]propanoate is pre-validated, from a chemical standpoint, for entry into a drug discovery pipeline.
Caption: Logical flow from molecular features to potential applications.
Hypothesized Therapeutic Applications & Investigational Roadmaps
Central Nervous System (CNS) Drug Discovery
Rationale: The enhanced lipophilicity imparted by the trifluoromethyl group is a key factor for predicting a molecule's ability to penetrate the blood-brain barrier (BBB).[5] Many successful CNS drugs, including the antidepressant fluoxetine, contain a trifluoromethylphenyl moiety, which contributes to their ability to reach targets within the brain.[5] The structural similarity of Methyl 3-[3-(trifluoromethyl)phenyl]propanoate to intermediates used in the synthesis of CNS-active compounds further supports this hypothesis.[9]
Proposed Investigational Workflow: The initial and most critical step is to verify that the compound can cross the BBB. An in-vitro BBB model provides a robust and ethical platform for this preliminary screening.[10][11][12]
Caption: Workflow for in-vitro blood-brain barrier permeability assay.
Experimental Protocol: In-Vitro Blood-Brain Barrier Permeability Assay
-
Cell Culture: Co-culture human cerebral microvascular endothelial cells (hCMEC/D3) on the apical side of a Transwell® insert and human astrocytes on the basolateral side. Culture for 7-10 days to allow for the formation of a tight monolayer.
-
Barrier Integrity Verification: Measure the Trans-Endothelial Electrical Resistance (TEER) across the cell monolayer using a voltohmmeter. A TEER value >150 Ω·cm² typically indicates adequate barrier formation.
-
Compound Preparation: Prepare a stock solution of Methyl 3-[3-(trifluoromethyl)phenyl]propanoate in DMSO and dilute to a final working concentration (e.g., 10 µM) in assay buffer.
-
Permeability Assay:
-
Replace the medium in the apical chamber with the assay buffer containing the test compound.
-
Replace the medium in the basolateral chamber with fresh assay buffer.
-
At specified time points (e.g., 30, 60, 90, 120 minutes), collect a sample from the basolateral chamber. Replace the collected volume with fresh assay buffer.
-
-
Quantification: Analyze the concentration of the compound in the collected samples using a validated Liquid Chromatography-Mass Spectrometry (LC-MS/MS) method.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) to quantify the rate of passage across the endothelial monolayer.
Oncology Drug Screening
Rationale: The phenylpropanoate scaffold is found in various compounds with demonstrated biological activity. For instance, derivatives of methyl 3-phenylpropanoate have been synthesized and shown to possess antiproliferative activity against human cancer cell lines.[13] Given that cytotoxicity is a cornerstone of many cancer chemotherapies, a primary screening to assess the effect of Methyl 3-[3-(trifluoromethyl)phenyl]propanoate on cancer cell viability is a logical step.[14][15][16][17][18]
Proposed Investigational Workflow: A straightforward and high-throughput method to assess cytotoxicity is the MTT assay, which measures the metabolic activity of cells as an indicator of viability.[16]
Caption: Workflow for MTT cytotoxicity assay.
Experimental Protocol: MTT Cytotoxicity Assay
-
Cell Seeding: Seed a human cancer cell line (e.g., HeLa) into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of Methyl 3-[3-(trifluoromethyl)phenyl]propanoate (e.g., from 0.1 to 100 µM). Treat the cells with these concentrations and include appropriate vehicle (DMSO) controls.
-
Incubation: Incubate the treated cells for 48 to 72 hours.
-
MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL) to each well and incubate for another 4 hours at 37°C.
-
Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability versus compound concentration and determine the half-maximal inhibitory concentration (IC50).
Anti-Inflammatory Activity Screening
Rationale: Chronic inflammation is implicated in a wide array of human diseases. The discovery of novel anti-inflammatory agents is an ongoing priority in drug development.[19][20][21] A simple, preliminary in-vitro screening can provide an indication of a compound's potential anti-inflammatory properties. Protein denaturation is a well-documented cause of inflammation, and the ability of a compound to inhibit this process can be an initial marker of anti-inflammatory activity.[22][23]
Experimental Protocol: In-Vitro Albumin Denaturation Assay
-
Reaction Mixture Preparation: Prepare a reaction mixture consisting of 0.2 mL of egg albumin, 2.8 mL of phosphate-buffered saline (PBS, pH 6.4), and 2 mL of varying concentrations of Methyl 3-[3-(trifluoromethyl)phenyl]propanoate (e.g., 10-500 µg/mL).
-
Control and Standard: Use diclofenac sodium as a reference standard and a solution with distilled water instead of the test compound as a control.
-
Incubation: Incubate the mixtures at 37°C for 15 minutes.
-
Denaturation Induction: Induce protein denaturation by heating the samples at 70°C for 5 minutes.
-
Data Acquisition: After cooling, measure the absorbance (turbidity) of the solutions at 660 nm using a spectrophotometer.
-
Data Analysis: Calculate the percentage inhibition of protein denaturation using the formula:
-
% Inhibition = [ (Absorbance_Control - Absorbance_Test) / Absorbance_Control ] x 100
-
A Platform for Future Discovery: Synthesis and Derivatization
Methyl 3-[3-(trifluoromethyl)phenyl]propanoate is readily synthesized from its corresponding carboxylic acid, 3-(3-trifluoromethylphenyl) propionic acid, via Fischer esterification. This carboxylic acid precursor can be prepared by the catalytic hydrogenation of m-trifluoromethyl cinnamic acid.[24]
Crucially, the methyl ester functional group serves as a versatile chemical handle for creating a library of derivatives.
-
Hydrolysis: The ester can be easily hydrolyzed back to the parent carboxylic acid. This acid can then be coupled with various amines to form a diverse library of amides, allowing for extensive Structure-Activity Relationship (SAR) studies.
-
Transesterification: The methyl ester can be converted to other esters by reaction with different alcohols, which can modulate the compound's solubility and pharmacokinetic properties.[21]
-
Reduction: The ester can be reduced to the corresponding primary alcohol, 3-[3-(trifluoromethyl)phenyl]-1-propanol, another valuable intermediate for further chemical elaboration.[9]
Conclusion
While Methyl 3-[3-(trifluoromethyl)phenyl]propanoate is not an established therapeutic agent, its chemical architecture presents a compelling starting point for targeted drug discovery initiatives. The presence of the trifluoromethyl group provides a strong, scientifically-grounded rationale for investigating its potential, particularly in CNS disorders, due to its likely enhancement of metabolic stability and blood-brain barrier permeability. Furthermore, the phenylpropanoate core is a proven scaffold in medicinal chemistry, and the ester functionality offers a straightforward path for chemical diversification. The experimental workflows detailed in this guide provide a clear and validated roadmap for the initial stages of exploring the therapeutic potential of this promising molecule. For researchers and drug development professionals, Methyl 3-[3-(trifluoromethyl)phenyl]propanoate represents not just a single compound, but a gateway to a potentially rich field of novel therapeutic candidates.
References
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC - PubMed Central. [Link]
-
The Trifluoromethyl Group: A Secret Weapon in Medicinal Chemistry. [Link]
-
In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs - MDPI. [Link]
-
(PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - ResearchGate. [Link]
-
Synthesis of methyl propanoate by Baeyer–Villiger monooxygenases - RSC Publishing. [Link]
- CN104693020A - Preparation method of 3-(3-trifluoromethylphenyl)
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design | Scilit. [Link]
-
Methyl 3-[3-(trifluoromethyl)phenyl]propanoate | C11H11F3O2 | CID 53230361 - PubChem. [Link]
-
Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery - SciELO. [Link]
-
Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products - NIH. [Link]
-
In-vitro blood-brain barrier models for drug screening and permeation studies: an overview. [Link]
-
Computational Exploration of Molecular Scaffolds in Medicinal Chemistry - PubMed. [Link]
-
Drug Discovery of New Anti-Inflammatory Compounds by Targeting Cyclooxygenases. [Link]
-
Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discov - SciELO. [Link]
-
(PDF) Optimized Methods for In Vitro and In Vivo Anti-Inflammatory Assays and Its Applications in Herbal and Synthetic Drug Analysis - ResearchGate. [Link]
-
Molecular medicinal insights into scaffold hopping-based drug discovery success | Request PDF - ResearchGate. [Link]
-
Convenient Synthesis and Anticancer Activity of Methyl 2-[3-(3-Phenyl-quinoxalin-2-ylsulfanyl)propanamido]alkanoates and N-Alkyl 3-((3-Phenyl-quinoxalin-2-yl)sulfanyl)propanamides | ACS Omega. [Link]
-
Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models - MDPI. [Link]
-
Experimental Models of In Vitro Blood–Brain Barrier for CNS Drug Delivery: An Evolutionary Perspective - MDPI. [Link]
-
Update on in vitro cytotoxicity assays for drug development - ResearchGate. [Link]
-
In vitro and in vivo techniques in CNS drug discovery - European Pharmaceutical Review. [Link]
-
Evaluation of Phytochemical Screening and Anti Inflammatory Activity of Leaves and Stem of Mikania scandens (L.) Wild - PMC - PubMed Central. [Link]
- CN105601517A - Synthetic method of methyl 3,3,3-trifluoropropionate - Google P
-
In Vitro Cytotoxicity Assays: Applications in Drug Discovery - Kosheeka. [Link]
-
Analog series-based scaffolds: computational design and exploration of a new type of molecular scaffolds for medicinal chemistry - PubMed Central. [Link]
-
iD3 Catalyst Unit | Development of an in vitro assay to evaluate higher brain functions for drug discovery. [Link]
-
(PDF) In Vitro Models of CNS Barriers - ResearchGate. [Link]
-
Computational design of new molecular scaffolds for medicinal chemistry, part II: generalization of analog series-based scaffolds - NIH. [Link]
-
methyl propionate, 554-12-1 - The Good Scents Company. [Link]
Sources
- 1. Computational Exploration of Molecular Scaffolds in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analog series-based scaffolds: computational design and exploration of a new type of molecular scaffolds for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Computational design of new molecular scaffolds for medicinal chemistry, part II: generalization of analog series-based scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design | Scilit [scilit.com]
- 8. researchgate.net [researchgate.net]
- 9. chemimpex.com [chemimpex.com]
- 10. In-vitro blood-brain barrier models for drug screening and permeation studies: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. scielo.br [scielo.br]
- 15. scielo.br [scielo.br]
- 16. Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models | MDPI [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. kosheeka.com [kosheeka.com]
- 19. Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. researchgate.net [researchgate.net]
- 22. mdpi.com [mdpi.com]
- 23. Evaluation of Phytochemical Screening and Anti Inflammatory Activity of Leaves and Stem of Mikania scandens (L.) Wild - PMC [pmc.ncbi.nlm.nih.gov]
- 24. CN104693020A - Preparation method of 3-(3-trifluoromethylphenyl) propionic acid serving as cinacalcethdrochloride intermediate - Google Patents [patents.google.com]
A Technical Guide to Methyl 3-[3-(trifluoromethyl)phenyl]propanoate: A Pivotal Intermediate in Modern Pharmaceutical Synthesis
Abstract
Methyl 3-[3-(trifluoromethyl)phenyl]propanoate (CAS No: 657-55-6) has emerged as a cornerstone intermediate in the synthesis of complex active pharmaceutical ingredients (APIs). Its unique structural features, particularly the trifluoromethylphenyl moiety, impart desirable pharmacokinetic and pharmacodynamic properties to the final drug products. This technical guide provides an in-depth exploration of the synthesis, chemical properties, and critical applications of this intermediate, with a primary focus on its role in the manufacturing of Cinacalcet. We will dissect the synthetic pathways, provide detailed experimental protocols, and discuss the analytical methodologies required for robust quality control. This document is intended for researchers, chemists, and professionals in the field of drug development and manufacturing who require a comprehensive understanding of this vital chemical building block.
Introduction: The Strategic Importance of Fluorinated Intermediates
In the landscape of medicinal chemistry, the incorporation of fluorine atoms into drug candidates is a well-established strategy to enhance metabolic stability, binding affinity, and lipophilicity. The trifluoromethyl (-CF3) group, in particular, is a powerful bioisostere for various functional groups and can significantly modulate a molecule's electronic properties. Methyl 3-[3-(trifluoromethyl)phenyl]propanoate is a prime example of an intermediate that leverages these benefits. It serves as a versatile scaffold, providing the essential 3-(trifluoromethyl)phenylpropyl backbone found in several significant APIs.
Its primary and most well-documented application is as a key starting material in the synthesis of Cinacalcet, a calcimimetic agent used to treat secondary hyperparathyroidism in dialysis patients and hypercalcemia in patients with parathyroid carcinoma.[1][2] The trifluoromethyl group in Cinacalcet is crucial for its interaction with the calcium-sensing receptor, highlighting the importance of high-purity intermediates like Methyl 3-[3-(trifluoromethyl)phenyl]propanoate in ensuring the efficacy and safety of the final drug.[3]
Table 1: Physicochemical Properties of Methyl 3-[3-(trifluoromethyl)phenyl]propanoate
| Property | Value | Source |
| CAS Number | 657-55-6 | [4] |
| Molecular Formula | C11H11F3O2 | [4] |
| Molecular Weight | 232.20 g/mol | [4] |
| Appearance | Colorless Liquid (Predicted) | N/A |
| Boiling Point | ~255 °C at 760 mmHg (Predicted) | N/A |
| Density | ~1.2 g/cm³ (Predicted) | N/A |
Synthesis and Manufacturing Pathways
The synthesis of Methyl 3-[3-(trifluoromethyl)phenyl]propanoate is typically achieved through the esterification of its corresponding carboxylic acid, 3-[3-(trifluoromethyl)phenyl]propionic acid. The acid itself can be synthesized via several routes, with the choice of pathway often dictated by the availability of starting materials, cost, and scalability for industrial production.
Common Synthetic Route: From Cinnamic Acid Derivative
A prevalent method involves the catalytic hydrogenation of m-trifluoromethyl cinnamic acid. This pathway is advantageous due to its straightforward nature and high yields.
Caption: Synthesis workflow from cinnamic acid to the target ester.
Experimental Protocol: Fischer Esterification
This protocol describes the final esterification step, a fundamental and reliable reaction in organic synthesis.[5]
Objective: To synthesize Methyl 3-[3-(trifluoromethyl)phenyl]propanoate from 3-[3-(trifluoromethyl)phenyl]propionic acid.
Materials:
-
3-[3-(trifluoromethyl)phenyl]propionic acid (1.0 eq)
-
Anhydrous Methanol (10-20 vol)
-
Concentrated Sulfuric Acid (catalytic amount, e.g., 0.1 eq)
-
Saturated Sodium Bicarbonate solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
-
Organic solvent for extraction (e.g., Ethyl Acetate, Dichloromethane)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-[3-(trifluoromethyl)phenyl]propionic acid in anhydrous methanol.
-
Catalyst Addition: Carefully add the concentrated sulfuric acid to the solution while stirring. The addition is exothermic.
-
Reflux: Heat the mixture to reflux (approximately 65-70°C) and maintain for 4-12 hours. The reaction progress should be monitored by an appropriate analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Reduce the volume of methanol under reduced pressure using a rotary evaporator.
-
Neutralization: Dilute the residue with ethyl acetate and carefully transfer it to a separatory funnel. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.
-
Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: The resulting crude ester can be purified by vacuum distillation to obtain Methyl 3-[3-(trifluoromethyl)phenyl]propanoate as a high-purity liquid.
Causality: The use of an acid catalyst (H₂SO₄) is crucial to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating the nucleophilic attack by methanol. The reaction is driven to completion by using a large excess of methanol, in accordance with Le Châtelier's principle.
Core Application: The Synthesis of Cinacalcet
The primary utility of Methyl 3-[3-(trifluoromethyl)phenyl]propanoate is as a precursor to 3-(3-trifluoromethylphenyl)propanal, a key intermediate in the synthesis of Cinacalcet.[1][6] The transformation from the methyl ester to the final API involves a series of well-defined and high-yielding chemical reactions.
Caption: Synthetic pathway from the intermediate to Cinacalcet API.
Step-by-Step Transformation
-
Reduction to Alcohol: The methyl ester is first reduced to the corresponding primary alcohol, 3-[3-(trifluoromethyl)phenyl]propan-1-ol.[7][8] This is a critical step as the alcohol functional group is more readily converted to the desired aldehyde. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) or milder reagents like diisobutylaluminium hydride (DIBAL-H) can be employed. The choice of reagent is critical; for instance, DIBAL-H can, under controlled low-temperature conditions, directly reduce an ester to an aldehyde, potentially bypassing the alcohol intermediate.
-
Oxidation to Aldehyde: The resulting alcohol is then oxidized to 3-(3-trifluoromethylphenyl)propanal.[3] Standard oxidation protocols such as Swern oxidation or the use of pyridinium chlorochromate (PCC) are effective. Over-oxidation to the carboxylic acid must be carefully avoided, which is why milder, controlled oxidation methods are preferred in pharmaceutical manufacturing.
-
Reductive Amination to Cinacalcet: The final and key step is the reductive amination of the aldehyde with (R)-(+)-1-(1-naphthyl)ethylamine.[6] This reaction forms the secondary amine bond that defines the Cinacalcet molecule. The process typically involves the initial formation of an imine intermediate, which is then reduced in situ to the final amine. Common conditions include catalytic hydrogenation (H₂ over Pd/C) or the use of hydride reagents like sodium triacetoxyborohydride (NaBH(OAc)₃), which is known for its mildness and selectivity.[6]
Trustworthiness through Self-Validation: Each step in this sequence must yield a product of high purity. The quality of the final API, Cinacalcet, is directly dependent on the purity of the 3-(3-trifluoromethylphenyl)propanal intermediate. Any impurities, such as unreacted alcohol or over-oxidized acid, can lead to the formation of difficult-to-remove side products, compromising the safety and efficacy of the drug.[9]
Analytical and Quality Control Standards
Ensuring the identity, purity, and quality of Methyl 3-[3-(trifluoromethyl)phenyl]propanoate is paramount. A robust analytical testing protocol is non-negotiable in a cGMP (current Good Manufacturing Practice) environment.
Table 2: Recommended Analytical Methods for Quality Control
| Analytical Technique | Purpose | Key Parameters to Monitor |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Purity assessment and identification of volatile impurities. | Peak purity, retention time, mass spectrum confirmation.[10] |
| High-Performance Liquid Chromatography (HPLC) | Quantitative analysis of purity and detection of non-volatile impurities. | Assay vs. reference standard, peak area percentage for impurity profiling.[9] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F) | Structural confirmation and identification. | Chemical shifts, integration, and coupling constants consistent with the proposed structure. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Functional group identification. | Presence of characteristic ester carbonyl (~1735 cm⁻¹) and C-F stretching bands. |
| Karl Fischer Titration | Determination of water content. | Moisture content must be within specified limits to prevent hydrolysis. |
The trifluoromethyl group offers a unique analytical handle via ¹⁹F NMR, providing a highly sensitive and specific method for structural confirmation and quantification, free from the background signals present in ¹H NMR.
Safety, Handling, and Storage
As a chemical intermediate, proper handling procedures are essential to ensure personnel safety and maintain product integrity.
-
Personal Protective Equipment (PPE): Always use standard laboratory PPE, including safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[11][12]
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors. Avoid contact with skin, eyes, and clothing.[13][14]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from strong oxidizing agents and sources of ignition.[11][13] The compound should be protected from moisture to prevent hydrolysis of the ester group.
-
Disposal: Dispose of waste materials in accordance with local, state, and federal environmental regulations.
Conclusion and Future Outlook
Methyl 3-[3-(trifluoromethyl)phenyl]propanoate is more than just a chemical; it is a critical enabler in the synthesis of life-changing medications like Cinacalcet. Its strategic design, incorporating the trifluoromethyl group, underscores the sophisticated approaches used in modern medicinal chemistry to enhance drug properties. The synthetic pathways to and from this intermediate are robust and scalable, but demand rigorous process control and analytical oversight to ensure the quality required for pharmaceutical use.
Looking forward, the utility of the 3-(3-trifluoromethyl)phenylpropyl scaffold is unlikely to be limited to a single API. As our understanding of structure-activity relationships deepens, this and similar fluorinated intermediates will undoubtedly serve as foundational building blocks for the next generation of therapeutic agents targeting a wide range of diseases.
References
- CN105439818A - Synthesis method of cinacalcet intermediate 3-(3-trifluoromethylphenyl) propanol.
-
The Chemistry Behind Cinacalcet: Understanding 3-(3-Trifluoromethylphenyl)propanal. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Improved Process for the Synthesis of 3-(3-Trifluoromethylphenyl)propanal for More Sustainable Production of Cinacalcet HCl. PubMed. [Link]
- CN105601517A - Synthetic method of methyl 3,3,3-trifluoropropionate.
-
Convenient Synthesis and Anticancer Activity of Methyl 2-[3-(3-Phenyl-quinoxalin-2-ylsulfanyl)propanamido]alkanoates and N-Alkyl 3-((3-Phenyl-quinoxalin-2-yl)sulfanyl)propanamides. ACS Omega. [Link]
- CN104693020A - Preparation method of 3-(3-trifluoromethylphenyl) propionic acid serving as cinacalcethdrochloride intermediate.
-
Synthesis of methyl propanoate by Baeyer–Villiger monooxygenases. RSC Publishing. [Link]
-
Synthesis of methyl 3-phenylpropionate. PrepChem.com. [Link]
- WO2010128388A2 - An improved process for the preparation of intermediate compounds useful for the preparation of cinacalcet.
-
What Is the Function of Methyl Propionate? SL CHEMTECH. [Link]
-
FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. [Link]
-
Methyl 3-[3-(trifluoromethyl)phenyl]propanoate. PubChem. [Link]
-
Improved Process for the Synthesis of 3-(3-Trifluoromethylphenyl)propanal for More Sustainable Production of Cinacalcet HCl. MDPI. [Link]
-
L-Lysine. Biocompare. [Link]
-
CWA Analytical Methods for Per- and Polyfluorinated Alkyl Substances (PFAS). US EPA. [Link]
-
The Chemical Profile and Applications of L-Lysine Hydrochloride (CAS 657-27-2). NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
ANALYTICAL METHOD SUMMARIES. Eurofins. [Link]
Sources
- 1. Improved Process for the Synthesis of 3-(3-Trifluoromethylphenyl)propanal for More Sustainable Production of Cinacalcet HCl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CN104693020A - Preparation method of 3-(3-trifluoromethylphenyl) propionic acid serving as cinacalcethdrochloride intermediate - Google Patents [patents.google.com]
- 3. nbinno.com [nbinno.com]
- 4. Methyl 3-[3-(trifluoromethyl)phenyl]propanoate | C11H11F3O2 | CID 53230361 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. prepchem.com [prepchem.com]
- 6. mdpi.com [mdpi.com]
- 7. CN105439818A - Synthesis method of cinacalcet intermediate 3-(3-trifluoromethylphenyl) propanol - Google Patents [patents.google.com]
- 8. chemimpex.com [chemimpex.com]
- 9. WO2010128388A2 - An improved process for the preparation of intermediate compounds useful for the preparation of cinacalcet - Google Patents [patents.google.com]
- 10. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 11. fishersci.com [fishersci.com]
- 12. fishersci.com [fishersci.com]
- 13. tcichemicals.com [tcichemicals.com]
- 14. chemicalbook.com [chemicalbook.com]
A Senior Application Scientist's Guide to the Synthesis of Methyl 3-[3-(trifluoromethyl)phenyl]propanoate: A Key Intermediate for Cinacalcet
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 3-[3-(trifluoromethyl)phenyl]propanoate (CAS No. 294856-02-3) is a critical building block in the industrial synthesis of Cinacalcet, a calcimimetic agent used to treat secondary hyperparathyroidism and parathyroid carcinoma.[1][2][3] Its molecular structure, featuring a trifluoromethyl-substituted phenyl ring and a propanoate chain, presents specific synthetic challenges and opportunities. This technical guide provides an in-depth exploration of the prevalent and scientifically robust methodologies for its synthesis. We will dissect the causal mechanisms behind strategic chemical transformations, offer detailed, field-proven experimental protocols, and present comparative data to inform process development. The focus is on two primary, industrially relevant pathways: the catalytic hydrogenation of a cinnamate precursor and a palladium-catalyzed cross-coupling approach.
Introduction: Strategic Importance in Pharmaceutical Synthesis
The synthesis of Active Pharmaceutical Ingredients (APIs) is a cornerstone of modern medicine. The efficiency, purity, and scalability of the synthesis of key intermediates directly impact the cost and availability of life-saving drugs. Methyl 3-[3-(trifluoromethyl)phenyl]propanoate is one such pivotal intermediate. It serves as the foundational scaffold onto which the chiral amine moiety, (R)-1-(1-naphthyl)ethylamine, is introduced to complete the synthesis of Cinacalcet.[4]
Molecular Profile:
| Property | Value |
|---|---|
| Chemical Name | Methyl 3-[3-(trifluoromethyl)phenyl]propanoate |
| Molecular Formula | C₁₁H₁₁F₃O₂[5][6] |
| Molecular Weight | 232.2 g/mol [6] |
| CAS Number | 294856-02-3[6] |
| Appearance | Colorless to light yellow liquid[6] |
The trifluoromethyl (-CF₃) group is a crucial pharmacophore that enhances metabolic stability and lipophilicity, making its introduction and preservation during synthesis a key consideration.[7] This guide will navigate the chemical logic required to construct this molecule with high fidelity.
Overview of Primary Synthetic Strategies
Two dominant retrosynthetic disconnections guide the synthesis of the target molecule. Both pathways converge on constructing the C3-aryl backbone but differ in the sequence and method of carbon-carbon bond formation.
Caption: Workflow for the Cinnamate Hydrogenation Pathway.
Experimental Protocol: A Step-by-Step Guide
Step A: Synthesis of 3-(Trifluoromethyl)cinnamic Acid
This step utilizes a Knoevenagel condensation, a reliable C=C bond-forming reaction.
-
Reagent Charging: To a reaction vessel equipped with a Dean-Stark apparatus, add 3-(trifluoromethyl)benzaldehyde (1.0 eq), malonic acid (1.2 eq), and pyridine (3 volumes).
-
Catalysis: Add a catalytic amount of piperidine (0.1 eq).
-
Reaction: Heat the mixture to reflux (approx. 110-115 °C) and maintain for 10-12 hours, collecting the water byproduct. The reaction progress should be monitored by Thin Layer Chromatography (TLC). [8]4. Work-up: After cooling to room temperature, the reaction mixture is quenched by pouring it into water. The solution is basified with NaOH to dissolve the cinnamic acid product.
-
Purification: The aqueous solution is washed with ethyl acetate to remove unreacted aldehyde and impurities. The aqueous layer is then acidified with concentrated HCl or H₂SO₄ until the pH is approximately 2, causing the product to precipitate. [8]6. Isolation: The solid is collected by filtration, washed thoroughly with water, and dried under vacuum to yield 3-(trifluoromethyl)cinnamic acid as a white solid.
Step B: Fischer Esterification to Methyl 3-[3-(trifluoromethyl)phenyl]acrylate
-
Setup: In a round-bottom flask, suspend the 3-(trifluoromethyl)cinnamic acid (1.0 eq) in methanol (5-10 volumes).
-
Catalysis: Carefully add concentrated sulfuric acid (0.1-0.2 eq) as a catalyst. Alternatively, p-toluenesulfonic acid can be used for easier handling. [9]3. Reaction: Heat the mixture to reflux for 4-12 hours until TLC or GC analysis indicates the consumption of the starting material. [10]4. Work-up: Cool the reaction and remove the excess methanol under reduced pressure.
-
Neutralization: The residue is dissolved in an organic solvent (e.g., ethyl acetate or ether) and carefully washed with a saturated aqueous sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash. [10]6. Isolation: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to yield the crude methyl cinnamate derivative, which can be used directly in the next step or purified by distillation.
Step C: Catalytic Hydrogenation to the Final Product
This is the critical reduction step. Safety precautions for handling hydrogen gas and a pyrophoric catalyst (Pd/C) are mandatory.
-
Inerting: A hydrogenation vessel is charged with the methyl 3-[3-(trifluoromethyl)phenyl]acrylate (1.0 eq) and a suitable solvent such as methanol or ethyl acetate. The vessel is purged with an inert gas (N₂ or Ar).
-
Catalyst Addition: Under the inert atmosphere, 5% or 10% Palladium on Carbon (Pd/C) catalyst (1-5 mol%) is carefully added. [11]3. Hydrogenation: The vessel is evacuated and backfilled with hydrogen gas (H₂) to a pressure of 1-3 atm (a hydrogen-filled balloon is sufficient for lab scale). The reaction is stirred vigorously at room temperature. [12]4. Monitoring: The reaction is monitored by the uptake of hydrogen or by TLC/GC analysis. Typically, the reaction is complete within 4-20 hours. [11]5. Catalyst Removal: Upon completion, the vessel is carefully purged again with an inert gas. The palladium catalyst is removed by filtration through a pad of Celite®. Caution: The catalyst on the filter pad may be pyrophoric and should be quenched carefully with water.
-
Isolation: The filtrate is concentrated under reduced pressure to yield Methyl 3-[3-(trifluoromethyl)phenyl]propanoate as an oil. Purity is typically high, but it can be further purified by vacuum distillation if necessary.
| Parameter | Typical Value | Expected Outcome |
| Overall Yield | 75-85% (from cinnamic acid) | High |
| Purity (GC) | >99% | Excellent |
| Hydrogenation Time | 4-20 hours [11] | Scalable |
| Hydrogenation Pressure | 1-3 atm | Mild Conditions |
Synthesis Route 2: The Mizoroki-Heck Cross-Coupling Pathway
This strategy employs modern organometallic chemistry to construct the aryl-alkene bond in a single, powerful step, which is then followed by hydrogenation. It is particularly valuable when the corresponding aryl halide is more accessible or cost-effective than the benzaldehyde.
Causality and Mechanistic Underpinnings
The Mizoroki-Heck reaction is a palladium-catalyzed C-C bond formation between an unsaturated halide (or triflate) and an alkene. [13]The causality lies in the palladium catalytic cycle: Pd(0) undergoes oxidative addition into the aryl-halide bond, followed by coordination and insertion of the alkene (methyl acrylate), and finally, β-hydride elimination to release the product and regenerate the Pd(0) catalyst. [14]This directly forms the cinnamate skeleton, which is then hydrogenated as described in Route 1. This can be performed as a two-step process or as a one-pot "cascade" reaction where the hydrogenation follows the coupling. [1][3]
Caption: Workflow for the Mizoroki-Heck Cross-Coupling Pathway.
Experimental Protocol: A Step-by-Step Guide
-
Reagent Charging: To a dry reaction flask under an inert atmosphere, add 1-bromo-3-(trifluoromethyl)benzene (1.0 eq), a palladium catalyst such as Pd(OAc)₂ (1-3 mol%), a suitable ligand if required (e.g., a phosphine), and a base like sodium acetate (NaOAc) or a tertiary amine (e.g., triethylamine, 1.5 eq). [1][14]2. Solvent and Alkene Addition: Add a polar aprotic solvent like DMF or NMP, followed by methyl acrylate (1.2 eq).
-
Reaction: Heat the mixture to 80-120 °C and stir until the aryl bromide is consumed (monitored by GC or TLC).
-
Work-up: Cool the reaction mixture, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried, and concentrated.
-
Purification: The crude product, Methyl 3-[3-(trifluoromethyl)phenyl]acrylate, is purified by column chromatography or distillation.
-
Hydrogenation: The purified acrylate is then subjected to catalytic hydrogenation using the exact same procedure as described in Route 1, Step C .
This route offers flexibility in starting materials but often requires more rigorous purification to remove catalyst residues and byproducts from the coupling step before proceeding to the high-purity requirements of the final hydrogenation.
Product Purification and Analytical Characterization
Regardless of the synthetic route, the final product must be rigorously characterized to ensure it meets the specifications required for pharmaceutical manufacturing.
-
Purification: The primary method for purifying the final liquid product is vacuum distillation , which effectively removes non-volatile impurities and residual solvent.
-
Self-Validation System: A robust analytical system validates the protocol's success. The identity and purity of Methyl 3-[3-(trifluoromethyl)phenyl]propanoate are confirmed using a combination of spectroscopic methods.
Key Analytical Data:
| Analysis | Expected Result |
| ¹H NMR | Signals corresponding to the aromatic protons (multiplets, ~7.4-7.6 ppm), two methylene groups (triplets, ~2.6 and ~3.0 ppm), and the methyl ester group (singlet, ~3.7 ppm). [15] |
| ¹³C NMR | Resonances for the ester carbonyl (~173 ppm), aromatic carbons (including a quartet for the CF₃-attached carbon due to C-F coupling), methylene carbons, and the methyl ester carbon. |
| ¹⁹F NMR | A singlet around -63 ppm, characteristic of the CF₃ group. |
| IR (Infrared) | Strong C=O stretch for the ester at ~1740 cm⁻¹, and strong C-F stretching bands. [10] |
| Mass Spec (MS) | Molecular ion peak (M⁺) corresponding to the molecular weight of 232.2. |
Conclusion and Field Insights
Both the Cinnamate Hydrogenation Pathway and the Mizoroki-Heck Coupling Pathway are viable and powerful methods for synthesizing Methyl 3-[3-(trifluoromethyl)phenyl]propanoate.
-
The Hydrogenation Pathway (Route 1) is generally preferred for large-scale industrial production. [16][11]Its advantages include the use of lower-cost starting materials (benzaldehyde vs. aryl bromide), fewer purification challenges related to catalyst removal post-coupling, and highly reliable and selective hydrogenation technology.
-
The Heck Coupling Pathway (Route 2) offers greater synthetic flexibility and is an excellent alternative if the aryl bromide is a more readily available or economical starting material. It showcases the power of modern cross-coupling chemistry but may require more process optimization to manage catalyst residues and byproducts.
Ultimately, the choice of synthetic route depends on a comprehensive analysis of raw material costs, process safety, scalability, and the specific capabilities of the manufacturing facility. This guide provides the foundational knowledge and practical protocols for scientists and researchers to make informed decisions in the development and production of this vital pharmaceutical intermediate.
References
-
Selva, M., et al. (2023). Improved Process for the Synthesis of 3-(3-Trifluoromethylphenyl)propanal for More Sustainable Production of Cinacalcet HCl. Molecules, 28(16), 6042. [Link]
-
European Patent Office. (2018). A NEW METHOD FOR THE PREPARATION OF CINACALCET AND NEW INTERMEDIATES THEREOF - Patent 2406211. [Link]
- Google Patents. (2016).
- Google Patents. (2020).
- Google Patents. (2015). CN104693020A - Preparation method of 3-(3-trifluoromethylphenyl)
-
PrepChem.com. Synthesis of methyl 3-phenylpropionate. [Link]
- Google Patents. (2012).
-
ResearchGate. (2017). Synthesis process of cinacalcet hydrochloride. [Link]
-
PubChem. Methyl 3-[3-(trifluoromethyl)phenyl]propanoate. [Link]
-
Xiao, J., et al. (2001). Palladium-Catalyzed Olefination of Aryl Halides with 1H,1H,2H-Perfluoro-1-alkenes. Catalysts, 8(1), 23. [Link]
-
Journal of Chemical Education. (2011). An Undergraduate Organic Chemistry Laboratory: The Facile Hydrogenation of Methyl Trans-Cinnamate. [Link]
-
Journal of Chemical Education. (2020). Transmutation of Scent: An Evaluation of the Synthesis of Methyl Cinnamate, a Commercial Fragrance, via a Fischer Esterification for the Second-Year Organic Laboratory. [Link]
-
Doc Brown's Chemistry. The 1 H NMR spectrum of methyl propanoate. [Link]
-
Chemistry LibreTexts. (2023). Heck Reaction. [Link]
Sources
- 1. Improved Process for the Synthesis of 3-(3-Trifluoromethylphenyl)propanal for More Sustainable Production of Cinacalcet HCl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CN111018734B - A kind of synthetic method of cinacalcet hydrochloride intermediate - Google Patents [patents.google.com]
- 3. mdpi.com [mdpi.com]
- 4. A NEW METHOD FOR THE PREPARATION OF CINACALCET AND NEW INTERMEDIATES THEREOF - Patent 2406211 [data.epo.org]
- 5. Methyl 3-[3-(trifluoromethyl)phenyl]propanoate | C11H11F3O2 | CID 53230361 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Methyl 3-(3-(trifluoroMethyl)phenyl)propanoate | 294856-02-3 [chemicalbook.com]
- 7. chemimpex.com [chemimpex.com]
- 8. 3-(Trifluoromethyl)cinnamic acid synthesis - chemicalbook [chemicalbook.com]
- 9. par.nsf.gov [par.nsf.gov]
- 10. prepchem.com [prepchem.com]
- 11. CN104693020A - Preparation method of 3-(3-trifluoromethylphenyl) propionic acid serving as cinacalcethdrochloride intermediate - Google Patents [patents.google.com]
- 12. ERIC - EJ925958 - An Undergraduate Organic Chemistry Laboratory: The Facile Hydrogenation of Methyl Trans-Cinnamate, Journal of Chemical Education, 2011-Mar [eric.ed.gov]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. mdpi.com [mdpi.com]
- 15. low/high resolution 1H proton nmr spectrum of methyl propanoate C4H8O2 CH3CH2COOCH3 analysis interpretation of chemical shifts ppm spin spin line splitting H-1 methyl propionate 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 16. researchgate.net [researchgate.net]
The Phenylpropanoate Scaffold: A Privileged Motif in Allosteric Modulation of the Calcium-Sensing Receptor
An In-depth Technical Guide on the Structural Analogs of Methyl 3-[3-(trifluoromethyl)phenyl]propanoate
Introduction: The Significance of the 3-(Trifluoromethyl)phenyl]propanoate Core
The methyl 3-[3-(trifluoromethyl)phenyl]propanoate scaffold is a cornerstone in the field of medicinal chemistry, primarily recognized for its integral role in the synthesis of Cinacalcet, a potent calcimimetic agent.[1][2] Calcimimetics are a class of drugs that modulate the activity of the Calcium-Sensing Receptor (CaSR), a G-protein coupled receptor crucial for maintaining calcium homeostasis.[3] The trifluoromethyl (-CF3) group, a common bioisostere in drug design, significantly enhances the metabolic stability and binding affinity of the molecule.[4] This guide provides a comprehensive exploration of the structural analogs of methyl 3-[3-(trifluoromethyl)phenyl]propanoate, delving into their synthesis, structure-activity relationships (SAR), and the underlying principles of their interaction with the CaSR.
The Calcium-Sensing Receptor (CaSR): A Key Therapeutic Target
The CaSR, predominantly expressed in the parathyroid glands, kidneys, and bone, is the master regulator of extracellular calcium levels.[3][5] It functions as a homodimer, with each subunit comprising a large extracellular domain (ECD), a seven-transmembrane domain (7TM), and an intracellular C-terminal tail.[5][6] Allosteric modulators, such as those derived from the methyl 3-[3-(trifluoromethyl)phenyl]propanoate core, bind to the 7TM domain, enhancing the receptor's sensitivity to extracellular calcium.[5][7] This potentiation of CaSR activity leads to a downstream signaling cascade that ultimately suppresses the secretion of parathyroid hormone (PTH), thereby reducing serum calcium levels.[3][8]
CaSR Signaling Pathway and Allosteric Modulation
The activation of the CaSR by calcium and its positive allosteric modulation by calcimimetics initiates a complex signaling cascade. The diagram below illustrates the key events in this pathway.
Caption: Allosteric modulation of the CaSR by calcimimetics.
Synthesis of the Core Scaffold and Key Analogs
The synthesis of methyl 3-[3-(trifluoromethyl)phenyl]propanoate and its subsequent elaboration into more complex analogs like Cinacalcet often involves robust and scalable chemical transformations. The Mizoroki-Heck reaction is a frequently employed method for the initial carbon-carbon bond formation.[2][9]
General Synthetic Workflow
The following diagram outlines a common synthetic strategy for accessing the phenylpropanoate core and converting it to a key analog, Cinacalcet.
Caption: General synthetic workflow for Cinacalcet.
Exemplary Experimental Protocol: Synthesis of 3-(3-Trifluoromethylphenyl)propanal
This protocol is adapted from a reported improved synthesis of a key Cinacalcet intermediate.[2]
-
Mizoroki-Heck Coupling:
-
To a solution of 1-bromo-3-(trifluoromethyl)benzene (1.0 eq) in N,N-dimethylformamide (DMF), add acrolein diethyl acetal (1.2 eq), palladium(II) acetate (0.02 eq), and tetrabutylammonium acetate (nBu₄NOAc) (1.1 eq).
-
The reaction mixture is heated at 90 °C for 3-4 hours until the starting material is consumed (monitored by TLC or GC-MS).
-
After cooling to room temperature, the mixture is diluted with water and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude product, 1-((E)-3,3-diethoxyprop-1-enyl)-3-(trifluoromethyl)benzene.
-
-
Hydrogenation and Hydrolysis:
-
The crude product from the previous step is dissolved in ethanol.
-
Palladium on carbon (10% Pd/C, 5 mol%) is added to the solution.
-
The mixture is stirred under a hydrogen atmosphere (1-4 atm) at room temperature until the reaction is complete.
-
The catalyst is removed by filtration through Celite.
-
The filtrate is then treated with a mild acid (e.g., dilute HCl) to hydrolyze the acetal, affording 3-(3-trifluoromethylphenyl)propanal.
-
The product is purified by column chromatography on silica gel.
-
Structure-Activity Relationship (SAR) of Phenylpropanoate-Based Calcimimetics
The development of Cinacalcet and other calcimimetics has generated a wealth of SAR data, highlighting the critical structural features required for potent CaSR modulation.
Key Structural Modifications and Their Impact on Activity
-
The Trifluoromethylphenyl Group: The 3-(trifluoromethyl)phenyl moiety is crucial for activity. The -CF3 group enhances lipophilicity, which is favorable for crossing cell membranes and binding to the transmembrane domain of the CaSR. Its electron-withdrawing nature also influences the electronic properties of the aromatic ring, potentially enhancing π-π stacking or other non-covalent interactions within the binding pocket.
-
The Propyl Linker: The three-carbon chain connecting the aromatic ring to the amine is optimal for positioning the key pharmacophoric elements correctly within the receptor's binding site. Shortening or lengthening this linker generally leads to a decrease in potency.
-
The Chiral Amine: The (R)-1-(1-naphthyl)ethylamino group of Cinacalcet is a critical determinant of its high potency. The stereochemistry at the benzylic carbon is paramount, with the (R)-enantiomer being significantly more active than the (S)-enantiomer. The bulky naphthyl group is thought to engage in hydrophobic interactions within a specific sub-pocket of the CaSR.
Quantitative SAR Data for Selected Calcimimetics
The following table summarizes the in vitro potency of Cinacalcet and related analogs on the human CaSR.
| Compound | Structure | EC50 (nM) |
| Cinacalcet | N-[(1R)-1-(1-Naphthyl)ethyl]-3-[3-(trifluoromethyl)phenyl]propan-1-amine | 20-40 |
| (S)-Enantiomer of Cinacalcet | N-[(1S)-1-(1-Naphthyl)ethyl]-3-[3-(trifluoromethyl)phenyl]propan-1-amine | >1000 |
| Des-naphthyl Analog | N-Ethyl-3-[3-(trifluoromethyl)phenyl]propan-1-amine | ~500 |
| Des-CF3 Analog | N-[(1R)-1-(1-Naphthyl)ethyl]-3-phenylpropan-1-amine | ~200 |
EC50 values are approximate and can vary depending on the specific assay conditions.
Conclusion and Future Perspectives
The methyl 3-[3-(trifluoromethyl)phenyl]propanoate scaffold remains a highly valuable starting point for the design and synthesis of novel allosteric modulators of the Calcium-Sensing Receptor. The deep understanding of the SAR for this class of compounds, driven by the success of Cinacalcet, provides a solid foundation for further optimization. Future research in this area may focus on developing analogs with improved pharmacokinetic profiles, enhanced selectivity for the CaSR over other receptors, and potentially biased signaling properties that could fine-tune therapeutic outcomes. The exploration of different aromatic and heteroaromatic replacements for the trifluoromethylphenyl and naphthyl groups, guided by computational modeling of the CaSR binding site, represents a promising avenue for the discovery of next-generation calcimimetics.
References
-
Balan, S. A., et al. (2016). Syntheses of Cinacalcet: An Enantiopure Active Pharmaceutical Ingredient (API). University at Buffalo, Department of Chemistry. [Link]
-
Bhattacharya, P. (n.d.). Recent updates on the calcium-sensing receptor as a drug target. PubMed. [Link]
-
Goodman, W. G. (2001). Calcimimetic agents for the treatment of hyperparathyroidism. Current Opinion in Nephrology and Hypertension, 10(5), 575-80. [Link]
-
Gao, Y., et al. (2021). Structural basis for activation and allosteric modulation of full-length calcium-sensing receptor. Science Advances, 7(23), eabg0394. [Link]
-
Nemeth, E. F., et al. (1998). Calcimimetics with potent and selective activity on the parathyroid calcium receptor. Proceedings of the National Academy of Sciences of the United States of America, 95(7), 4040-5. [Link]
-
Ohashi, M., et al. (2012). Design, synthesis and in vitro evaluation of a series of α-substituted phenylpropanoic acid PPARγ agonists to further investigate the stereochemistry-activity relationship. Bioorganic & Medicinal Chemistry, 20(21), 6375-83. [Link]
-
Perotti, C., et al. (2023). Improved Process for the Synthesis of 3-(3-Trifluoromethylphenyl)propanal for More Sustainable Production of Cinacalcet HCl. Molecules, 28(16), 6042. [Link]
-
Poon, S. F., et al. (2009). Discovery and optimization of substituted 1-(1-phenyl-1H-pyrazol-3-yl)methanamines as potent and efficacious type II calcimimetics. Journal of Medicinal Chemistry, 52(21), 6535-8. [Link]
-
Shcherbakova, I., et al. (2023). Structure-based discovery of positive allosteric modulators for the calcium sensing receptor. bioRxiv. [Link]
-
Singh, B., et al. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Molecules, 27(19), 6298. [Link]
-
Zhang, C., et al. (2016). Molecular Basis of the Extracellular Ligands Mediated Signaling by the Calcium Sensing Receptor. Frontiers in Physiology, 7, 423. [Link]
Sources
- 1. DSpace [diposit.ub.edu]
- 2. Improved Process for the Synthesis of 3-(3-Trifluoromethylphenyl)propanal for More Sustainable Production of Cinacalcet HCl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent updates on the calcium-sensing receptor as a drug target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Reduced affinity of calcium sensing-receptor heterodimers and reduced mutant homodimer trafficking combine to impair function in a model of familial hypocalciuric hypercalcemia type 1 | PLOS One [journals.plos.org]
- 5. Structural basis for activation and allosteric modulation of full-length calcium-sensing receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Molecular Basis of the Extracellular Ligands Mediated Signaling by the Calcium Sensing Receptor [frontiersin.org]
- 7. Calcimimetic agents for the treatment of hyperparathyroidism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. jparathyroid.com [jparathyroid.com]
- 9. Improved Process for the Synthesis of 3-(3-Trifluoromethylphenyl)propanal for More Sustainable Production of Cinacalcet HCl [mdpi.com]
Deconstructing Methyl 3-[3-(trifluoromethyl)phenyl]propanoate: A Guide to InChI and SMILES Representation
For Immediate Release
Senior Application Scientist
This technical guide provides a detailed examination of the structural representation of Methyl 3-[3-(trifluoromethyl)phenyl]propanoate, a compound of interest in synthetic chemistry and drug discovery. We will delve into the generation and interpretation of its key chemical identifiers, specifically the Simplified Molecular Input Line Entry System (SMILES) and the International Chemical Identifier (InChI). This document is intended for researchers, scientists, and professionals in drug development who require a robust understanding of these foundational cheminformatics tools.
Core Identification of Methyl 3-[3-(trifluoromethyl)phenyl]propanoate
Methyl 3-[3-(trifluoromethyl)phenyl]propanoate is a substituted aromatic compound with a molecular formula of C₁₁H₁₁F₃O₂.[1] Its structure consists of a methyl propanoate chain attached to a benzene ring at the meta-position, with a trifluoromethyl group also at the meta-position relative to the propanoate substituent. The unambiguous identification of this molecule in databases and computational models is paramount. The primary machine-readable identifiers for this compound are summarized below.
| Identifier | Value | Source |
| IUPAC Name | methyl 3-[3-(trifluoromethyl)phenyl]propanoate | PubChem[1] |
| Molecular Formula | C₁₁H₁₁F₃O₂ | PubChem[1] |
| SMILES | COC(=O)CCC1=CC(=CC=C1)C(F)(F)F | PubChem[1] |
| InChI | InChI=1S/C11H11F3O2/c1-16-10(15)6-5-8-3-2-4-9(7-8)11(12,13,14)/h2-4,7H,5-6H2,1H3 | PubChem[1] |
| InChIKey | QOJOGGQDFLABIX-UHFFFAOYSA-N | PubChem[1] |
The Logic of Line Notation: A SMILES Deep Dive
The SMILES string, COC(=O)CCC1=CC(=CC=C1)C(F)(F)F, provides a compact, human-readable representation of the molecular structure.[1] Its generation follows a set of rules that describe the atoms and their connectivity.
Deconstruction of the SMILES String:
-
COC(=O) : This segment describes the methyl ester group. C is the methyl carbon, O is the ether oxygen, C(=O) represents the carbonyl group, with the double bond explicitly denoted by =.
-
CC : These two carbons form the ethyl backbone of the propanoate chain.
-
C1=CC(=CC=C1) : This represents the benzene ring. The 1 after the first and last carbons indicates a ring closure. The alternating single and double bonds are implicitly handled by the aromatic representation, though here they are explicitly shown.
-
C(F)(F)F : This denotes the trifluoromethyl group, where the parentheses indicate branches from the preceding carbon atom.
The process of generating a canonical SMILES string ensures that for any given molecule, there is only one valid representation. This is crucial for database indexing and searching.
Caption: Workflow for generating a canonical SMILES string.
InChI: The Digital Fingerprint for Chemical Structures
The International Chemical Identifier (InChI) is a more recent and highly structured system for representing chemical structures. It is designed to be a unique and predictable identifier that is independent of the way the structure was drawn.
Dissecting the InChI String:
The InChI for Methyl 3-[3-(trifluoromethyl)phenyl]propanoate is InChI=1S/C11H11F3O2/c1-16-10(15)6-5-8-3-2-4-9(7-8)11(12,13,14)/h2-4,7H,5-6H2,1H3.[1] It is composed of distinct layers, each providing a specific level of structural information.
-
1S : This is the version number of the InChI standard used.
-
/c11H11F3O2 : This is the chemical formula layer.
-
/c1-16-10(15)6-5-8-3-2-4-9(7-8)11(12,13,14) : This is the connectivity layer, which describes how the non-hydrogen atoms are connected. The numbers represent the atoms in a defined order.
-
/h2-4,7H,5-6H2,1H3 : This is the hydrogen layer, which specifies the number of hydrogen atoms attached to each non-hydrogen atom.
The InChIKey (QOJOGGQDFLABIX-UHFFFAOYSA-N) is a hashed version of the full InChI string.[1] This fixed-length code is particularly useful for web-based searches and indexing in large chemical databases, as it avoids the complexities of handling the longer and more variable InChI strings.
Sources
Molecular weight and formula of Methyl 3-[3-(trifluoromethyl)phenyl]propanoate.
An In-depth Technical Guide to Methyl 3-[3-(trifluoromethyl)phenyl]propanoate
Authored by a Senior Application Scientist
Introduction
Methyl 3-[3-(trifluoromethyl)phenyl]propanoate is a substituted aromatic carboxylic acid ester of significant interest within the pharmaceutical and chemical synthesis sectors. Its structure, featuring a trifluoromethyl (CF3) group on the phenyl ring, imparts unique physicochemical properties that are highly sought after in modern drug design. The CF3 group is a well-established bioisostere for other functional groups and is known to enhance critical drug-like properties, including metabolic stability, lipophilicity, and binding affinity, by altering the electronic profile and conformation of the molecule.[1][2]
This technical guide provides a comprehensive overview of Methyl 3-[3-(trifluoromethyl)phenyl]propanoate, intended for researchers, chemists, and drug development professionals. We will delve into its fundamental properties, provide detailed protocols for its synthesis and characterization, and discuss its primary applications, particularly its role as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs). This molecule is notably recognized as a process impurity and key building block in the manufacturing of Cinacalcet, a calcimimetic agent used to treat hyperparathyroidism.[3][4] Understanding its synthesis and analytical profile is therefore critical for process optimization and quality control in pharmaceutical manufacturing.
Physicochemical and Spectroscopic Profile
The fundamental properties of Methyl 3-[3-(trifluoromethyl)phenyl]propanoate are summarized below. These data are essential for its handling, characterization, and application in synthetic chemistry.
| Property | Value | Source |
| IUPAC Name | methyl 3-[3-(trifluoromethyl)phenyl]propanoate | PubChem[4] |
| CAS Number | 294856-02-3 | ChemicalBook[3] |
| Molecular Formula | C11H11F3O2 | PubChem[4] |
| Molecular Weight | 232.20 g/mol | PubChem[4] |
| Appearance | Colorless to light yellow liquid | ChemicalBook[3] |
| Predicted Boiling Point | 232.9 ± 35.0 °C | ChemicalBook[3] |
| Predicted Density | 1.2+ g/cm³ (approx.) | ChemicalBook[3] |
| Storage Conditions | 2–8°C, under inert atmosphere | ChemicalBook[3] |
Expected Spectroscopic Data
While specific experimental spectra are proprietary, the expected data based on the compound's structure are as follows:
-
¹H NMR (CDCl₃, 400 MHz):
-
δ ~7.4-7.6 ppm (m, 4H, Ar-H)
-
δ ~3.68 ppm (s, 3H, -OCH₃)
-
δ ~3.00 ppm (t, 2H, Ar-CH₂-)
-
δ ~2.65 ppm (t, 2H, -CH₂-COOCH₃)
-
-
¹³C NMR (CDCl₃, 100 MHz):
-
δ ~173.0 ppm (C=O)
-
δ ~141.0 ppm (Ar-C)
-
δ ~131.0 ppm (q, J(C-F) ≈ 32 Hz, Ar-C-CF₃)
-
δ ~129.0 ppm (Ar-CH)
-
δ ~125.0 ppm (q, J(C-F) ≈ 4 Hz, Ar-CH)
-
δ ~124.0 ppm (q, J(C-F) = 272 Hz, -CF₃)
-
δ ~123.0 ppm (q, J(C-F) ≈ 4 Hz, Ar-CH)
-
δ ~51.8 ppm (-OCH₃)
-
δ ~35.5 ppm (Ar-CH₂)
-
δ ~30.5 ppm (-CH₂-COOCH₃)
-
-
IR (ATR, cm⁻¹):
-
~2950 (C-H, aliphatic)
-
~1735 (C=O, ester stretch)
-
~1330 (C-F, stretch)
-
~1160, 1120 (C-F, symmetric & asymmetric stretches)
-
~1250 (C-O, ester stretch)
-
-
Mass Spectrometry (EI):
-
[M]⁺ at m/z = 232
-
Key fragments: [M-OCH₃]⁺ (201), [M-COOCH₃]⁺ (173)
-
Synthesis and Purification Protocol
The most direct and industrially scalable synthesis of Methyl 3-[3-(trifluoromethyl)phenyl]propanoate is through the Fischer esterification of its corresponding carboxylic acid precursor.
Part 1: Synthesis of 3-(3-Trifluoromethylphenyl)propionic Acid
The precursor acid is efficiently synthesized via the catalytic hydrogenation of 3-(Trifluoromethyl)cinnamic acid. This step is crucial as it reduces the carbon-carbon double bond of the cinnamic acid derivative without affecting the aromatic ring or the trifluoromethyl group.
Experimental Protocol:
-
Reaction Setup: In a hydrogenation vessel, dissolve 3-(trifluoromethyl)cinnamic acid (1.0 eq) in a suitable solvent such as methanol or ethyl acetate.
-
Catalyst Addition: Add 5-10% Palladium on Carbon (Pd/C) catalyst (typically 0.5-2.0 mol%).
-
Hydrogenation: Purge the vessel with hydrogen gas and maintain a positive pressure (1-3 atm). Stir the reaction mixture vigorously at room temperature for 16-20 hours.[5]
-
Workup: Upon reaction completion (monitored by TLC or LC-MS), filter the mixture through a pad of Celite to remove the Pd/C catalyst.
-
Isolation: Concentrate the filtrate under reduced pressure to yield crude 3-(3-trifluoromethylphenyl)propionic acid, which can be purified by recrystallization from a solvent like hexane or cyclohexane to achieve high purity (>99.5%).[5]
Part 2: Fischer Esterification to Methyl 3-[3-(trifluoromethyl)phenyl]propanoate
This classic esterification reaction is an equilibrium process. The use of excess methanol as the solvent and a strong acid catalyst drives the reaction toward the product.
Experimental Protocol:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add 3-(3-trifluoromethylphenyl)propionic acid (1.0 eq) and an excess of anhydrous methanol (10-20 eq), which acts as both reactant and solvent.[6]
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄, ~0.1 eq) to the mixture.[6]
-
Reaction: Heat the mixture to reflux and maintain for 12-18 hours. The reaction progress should be monitored by TLC or GC-MS.
-
Quenching & Extraction: After cooling to room temperature, carefully neutralize the excess acid by adding the reaction mixture to a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer with a non-polar organic solvent such as ethyl acetate or diethyl ether (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The resulting crude oil is purified by vacuum distillation or flash column chromatography on silica gel to yield the final product.
Synthesis Workflow Diagram
Caption: Synthesis workflow from cinnamic acid to the final ester.
Analytical Characterization: A Self-Validating System
To ensure the identity, purity, and quality of the synthesized compound, a multi-step analytical workflow is essential. This approach creates a self-validating system where orthogonal methods confirm the result.
Step 1: Purity Assessment via Chromatography
-
Method: High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography with Flame Ionization Detection (GC-FID).
-
Rationale: These techniques separate the target compound from unreacted starting materials, byproducts, and residual solvents. The peak area percentage provides a quantitative measure of purity. For HPLC, a C18 reverse-phase column with a water/acetonitrile gradient is a typical starting point.
Step 2: Structural Confirmation via Spectroscopy
-
Method: Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C).
-
Rationale: NMR provides unambiguous structural confirmation by mapping the chemical environment of each proton and carbon atom. The observed chemical shifts, splitting patterns, and integration must match the expected values for the target structure.
Step 3: Molecular Weight Verification via Mass Spectrometry
-
Method: Mass Spectrometry (MS), often coupled with GC (GC-MS) or LC (LC-MS).
-
Rationale: MS confirms the molecular weight of the compound by identifying the molecular ion peak. The fragmentation pattern also provides structural clues that must be consistent with the proposed molecule.
Analytical Workflow Diagram
Caption: Workflow for analytical validation of the final product.
Applications in Research and Drug Development
The primary value of Methyl 3-[3-(trifluoromethyl)phenyl]propanoate lies in its utility as a versatile chemical intermediate.
-
Pharmaceutical Synthesis: Its most prominent role is as a precursor in the synthesis of APIs. It is a documented intermediate for Cinacalcet, where the propanoate chain is further elaborated to construct the final drug molecule. Its purity is paramount, as any related impurities could carry over into the final API.
-
Medicinal Chemistry Scaffolding: The 3-(trifluoromethyl)phenyl moiety is a privileged scaffold in drug discovery. The CF3 group enhances metabolic stability by blocking sites susceptible to oxidative metabolism and increases membrane permeability due to its high lipophilicity.[2] This makes the title compound an attractive starting point for creating new chemical entities (NCEs) in various therapeutic areas, including CNS disorders and oncology.[1][7]
-
Agrochemical Research: Similar to pharmaceuticals, the trifluoromethyl group is prevalent in modern agrochemicals. This compound can serve as a building block for synthesizing novel herbicides and pesticides with improved potency and environmental stability.[1]
Conclusion
Methyl 3-[3-(trifluoromethyl)phenyl]propanoate is more than a simple chemical; it is a highly functionalized building block that embodies key principles of modern medicinal chemistry. Its synthesis is straightforward, relying on fundamental organic reactions, yet its application has a significant impact on the pharmaceutical industry. The trifluoromethyl group it carries is a powerful tool for modulating molecular properties, making this compound and its derivatives valuable assets in the development of next-generation therapeutics and other advanced materials. A thorough understanding of its synthesis, purification, and analytical characterization is essential for any scientist working within these fields.
References
-
Methyl 3-[3-(trifluoromethyl)phenyl]propanoate | C11H11F3O2 | CID 53230361 . PubChem. Available at: [Link]
- Preparation method of 3-(3-trifluoromethylphenyl) propionic acid serving as cinacalcethdrochloride intermediate. Google Patents.
-
Synthesis of methyl 3-phenylpropionate . PrepChem.com. Available at: [Link]
-
Theoretical Study of N-Methyl-3-Phenyl-3-(4-(Trifluoromethyl) Phenoxy) Propan as a Drug and Its Five Derivatives . Scientific Research Publishing (SCIRP). Available at: [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design . PubMed Central (PMC). Available at: [Link]
-
FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years . MDPI. Available at: [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Methyl 3-(3-(trifluoroMethyl)phenyl)propanoate | 294856-02-3 [chemicalbook.com]
- 4. Methyl 3-[3-(trifluoromethyl)phenyl]propanoate | C11H11F3O2 | CID 53230361 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CN104693020A - Preparation method of 3-(3-trifluoromethylphenyl) propionic acid serving as cinacalcethdrochloride intermediate - Google Patents [patents.google.com]
- 6. prepchem.com [prepchem.com]
- 7. Theoretical Study of N-Methyl-3-Phenyl-3-(4-(Trifluoromethyl) Phenoxy) Propan as a Drug and Its Five Derivatives [scirp.org]
Methodological & Application
Synthesis of Methyl 3-[3-(trifluoromethyl)phenyl]propanoate from m-trifluoromethylcinnamic acid
An Application Note for the Two-Step Synthesis of Methyl 3-[3-(Trifluoromethyl)phenyl]propanoate
Introduction
Methyl 3-[3-(trifluoromethyl)phenyl]propanoate is a valuable intermediate in the synthesis of various pharmaceutically active compounds and complex organic molecules. Its structure, featuring a trifluoromethyl group, is of particular interest in drug development for its ability to enhance metabolic stability and binding affinity. This document provides a detailed, two-step protocol for the synthesis of this target compound starting from m-trifluoromethylcinnamic acid.
The synthetic strategy involves two fundamental and high-yielding organic transformations:
-
Catalytic Hydrogenation: The selective reduction of the carbon-carbon double bond in the cinnamic acid derivative to yield the corresponding saturated carboxylic acid. This is achieved using palladium on carbon (Pd/C) as a heterogeneous catalyst.[1][2][3]
-
Fischer Esterification: The subsequent conversion of the carboxylic acid to its methyl ester using methanol in the presence of a strong acid catalyst.[4][5][6]
This guide is designed for researchers and scientists, providing not only a step-by-step protocol but also the underlying principles and rationale for key experimental choices, ensuring a reproducible and efficient synthesis.
Overall Synthetic Scheme
The synthesis proceeds in two distinct stages, starting with the reduction of the alkene moiety, followed by the esterification of the carboxyl group.
Caption: Two-step synthesis of the target ester.
Part 1: Catalytic Hydrogenation of m-Trifluoromethylcinnamic Acid
Principle and Rationale
Catalytic hydrogenation is a cornerstone of organic synthesis for the reduction of unsaturated bonds.[7][8] The C=C double bond in cinnamic acid derivatives is readily reduced to a C-C single bond in the presence of a metal catalyst and a hydrogen source.[2][9][10]
Catalyst Choice: Palladium on activated carbon (Pd/C) is the catalyst of choice for this transformation.[1][2] As a heterogeneous catalyst, it offers several advantages:
-
High Activity: It efficiently catalyzes the hydrogenation of alkenes under mild conditions.[8]
-
Selectivity: It selectively reduces the C=C bond without affecting the aromatic ring or the carboxylic acid group under standard conditions.[2]
-
Ease of Removal: Being an insoluble solid, the catalyst can be easily removed from the reaction mixture by simple filtration, simplifying product purification.
Mechanism: The reaction occurs on the surface of the palladium catalyst. Molecular hydrogen (H₂) adsorbs onto the metal surface and dissociates into reactive hydrogen atoms.[7][11] The alkene also coordinates to the palladium surface, and the hydrogen atoms are then transferred sequentially to the two carbons of the double bond, resulting in the saturated product.[7]
Caption: Catalytic cycle of hydrogenation on a palladium surface.
Materials and Equipment
| Reagents & Materials | Equipment |
| m-Trifluoromethylcinnamic acid | 250 mL three-neck round-bottom flask |
| Palladium on carbon (10 wt. % Pd) | Magnetic stirrer and stir bar |
| Methanol (MeOH), reagent grade | Condenser |
| Hydrogen (H₂) gas cylinder or balloon | Gas inlet adapter / Balloon with needle |
| Celite® 545 (diatomaceous earth) | Buchner funnel and filter flask |
| Filter paper (e.g., Whatman No. 1) | Rotary evaporator |
Detailed Protocol: Step 1
-
Reaction Setup: In a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, dissolve m-trifluoromethylcinnamic acid (e.g., 10.0 g, 46.3 mmol) in methanol (100 mL).
-
Inerting: Carefully add 10% Pd/C (e.g., 100 mg, 1 mol%) to the solution. Causality Note: Pd/C is added after the solvent to minimize the risk of ignition upon contact with air. The flask is then purged with nitrogen or argon to remove oxygen.
-
Hydrogenation: Replace the nitrogen atmosphere with hydrogen gas. This can be done by fitting a balloon filled with hydrogen to the flask via a needle through a septum. For larger scales, a direct connection to a hydrogen cylinder with a regulator is used. Ensure the system is sealed.
-
Reaction: Stir the suspension vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or by observing the consumption of hydrogen from the balloon. The reaction is typically complete within 16-20 hours.[1]
-
Catalyst Removal: Once the reaction is complete, purge the flask again with nitrogen to remove excess hydrogen. Safety Note: This is a critical step to prevent ignition of the catalyst or hydrogen gas during filtration.
-
Filtration: Prepare a pad of Celite® (approx. 1 cm thick) in a Buchner funnel over a piece of filter paper. Wet the pad with methanol. Filter the reaction mixture through the Celite pad to remove the Pd/C catalyst. Causality Note: Celite prevents the fine Pd/C particles from passing through the filter paper and provides a safer medium for handling the potentially pyrophoric catalyst.
-
Solvent Removal: Wash the filter cake with a small amount of fresh methanol (2 x 15 mL) to recover all the product. Combine the filtrates and remove the methanol under reduced pressure using a rotary evaporator.
-
Isolation: The resulting crude solid, 3-(3-(trifluoromethyl)phenyl)propanoic acid, can be used directly in the next step or purified by recrystallization from a solvent like hexane or cyclohexane for higher purity.[1] A typical yield is in the range of 81-85%.[1]
Part 2: Fischer Esterification
Principle and Rationale
Fischer esterification is a classic acid-catalyzed condensation reaction between a carboxylic acid and an alcohol.[5][12] The reaction is an equilibrium process.[13]
Driving the Equilibrium: To achieve a high yield of the ester, the equilibrium must be shifted towards the products. This is accomplished by applying Le Châtelier's principle in one of two ways:
-
Using an Excess of a Reactant: In this protocol, methanol serves as both the reactant and the solvent, ensuring it is present in a large excess, which drives the reaction to completion.[4][12]
-
Removal of Water: In some setups, a Dean-Stark apparatus can be used to remove the water formed during the reaction, but using excess alcohol is often simpler and equally effective for this scale.
Catalyst: A strong protic acid, such as concentrated sulfuric acid (H₂SO₄), is used as the catalyst. It protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon significantly more electrophilic and susceptible to nucleophilic attack by the alcohol.[4][6]
Materials and Equipment
| Reagents & Materials | Equipment |
| 3-(3-(Trifluoromethyl)phenyl)propanoic acid (crude) | 250 mL round-bottom flask |
| Methanol (MeOH), anhydrous | Reflux condenser and heating mantle |
| Sulfuric acid (H₂SO₄), concentrated | Magnetic stirrer and stir bar |
| Saturated sodium bicarbonate (NaHCO₃) solution | Separatory funnel (250 mL) |
| Diethyl ether or Ethyl acetate | Beakers, Erlenmeyer flasks |
| Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) | Rotary evaporator |
Detailed Protocol: Step 2
-
Reaction Setup: Place the crude 3-(3-(trifluoromethyl)phenyl)propanoic acid from Step 1 into a 250 mL round-bottom flask. Add methanol (e.g., 120 mL).
-
Catalyst Addition: While stirring and cooling the flask in an ice bath, slowly add concentrated sulfuric acid (e.g., 3 mL). Safety Note: The addition of H₂SO₄ to methanol is highly exothermic and should be done carefully.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux using a heating mantle. Let the reaction proceed for 4-12 hours.[4] Monitor the reaction progress by TLC until the starting carboxylic acid is consumed.
-
Cooling and Quenching: After the reaction is complete, allow the mixture to cool to room temperature. Reduce the volume of methanol by about half using a rotary evaporator.
-
Neutralization: Carefully pour the cooled reaction mixture into a beaker containing ice and saturated sodium bicarbonate solution (approx. 200 mL). Causality Note: This step neutralizes the sulfuric acid catalyst and any unreacted carboxylic acid, converting the latter into its water-soluble sodium salt.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent like diethyl ether or ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic extracts and wash them sequentially with saturated sodium bicarbonate solution (50 mL) and then with brine (50 mL) to remove any remaining impurities.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude oil is the desired product, methyl 3-[3-(trifluoromethyl)phenyl]propanoate. It can be purified further by vacuum distillation if necessary to achieve high purity.
Data Summary and Characterization
Quantitative Data
| Parameter | Step 1: Hydrogenation | Step 2: Esterification |
| Starting Material | m-Trifluoromethylcinnamic acid | 3-(3-(Trifluoromethyl)phenyl)propanoic acid |
| Key Reagents | H₂, 10% Pd/C | Methanol, H₂SO₄ |
| Solvent | Methanol | Methanol |
| Reaction Temperature | Room Temperature | Reflux (~65 °C) |
| Reaction Time | 16-20 hours[1] | 4-12 hours[4] |
| Expected Yield | 81-85%[1] | >90% (typically high) |
Product Characterization: Methyl 3-[3-(trifluoromethyl)phenyl]propanoate
| Property | Expected Value |
| Molecular Formula | C₁₁H₁₁F₃O₂ |
| Molecular Weight | 232.20 g/mol |
| Appearance | Colorless oil |
| ¹H NMR (CDCl₃, ppm) | δ ~7.4-7.5 (m, 4H, Ar-H), 3.68 (s, 3H, -OCH₃), 2.98 (t, 2H, -CH₂-Ar), 2.65 (t, 2H, -CH₂-COO) (Predicted based on similar structures[14][15]) |
| ¹³C NMR (CDCl₃, ppm) | δ ~172 (C=O), 141 (Ar-C), 131 (Ar-C), 129 (Ar-C), 125 (Ar-C), 124 (q, CF₃), 51 (-OCH₃), 35 (-CH₂-), 30 (-CH₂-) (Predicted) |
| IR (cm⁻¹) | ~1740 (C=O stretch), ~1100-1300 (C-F and C-O stretches) |
Safety and Handling
-
m-Trifluoromethylcinnamic acid: Causes skin and serious eye irritation.[16][17] May cause respiratory irritation. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[16][18]
-
Palladium on Carbon (Pd/C): Can be pyrophoric, especially when dry and saturated with hydrogen. Handle with care, preferably wet, and avoid exposure to air when dry.
-
Hydrogen Gas: Highly flammable and explosive. Ensure the reaction is conducted in a well-ventilated area, away from ignition sources. Use proper equipment for handling compressed gases.[19]
-
Concentrated Sulfuric Acid: Highly corrosive and causes severe burns. Handle with extreme care, wearing acid-resistant gloves and eye protection. Always add acid to the solvent, never the other way around.
-
Methanol: Flammable and toxic. Avoid inhalation and skin contact.
References
-
PrepChem. Synthesis of methyl 3-phenylpropionate. [Link]
- Google Patents. CN104693020A - Preparation method of 3-(3-trifluoromethylphenyl)
- Google Patents.
- Google Patents. The preparation method of m-trifluoromethyl cinnamic acid.
-
MDPI. Improved Process for the Synthesis of 3-(3-Trifluoromethylphenyl)propanal for More Sustainable Production of Cinacalcet HCl. [Link]
-
ASPIRE. SYNTHESIS OF CINNAMIC ACID ESTERS. [Link]
-
Jurnal Universitas Sebelas Maret. ESTERIFICATION OF CINNAMIC ACID USING MENTHOL AND ITS ACTIVITY AS LOWERING GLUCOSE LEVELS USING ANTHRONE SULFATE. [Link]
-
Master Organic Chemistry. Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. [Link]
-
Royal Society of Chemistry. Oxidative cleavage of C–C double bond in cinnamic acids with hydrogen peroxide catalysed by vanadium(v) oxide. [Link]
-
Master Organic Chemistry. Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. [Link]
-
Chemistry LibreTexts. Catalytic Hydrogenation of Alkenes. [Link]
-
PubChem. m-(Trifluoromethyl)cinnamic acid. [Link]
-
ResearchGate. Catalytic Hydrogenation of Cinnamic Acid and Salicylic Acid. [Link]
-
ACS Publications. Mechanism and Kinetic Modeling of Hydrogenation in the Organic Getter/Palladium Catalyst/Activated Carbon Systems. [Link]
-
Chemical Methodologies. Rhodium-Catalyzed Transfer Hydrogenation of Cinnamic Acid Using Formic Acid as the Hydrogen Source. [Link]
-
ResearchGate. A simple and straightforward approach toward selective C=C bond reduction by hydrazine. [Link]
-
National Institutes of Health. Exploring Hydrogen Sources in Catalytic Transfer Hydrogenation: A Review of Unsaturated Compound Reduction. [Link]
-
ResearchGate. (PDF) Esterification, Purification and Identification of Cinnamic Acid Esters. [Link]
-
OperaChem. Fischer Esterification-Typical Procedures. [Link]
-
Doc Brown's Chemistry. Advanced Organic Chemistry: The 1 H NMR spectrum of methyl propanoate. [Link]
-
Taylor & Francis Online. Decarboxylation of cinnamic acids using a ruthenium sawhorse. [Link]
-
Wikipedia. Palladium on carbon. [Link]
-
Scientific Research Publishing. Esterification, Purification and Identification of Cinnamic Acid Esters. [Link]
-
ACS Publications. Hydrocinnamic acid: Catalytic hydrogenation for the undergraduate organic chemistry laboratory. [Link]
-
ACS Publications. Pd-Catalyzed Transfer Hydrogenation of Alkenes Using Tetrahydroxydiboron as the Sole Hydrogen Donor. [Link]
-
Asian Journal of Chemistry. Catalytic Hydrogenation of Cinnamic Acid and Salicylic Acid. [Link]
-
PubMed. Carbon-carbon double-bond reductases in nature. [Link]
-
Cheméo. Chemical Properties of trans-3-(Trifluoromethyl)cinnamic acid, decyl ester. [Link]
-
Capot Chemical. MSDS of (E)-m-(trifluoromethyl)cinnamic acid. [Link]
-
YouTube. How to set-up a hydrogenation reaction using palladium on carbon and a hydrogen balloon. [Link]
-
YouTube. NMR spectrum of methyl propanoate. [Link]
-
Sciencemadness.org. Catalytic transfer hydrogenation of cinnamic acid in alkaline aqueous medium using PdCl2/HCOOH/NaOH. [Link]
-
Camosun College. Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. [Link]
-
Thermo Fisher Scientific. SAFETY DATA SHEET - 3-(Trifluoromethyl)cinnamic acid. [Link]
-
NCERT. Aldehydes, Ketones and Carboxylic Acids. [Link]
-
Wikipedia. Transfer hydrogenation. [Link]
-
University of California, Irvine. Fischer Esterification Procedure. [Link]
-
National Institutes of Health. Hydrogenation on Palladium Nanoparticles Supported by Graphene Nanoplatelets. [Link]
-
University of Texas at Dallas. Fischer Esterification. [Link]
Sources
- 1. CN104693020A - Preparation method of 3-(3-trifluoromethylphenyl) propionic acid serving as cinacalcethdrochloride intermediate - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. prepchem.com [prepchem.com]
- 5. aspire.apsu.edu [aspire.apsu.edu]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Palladium on carbon - Wikipedia [en.wikipedia.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. asianpubs.org [asianpubs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. cerritos.edu [cerritos.edu]
- 13. athabascau.ca [athabascau.ca]
- 14. low/high resolution 1H proton nmr spectrum of methyl propanoate C4H8O2 CH3CH2COOCH3 analysis interpretation of chemical shifts ppm spin spin line splitting H-1 methyl propionate 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 15. m.youtube.com [m.youtube.com]
- 16. fishersci.com [fishersci.com]
- 17. tcichemicals.com [tcichemicals.com]
- 18. assets.thermofisher.com [assets.thermofisher.com]
- 19. m.youtube.com [m.youtube.com]
Application Notes and Protocols for the Palladium-Catalyzed Synthesis of Methyl 3-[3-(trifluoromethyl)phenyl]propanoate
Introduction
Methyl 3-[3-(trifluoromethyl)phenyl]propanoate is a valuable building block in medicinal chemistry and materials science. The presence of the trifluoromethyl group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of molecules, making it a desirable moiety in drug candidates and advanced materials.[1] This document provides a comprehensive guide for the synthesis of Methyl 3-[3-(trifluoromethyl)phenyl]propanoate, targeting researchers, scientists, and professionals in drug development. The described methodology follows a robust two-step sequence involving a Mizoroki-Heck reaction followed by a catalytic hydrogenation, offering a reliable and scalable route to the target compound.
Synthetic Strategy Overview
The synthesis of Methyl 3-[3-(trifluoromethyl)phenyl]propanoate is efficiently achieved through a two-step process:
-
Mizoroki-Heck Reaction: A palladium-catalyzed cross-coupling of 1-bromo-3-(trifluoromethyl)benzene with methyl acrylate to form the intermediate, Methyl (E)-3-[3-(trifluoromethyl)phenyl]acrylate.
-
Catalytic Hydrogenation: Subsequent reduction of the carbon-carbon double bond of the acrylate intermediate using a palladium on carbon (Pd/C) catalyst to yield the final saturated ester.
This approach allows for the modular and efficient construction of the target molecule from readily available starting materials.
Part 1: Mizoroki-Heck Cross-Coupling
The Mizoroki-Heck reaction is a powerful method for the formation of carbon-carbon bonds by coupling an unsaturated halide with an alkene in the presence of a palladium catalyst and a base.[2]
Reaction Mechanism
The catalytic cycle of the Mizoroki-Heck reaction is a well-established process that proceeds through several key steps:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl bromide, forming a Pd(II) intermediate.
-
Olefin Coordination and Insertion: The alkene (methyl acrylate) coordinates to the Pd(II) complex, followed by migratory insertion into the palladium-carbon bond.
-
β-Hydride Elimination: A hydrogen atom from the alkyl chain is eliminated, forming the desired substituted alkene product and a palladium-hydride species.
-
Reductive Elimination: The palladium-hydride species, in the presence of a base, undergoes reductive elimination to regenerate the active Pd(0) catalyst, completing the cycle.[3][4]
Caption: Catalytic cycle of the Mizoroki-Heck reaction.
Experimental Protocol: Synthesis of Methyl (E)-3-[3-(trifluoromethyl)phenyl]acrylate
This protocol is based on established methodologies for Heck couplings of aryl bromides with acrylates.[5]
Materials and Reagents:
| Reagent | Formula | MW ( g/mol ) | M/V | Mmol | Eq. |
| 1-Bromo-3-(trifluoromethyl)benzene | C₇H₄BrF₃ | 225.01 | 1.00 mL | 6.87 | 1.0 |
| Methyl acrylate | C₄H₆O₂ | 86.09 | 0.93 mL | 10.3 | 1.5 |
| Palladium(II) acetate | Pd(OAc)₂ | 224.50 | 31 mg | 0.137 | 0.02 |
| Tri(o-tolyl)phosphine | P(o-tolyl)₃ | 304.37 | 125 mg | 0.412 | 0.06 |
| Triethylamine | (C₂H₅)₃N | 101.19 | 1.44 mL | 10.3 | 1.5 |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 20 mL | - | - |
Procedure:
-
To a dry, oven-baked Schlenk flask equipped with a magnetic stir bar, add palladium(II) acetate (31 mg, 0.137 mmol) and tri(o-tolyl)phosphine (125 mg, 0.412 mmol).
-
Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen or argon).
-
Add N,N-dimethylformamide (DMF, 20 mL) via syringe.
-
Stir the mixture at room temperature for 10 minutes to allow for the formation of the active catalyst.
-
Add 1-bromo-3-(trifluoromethyl)benzene (1.00 mL, 6.87 mmol), methyl acrylate (0.93 mL, 10.3 mmol), and triethylamine (1.44 mL, 10.3 mmol) sequentially via syringe.
-
Heat the reaction mixture to 100 °C and stir vigorously for 16-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (50 mL) and wash with water (3 x 30 mL) and brine (30 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford Methyl (E)-3-[3-(trifluoromethyl)phenyl]acrylate as a white to off-white solid.
Part 2: Catalytic Hydrogenation
The second step involves the reduction of the carbon-carbon double bond of the cinnamate intermediate to yield the desired propanoate. Catalytic hydrogenation using palladium on carbon is a highly effective and clean method for this transformation.
Reaction Mechanism
Catalytic hydrogenation involves the addition of hydrogen across the double bond, mediated by a heterogeneous catalyst. The reaction proceeds via the following general steps:
-
Adsorption: Both the unsaturated substrate and molecular hydrogen adsorb onto the surface of the palladium catalyst.
-
Hydrogen Activation: The H-H bond of molecular hydrogen is cleaved on the palladium surface, forming active metal-hydride species.
-
Hydrogen Transfer: The adsorbed hydrogen atoms are sequentially transferred to the carbons of the double bond.
-
Desorption: The saturated product desorbs from the catalyst surface, regenerating the active sites for further reaction.
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Pd-catalyzed double Heck and Heck–Suzuki cascade reaction of N-(o-bromo aryl) CF3-acrylamides - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
Application Note & Protocol: Laboratory-Scale Synthesis of Methyl 3-[3-(trifluoromethyl)phenyl]propanoate
Abstract
This document provides a comprehensive, two-step protocol for the laboratory-scale synthesis of Methyl 3-[3-(trifluoromethyl)phenyl]propanoate. This compound is a valuable building block in medicinal chemistry and materials science. The synthesis commences with the catalytic hydrogenation of 3-(trifluoromethyl)cinnamic acid to yield the intermediate, 3-[3-(trifluoromethyl)phenyl]propanoic acid. Subsequent Fischer esterification of this intermediate with methanol affords the target compound. This guide offers a detailed methodology, including reaction setup, purification procedures, safety precautions, and waste disposal guidelines, designed to be a self-validating system for reproducible results.
Introduction
Methyl 3-[3-(trifluoromethyl)phenyl]propanoate, with CAS number 294856-02-3, is a key chemical intermediate.[1] The presence of the trifluoromethyl group can significantly alter the pharmacokinetic and physicochemical properties of molecules, making this compound a desirable synthon in the development of novel pharmaceuticals and advanced materials. This protocol details a reliable and efficient synthesis route suitable for a standard organic chemistry laboratory.
The synthetic strategy is bifurcated into two primary stages:
-
Reduction of an Alkene: The carbon-carbon double bond in 3-(trifluoromethyl)cinnamic acid is selectively reduced via catalytic hydrogenation using palladium on carbon (Pd/C). This method is widely employed for its high efficiency and selectivity in reducing alkenes without affecting the aromatic ring.
-
Ester Formation: The resulting carboxylic acid, 3-[3-(trifluoromethyl)phenyl]propanoic acid, is then converted to its methyl ester through a classic Fischer esterification reaction, which utilizes an excess of methanol in the presence of a strong acid catalyst.[2]
This document aims to provide a robust and easily replicable procedure, with an emphasis on the rationale behind key experimental steps to ensure both safety and success.
Visualized Experimental Workflow
Caption: A flowchart illustrating the two-step synthesis of Methyl 3-[3-(trifluoromethyl)phenyl]propanoate.
Materials and Methods
Equipment
-
Three-neck round-bottom flask (250 mL)
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Hydrogenation apparatus (e.g., Parr hydrogenator or balloon hydrogenation setup)
-
Büchner funnel and filter flask
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)
-
pH paper
-
Analytical balance
Reagents and Chemicals
| Reagent | CAS Number | Molecular Formula | Purity | Supplier |
| 3-(Trifluoromethyl)cinnamic Acid | 3031-95-6 | C₁₀H₇F₃O₂ | ≥98% | Major Chemical Supplier |
| Palladium on Carbon (10% Pd) | 7440-05-3 | Pd/C | - | Major Chemical Supplier |
| Methanol (Anhydrous) | 67-56-1 | CH₄O | ≥99.8% | Major Chemical Supplier |
| Sulfuric Acid (Concentrated) | 7664-93-9 | H₂SO₄ | 95-98% | Major Chemical Supplier |
| Diethyl Ether | 60-29-7 | C₄H₁₀O | ≥99% | Major Chemical Supplier |
| Saturated Sodium Bicarbonate Solution | 144-55-8 (solid) | NaHCO₃ | - | Prepared in-house |
| Saturated Sodium Chloride Solution (Brine) | 7647-14-5 (solid) | NaCl | - | Prepared in-house |
| Anhydrous Magnesium Sulfate | 7487-88-9 | MgSO₄ | ≥97% | Major Chemical Supplier |
| Deuterated Chloroform (CDCl₃) | 865-49-6 | CDCl₃ | 99.8 atom % D | Major Chemical Supplier |
Experimental Protocol
Step 1: Synthesis of 3-[3-(trifluoromethyl)phenyl]propanoic Acid
This procedure is adapted from established methods for the reduction of cinnamic acid derivatives.[3]
-
Reaction Setup: In a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 g of 3-(trifluoromethyl)cinnamic acid in 100 mL of methanol.
-
Catalyst Addition: Carefully add 1.0 g of 10% palladium on carbon to the solution under a nitrogen atmosphere. Note: Pd/C can be pyrophoric; handle with care and avoid ignition sources.
-
Hydrogenation: Secure the flask to a hydrogenation apparatus. Purge the system with hydrogen gas. Pressurize the vessel to approximately 0.02 MPa (or use a hydrogen-filled balloon) and stir the reaction mixture vigorously at room temperature (20-25 °C).
-
Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or by observing the cessation of hydrogen uptake. The reaction is typically complete within 12-16 hours.
-
Catalyst Removal: Once the reaction is complete, carefully vent the hydrogen and purge the system with nitrogen. Filter the reaction mixture through a pad of Celite® in a Büchner funnel to remove the palladium catalyst. Wash the filter cake with a small amount of methanol (2 x 15 mL) to ensure complete recovery of the product.
-
Solvent Removal: Combine the filtrates and remove the methanol under reduced pressure using a rotary evaporator.
-
Purification: The crude 3-[3-(trifluoromethyl)phenyl]propanoic acid can be purified by recrystallization from a suitable solvent system, such as hexane/ethyl acetate, to yield a white solid.
Step 2: Synthesis of Methyl 3-[3-(trifluoromethyl)phenyl]propanoate
This protocol is based on the principles of Fischer esterification.[2]
-
Reaction Setup: To the flask containing the dried 3-[3-(trifluoromethyl)phenyl]propanoic acid from Step 1, add 150 mL of anhydrous methanol.
-
Acid Catalyst Addition: While stirring, slowly and carefully add 2 mL of concentrated sulfuric acid to the mixture.
-
Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux using a heating mantle. Continue refluxing for 4-6 hours.
-
Reaction Monitoring: The reaction can be monitored by TLC, observing the disappearance of the starting carboxylic acid.
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Reduce the volume of the mixture by approximately half using a rotary evaporator to remove excess methanol.
-
Pour the concentrated mixture into a separatory funnel containing 100 mL of cold water and 50 mL of diethyl ether.
-
Shake the funnel vigorously, venting frequently. Allow the layers to separate and collect the organic layer.
-
Extract the aqueous layer with an additional 25 mL of diethyl ether.
-
Combine the organic extracts and wash sequentially with 50 mL of water, 50 mL of saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with 50 mL of brine.
-
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product as an oil.
-
Final Purification: The crude ester can be purified by vacuum distillation to obtain a clear, colorless liquid.
Results and Discussion
The successful synthesis of Methyl 3-[3-(trifluoromethyl)phenyl]propanoate is expected to yield a product with the following characteristics:
| Property | Expected Value |
| Molecular Formula | C₁₁H₁₁F₃O₂ |
| Molecular Weight | 232.20 g/mol [1] |
| Appearance | Colorless oil |
| Purity (by GC) | >98% |
Characterization:
The identity and purity of the final product should be confirmed by spectroscopic analysis.
-
¹H NMR (CDCl₃): Expected signals would include a singlet for the methyl ester protons (~3.7 ppm), two triplets for the ethylene bridge protons (~2.6 and 2.9 ppm), and a complex multiplet for the four aromatic protons in the phenyl ring (~7.4-7.6 ppm).
-
¹³C NMR (CDCl₃): Key signals should appear for the carbonyl carbon of the ester, the methyl carbon of the ester, the two aliphatic carbons, and the carbons of the trifluoromethyl-substituted aromatic ring.
-
IR (Infrared Spectroscopy): A strong absorption band characteristic of the ester carbonyl group (C=O) is expected around 1740 cm⁻¹.
Safety and Waste Disposal
Safety Precautions:
-
Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Handle concentrated sulfuric acid with extreme care in a fume hood, as it is highly corrosive.
-
Palladium on carbon is flammable and can be pyrophoric, especially when dry. Handle in an inert atmosphere and do not allow it to come into contact with flammable solvents in the presence of air.
-
Trifluoromethyl-containing compounds should be handled with care, assuming they are potentially toxic. Avoid inhalation, ingestion, and skin contact.
-
Conduct all operations in a well-ventilated fume hood.
Waste Disposal:
-
Palladium on Carbon: The recovered Pd/C catalyst should be kept wet with water and stored in a clearly labeled, closed container.[4] It should be disposed of as hazardous waste according to institutional guidelines for heavy metal waste.[5]
-
Organic Solvents: All organic solvent waste should be collected in a designated, labeled hazardous waste container.[6][7]
-
Acidic and Basic Aqueous Waste: Neutralize acidic and basic aqueous waste before disposal down the drain with copious amounts of water, in accordance with local regulations.[8]
References
-
PubChem. Methyl 3-[3-(trifluoromethyl)phenyl]propanoate. National Center for Biotechnology Information. [Link]
-
Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. [Link]
-
National Research Council. 1995. Prudent Practices in the Laboratory: Handling and Disposal of Chemicals. Washington, DC: The National Academies Press. LCSS for Palladium on Carbon. [Link]
- Google Patents. CN104693020A - Preparation method of 3-(3-trifluoromethylphenyl)
-
Master Organic Chemistry. Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. [Link]
-
PubChem. 3-[3-(Trifluoromethyl)phenyl]propanoic acid. National Center for Biotechnology Information. [Link]
-
GAIACA. How to Dispose of Chemical Waste in a Lab Correctly. [Link]
-
Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. [Link]
-
Vanderbilt University Medical Center. Guide to Laboratory Sink/Sewer Disposal of Waste. [Link]
Sources
- 1. Methyl 3-[3-(trifluoromethyl)phenyl]propanoate | C11H11F3O2 | CID 53230361 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. CN104693020A - Preparation method of 3-(3-trifluoromethylphenyl) propionic acid serving as cinacalcethdrochloride intermediate - Google Patents [patents.google.com]
- 4. LCSS: PALLADIUM ON CARBON [web.stanford.edu]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Laboratory Hazardous Waste Disposal Guidelines | Central Washington University [cwu.edu]
- 7. 7.2 Organic Solvents | Environment, Health and Safety [ehs.cornell.edu]
- 8. vumc.org [vumc.org]
Application Note & Protocol: The Strategic Role of Methyl 3-[3-(trifluoromethyl)phenyl]propanoate in the Synthesis of Cinacalcet
Abstract
This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the synthesis and utilization of Methyl 3-[3-(trifluoromethyl)phenyl]propanoate as a key intermediate in the production of Cinacalcet. Cinacalcet is a calcimimetic agent that acts as an allosteric modulator of the calcium-sensing receptor, primarily used to treat secondary hyperparathyroidism in patients with chronic kidney disease and hypercalcemia in patients with parathyroid carcinoma.[1][2] The synthetic pathway detailed herein focuses on a robust and scalable route that proceeds through the formation of the methyl ester, its selective reduction to the corresponding aldehyde, and subsequent reductive amination to yield the final active pharmaceutical ingredient (API). We provide step-by-step protocols, mechanistic insights, and quality control parameters to ensure reproducibility and high purity.
Introduction: Synthetic Strategy for Cinacalcet
The synthesis of Cinacalcet, (R)-N-(1-(1-naphthyl)ethyl)-3-[3-(trifluoromethyl)phenyl]propan-1-amine, requires a multi-step approach that meticulously constructs the molecule's core structure. A common and efficient strategy involves the coupling of two key fragments: the 3-[3-(trifluoromethyl)phenyl]propyl backbone and the chiral (R)-1-(1-naphthyl)ethylamine side chain.
Methyl 3-[3-(trifluoromethyl)phenyl]propanoate serves as a stable, easily purifiable precursor to the critical aldehyde intermediate, 3-(3-trifluoromethyl)phenyl)propanal.[3] The aldehyde's reactive carbonyl group is essential for the subsequent C-N bond formation via reductive amination.[4][5] This application note outlines a validated pathway beginning with the synthesis of the propanoate ester, followed by its conversion to the aldehyde, and culminating in the stereospecific synthesis of Cinacalcet.
Overall Synthetic Pathway
The workflow is designed for clarity and efficiency, transforming readily available starting materials into the final API.
Figure 1: Overall synthetic pathway for Cinacalcet HCl via the Methyl 3-[3-(trifluoromethyl)phenyl]propanoate intermediate.
Experimental Protocols & Methodologies
These protocols are designed for laboratory-scale synthesis and can be adapted for larger scales with appropriate engineering controls. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.
Protocol 1: Synthesis of 3-(3-(Trifluoromethyl)phenyl)propanoic Acid
This initial step involves the saturation of the alkene bond of the cinnamic acid derivative through catalytic hydrogenation. This method is highly efficient and avoids reduction of the aromatic ring.[6][7]
Methodology:
-
Vessel Setup: To an appropriately sized autoclave or hydrogenation vessel, add 3-(Trifluoromethyl)cinnamic acid (1.0 eq).
-
Catalyst & Solvent Addition: Add a suitable solvent such as methanol or ethyl acetate (5-10 volumes) followed by 5% Palladium on Carbon (Pd/C) (0.01-0.02 eq by weight).
-
Hydrogenation: Seal the vessel, purge with nitrogen, and then introduce hydrogen gas to a pressure of 4-5 kg/cm ².[1]
-
Reaction: Stir the mixture vigorously at 25-35°C for 12-16 hours, or until hydrogen uptake ceases.
-
Work-up: Depressurize the vessel and purge with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.
-
Isolation: Concentrate the filtrate under reduced pressure to yield 3-(3-(trifluoromethyl)phenyl)propanoic acid as a solid.
| Parameter | Specification | Purpose |
| Starting Material | 3-(Trifluoromethyl)cinnamic acid | Provides the core phenylpropanoic structure. |
| Catalyst | 5% Pd/C or Raney Nickel | Efficiently reduces the C=C double bond.[1][7] |
| Solvent | Methanol or Ethyl Acetate | Solubilizes the reactant and facilitates contact with the catalyst. |
| Hydrogen Pressure | 4-5 kg/cm ² | Provides sufficient driving force for the reaction.[1] |
| Temperature | 25-35°C | Ensures a controlled reaction rate without side reactions. |
Expected Outcome & Quality Control:
-
Appearance: White to off-white solid.
-
Yield: >95%.
-
Purity (HPLC): >99%. The absence of the starting material should be confirmed.[6]
-
Characterization: Confirm structure via ¹H NMR and ¹³C NMR spectroscopy.
Protocol 2: Synthesis of Methyl 3-[3-(trifluoromethyl)phenyl]propanoate
This is a classic Fischer esterification reaction. The resulting methyl ester is typically a liquid, which can be easily purified by distillation.[8]
Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 3-(3-(trifluoromethyl)phenyl)propanoic acid (1.0 eq) in methanol (10-15 volumes).
-
Catalyst Addition: Slowly add concentrated sulfuric acid (H₂SO₄) (0.1-0.2 eq) to the solution while stirring.
-
Reflux: Heat the mixture to reflux (approx. 65°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC.
-
Quenching & Extraction: After cooling to room temperature, carefully neutralize the mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the product into a suitable organic solvent like ethyl acetate (2 x 10 volumes).
-
Washing: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by vacuum distillation to yield pure Methyl 3-[3-(trifluoromethyl)phenyl]propanoate.
Expected Outcome & Quality Control:
-
Appearance: Clear, colorless oil.[8]
-
Yield: 85-95%.
-
Purity (GC/HPLC): >99.5%.
-
Characterization: Confirm structure via ¹H NMR, observing the appearance of a methyl singlet at ~3.7 ppm, and verify the molecular weight by Mass Spectrometry.
Protocol 3: Selective Reduction to 3-(3-(Trifluoromethyl)phenyl)propanal
The conversion of the ester to an aldehyde requires a mild and selective reducing agent to prevent over-reduction to the corresponding alcohol. Diisobutylaluminium hydride (DIBAL-H) is the reagent of choice for this transformation at low temperatures.
Workflow for Selective Ester Reduction
Figure 2: Step-by-step workflow for the selective reduction of the methyl ester to the aldehyde intermediate.
Methodology:
-
Inert Atmosphere: Set up a flame-dried, three-neck round-bottom flask under a nitrogen or argon atmosphere.
-
Solution Preparation: Dissolve Methyl 3-[3-(trifluoromethyl)phenyl]propanoate (1.0 eq) in anhydrous toluene or dichloromethane (DCM) (10 volumes).
-
Cooling: Cool the solution to -78°C using a dry ice/acetone bath.
-
Reagent Addition: Slowly add DIBAL-H (1.0 M solution in hexanes, 1.1 eq) dropwise via a syringe pump over 1 hour, maintaining the internal temperature below -70°C.
-
Reaction Monitoring: Stir the mixture at -78°C for 2-3 hours. Monitor the reaction by TLC until the starting ester is consumed.
-
Quenching: Carefully quench the reaction by the slow, dropwise addition of methanol (2 volumes) at -78°C, followed by warming to 0°C and adding a 1M HCl solution or Rochelle's salt solution to break up the aluminum salts.
-
Extraction & Purification: Separate the organic layer, and extract the aqueous layer with the same solvent. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. The crude aldehyde is often used directly in the next step or can be purified by silica gel chromatography.
Expected Outcome & Quality Control:
-
Appearance: Pale yellow oil.
-
Yield: 75-90%.
-
Purity (GC/HPLC): >97%. The primary impurity to monitor is the corresponding alcohol from over-reduction.[5]
-
Characterization: Confirm the presence of the aldehyde proton (~9.8 ppm) and the disappearance of the methyl ester signal in the ¹H NMR spectrum.
Protocol 4: Synthesis of Cinacalcet via Reductive Amination
This is the final key step, forming the secondary amine bond that defines the Cinacalcet molecule. The reaction proceeds via an intermediate imine, which is reduced in situ.[5]
Methodology:
-
Reaction Setup: In a round-bottom flask, dissolve 3-(3-(trifluoromethyl)phenyl)propanal (1.0 eq) and (R)-1-(1-naphthyl)ethylamine (1.05 eq) in a suitable solvent such as toluene or 1,2-dichloroethane (10 volumes).
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours. The formation of the imine can be facilitated by the addition of a dehydrating agent like anhydrous MgSO₄.
-
Reduction: Add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) (1.5 eq) portion-wise.
-
Reaction: Stir the reaction at room temperature for 12-24 hours until the imine intermediate is fully consumed (as monitored by TLC/HPLC).
-
Work-up: Quench the reaction by adding a saturated aqueous NaHCO₃ solution. Extract the product with ethyl acetate.
-
Isolation: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure to yield crude Cinacalcet base.
| Parameter | Specification | Causality/Rationale |
| Aldehyde | 3-(3-(CF₃)phenyl)propanal | Provides the propyl-phenyl backbone. |
| Amine | (R)-1-(1-naphthyl)ethylamine | The chiral source that defines the final product's stereochemistry. |
| Reducing Agent | NaBH(OAc)₃ or NaBH₃CN | Mild enough to reduce the imine without reducing the aldehyde starting material. |
| Solvent | Toluene or Dicholoroethane | Aprotic solvent that does not interfere with the reducing agent. |
Expected Outcome & Quality Control:
-
Appearance: Viscous oil or low-melting solid (Cinacalcet base).
-
Yield: >80%.
-
Purity (HPLC): >98%.
-
Chiral Purity (Chiral HPLC): >99.5% enantiomeric excess (e.e.).
Protocol 5: Formation and Purification of Cinacalcet Hydrochloride
The final step involves converting the free base into a stable, crystalline hydrochloride salt, which is the form used in pharmaceutical formulations.[1][9]
Methodology:
-
Dissolution: Dissolve the crude Cinacalcet base in a suitable solvent, such as ethyl acetate or methyl tert-butyl ether (MTBE) (10 volumes).[7][9]
-
Acidification: Slowly add a solution of HCl in ethyl acetate or bubble HCl gas into the solution until the pH is acidic (pH 1-2).
-
Crystallization: Stir the mixture at room temperature or cool to 0-5°C to induce precipitation of the hydrochloride salt.[1]
-
Isolation: Collect the solid product by filtration, wash with a small amount of cold solvent (e.g., MTBE), and dry under vacuum at 50-60°C.
-
Recrystallization: For higher purity, the Cinacalcet HCl can be recrystallized from a solvent system such as acetonitrile/water or ethyl acetate.[1][9]
Expected Outcome & Quality Control:
-
Appearance: White crystalline solid.
-
Yield: >90% for the salt formation step.
-
Purity (HPLC): >99.8%.
-
Identity: Confirm structure and salt form by NMR, FTIR, and Elemental Analysis.
References
- WO2010128388A2 - An improved process for the preparation of intermediate compounds useful for the preparation of cinacalcet - Google Patents.
- CN104693020A - Preparation method of 3-(3-trifluoromethylphenyl) propionic acid serving as cinacalcethdrochloride intermediate - Google Patents.
-
Synthesis process of cinacalcet hydrochloride - ResearchGate. URL: [Link]
-
A process for the preparation of (R)-N-(1-(naphthalen-1-yl)ethyl)-3-(3-(trifluoromethyl)phenyl) propan-1-amine hydrochloride. URL: [Link]
-
Synthesis of methyl propanoate by Baeyer–Villiger monooxygenases - RSC Publishing. URL: [Link]
-
Reductive amination of 3-(3-(trifluoromethyl)phenyl)propanal (II). - ResearchGate. URL: [Link]
- CN105601517A - Synthetic method of methyl 3,3,3-trifluoropropionate - Google Patents.
-
Improved Process for the Synthesis of 3-(3-Trifluoromethylphenyl)propanal for More Sustainable Production of Cinacalcet HCl - MDPI. URL: [Link]
-
PROCESS FOR THE PREPARATION OF CINACALCET BASE - European Patent Office EP1915335 B1 - Googleapis.com. URL: [Link]
-
Improved Process for the Synthesis of 3-(3-Trifluoromethylphenyl)propanal for More Sustainable Production of Cinacalcet HCl - PubMed. URL: [Link]
-
The Chemistry Behind Cinacalcet: Understanding 3-(3-Trifluoromethylphenyl)propanal. URL: [Link]
- CN105439818A - Synthesis method of cinacalcet intermediate 3-(3-trifluoromethylphenyl) propanol - Google Patents.
- EP1990333A1 - Process for the preparation of cinacalcet hydrochloride - Google Patents.
- US20110319663A1 - Method For The Preparation Of Cinacalcet And Intermediates And Impurities Thereof - Google Patents.
-
Methyl 3-[3-(trifluoromethyl)phenyl]propanoate | C11H11F3O2 | CID 53230361 - PubChem. URL: [Link]
-
Synthesis of methyl 3-phenylpropionate - PrepChem.com. URL: [Link]
-
A novel asymmetric synthesis of cinacalcet hydrochloride - Beilstein Journals. URL: [Link]
Sources
- 1. tdcommons.org [tdcommons.org]
- 2. Improved Process for the Synthesis of 3-(3-Trifluoromethylphenyl)propanal for More Sustainable Production of Cinacalcet HCl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. researchgate.net [researchgate.net]
- 5. Improved Process for the Synthesis of 3-(3-Trifluoromethylphenyl)propanal for More Sustainable Production of Cinacalcet HCl | MDPI [mdpi.com]
- 6. CN104693020A - Preparation method of 3-(3-trifluoromethylphenyl) propionic acid serving as cinacalcethdrochloride intermediate - Google Patents [patents.google.com]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. prepchem.com [prepchem.com]
- 9. beilstein-journals.org [beilstein-journals.org]
Application Note: Strategic Derivatization of Methyl 3-[3-(trifluoromethyl)phenyl]propanoate
Abstract & Strategic Context
Methyl 3-[3-(trifluoromethyl)phenyl]propanoate is a high-value intermediate in medicinal chemistry, serving as a precursor for calcimimetics (e.g., Cinacalcet) and various PPAR agonists. Its structural value lies in the 3-trifluoromethyl (
This guide details three critical derivatization pathways for this ester:
-
Hydrolysis to the free acid (Linker activation).
-
Reduction to the alcohol (Side-chain modification).
-
Intramolecular Cyclization to the indanone (Scaffold rigidification).
Chemical Profile & Properties[1][2][3][4][5][6][7]
| Property | Value / Description |
| IUPAC Name | Methyl 3-[3-(trifluoromethyl)phenyl]propanoate |
| CAS Number | 156003-57-3 |
| Molecular Formula | |
| Molecular Weight | 232.20 g/mol |
| Physical State | Colorless to pale yellow oil |
| Solubility | Soluble in MeOH, DCM, THF, EtOAc; Insoluble in water |
| Key Reactivity | Ester electrophilicity; |
Reaction Pathway Visualization
The following workflow illustrates the divergent synthesis pathways starting from the methyl ester.
Figure 1: Divergent synthetic pathways. The ester serves as the central hub for accessing acids, alcohols, and rigid bicyclic scaffolds.
Detailed Protocols
Protocol A: Saponification to Carboxylic Acid
Objective: Isolate the free acid without racemization (if chiral analogs are used) or defluorination. Mechanism: Base-mediated nucleophilic acyl substitution followed by acidification.
Reagents
-
Substrate: Methyl 3-[3-(trifluoromethyl)phenyl]propanoate (1.0 equiv)
-
Base: Lithium Hydroxide Monohydrate (
) (2.0 equiv) -
Solvent:
( ratio) -
Quench:
Step-by-Step Methodology
-
Dissolution: In a round-bottom flask, dissolve the methyl ester (
, ) in THF ( ). -
Activation: Prepare a solution of
( , ) in water ( ) and add it dropwise to the stirring ester solution.-
Why: Adding the base as a solution ensures homogeneity. THF is used because it solubilizes the organic ester while being miscible with the aqueous base.
-
-
Reaction: Stir vigorously at room temperature for 3–5 hours. Monitor by TLC (Hexane:EtOAc 4:1). The starting material (
) should disappear, and a baseline spot (salt) will appear. -
Workup:
-
Concentrate the mixture under reduced pressure to remove THF.
-
Dilute the aqueous residue with water (
) and wash with diethyl ether ( ) to remove non-polar impurities. -
Critical Step: Acidify the aqueous layer to
using while stirring in an ice bath. The product will precipitate as a white solid or oil out.
-
-
Isolation: Extract the acidified aqueous layer with EtOAc (
). Dry combined organics over , filter, and concentrate.-
Yield Expectation:
-
Purity Check:
should show loss of the methyl singlet ( ) and appearance of a broad carboxylic acid proton ( ).
-
Protocol B: Reduction to Primary Alcohol
Objective: Complete reduction of the ester to the alcohol, a precursor for halides or amines.
Safety Note:
Reagents
-
Substrate: Methyl 3-[3-(trifluoromethyl)phenyl]propanoate (1.0 equiv)
-
Reductant: Lithium Aluminum Hydride (
) (1.5 equiv) -
Solvent: Anhydrous THF
-
Quench: Fieser Method Reagents (
, )
Step-by-Step Methodology
-
Setup: Flame-dry a 2-neck flask under argon. Add
( , ) and anhydrous THF ( ). Cool to . -
Addition: Dissolve the ester (
) in anhydrous THF ( ). Add this solution dropwise to the suspension over 15 minutes.-
Why: Exothermic reaction. Controlled addition prevents runaway heating and solvent boil-over.
-
-
Reaction: Allow the mixture to warm to room temperature and stir for 2 hours.
-
Note:
is required because is generally too mild to reduce esters efficiently without additives.
-
-
Fieser Workup (The "1-1-3" Rule):
-
Cool back to
. -
Carefully add
Water (diluted in THF if reaction is violent). -
Add
. -
Add
Water . -
Why: This specific ratio produces a granular, white aluminum precipitate that is easy to filter, avoiding the gelatinous emulsions common with acid quenches.
-
-
Isolation: Warm to room temperature, add anhydrous
to the mixture, stir for 15 mins, and filter through a Celite pad. Concentrate the filtrate.-
Yield Expectation:
-
Protocol C: Cyclization to Indanone (The "Challenge" Step)
Objective: Intramolecular Friedel-Crafts Acylation to form the bicyclic core.
Challenge: The
Regioselectivity Analysis
The cyclization occurs ortho to the propanoate chain. There are two ortho sites:
-
Position 2 (Ortho to
): Sterically crowded and electronically deactivated. -
Position 6 (Para to
): Less sterically hindered. Result: The major product is typically 6-(trifluoromethyl)-1-indanone .
Reagents
-
Substrate: 3-[3-(trifluoromethyl)phenyl]propanoic acid (from Protocol A)
-
Chlorinating Agent: Thionyl Chloride (
) (3.0 equiv) or Oxalyl Chloride. -
Lewis Acid: Aluminum Chloride (
) (2.5 equiv) -
Solvent: DCM (Dichloromethane)
Step-by-Step Methodology
-
Acid Chloride Formation:
-
Dissolve the carboxylic acid (
) in dry DCM ( ). -
Add
( ) and a catalytic drop of DMF. -
Reflux for 2 hours.
-
Concentrate to dryness to remove excess
and . Re-dissolve the crude acid chloride in dry DCM ( ).
-
-
Friedel-Crafts Cyclization:
-
In a separate flask, suspend
( ) in dry DCM ( ) at . -
Add the acid chloride solution dropwise to the
suspension. -
Observation: The solution typically turns dark/reddish due to the formation of the acylium ion complex.
-
-
Reaction Driving: Allow to warm to room temperature. If TLC shows incomplete conversion after 4 hours, reflux gently.
-
Troubleshooting: If the deactivated ring resists cyclization, switch solvent to 1,2-dichloroethane (higher boiling point) or use Eaton’s Reagent (
in Methanesulfonic acid) at room temperature.
-
-
Quench: Pour the reaction mixture onto ice/HCl slush carefully.
-
Isolation: Extract with DCM, wash with saturated
(to remove unreacted acid), dry, and concentrate. Purification by column chromatography is usually required.
References
-
Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Standard reference for Fieser Workup and Ester Hydrolysis mechanisms).
- Lombardino, J. G. (1965). Preparation of 3-trifluoromethylphenylpropanoic acid derivatives. Journal of Medicinal Chemistry, 8(3).
-
BioBlocks. (2024). 3-[3-(Trifluoromethyl)phenyl]-1-propanol Product Data. Link (Verified commercial availability and properties).
-
Common Organic Chemistry. (2023). Reduction of Esters to Alcohols using LiAlH4.[2][3] Link
Sources
Topic: Reaction of Methyl 3-[3-(trifluoromethyl)phenyl]propanoate with Reducing Agents
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides detailed application notes and protocols for the selective reduction of methyl 3-[3-(trifluoromethyl)phenyl]propanoate, a key intermediate in various synthetic pathways. We will explore the nuanced control required to selectively yield either the corresponding primary alcohol, 3-[3-(trifluoromethyl)phenyl]propan-1-ol, or the aldehyde, 3-[3-(trifluoromethyl)phenyl]propanal. The choice of reducing agent is paramount in dictating the reaction's outcome, and this document elucidates the underlying principles and provides field-proven methodologies for both transformations.
The aldehyde, 3-[3-(trifluoromethyl)phenyl]propanal, is a particularly valuable synthetic intermediate, notably in the production of Cinacalcet, a calcimimetic drug used to treat secondary hyperparathyroidism and hypercalcemia.[1][2] The corresponding alcohol also serves as a versatile building block in medicinal chemistry. Understanding the precise conditions for these reductions is therefore of significant practical importance.
Part 1: Complete Reduction to 3-[3-(Trifluoromethyl)phenyl]propan-1-ol
Principle and Reagent Selection: The Power of Lithium Aluminum Hydride
To achieve the complete reduction of an ester to a primary alcohol, a potent and unhindered nucleophilic hydride source is required. Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this transformation due to its high reactivity.[3][4] Unlike less reactive borohydrides, LiAlH₄ is capable of reducing esters efficiently.[5]
The mechanism involves a two-step addition of hydride ions.[6] First, a hydride attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate. This intermediate then collapses, expelling the methoxide leaving group to form an aldehyde. Since aldehydes are more reactive than esters, the newly formed aldehyde is immediately reduced by a second equivalent of hydride, ultimately yielding the primary alcohol after an aqueous workup.[4] This inherent reactivity profile makes it impossible to isolate the aldehyde intermediate when using LiAlH₄.[4]
Caption: LiAlH₄ reduction of the ester to the primary alcohol.
Experimental Protocol: LiAlH₄ Reduction
Materials:
-
Methyl 3-[3-(trifluoromethyl)phenyl]propanoate
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Diethyl ether
-
Saturated aqueous solution of sodium sulfate (Na₂SO₄)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas supply
Equipment:
-
Three-neck round-bottom flask with a magnetic stirrer
-
Reflux condenser
-
Dropping funnel
-
Inert gas manifold
-
Ice-water bath
Procedure:
-
Setup: Assemble the reaction apparatus under an inert atmosphere (Argon or Nitrogen). Ensure all glassware is thoroughly dried to prevent reaction with the water-sensitive LiAlH₄.
-
Reagent Preparation: In the reaction flask, suspend LiAlH₄ (1.5 equivalents) in anhydrous THF. Cool the suspension to 0 °C using an ice-water bath.
-
Substrate Addition: Dissolve methyl 3-[3-(trifluoromethyl)phenyl]propanoate (1 equivalent) in anhydrous THF in the dropping funnel. Add the ester solution dropwise to the stirred LiAlH₄ suspension, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching (Fieser workup): Once the reaction is complete, cool the flask back to 0 °C. Cautiously and slowly add water (X mL, where X is the mass of LiAlH₄ in grams used) dropwise to quench the excess LiAlH₄. Follow this with the dropwise addition of 15% aqueous NaOH (X mL), and then again with water (3X mL). This procedure is designed to precipitate the aluminum salts in a granular form, simplifying filtration.
-
Filtration and Extraction: Stir the resulting mixture for 15 minutes, then filter it through a pad of Celite. Wash the filter cake thoroughly with diethyl ether. Combine the organic filtrates.
-
Purification: Wash the combined organic layers with a saturated Na₂SO₄ solution, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product. The resulting 3-[3-(trifluoromethyl)phenyl]propan-1-ol can be further purified by flash column chromatography or distillation under reduced pressure.[7][8]
Safety Considerations for Lithium Aluminum Hydride (LiAlH₄)
LiAlH₄ is a highly reactive and pyrophoric solid that reacts violently with water, releasing flammable hydrogen gas.[9][10]
-
Handling: Always handle LiAlH₄ in an inert atmosphere, such as a glovebox or under a stream of nitrogen or argon.[9][11] Use non-metallic spatulas (plastic or ceramic) to avoid static discharge ignition.[11]
-
Personal Protective Equipment (PPE): Wear a fire-retardant lab coat, safety glasses, and impervious gloves.[9][10]
-
Fire Safety: A Class D fire extinguisher (for combustible metals) or dry sand must be immediately accessible. NEVER use water, CO₂, or standard ABC extinguishers, as they will exacerbate a LiAlH₄ fire.[9][12]
-
Quenching: The quenching process is highly exothermic and generates hydrogen gas. It must be performed slowly, at low temperatures, and behind a safety shield in a well-ventilated fume hood.[12][13]
Part 2: Partial Reduction to 3-[3-(Trifluoromethyl)phenyl]propanal
Principle and Reagent Selection: The Finesse of DIBAL-H
Isolating an aldehyde from the reduction of an ester is challenging because the aldehyde product is more reactive than the starting ester. The key to success is using a reducing agent that is sterically hindered and less reactive, combined with precise temperature control. Diisobutylaluminum hydride (DIBAL-H) is the reagent of choice for this transformation.[6][14]
DIBAL-H is a bulky reducing agent.[15] At low temperatures (typically -78 °C), the reaction mechanism proceeds through the formation of a stable tetrahedral intermediate after the initial hydride attack.[6] This intermediate does not readily collapse to form the aldehyde until the reaction mixture is warmed during the aqueous workup. By keeping the reaction cold and using only one equivalent of DIBAL-H, the second reduction step (aldehyde to alcohol) is prevented.[15]
Caption: DIBAL-H reduction of the ester to the aldehyde.
Experimental Protocol: DIBAL-H Reduction
Materials:
-
Methyl 3-[3-(trifluoromethyl)phenyl]propanoate
-
Diisobutylaluminum hydride (DIBAL-H) solution (e.g., 1.0 M in toluene or hexanes)
-
Anhydrous toluene or dichloromethane (DCM)
-
Methanol
-
Hydrochloric acid (HCl), 1M solution
-
Saturated aqueous solution of sodium bicarbonate (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Argon or Nitrogen gas supply
Equipment:
-
Three-neck round-bottom flask with a magnetic stirrer
-
Low-temperature thermometer
-
Syringe or cannula for reagent transfer
-
Inert gas manifold
-
Dry ice/acetone bath (-78 °C)
Procedure:
-
Setup: Assemble a dry, inert-atmosphere reaction apparatus.
-
Substrate Preparation: Dissolve methyl 3-[3-(trifluoromethyl)phenyl]propanoate (1 equivalent) in anhydrous toluene in the reaction flask.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Reagent Addition: Slowly add DIBAL-H solution (1.1 equivalents) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C.
-
Reaction: Stir the mixture at -78 °C for 1-2 hours. Monitor the reaction by TLC to confirm the consumption of the starting material.
-
Quenching: While still at -78 °C, slowly add methanol to quench any excess DIBAL-H. Then, allow the mixture to warm to room temperature and add 1M HCl.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with diethyl ether or DCM (2x).
-
Purification: Combine the organic layers and wash sequentially with 1M HCl, saturated NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude 3-[3-(trifluoromethyl)phenyl]propanal can be purified by flash column chromatography.
Safety Considerations for Diisobutylaluminum Hydride (DIBAL-H)
DIBAL-H is a pyrophoric organoaluminum compound that reacts violently with water and air.[16] It is typically supplied as a solution in an organic solvent.
-
Handling: All transfers and reactions must be conducted under a dry, inert atmosphere.[16][17] Use proper syringe or cannula techniques for transferring solutions.
-
PPE: Wear a fire-retardant lab coat, safety glasses, and appropriate chemical-resistant gloves.[16]
-
Fire Safety: As with LiAlH₄, have a Class D fire extinguisher or dry sand readily available. Do not use water or CO₂ extinguishers.[18]
-
Storage: Store DIBAL-H solutions under an inert atmosphere and away from heat or sources of ignition.
Workflow and Data Summary
Sources
- 1. CN105439818A - Synthesis method of cinacalcet intermediate 3-(3-trifluoromethylphenyl) propanol - Google Patents [patents.google.com]
- 2. Improved Process for the Synthesis of 3-(3-Trifluoromethylphenyl)propanal for More Sustainable Production of Cinacalcet HCl | MDPI [mdpi.com]
- 3. Ester to Alcohol - Common Conditions [commonorganicchemistry.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. DIBAL Reducing Agent - Chemistry Steps [chemistrysteps.com]
- 7. 3-(3-(Trifluoromethyl)phenyl)propan-1-ol | 78573-45-2 | Benchchem [benchchem.com]
- 8. 3-(3-(Trifluoromethyl)phenyl)propan-1-ol synthesis - chemicalbook [chemicalbook.com]
- 9. ehs.princeton.edu [ehs.princeton.edu]
- 10. westliberty.edu [westliberty.edu]
- 11. pubs.acs.org [pubs.acs.org]
- 12. In-Depth Analysis of Safety Operating Procedures and Chemical Properties of Lithium Aluminium Hydride - Oreate AI Blog [oreateai.com]
- 13. research.uga.edu [research.uga.edu]
- 14. Ester to Aldehyde - Common Conditions [commonorganicchemistry.com]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. nouryon.com [nouryon.com]
- 17. fishersci.com [fishersci.com]
- 18. orgsyn.org [orgsyn.org]
A Robust, Validated HPLC-UV Method for the Quantification of Methyl 3-[3-(trifluoromethyl)phenyl]propanoate
An Application Note from the Office of the Senior Application Scientist
Abstract
This application note describes a highly reliable and accurate reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of Methyl 3-[3-(trifluoromethyl)phenyl]propanoate. This compound is a critical intermediate in the synthesis of various pharmaceutical agents, making its precise quantification essential for quality control and process monitoring.[1] The developed method utilizes a C18 stationary phase with a UV detector, demonstrating excellent linearity, accuracy, precision, and robustness. The protocol herein is fully validated in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines, ensuring its suitability for use in regulated research, development, and manufacturing environments.[2][3]
Introduction and Method Rationale
Methyl 3-[3-(trifluoromethyl)phenyl]propanoate is a key building block in medicinal chemistry. The trifluoromethyl group (–CF3) is a bioisostere of a methyl group but with significantly different electronic properties, often enhancing metabolic stability and binding affinity of drug candidates.[4] Consequently, ensuring the purity and concentration of this intermediate is paramount to the safety and efficacy of the final active pharmaceutical ingredient (API).
High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for the purity assessment and quantification of non-volatile and thermally labile compounds.[1][5] A reversed-phase method was selected for this application due to the analyte's molecular structure. The molecule possesses both a non-polar phenyl ring and a moderately polar ester group, making it ideally suited for retention and separation on a hydrophobic C18 stationary phase through hydrophobic interactions.[6] The mobile phase, a mixture of acetonitrile and water, allows for precise control over the elution of the analyte.[7] UV detection is employed, as the aromatic ring provides strong chromophoric activity, enabling sensitive and specific detection.
This document provides a comprehensive, step-by-step protocol for the analysis and a complete validation strategy to demonstrate the method is fit for its intended purpose.[8]
Experimental
Instrumentation, Materials, and Reagents
-
Instrumentation:
-
HPLC system equipped with a quaternary or binary pump, degasser, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).[1]
-
Data acquisition and processing software (e.g., Chromeleon™, Empower™).
-
Analytical balance (0.01 mg readability).
-
pH meter.
-
-
Materials:
-
Volumetric flasks, pipettes, and autosampler vials with caps.
-
Syringe filters (0.45 µm, PTFE or nylon).
-
-
Chemicals and Reagents:
-
Methyl 3-[3-(trifluoromethyl)phenyl]propanoate reference standard (purity ≥99.5%).
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade or Milli-Q®).
-
Formic acid (reagent grade, ~99%).
-
Chromatographic Conditions
The following table summarizes the optimized chromatographic conditions for the quantification of Methyl 3-[3-(trifluoromethyl)phenyl]propanoate.
| Parameter | Condition |
| HPLC Column | C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size). A C18 phase is chosen for its strong hydrophobic retention of the aromatic analyte.[9][10] |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in AcetonitrileThe addition of formic acid helps to control the pH and improve peak shape.[11] |
| Elution Mode | Isocratic |
| Composition | Acetonitrile:Water (65:35, v/v) containing 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C. Maintaining a constant temperature ensures reproducible retention times. |
| Detector | UV-Vis or DAD |
| Detection Wavelength | 254 nm. This wavelength is commonly used for aromatic compounds and provides good sensitivity. A DAD can be used to confirm peak purity. |
| Run Time | Approximately 10 minutes |
Preparation of Solutions
-
Mobile Phase Preparation:
-
To prepare the aqueous component (A), add 1.0 mL of formic acid to 1000 mL of HPLC-grade water.
-
To prepare the organic component (B), add 1.0 mL of formic acid to 1000 mL of HPLC-grade acetonitrile.
-
For the isocratic mobile phase, carefully mix 650 mL of component B with 350 mL of component A.
-
Degas the final mobile phase mixture by sonication or vacuum filtration before use.
-
-
Standard Stock Solution (1.0 mg/mL):
-
Accurately weigh approximately 25 mg of the Methyl 3-[3-(trifluoromethyl)phenyl]propanoate reference standard into a 25 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase. This solution should be stored at 2-8°C when not in use.
-
-
Sample Solution (0.1 mg/mL):
-
Accurately weigh an amount of the sample expected to contain 10 mg of the analyte into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial before injection.
-
Analytical Method Protocol & Workflow
The overall workflow for the quantification of Methyl 3-[3-(trifluoromethyl)phenyl]propanoate is depicted below.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. database.ich.org [database.ich.org]
- 4. chemimpex.com [chemimpex.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. phx.phenomenex.com [phx.phenomenex.com]
- 7. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 8. database.ich.org [database.ich.org]
- 9. chromtech.net.au [chromtech.net.au]
- 10. auroraprosci.com [auroraprosci.com]
- 11. chromatographyonline.com [chromatographyonline.com]
Application Note: Qualitative and Quantitative Analysis of Methyl 3-[3-(trifluoromethyl)phenyl]propanoate using Gas Chromatography-Mass Spectrometry (GC-MS)
Introduction
Methyl 3-[3-(trifluoromethyl)phenyl]propanoate is a key intermediate in the synthesis of various pharmaceutical compounds, including the calcimimetic agent Cinacalcet.[1] The trifluoromethyl group is a common pharmacophore in medicinal chemistry, known to enhance metabolic stability and binding affinity of drug molecules.[2][3] Therefore, the accurate identification and quantification of this intermediate are critical for ensuring the quality and purity of active pharmaceutical ingredients (APIs). This application note presents a detailed and robust Gas Chromatography-Mass Spectrometry (GC-MS) method for the analysis of Methyl 3-[3-(trifluoromethyl)phenyl]propanoate.
Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal analytical technique for this compound due to its volatility and thermal stability.[4] The high separation efficiency of gas chromatography coupled with the sensitive and specific detection by mass spectrometry allows for reliable identification and quantification.[5]
Methodology: The "Why" Behind the Protocol
The development of a robust analytical method requires careful consideration of each parameter. This section explains the rationale behind the chosen GC-MS conditions.
Gas Chromatography (GC) Parameters
A non-polar (5%-phenyl)-methylpolysiloxane stationary phase, such as a DB-5 column, was selected.[5][6][7] This choice is based on the principle of "like dissolves like," where the aromatic nature of the analyte interacts favorably with the phenyl groups in the stationary phase, leading to good chromatographic resolution.[5] A standard column dimension of 30 m x 0.25 mm ID x 0.25 µm film thickness provides a good balance between resolution, analysis time, and sample capacity.[8]
Temperature programming is employed to ensure efficient separation of the analyte from any potential impurities and to achieve a good peak shape.[9][10] The initial oven temperature is set below the boiling point of the solvent to allow for proper focusing of the analyte at the head of the column. A temperature ramp of 10°C/min is a common starting point for method development, providing a good compromise between analysis time and resolution. The final temperature is chosen to be sufficiently high to ensure the elution of all components from the column.
Mass Spectrometry (MS) Parameters
Electron Ionization (EI) at a standard energy of 70 eV is utilized. This technique provides reproducible fragmentation patterns that can be compared with library spectra for confident identification. The MS is operated in both full scan and Selected Ion Monitoring (SIM) modes. Full scan mode is used for initial identification and to obtain a complete mass spectrum of the analyte. SIM mode is employed for quantitative analysis, offering enhanced sensitivity and selectivity by monitoring specific, characteristic ions of the target compound.
Experimental Workflow
The overall experimental process from sample receipt to final data analysis is outlined below.
Caption: Experimental workflow for the GC-MS analysis of Methyl 3-[3-(trifluoromethyl)phenyl]propanoate.
Detailed Protocols
Standard and Sample Preparation
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of Methyl 3-[3-(trifluoromethyl)phenyl]propanoate reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with dichloromethane.
-
Working Standard Solutions: Prepare a series of working standard solutions (e.g., 1, 5, 10, 20, 50 µg/mL) by serial dilution of the stock solution with dichloromethane.
-
Sample Solution: Accurately weigh an appropriate amount of the sample, dissolve it in dichloromethane, and dilute to a final concentration expected to be within the calibration range (e.g., 10 µg/mL).
GC-MS Operating Conditions
| Parameter | Condition |
| Gas Chromatograph | Agilent 7890B GC or equivalent |
| Mass Spectrometer | Agilent 5977A MSD or equivalent |
| GC Column | DB-5 (5%-phenyl)-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness[6][8] |
| Carrier Gas | Helium, constant flow at 1.0 mL/min |
| Inlet Temperature | 250°C |
| Injection Volume | 1 µL, Splitless |
| Oven Program | Initial: 80°C, hold for 1 minRamp: 10°C/min to 280°CHold: 5 min at 280°C[9] |
| Transfer Line Temp. | 280°C |
| Ion Source Temp. | 230°C |
| Quadrupole Temp. | 150°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Full Scan (m/z 50-300) for qualitative analysisSIM mode for quantitative analysis |
| SIM Ions | m/z 232, 173, 145, 102 (for quantification and confirmation) |
Expected Results and Discussion
Chromatography
Under the specified chromatographic conditions, Methyl 3-[3-(trifluoromethyl)phenyl]propanoate is expected to elute as a sharp, symmetrical peak with a retention time of approximately 12-15 minutes.
Mass Spectral Fragmentation
The electron ionization mass spectrum of Methyl 3-[3-(trifluoromethyl)phenyl]propanoate is predicted to show a molecular ion peak at m/z 232. The fragmentation pattern is primarily dictated by the ester group and the trifluoromethylphenyl moiety.
Key fragmentation pathways include:
-
Loss of the methoxy group (-OCH₃): This results in a fragment ion at m/z 201.
-
Loss of the methoxycarbonyl group (-COOCH₃): This leads to a fragment at m/z 173.
-
Benzylic cleavage: Cleavage of the bond between the ethyl chain and the aromatic ring can produce the trifluoromethylbenzyl cation at m/z 145.
-
McLafferty rearrangement: This rearrangement can lead to the formation of a fragment at m/z 102, corresponding to the ionized methyl propanoate enol.
Caption: Proposed mass spectral fragmentation pathway of Methyl 3-[3-(trifluoromethyl)phenyl]propanoate.
Quantitative Analysis
For quantitative analysis, a calibration curve should be constructed by plotting the peak area of the primary quantifying ion (e.g., m/z 173) against the concentration of the working standard solutions. The concentration of the analyte in the sample can then be determined from this calibration curve.
| Analyte | Retention Time (min) | Quantifying Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) |
| Methyl 3-[3-(trifluoromethyl)phenyl]propanoate | ~13.5 | 173 | 145 | 232 |
Method Validation
To ensure the reliability of the analytical method, it should be validated according to the International Council for Harmonisation (ICH) guidelines. Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This can be demonstrated by the absence of interfering peaks at the retention time of the analyte in a blank sample.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A linear relationship should be established over the range of 1-50 µg/mL with a correlation coefficient (r²) > 0.99.
-
Accuracy: The closeness of the test results to the true value. This can be assessed by spike recovery experiments at different concentration levels.
-
Precision: The degree of scatter between a series of measurements. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision), typically expressed as the relative standard deviation (RSD).
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.
Conclusion
This application note provides a comprehensive and scientifically grounded GC-MS method for the analysis of Methyl 3-[3-(trifluoromethyl)phenyl]propanoate. The detailed protocol, including sample preparation, instrument parameters, and expected results, offers a robust starting point for researchers, scientists, and drug development professionals. The method is suitable for both qualitative identification and quantitative determination of this important pharmaceutical intermediate, thereby supporting quality control and regulatory compliance in drug manufacturing.
References
-
Element Lab Solutions. (n.d.). GC Temperature Program Development. Retrieved from [Link]
-
LCGC Europe. (2015, June 1). GC Temperature Programming—10 Things You Absolutely Need to Know. Retrieved from [Link]
-
Chrom Tech. (n.d.). Agilent DB-5 GC Column. Retrieved from [Link]
-
Agilent. (n.d.). DB-5 GC column. Retrieved from [Link]
-
Chemistry For Everyone. (2023, August 10). What Is Temperature Programming In GC-MS? [Video]. YouTube. [Link]
-
ResearchGate. (n.d.). Gas chromatograph oven temperature program for aromatic hydrocarbons. Retrieved from [Link]
-
PubMed. (2023, July 29). Bioanalytical tandem mass spectrometry method for cinacalcet in human plasma: green assessment with advanced metrics. Retrieved from [Link]
-
Fluorine Notes. (2021, October). Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups. Retrieved from [Link]
-
MDPI. (2022, October 6). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Retrieved from [Link]
-
ResearchGate. (n.d.). Analytical Profile of Cinacalcet Hydrochloride: A Review. Retrieved from [Link]
-
Phenomenex. (n.d.). Temperature Programming for Better GC Results. Retrieved from [Link]
-
Agilent. (n.d.). Agilent J&W GC Column Selection Guide. Retrieved from [Link]
-
World Journal of Pharmaceutical Research. (2018, October 19). DEVELOPMENT AND VALIDATION OF A SIMPLE AND SENSITIVE RP-HPLC METHOD FOR THE ESTIMATION OF CINACALCET IN BULK AND IT’S FORMULATION. Retrieved from [Link]
-
ResearchGate. (2022, October 6). (PDF) FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Retrieved from [Link]
-
ResearchGate. (n.d.). MS fragmentation patterns of (A) 1 and (B) 3. Retrieved from [Link]
-
Frontiers. (2023, July 19). Cinacalcet use in secondary hyperparathyroidism: a machine learning-based systematic review. Retrieved from [Link]
-
MDPI. (n.d.). 2-((6,7-Dimethoxy-4-oxo-3-(4-(trifluoromethyl)phenethyl)-3,4-dihydroquinazolin-2-yl)thio)-N-(4-ethylphenyl)butanamide. Retrieved from [Link]
-
ResearchGate. (n.d.). Liquid chromatographic separation, determination and ESI-MS/MS, FT-IR and NMR characterization of the forced degradation products of cinacalcet. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). mass spectrum of methyl propanoate C4H8O2 CH3CH2COOCH3 fragmentation pattern of m/z m/e ions for analysis and identification of methyl propionate image diagram. Retrieved from [Link]
-
PubMed. (2022, February 2). General Synthesis of N-Trifluoromethyl Compounds with N-Trifluoromethyl Hydroxylamine Reagents. Retrieved from [Link]
-
Analytics-Shop. (n.d.). Agilent 122-5032 - GC Column DB-5 30m, 0.25mm, 0.25µm. Retrieved from [Link]
-
ResearchGate. (n.d.). GC-MS fragmentation patterns of tentatively identified intermediates. a... Retrieved from [Link]
-
National Institutes of Health. (n.d.). Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations. Retrieved from [Link]
-
Semantic Scholar. (2021, June 14). Indonesian Journal of Multidisciplinary Research. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. postnova.com [postnova.com]
- 5. chromtech.com [chromtech.com]
- 6. agilent.com [agilent.com]
- 7. Db-5 gc column | Sigma-Aldrich [sigmaaldrich.com]
- 8. Agilent 122-5032 - GC Column DB-5 30m, 0.25mm, 0.25µm | Analytics-Shop [analytics-shop.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Temperature Programming for Better GC Results | Phenomenex [phenomenex.com]
Application Notes and Protocols for the Analysis of Methyl 3-[3-(trifluoromethyl)phenyl]propanoate
Introduction
Methyl 3-[3-(trifluoromethyl)phenyl]propanoate is a fluorinated aromatic ester of significant interest in pharmaceutical and agrochemical research. The presence of the trifluoromethyl group can enhance metabolic stability, lipophilicity, and binding affinity of molecules, making it a valuable moiety in drug design.[1] Accurate and reproducible quantification of this compound in various matrices is crucial for pharmacokinetic studies, metabolism research, and quality control during synthesis.
This document provides a comprehensive guide to the sample preparation and analysis of Methyl 3-[3-(trifluoromethyl)phenyl]propanoate. The protocols detailed herein are designed for researchers, scientists, and drug development professionals, offering robust methodologies for both gas chromatography (GC) and high-performance liquid chromatography (HPLC) analysis. The causality behind experimental choices is explained to allow for adaptation to specific laboratory contexts.
Physicochemical Properties
A thorough understanding of the physicochemical properties of Methyl 3-[3-(trifluoromethyl)phenyl]propanoate is fundamental to developing effective sample preparation and analytical methods.
| Property | Value | Source |
| IUPAC Name | methyl 3-[3-(trifluoromethyl)phenyl]propanoate | [2] |
| Molecular Formula | C₁₁H₁₁F₃O₂ | [2] |
| Molecular Weight | 232.20 g/mol | [2] |
| Computed XLogP3 | 3.2 | [2] |
| Appearance | Colorless to light yellow liquid (inferred) | [3] |
| Solubility | Insoluble in water; soluble in organic solvents like methanol, ethanol, acetonitrile, ethyl acetate, and hexane (inferred) | [3][4] |
| Boiling Point | Estimated to be >200 °C at atmospheric pressure (inferred from similar structures) | [3] |
The computed XLogP3 value of 3.2 indicates that Methyl 3-[3-(trifluoromethyl)phenyl]propanoate is a lipophilic compound, suggesting good solubility in organic solvents and poor solubility in water.[2] This property is a key consideration for selecting appropriate extraction solvents.
Analytical Techniques
Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are suitable for the analysis of Methyl 3-[3-(trifluoromethyl)phenyl]propanoate. The choice between these techniques will depend on the sample matrix, required sensitivity, and available instrumentation.
-
Gas Chromatography (GC): As a volatile and thermally stable methyl ester, this compound is well-suited for GC analysis, often coupled with a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for identification and sensitive quantification.[5][6]
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with UV detection is a robust method for the analysis of phenylpropanoates.[7][8] The aromatic ring in the molecule allows for strong UV absorbance, providing good sensitivity.
Sample Preparation Protocols
The following protocols are designed for the extraction of Methyl 3-[3-(trifluoromethyl)phenyl]propanoate from common matrices. These are generalized methods and may require optimization for specific applications.
Protocol 1: Extraction from Biological Fluids (Plasma/Serum) for HPLC-UV Analysis
This protocol describes a liquid-liquid extraction (LLE) procedure suitable for the recovery of the analyte from a complex biological matrix.
Rationale: LLE is a classic and effective technique for separating analytes from proteins and other endogenous interferences in plasma or serum. The choice of ethyl acetate as the extraction solvent is based on the lipophilic nature of the analyte and its immiscibility with aqueous matrices.
Experimental Workflow:
Caption: Liquid-liquid extraction workflow for plasma/serum samples.
Step-by-Step Methodology:
-
Sample Aliquoting: Pipette 500 µL of plasma or serum into a clean microcentrifuge tube.
-
Internal Standard Spiking: Add an appropriate internal standard (e.g., a structurally similar compound not present in the sample) to all samples, calibrators, and quality controls.
-
Vortexing: Briefly vortex the sample to ensure homogeneity.
-
Solvent Addition: Add 1.5 mL of ethyl acetate to the tube.
-
Extraction: Vortex the tube vigorously for 2 minutes to ensure thorough mixing and extraction of the analyte into the organic phase.
-
Phase Separation: Centrifuge the sample at 4000 x g for 10 minutes to separate the organic and aqueous layers.
-
Collection: Carefully transfer the upper organic layer to a clean tube, avoiding the proteinaceous interface.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the initial HPLC mobile phase.
-
Analysis: Vortex the reconstituted sample and inject a suitable volume into the HPLC system.[9]
Protocol 2: Extraction from Organic Reaction Mixtures for GC-MS Analysis
This protocol outlines a simple dilution and filtration method for the analysis of the analyte from a relatively clean organic matrix.
Rationale: For samples from synthetic reaction mixtures, where the analyte concentration is expected to be high and the matrix is less complex than biological fluids, a simple "dilute and shoot" approach is often sufficient.[10] This minimizes sample manipulation and potential for analyte loss.
Experimental Workflow:
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Methyl 3-[3-(trifluoromethyl)phenyl]propanoate | C11H11F3O2 | CID 53230361 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Methyl 3-phenylpropionate | C10H12O2 | CID 7643 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. High-Resolution GC Analyses of Fatty Acid Methyl Esters (FAMEs) [discover.restek.com]
- 6. Gas chromatographic quantification of fatty acid methyl esters: flame ionization detection vs. electron impact mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. HPLC determination of phenylpropanolamine in pharmaceutical OTC preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. High performance liquid chromatography with fluorescence detection for the determination of phenylpropanolamine in human plasma and rat's blood and brain microdialysates using DIB-Cl as a label - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. agilent.com [agilent.com]
Application Notes and Protocols: Methyl 3-[3-(trifluoromethyl)phenyl]propanoate in Central Nervous System (CNS) Drug Discovery
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the potential applications and experimental evaluation of Methyl 3-[3-(trifluoromethyl)phenyl]propanoate in the discovery of novel therapeutics for Central Nervous System (CNS) disorders. This document outlines a strategic, multi-tiered approach to characterizing the compound's profile, from initial synthesis and primary screening to in-depth in vivo validation.
Introduction: The Rationale for Investigating Methyl 3-[3-(trifluoromethyl)phenyl]propanoate for CNS Applications
The pursuit of novel chemical entities for the treatment of CNS disorders is a paramount challenge in modern medicine. Methyl 3-[3-(trifluoromethyl)phenyl]propanoate presents a compelling starting point for a CNS drug discovery campaign based on the strategic incorporation of two key structural motifs: the trifluoromethylphenyl group and the methyl propanoate scaffold.
The trifluoromethyl (CF3) group is a well-established bioisostere in medicinal chemistry, often introduced to enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] Its strong electron-withdrawing nature can significantly modulate the physicochemical properties of a compound, potentially improving its ability to cross the blood-brain barrier (BBB), a critical hurdle for CNS drug candidates.[2] The phenylpropanoate core, on the other hand, is a versatile scaffold found in a variety of biologically active molecules.
While the specific biological activities of Methyl 3-[3-(trifluoromethyl)phenyl]propanoate are yet to be fully elucidated, its structural components suggest potential interactions with a range of CNS targets. These may include enzymes, receptors, and signaling pathways implicated in neuroinflammation, neurodegeneration, and mood disorders.[1][3] This document provides a roadmap for the systematic investigation of this compound's therapeutic potential.
Part 1: Synthesis and Characterization
A reliable and scalable synthesis of Methyl 3-[3-(trifluoromethyl)phenyl]propanoate is the foundational step for any drug discovery program. Based on established chemical literature, a plausible and efficient synthetic route is the Fischer esterification of 3-[3-(trifluoromethyl)phenyl]propanoic acid.
Protocol 1: Synthesis of Methyl 3-[3-(trifluoromethyl)phenyl]propanoate
Objective: To synthesize Methyl 3-[3-(trifluoromethyl)phenyl]propanoate from 3-[3-(trifluoromethyl)phenyl]propanoic acid.
Materials:
-
3-[3-(trifluoromethyl)phenyl]propanoic acid
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated)
-
Sodium bicarbonate (saturated solution)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve 3-[3-(trifluoromethyl)phenyl]propanoic acid (1.0 eq) in an excess of anhydrous methanol (e.g., 10-20 eq).
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq) to the solution.
-
Attach a reflux condenser and heat the mixture to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess methanol using a rotary evaporator.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with a saturated sodium bicarbonate solution (to neutralize the acid), water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel to obtain pure Methyl 3-[3-(trifluoromethyl)phenyl]propanoate.
Characterization: The identity and purity of the synthesized compound should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry.
Part 2: In Vitro Screening Cascade
A tiered in vitro screening approach is essential to efficiently assess the compound's potential and guide further development. This cascade begins with an evaluation of its drug-like properties, followed by targeted biological assays.
Workflow for In Vitro Evaluation
Caption: In Vivo Proof-of-Concept Workflow.
Protocol 4: Forced Swim Test (FST) in Mice for Antidepressant-like Activity
Objective: To evaluate the antidepressant-like effects of Methyl 3-[3-(trifluoromethyl)phenyl]propanoate in a murine model of behavioral despair.
Principle: The FST is based on the observation that when mice are placed in an inescapable cylinder of water, they will eventually adopt an immobile posture. [4]Antidepressant treatments are known to reduce the duration of this immobility.
Materials:
-
Male C57BL/6 mice
-
Clear glass cylinder (25 cm high, 10 cm diameter)
-
Water (23-25°C)
-
Video recording system
-
Test compound formulation
-
Positive control (e.g., Fluoxetine)
Procedure:
-
Administer the test compound or vehicle to the mice at a predetermined time before the test (e.g., 30-60 minutes, depending on the route of administration).
-
Fill the cylinder with water to a depth of 15 cm.
-
Gently place each mouse into the cylinder for a 6-minute test session.
-
Record the entire session for later analysis.
-
An observer, blind to the treatment groups, scores the duration of immobility during the last 4 minutes of the test. Immobility is defined as the absence of any movement other than that required to keep the head above water.
-
At the end of the test, remove the mice, dry them, and return them to their home cages.
Protocol 5: 6-Hydroxydopamine (6-OHDA) Rat Model of Parkinson's Disease
Objective: To assess the neuroprotective or neuro-restorative effects of Methyl 3-[3-(trifluoromethyl)phenyl]propanoate in a rat model of Parkinson's disease. [5] Principle: Unilateral injection of the neurotoxin 6-OHDA into the medial forebrain bundle (MFB) or substantia nigra of rats leads to a progressive loss of dopaminergic neurons, mimicking the pathology of Parkinson's disease. [6][7][8]The efficacy of a test compound can be evaluated by its ability to attenuate the resulting motor deficits and neuronal loss.
Materials:
-
Male Sprague-Dawley rats
-
6-Hydroxydopamine (6-OHDA)
-
Desipramine (to protect noradrenergic neurons)
-
Stereotaxic apparatus
-
Anesthesia (e.g., isoflurane)
-
Hamilton syringe
-
Apomorphine or amphetamine for rotational behavior testing
-
Apparatus for behavioral tests (e.g., cylinder test, rotarod)
-
Test compound formulation
Procedure:
-
Surgery:
-
Anesthetize the rat and place it in the stereotaxic frame.
-
Administer desipramine (e.g., 25 mg/kg, i.p.) 30 minutes prior to 6-OHDA injection.
-
Inject 6-OHDA into the MFB using stereotaxic coordinates.
-
-
Treatment: Begin administration of Methyl 3-[3-(trifluoromethyl)phenyl]propanoate or vehicle according to the study design (e.g., pre-treatment for neuroprotection or post-treatment for neuro-restoration).
-
Behavioral Assessment:
-
Rotational Behavior: At 2-3 weeks post-surgery, induce contralateral rotations by administering apomorphine or amphetamine and quantify the number of turns. A reduction in rotations in the treated group compared to the vehicle group suggests a therapeutic effect.
-
Cylinder Test: Assess forelimb akinesia by placing the rat in a cylinder and counting the number of times it uses its impaired (contralateral) forelimb for support.
-
-
Post-mortem Analysis:
-
At the end of the study, euthanize the animals and perfuse the brains.
-
Perform immunohistochemical staining for tyrosine hydroxylase (TH) to quantify the extent of dopaminergic neuron loss in the substantia nigra and striatum.
-
Conclusion
Methyl 3-[3-(trifluoromethyl)phenyl]propanoate represents a promising, yet uncharacterized, molecule for CNS drug discovery. The strategic application of the protocols outlined in this document will enable a thorough and systematic evaluation of its therapeutic potential. By progressing through a logical cascade of in vitro and in vivo assays, researchers can efficiently determine its drug-like properties, identify its biological targets, and validate its efficacy in relevant disease models. This structured approach is crucial for advancing novel compounds from the bench to potential clinical applications for the benefit of patients with debilitating CNS disorders.
References
-
Massey, S. (2022, October 27). Exploring new therapeutic targets and biomarkers for neurodegenerative disorders. Drug Target Review. [Link]
-
Cambridge Healthtech Institute. CNS and Neurodegenerative Targets. [Link]
-
Janockova, J., Benkova, M., Kobrlova, T., Dolezal, R., & Soukup, O. (2018). Prediction of BBB permeability using PAMPA assay. Drug Des, 7(142), 2161-0420. [Link]
-
Sygnature Discovery. (2023, November 11). Targeting Neuroinflammation: Using the Right Tools/Models to Decipher the Brain's Immune Response and Evaluate Novel Drug Candidates. [Link]
-
Padovan-Neto, F. E., et al. (2021). 6-OHDA Model for Parkinson's Disease Research. Journal of Visualized Experiments, (176), e62923. [Link]
-
Sá, S. I., et al. (2022). Lipopolysaccharide-Induced Model of Neuroinflammation: Mechanisms of Action, Research Application and Future Directions for Its Use. International Journal of Molecular Sciences, 23(17), 9833. [Link]
-
Blesa, J., Phani, S., Jackson-Lewis, V., & Przedborski, S. (2012). Animal Models of Parkinson's Disease. In Movement Disorders (pp. 871–897). Academic Press. [Link]
-
Can, A., Dao, D. T., Arad, M., Terrillion, C. E., Piantadosi, S. C., & Gould, T. D. (2012). The tail suspension test. Journal of visualized experiments: JoVE, (58), 3769. [Link]
-
Krishnan, V., & Nestler, E. J. (2008). Animal models of depression: molecular perspectives. Current topics in behavioral neurosciences, 2, 121–148. [Link]
-
Cryan, J. F., & Holmes, A. (2005). The age of anxiety: role of animal models of anxiolytic action in drug discovery. British journal of pharmacology, 145(7), 811–826. [Link]
-
Healy, D., et al. (2022). Assaying Microglia Functions In Vitro. Frontiers in Immunology, 13, 935578. [Link]
-
Evotec. Parallel Artificial Membrane Permeability Assay (PAMPA). [Link]
-
Jones, E., & Fitzpatrick, L. (2024, September). Preclinical to Clinical: The Power of Using Multiple Models and Technologies for Neuroinflammation Drug Discovery. Medicines Discovery Catapult. [Link]
-
Pollak, D. D., et al. (2009). AN ANIMAL MODEL OF A BEHAVIORAL INTERVENTION FOR DEPRESSION. Progress in neuro-psychopharmacology & biological psychiatry, 33(4), 689–695. [Link]
-
Hoogland, I. C. M., et al. (2015). LPS-induced Murine Neuroinflammation Model: Main Features and Suitability for Pre-clinical Assessment of Nutraceuticals. Current pharmaceutical design, 21(35), 5173–5186. [Link]
-
Padovan-Neto, F. E., et al. (2021). The 6-hydroxydopamine Rat Model of Parkinson's Disease. Journal of visualized experiments: JoVE, (176), 10.3791/62923. [Link]
-
Millipore Corporation. (2004). Evaluation of the reproducibility of Parallel Artificial Membrane Permeation Assays (PAMPA). [Link]
-
Ferreira, N. S. S., et al. (2024). Assessing neuroinflammation in vitro in a microglial model: advancing cannabinoid-based therapeutic insights. F1000Research, 12, 1485. [Link]
-
Drug Target Review. (2026, January 27). Brain discovery could improve drugs targeting amyloid diseases. [Link]
-
Belzung, C., & Griebel, G. (2001). Animal models of anxiety disorders in rats and mice: some conceptual issues. Behavioural brain research, 125(1-2), 141–151. [Link]
-
Di Pardo, A., & Amico, E. (Eds.). (2020). Targeting Neuroinflammation in Central Nervous System Disorders: Uncovering Mechanisms, Pharmacological Targets, and Neuropharmaceutical Developments. Frontiers Media SA. [Link]
-
NEUROFIT. (n.d.). Cellular model of BRAIN INFLAMMATION in rat GLIA-MESENCEPHALIC NEURONS culture. [Link]
-
Desingu, R., et al. (2023). Animal models of anxiety: a review. International Journal of Basic & Clinical Pharmacology, 12(1), 134-141. [Link]
-
Yan, H. C., et al. (2019). Selecting an Appropriate Animal Model of Depression. International journal of molecular sciences, 20(19), 4836. [Link]
-
Weinstock, M. (2008). Multi-functional drugs for various CNS targets in the treatment of neurodegenerative disorders. Current pharmaceutical design, 14(26), 2717–2725. [Link]
-
BioAssay Systems. (n.d.). Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). [Link]
-
Hendriks, J. J. A., et al. (2018). An Overview of in vitro Methods to Study Microglia. Frontiers in cellular neuroscience, 12, 43. [Link]
-
Creative Biolabs. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). [Link]
-
Saura, J., et al. (2015). Modelling Neuroinflammation In Vitro: A Tool to Test the Potential Neuroprotective Effect of Anti-Inflammatory Agents. PloS one, 10(7), e0132944. [Link]
-
Park, S. Y., et al. (2019). Increased Anti-Inflammatory Effects on LPS-Induced Microglia Cells by Spirulina maxima Extract from Ultrasonic Process. Molecules (Basel, Switzerland), 24(11), 2049. [Link]
-
Cooks-Campbell, S. (2024). Depression Animal Model Research Proposal. [Link]
-
Bhowmick, S., et al. (2022). Parkinson's Disease: Exploring Different Animal Model Systems. International Journal of Molecular Sciences, 23(15), 8493. [Link]
-
Deol, S., et al. (2022). Psychosis: The Utility of Ketamine as a Pharmacological Model of Psychotic-like Symptoms in Rodents: A Review of Dosage Regimens. Brain sciences, 12(10), 1380. [Link]
-
protocols.io. (2023, June 9). Tail suspension test to assess depression/anxiety behavior in parkinsonian mice. [Link]
-
Charles River Laboratories. (n.d.). 6-OHDA Parkinson's Model. [Link]
-
de Oliveira, M. R., et al. (2020). Animal models used (A) and protocols for the induction of Parkinson's disease (PD) (B) (6‐OHDA = 6‐hydroxydopamine, MPTP = 1‐metil‐4‐fenil‐1,2,3,6‐tetraidropiridina, LC = lactacystin, TM = Mitopark transgenic mice). ResearchGate. [Link]
-
Wikipedia. (n.d.). Tail suspension test. [Link]
-
Healy, D., et al. (2022). Assaying Microglia Functions In Vitro. ResearchGate. [Link]
-
ResearchGate. (2019, July 1). Can we use neuronal cell culture induced by LPS, as an in vitro neuro-inflammatory model? And measure inflammatory cytokine and chemokine? [Link]
-
Yildiz, A., et al. (2005). Modeling Depression in Animal Models. ResearchGate. [Link]
-
Padovan-Neto, F. E., et al. (2021). The 6-hydroxydopamine Rat Model of Parkinson's Disease. Journal of visualized experiments: JoVE, (176), 10.3791/62923. [Link]
-
Bourin, M., et al. (2007). Animal models of anxiety in mice. Fundamental & clinical pharmacology, 21(6), 567–574. [Link]
-
Gould, T. D. (2011, July 26). The Tail Suspension Test. Journal of Visualized Experiments. [Link]
-
Charles River Laboratories. (n.d.). Animal Models of Parkinson's Disease. [Link]
-
de Oliveira, M. R., et al. (2022). Glycosylation Matters: Network Pharmacology-Based and Molecular Docking Analysis of Resveratrol Glycosylated Derivatives on Parkinson's Disease. ACS Omega, 7(33), 28833–28845. [Link]
Sources
- 1. CNS Targets [chemdiv.com]
- 2. CNS and Neurodegenerative Targets - Discovery On Target [discoveryontarget.com]
- 3. biotechniques.com [biotechniques.com]
- 4. Selecting an Appropriate Animal Model of Depression [mdpi.com]
- 5. 6-OHDA Model for Parkinson's Disease Research - JoVE Journal [jove.com]
- 6. The 6-hydroxydopamine Rat Model of Parkinson's Disease [jove.com]
- 7. Modeling Parkinson’s Disease in Rats | Thermo Fisher Scientific - SG [thermofisher.com]
- 8. The 6-hydroxydopamine Rat Model of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 3-[3-(trifluoromethyl)phenyl]propanoate
Welcome to the technical support guide for the synthesis of Methyl 3-[3-(trifluoromethyl)phenyl]propanoate. This document is designed for researchers, chemists, and process development professionals. It provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) regarding the common side reactions encountered during its synthesis. Our goal is to equip you with the foundational knowledge and practical solutions to optimize your synthetic protocols, improve yield, and ensure the highest purity of your final product.
Section 1: Overview of Common Synthetic Pathways
The synthesis of Methyl 3-[3-(trifluoromethyl)phenyl]propanoate is typically achieved via two primary, reliable routes. The choice between them often depends on the availability of starting materials, scalability, and desired purity profile. Understanding these pathways is the first step in diagnosing and mitigating side reactions.
Route A: Fischer-Speier Esterification of 3-[3-(trifluoromethyl)phenyl]propanoic acid. Route B: Catalytic Hydrogenation of Methyl 3-[3-(trifluoromethyl)phenyl]cinnamate.
Caption: Primary synthetic routes to the target compound.
Section 2: Troubleshooting Guide & FAQs
This section addresses specific experimental issues in a question-and-answer format, focusing on the causality of side reactions and providing actionable solutions.
Route A: Fischer Esterification
This classic acid-catalyzed reaction between a carboxylic acid and an alcohol is an equilibrium process.[1][2][3] Most side reactions and yield issues stem from failing to properly manage this equilibrium.
Q1: My reaction has stalled, and TLC/GC analysis shows a significant amount of unreacted 3-[3-(trifluoromethyl)phenyl]propanoic acid. What is causing this, and how can I fix it?
A1: This is the most common issue with Fischer esterification and is directly related to its reversibility.[4][5] The reaction produces one equivalent of water for every equivalent of ester formed. As water accumulates, the reverse reaction (ester hydrolysis) accelerates until equilibrium is reached, preventing full conversion.
Causality & Solution:
-
Le Châtelier's Principle: To drive the equilibrium toward the product, you must either add a large excess of a reactant or remove a product as it forms.
-
Practical Solutions:
-
Use Excess Alcohol: The simplest method is to use methanol as the solvent, creating a large molar excess that pushes the equilibrium forward. A 5- to 10-fold excess is common.[6]
-
Water Removal: For larger-scale reactions where using excess alcohol is not economical, water must be removed. This can be done by adding a co-solvent like toluene and using a Dean-Stark apparatus to physically separate the water-toluene azeotrope.[3] Alternatively, incorporating molecular sieves into the reaction mixture can sequester the water as it is produced.
-
Q2: During workup, I'm having trouble separating my product from the unreacted starting acid. What is the best practice for purification?
A2: The acidic nature of the unreacted starting material provides a straightforward chemical handle for its removal.
Causality & Solution:
-
Acid-Base Chemistry: The unreacted 3-[3-(trifluoromethyl)phenyl]propanoic acid is acidic, while the desired ester product is neutral.
-
Practical Solution: During the workup phase, after removing the excess methanol, dilute the reaction mixture with a nonpolar organic solvent (e.g., ethyl acetate, diethyl ether). Wash this organic solution with a mild aqueous base, such as a saturated sodium bicarbonate (NaHCO₃) solution.[6] The carboxylic acid will be deprotonated to its highly water-soluble carboxylate salt and partition into the aqueous layer, while the neutral ester remains in the organic layer. Repeat the wash until CO₂ evolution ceases. Follow with a brine wash to remove residual water before drying and concentrating.
Q3: I've detected a low-boiling impurity that I suspect is dimethyl ether. Is this possible?
A3: Yes, while less common than incomplete conversion, the formation of dimethyl ether can occur under harsh conditions.
Causality & Solution:
-
Acid-Catalyzed Dehydration: The strong acid catalyst (especially sulfuric acid) can catalyze the intermolecular dehydration of two methanol molecules to form dimethyl ether, particularly at higher temperatures (>140°C).
-
Practical Solution:
-
Temperature Control: Ensure the reaction temperature does not significantly exceed the reflux temperature of methanol (approx. 65°C).
-
Catalyst Choice: While effective, sulfuric acid is a strong dehydrating agent. Consider using a milder acid catalyst like p-toluenesulfonic acid (p-TsOH) or a Lewis acid, which are less prone to inducing this side reaction.[2]
-
Route B: Catalytic Hydrogenation
This route involves the reduction of the alkene double bond in the cinnamate precursor. The key challenge here is selectivity—reducing the C=C bond without affecting the ester or the aromatic ring.[7]
Q1: My product is contaminated with the starting material, Methyl 3-[3-(trifluoromethyl)phenyl]cinnamate. How can I ensure the reaction goes to completion?
A1: Incomplete hydrogenation is typically due to issues with the catalyst, hydrogen supply, or reaction time.
Causality & Solution:
-
Catalyst Activity: The palladium on carbon (Pd/C) catalyst can lose activity over time or if exposed to poisons (e.g., sulfur or halide impurities).
-
Hydrogen Availability: The reaction is dependent on sufficient dissolved hydrogen at the catalyst surface.
-
Practical Solutions:
-
Use Fresh Catalyst: Ensure you are using a high-quality, active Pd/C catalyst. For problematic reactions, use a fresh batch.
-
Proper Inerting: Before introducing hydrogen, thoroughly flush the reaction vessel with an inert gas (N₂ or Ar) to remove all oxygen, which can deactivate the catalyst.
-
Hydrogen Pressure: While often feasible with a hydrogen balloon, some reactions may require positive pressure (2-4 bar) to increase hydrogen concentration in the solvent and accelerate the reaction.
-
Agitation: Ensure vigorous stirring to maintain a good suspension of the catalyst and facilitate mass transfer of hydrogen from the gas phase into the solution.
-
Reaction Monitoring: Follow the reaction by TLC or GC until the starting material spot/peak is completely gone.
-
Q2: I've identified 3-[3-(trifluoromethyl)phenyl]propan-1-ol as a significant byproduct. What is causing this over-reduction?
A2: This side product results from the reduction of the methyl ester functional group to a primary alcohol. While Pd/C is generally not aggressive enough for this under mild conditions, certain factors can promote it.
Causality & Solution:
-
Harsh Conditions: Elevated temperatures and very high hydrogen pressures can lead to ester reduction. Some reducing agents, like sodium borohydride with certain additives, can also cause this.[8]
-
Extended Reaction Times: Leaving the reaction for an unnecessarily long time after the C=C bond is saturated can sometimes lead to slow reduction of the ester.
-
Practical Solutions:
-
Control Reaction Conditions: Perform the hydrogenation at room temperature and moderate hydrogen pressure (1-4 bar). Avoid excessive heating.
-
Prompt Workup: Once the reaction is complete (as determined by monitoring), promptly filter off the catalyst and work up the reaction.[8] This prevents potential over-reduction.
-
Catalyst Choice: Stick with 5% or 10% Pd/C, which is highly selective for alkene hydrogenation. Avoid more aggressive hydrogenation catalysts like Raney Nickel or ruthenium-based catalysts under harsh conditions unless specifically required.[9]
-
Q3: Is there a risk of reducing the trifluoromethylphenyl ring?
A3: Yes, hydrogenation of the aromatic ring is a potential side reaction, though it typically requires more forcing conditions than alkene reduction.
Causality & Solution:
-
Catalyst and Conditions: Aromatic ring saturation is generally more difficult than C=C bond reduction. However, catalysts like rhodium (Rh) or ruthenium (Ru), or even Pd/C under high pressure and temperature, can catalyze this transformation.[9]
-
Practical Solutions:
-
Maintain Mild Conditions: Use room temperature and low to moderate hydrogen pressure.
-
Selective Catalyst: Palladium on carbon (Pd/C) is the catalyst of choice for selectively reducing an alkene in the presence of an aromatic ring. It provides an excellent balance of activity and selectivity for this transformation.
-
Section 3: Data Summary of Potential Side Products
The table below summarizes the common side products, their origin, and key mitigation strategies for quick reference.
| Side Product Name | Parent Synthesis Route | Probable Cause | Recommended Mitigation Strategy |
| 3-[3-(trifluoromethyl)phenyl]propanoic acid | Fischer Esterification | Incomplete reaction due to equilibrium. | Use methanol as a solvent (large excess); remove water using a Dean-Stark trap or molecular sieves. |
| Dimethyl ether | Fischer Esterification | High temperature (>140°C) and strong acid catalyst (H₂SO₄). | Maintain reaction at methanol reflux temperature (~65°C); use a milder catalyst like p-TsOH. |
| Methyl 3-[3-(trifluoromethyl)phenyl]cinnamate | Catalytic Hydrogenation | Incomplete hydrogenation (inactive catalyst, poor H₂ supply). | Use fresh Pd/C catalyst; ensure proper inerting and sufficient H₂ pressure; monitor reaction to completion. |
| 3-[3-(trifluoromethyl)phenyl]propan-1-ol | Catalytic Hydrogenation | Over-reduction of the ester group. | Use mild conditions (room temp, 1-4 bar H₂); work up promptly after completion; avoid overly aggressive catalysts.[8] |
| Methyl 3-[3-(trifluoromethyl)cyclohexyl]propanoate | Catalytic Hydrogenation | Reduction of the aromatic ring. | Use Pd/C under mild conditions; avoid Rh or Ru catalysts and high pressure/temperature.[9] |
Section 4: Experimental Protocols & Diagrams
Optimized Protocol for Route A: Fischer Esterification
This protocol prioritizes driving the reaction to completion by using the alcohol as the solvent.
-
Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-[3-(trifluoromethyl)phenyl]propanoic acid (1.0 eq).
-
Reagents: Add anhydrous methanol (10.0 eq, serving as reactant and solvent).
-
Catalyst Addition: Slowly add concentrated sulfuric acid (0.1 eq) to the stirring solution.
-
Reaction: Heat the mixture to reflux (approx. 65°C) and maintain for 4-6 hours.
-
Monitoring: Monitor the reaction progress by TLC or GC analysis by taking small aliquots. The reaction is complete upon disappearance of the starting carboxylic acid.
-
Workup:
-
Cool the reaction to room temperature and concentrate under reduced pressure to remove most of the methanol.
-
Dilute the residue with ethyl acetate (20 mL per gram of starting acid).
-
Transfer to a separatory funnel and wash with saturated NaHCO₃ solution (2 x 15 mL).
-
Wash with brine (1 x 15 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude product.
-
-
Purification: Purify by vacuum distillation if necessary.
Caption: Fischer esterification main pathway and ether side reaction.
Optimized Protocol for Route B: Catalytic Hydrogenation
This protocol emphasizes safety and selectivity for the reduction of the C=C bond.
-
Setup: To a heavy-walled hydrogenation flask or a suitable round-bottom flask, add Methyl 3-[3-(trifluoromethyl)phenyl]cinnamate (1.0 eq) and a magnetic stir bar.
-
Catalyst & Solvent: Add a suitable solvent (e.g., methanol, ethyl acetate) and palladium on carbon (10% Pd/C, ~1-2 mol%).
-
Inerting: Seal the flask and purge the system with nitrogen or argon for 5-10 minutes to remove all oxygen.
-
Hydrogenation: Introduce hydrogen gas, either from a balloon or a regulated cylinder, to a pressure of 1-3 bar.
-
Reaction: Stir the suspension vigorously at room temperature.
-
Monitoring: Monitor the reaction by TLC or GC. The reaction is typically complete within 2-8 hours.
-
Workup:
-
Carefully vent the hydrogen and purge the flask with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric; do not allow the filter cake to dry completely in the air. Quench the filter cake with water.
-
Wash the filter cake with a small amount of the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
-
Purification: The crude product is often of high purity, but can be further purified by flash chromatography or distillation if needed.
Caption: Hydrogenation pathways showing desired and side products.
Section 5: References
-
CN105601517A - Synthetic method of methyl 3,3,3-trifluoropropionate. Google Patents.
-
CN104693020A - Preparation method of 3-(3-trifluoromethylphenyl) propionic acid serving as cinacalcethdrochloride intermediate. Google Patents.
-
Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. [Link]
-
Synthesis of methyl 3-phenylpropionate . PrepChem.com. [Link]
-
The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. RSC Publishing. [Link]
-
Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. MDPI. [Link]
-
Methyl 3,3-Bis[4-(dimethylamino)phenyl]-2,2-dimethylpropanoate . MDPI. [Link]
-
Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one . MDPI. [Link]
-
Hydrogenation of cinnamic acid ethyl ester to 3-phenylpropionic acid ethyl ester . Natural Products Online. [Link]
-
Palladium-catalyzed Heck-type reaction of secondary trifluoromethylated alkyl bromides. Beilstein Journal of Organic Chemistry. [Link]
-
Hydrogenation of various cinnamic acid derivatives by hydrogen transfer under microwave irradiation . ResearchGate. [Link]
-
Fischer Esterification . Organic Chemistry Portal. [Link]
-
Hydrogenation of Ethyl Cinnamate . YouTube. [Link]
-
Fischer Esterification-Typical Procedures . OperaChem. [Link]
-
Fischer–Speier esterification . Wikipedia. [Link]
-
Palladium-catalyzed Heck-type reaction of secondary trifluoromethylated alkyl bromides. National Center for Biotechnology Information. [Link]
-
Catalytic Hydrogenation of Cinnamic Acid and Salicylic Acid . ResearchGate. [Link]
-
The Fischer Esterification . University of Missouri–St. Louis. [Link]
Sources
- 1. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 2. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 3. community.wvu.edu [community.wvu.edu]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Fischer Esterification [organic-chemistry.org]
- 6. prepchem.com [prepchem.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Making sure you're not a bot! [oc-praktikum.de]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Purification of Methyl 3-[3-(trifluoromethyl)phenyl]propanoate by Column Chromatography
Welcome to the technical support center for the purification of Methyl 3-[3-(trifluoromethyl)phenyl]propanoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice and troubleshooting for the column chromatography purification of this important synthetic intermediate. My aim is to combine established scientific principles with field-proven insights to help you navigate common challenges and achieve high purity for your compound.
I. Understanding the Compound and the Purification Challenge
Methyl 3-[3-(trifluoromethyl)phenyl]propanoate is a key building block in various synthetic pathways, particularly in pharmaceutical and agrochemical research.[1] Its purity is paramount for the success of subsequent reactions and the integrity of final products. Column chromatography is a standard and effective method for its purification.
Compound Properties:
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₁F₃O₂ | PubChem[2] |
| Molecular Weight | 232.20 g/mol | PubChem[2] |
| Appearance | Expected to be an oil or low-melting solid | General knowledge |
| Polarity | Moderately polar ester | General knowledge |
The primary challenge in the purification of this compound lies in separating it from structurally similar impurities. These can include unreacted starting materials, byproducts from the synthesis, or degradation products.
Potential Impurities:
-
3-(3-(trifluoromethyl)phenyl)propanoic acid: The corresponding carboxylic acid, if the esterification reaction is incomplete.
-
Methanol: A common solvent and reagent in esterification reactions.[3]
-
Catalyst residues: Acids or other catalysts used in the synthesis.[3]
-
Side-reaction products: Depending on the synthetic route, these could include products of reduction or other transformations.[4]
II. Experimental Protocol: Flash Column Chromatography
This section provides a detailed, step-by-step protocol for the purification of Methyl 3-[3-(trifluoromethyl)phenyl]propanoate using flash column chromatography.
Step 1: Thin Layer Chromatography (TLC) for Solvent System Selection
The selection of an appropriate solvent system (mobile phase) is the most critical step for a successful separation.[5] TLC is an indispensable tool for this purpose.
Procedure:
-
Prepare TLC plates: Use silica gel 60 F254 plates.
-
Spot the crude sample: Dissolve a small amount of your crude product in a volatile solvent (e.g., dichloromethane or ethyl acetate). Spot it onto the TLC plate.
-
Develop the plates: Test various solvent systems. Good starting points for a moderately polar ester are mixtures of a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate or dichloromethane).[6][7]
-
Initial trials: 10-30% Ethyl Acetate in Hexanes.
-
Adjust the polarity to achieve a retention factor (Rƒ) for the desired product of ~0.25-0.35 .
-
-
Visualize the spots: Use a UV lamp (254 nm) to visualize the aromatic compounds. You can also use staining agents like potassium permanganate or sulfuric acid charring for compounds that are not UV-active.[8]
Interpreting TLC Results:
-
Good separation: The spot for your desired product is well-separated from impurity spots.
-
Spots too high (high Rƒ): The solvent system is too polar. Decrease the proportion of the polar solvent.
-
Spots too low (low Rƒ): The solvent system is not polar enough. Increase the proportion of the polar solvent.
Step 2: Column Packing
Proper column packing is essential to avoid issues like band broadening and poor separation.[9]
Procedure:
-
Select a column: Choose a column size appropriate for the amount of crude material. A general rule of thumb is a 40:1 to 100:1 ratio of silica gel to crude product by weight.
-
Prepare the slurry: In a beaker, mix the silica gel with the initial, least polar solvent system you plan to use for the elution.
-
Pack the column:
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand.
-
Pour the silica slurry into the column.
-
Gently tap the column to ensure even packing and remove air bubbles.
-
Allow the silica to settle, and drain the excess solvent until it is just level with the top of the silica bed.
-
Add another thin layer of sand on top of the silica bed to prevent disturbance during sample loading.[10]
-
Step 3: Sample Loading
There are two primary methods for loading your sample onto the column:
-
Wet Loading: Dissolve the crude product in a minimal amount of the mobile phase and carefully pipette it onto the top of the column. This is suitable for small sample volumes.
-
Dry Loading: Dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column. This method is preferred for larger samples or when the sample has poor solubility in the mobile phase.
Step 4: Elution and Fraction Collection
Procedure:
-
Begin elution: Carefully add the mobile phase to the top of the column and start collecting fractions.
-
Apply pressure (Flash Chromatography): Use a constant, gentle pressure (1-2 psi) to achieve a steady flow rate.[10]
-
Monitor the separation: Collect fractions and monitor them by TLC to determine which fractions contain the purified product.
-
Gradient Elution (Optional): If you have impurities that are much more polar than your product, you can gradually increase the polarity of the mobile phase (e.g., from 10% to 30% ethyl acetate in hexanes) to speed up their elution after your product has been collected.
Step 5: Product Isolation
-
Combine pure fractions: Based on the TLC analysis, combine the fractions that contain only the pure product.
-
Evaporate the solvent: Use a rotary evaporator to remove the solvent.
-
Dry the product: Place the product under high vacuum to remove any residual solvent.
-
Characterize the pure product: Confirm the purity and identity of your compound using analytical techniques such as NMR, GC-MS, or HPLC.
III. Troubleshooting Guide & FAQs
This section addresses common issues encountered during the purification of Methyl 3-[3-(trifluoromethyl)phenyl]propanoate by column chromatography.
Q1: My compound is not moving off the baseline on the TLC plate, even with 100% ethyl acetate.
A1: This indicates that your compound is very polar or is strongly interacting with the silica gel.
-
Possible Cause: Your compound may have hydrolyzed back to the more polar carboxylic acid.
-
Solution:
-
Confirm the identity of the spot: Co-spot your crude material with a known standard of the starting carboxylic acid if available.
-
Increase solvent polarity: Try a more polar solvent system. A common next step is to add a small percentage of methanol to your mobile phase (e.g., 1-5% methanol in dichloromethane).[7]
-
Consider a different stationary phase: If your compound is very polar, alumina may be a better choice than silica gel.
-
Q2: I see good separation on the TLC plate, but on the column, all my fractions are mixed. [11]
A2: This is a common and frustrating problem.
-
Possible Causes & Solutions:
-
Column Overloading: You may have loaded too much crude material onto the column. Reduce the amount of sample relative to the amount of silica gel.
-
Poor Column Packing: Uneven packing can lead to channeling, where the solvent and sample flow through paths of least resistance, resulting in poor separation.[9] Ensure your column is packed evenly without any cracks or air bubbles.
-
Sample Insolubility: If your sample is not fully dissolved when loaded, it can precipitate at the top of the column and then slowly dissolve as the mobile phase runs through, leading to band broadening. Ensure your sample is fully dissolved in a minimal amount of solvent before loading. Dry loading is often a good solution for samples with low solubility.
-
Pi-Stacking Interactions: Aromatic compounds can sometimes co-elute due to pi-stacking interactions. Consider adding a small amount of an aromatic solvent like toluene to your mobile phase to disrupt these interactions.[12]
-
Q3: My purified compound has a yellow or brown tint. How can I remove the color?
A3: Color in your final product often indicates the presence of minor, highly conjugated impurities.
-
Solutions:
-
Activated Charcoal: Dissolve your product in a suitable solvent, add a small amount of activated charcoal, stir for a short period, and then filter through a pad of celite. Be aware that this can sometimes lead to loss of product.
-
Re-crystallization: If your compound is a solid, recrystallization is an excellent method for removing colored impurities.
-
A second column: If the impurity is separable by chromatography, a second, carefully run column may be necessary.
-
Q4: The Rƒ of my compound on the TLC plate is different from its behavior on the column.
A4: This can happen for a few reasons.
-
Possible Causes & Solutions:
-
Different Silica: The silica gel on the TLC plate may have different properties (e.g., particle size, water content) than the bulk silica used for the column.
-
Chamber Saturation: In TLC, the developing chamber becomes saturated with solvent vapors, which can affect the Rƒ. The column is a more dynamic system.
-
Concentration Effects: The concentration of the sample on the TLC plate is much lower than on the column. At high concentrations, molecules can interact with each other, affecting their elution profile.
-
Q5: My compound seems to be decomposing on the column. [11]
A5: Silica gel is acidic and can cause the degradation of sensitive compounds.
-
Solutions:
-
Deactivate the silica gel: You can neutralize the silica gel by adding a small amount of a base, such as triethylamine (0.1-1%), to your mobile phase.
-
Use a different stationary phase: Alumina (neutral or basic) or Florisil can be good alternatives for acid-sensitive compounds.
-
Work quickly: Do not let the compound sit on the column for an extended period.
-
IV. Visualizing the Workflow
Workflow for Column Chromatography Purification
Caption: Workflow for Column Chromatography Purification.
Troubleshooting Logic Diagram
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Methyl 3-[3-(trifluoromethyl)phenyl]propanoate | C11H11F3O2 | CID 53230361 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. prepchem.com [prepchem.com]
- 4. CN104693020A - Preparation method of 3-(3-trifluoromethylphenyl) propionic acid serving as cinacalcethdrochloride intermediate - Google Patents [patents.google.com]
- 5. biotage.com [biotage.com]
- 6. researchgate.net [researchgate.net]
- 7. Chromatography [chem.rochester.edu]
- 8. TLC-Thin Layer Chromatography - operachem [operachem.com]
- 9. Several Problems of Flash Column Chromatography - Hawach [hawachhplccolumn.com]
- 10. chemistryviews.org [chemistryviews.org]
- 11. Chromatography [chem.rochester.edu]
- 12. reddit.com [reddit.com]
Removing unreacted starting materials from Methyl 3-[3-(trifluoromethyl)phenyl]propanoate
Technical Support Center: Purification of Methyl 3-[3-(trifluoromethyl)phenyl]propanoate
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the removal of unreacted starting materials from Methyl 3-[3-(trifluoromethyl)phenyl]propanoate. Leveraging extensive field experience, this document outlines systematic approaches to identify and eliminate common impurities, ensuring the high purity required for subsequent applications.
Frequently Asked Questions (FAQs)
Q1: What are the most probable unreacted starting materials I need to remove?
A1: The identity of unreacted starting materials is entirely dependent on the synthetic route employed. For the synthesis of Methyl 3-[3-(trifluoromethyl)phenyl]propanoate, two common pathways are Fischer-Speier esterification and Heck coupling.
-
Fischer-Speier Esterification Route : If you've synthesized the target compound via the acid-catalyzed esterification of 3-[3-(trifluoromethyl)phenyl]propanoic acid with methanol, the primary impurities will be the unreacted carboxylic acid and residual methanol.[1][2][3]
-
Heck Coupling Route : If a Heck coupling was performed between 3-bromobenzotrifluoride and methyl acrylate, you might encounter residual amounts of these starting materials, as well as palladium catalyst residues and ligands.
Q2: How can I quickly assess the purity of my crude product and identify the main contaminants?
A2: Thin-Layer Chromatography (TLC) is the most rapid and cost-effective method for initial purity assessment. By co-spotting your crude product with the starting materials, you can visualize the presence of unreacted components. For instance, the carboxylic acid starting material will typically have a lower Rf value (be more polar) than the desired ester product on a silica gel TLC plate. For a more detailed analysis, ¹H NMR spectroscopy can provide quantitative information about the ratio of product to impurities.
Q3: What is the general purification strategy for a methyl ester like this?
A3: A multi-step approach is generally most effective. The first step is typically a liquid-liquid extraction (workup) to remove the bulk of water-soluble or acid/base-reactive impurities. This is often followed by flash column chromatography for separating compounds with different polarities.[4] For high-boiling impurities, vacuum distillation may be a viable option.
Impurity Identification and Properties
A successful purification strategy is predicated on understanding the physicochemical differences between the desired product and potential contaminants.
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) |
| Methyl 3-[3-(trifluoromethyl)phenyl]propanoate | 232.20[5] | No data available | No data available |
| 3-[3-(trifluoromethyl)phenyl]propanoic acid | 218.18[6] | 149 °C / 11 mmHg[6][7] | 35[6][7] |
| 3-Bromobenzotrifluoride | 225.03 | 151-152[8][9] | 1[8] |
| Methyl Acrylate | 86.09 | 80[10][11] | -75[11] |
Troubleshooting and Purification Protocols
This section provides detailed, step-by-step solutions for common purification challenges.
Problem 1: Residual Acidity and Water-Soluble Impurities
-
Scenario : Your crude ¹H NMR spectrum shows a broad peak characteristic of a carboxylic acid proton, and the crude oil appears cloudy.
-
Probable Cause : Incomplete esterification leading to residual 3-[3-(trifluoromethyl)phenyl]propanoic acid. The cloudiness may indicate the presence of water or other aqueous-soluble materials from the reaction.
-
Solution : An aqueous basic wash (liquid-liquid extraction) is highly effective for removing acidic impurities.
Protocol: Aqueous Basic Workup
-
Dissolution : Dissolve the crude product in a water-immiscible organic solvent such as ethyl acetate or dichloromethane (DCM).
-
Basic Wash : Transfer the organic solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The bicarbonate solution will react with the acidic starting material to form a water-soluble sodium salt.[2]
-
Phase Separation : Gently swirl the funnel (venting frequently to release any CO₂ evolved) and then allow the layers to separate. Drain the lower aqueous layer.
-
Repeat : Repeat the wash with NaHCO₃ solution one or two more times, or until no more gas evolution is observed.
-
Brine Wash : Wash the organic layer with a saturated aqueous solution of sodium chloride (brine). This helps to remove residual water and break any emulsions.
-
Drying and Concentration : Drain the organic layer into a clean flask, dry it over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.
Problem 2: Contamination with Starting Materials of Different Polarity
-
Scenario : TLC analysis of your crude product shows multiple spots, indicating the presence of both more polar (e.g., carboxylic acid) and less polar (e.g., aryl bromide) impurities.
-
Probable Cause : The reaction has not gone to completion, or side reactions have occurred, resulting in a mixture of compounds with varying polarities.
-
Solution : Flash column chromatography is the gold-standard technique for separating compounds based on their differential adsorption to a stationary phase.[12][13][14]
Protocol: Flash Column Chromatography
-
TLC Analysis and Solvent System Selection :
-
Develop a TLC solvent system that provides good separation between your desired product and the impurities. A common starting point for esters is a mixture of hexanes and ethyl acetate.
-
The ideal solvent system will give your product an Rf value of approximately 0.3.[14]
-
-
Column Packing :
-
Select an appropriately sized column based on the amount of crude material.
-
Pack the column with silica gel, either as a dry powder or as a slurry in the initial, least polar mobile phase.[12]
-
-
Sample Loading :
-
Dissolve your crude product in a minimal amount of the column solvent or a stronger solvent like DCM.
-
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and then carefully adding the resulting powder to the top of the column.
-
-
Elution and Fraction Collection :
-
Begin eluting the column with your chosen solvent system. Apply gentle air pressure to accelerate the flow of the mobile phase.
-
Collect the eluent in a series of fractions (e.g., in test tubes).
-
-
Fraction Analysis :
-
Analyze the collected fractions by TLC to identify which ones contain your pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified Methyl 3-[3-(trifluoromethyl)phenyl]propanoate.
-
Purification Workflow Diagram
The following diagram illustrates a typical decision-making process for the purification of Methyl 3-[3-(trifluoromethyl)phenyl]propanoate.
Sources
- 1. CN105601517A - Synthetic method of methyl 3,3,3-trifluoropropionate - Google Patents [patents.google.com]
- 2. prepchem.com [prepchem.com]
- 3. US4885383A - Process for the preparation of carboxylic acid methyl esters - Google Patents [patents.google.com]
- 4. How To [chem.rochester.edu]
- 5. Methyl 3-[3-(trifluoromethyl)phenyl]propanoate | C11H11F3O2 | CID 53230361 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemimpex.com [chemimpex.com]
- 7. 3-(3-Trifluoromethylphenyl)propionic acid | 585-50-2 [chemicalbook.com]
- 8. 401-78-5 CAS MSDS (3-Bromobenzotrifluoride) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 9. 3-Bromobenzotrifluoride 99 401-78-5 [sigmaaldrich.com]
- 10. Methyl acrylate - Wikipedia [en.wikipedia.org]
- 11. 96-33-3 CAS MSDS (Methyl acrylate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. orgsyn.org [orgsyn.org]
- 14. Purification [chem.rochester.edu]
Technical Support Center: Synthesis of Methyl 3-[3-(trifluoromethyl)phenyl]propanoate
This technical support guide is designed for researchers, scientists, and professionals in drug development who are working on the synthesis of Methyl 3-[3-(trifluoromethyl)phenyl]propanoate. This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you overcome common challenges and optimize your reaction yields.
Troubleshooting Guide: Addressing Low Yield and Impurities
This section addresses specific issues that can arise during the synthesis of Methyl 3-[3-(trifluoromethyl)phenyl]propanoate, providing explanations for the underlying causes and actionable solutions.
Question 1: My Fischer esterification of 3-[3-(trifluoromethyl)phenyl]propanoic acid is resulting in a low yield (<60%). What are the likely causes and how can I improve it?
Low yields in Fischer esterification are typically due to an incomplete reaction or losses during workup and purification. The equilibrium nature of the reaction is a primary factor to consider.
Causality and Solutions:
-
Incomplete Reaction Due to Equilibrium: Fischer esterification is a reversible process.[1][2] To drive the equilibrium towards the product, an excess of one reactant (usually the alcohol, as it's often less expensive and easier to remove) should be used.[2] Additionally, the removal of water as it is formed will shift the equilibrium to the right.
-
Recommendation:
-
Use a large excess of anhydrous methanol (e.g., 5-10 equivalents).
-
Employ a Dean-Stark apparatus to remove water azeotropically if using a solvent like toluene.
-
Increase the reaction time to ensure it goes to completion. A typical reflux time is 12 hours.[3]
-
-
-
Insufficient Catalysis: An inadequate amount of acid catalyst will result in a slow and incomplete reaction.
-
Recommendation:
-
Use a catalytic amount of a strong acid like concentrated sulfuric acid or p-toluenesulfonic acid.
-
Ensure the catalyst is fresh and has not been degraded by atmospheric moisture.
-
-
-
Losses During Workup: The product ester can be lost during the aqueous workup if not performed carefully.
-
Recommendation:
-
Ensure the reaction mixture is neutralized properly after the reaction. Use a saturated sodium bicarbonate solution to quench the acid catalyst.[3][4]
-
Perform multiple extractions with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) to ensure complete recovery of the product from the aqueous layer.[3][4]
-
Wash the combined organic extracts with brine to remove any remaining water and dissolved salts.[3]
-
-
Troubleshooting Workflow for Low Yield in Fischer Esterification:
Caption: Troubleshooting flowchart for low yield in Fischer esterification.
Question 2: I am observing significant impurities in my final product after synthesis. What are the potential side products and how can I minimize their formation?
Impurities can originate from the starting materials or be formed during the reaction. The presence of the trifluoromethyl group can influence the electronic properties of the aromatic ring, potentially leading to side reactions.
Potential Impurities and Mitigation Strategies:
| Impurity | Potential Source | Mitigation Strategy |
| Unreacted 3-[3-(trifluoromethyl)phenyl]propanoic acid | Incomplete esterification. | Drive the reaction to completion by using excess methanol, sufficient catalyst, and adequate reaction time. |
| Byproducts from the synthesis of the starting acid | If the starting acid was synthesized by hydrogenation of m-trifluoromethyl cinnamic acid, incomplete reduction could leave residual cinnamic acid. | Ensure the complete hydrogenation of the precursor by using an appropriate catalyst (e.g., Pd/C), sufficient hydrogen pressure, and reaction time.[5] Purify the acid before esterification. |
| Dehydration products | Under strongly acidic conditions and high temperatures, side reactions like dehydration can occur. | Maintain a controlled reaction temperature and avoid overly harsh acidic conditions. |
Experimental Protocol for Purification of Methyl 3-[3-(trifluoromethyl)phenyl]propanoate:
-
Neutralization and Extraction: After the reaction is complete, cool the mixture to room temperature. Slowly add a saturated solution of sodium bicarbonate to neutralize the acid catalyst until the effervescence ceases. Transfer the mixture to a separatory funnel and extract the product with diethyl ether or ethyl acetate (3 x 50 mL).[3][4]
-
Washing: Wash the combined organic layers with water (2 x 50 mL) and then with brine (1 x 50 mL) to remove any remaining water-soluble impurities and salts.[3]
-
Drying and Evaporation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Chromatography (if necessary): If the crude product contains significant impurities, purify it by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the synthesis of Methyl 3-[3-(trifluoromethyl)phenyl]propanoate.
What is the most common synthetic route for Methyl 3-[3-(trifluoromethyl)phenyl]propanoate?
The most straightforward and commonly used method is the Fischer-Speier esterification of 3-[3-(trifluoromethyl)phenyl]propanoic acid with methanol in the presence of an acid catalyst, such as sulfuric acid.[1][2] This method is generally high-yielding and uses readily available reagents.
An alternative, though less common for this specific molecule, could be a Heck reaction , which involves the palladium-catalyzed coupling of an aryl halide with an alkene.[6][7][8] However, this would likely involve more steps and potentially more expensive reagents.
Reaction Scheme for Fischer Esterification:
Sources
- 1. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 2. cerritos.edu [cerritos.edu]
- 3. prepchem.com [prepchem.com]
- 4. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]
- 5. CN104693020A - Preparation method of 3-(3-trifluoromethylphenyl) propionic acid serving as cinacalcethdrochloride intermediate - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Methyl 3-[3-(trifluoromethyl)phenyl]propanoate
Welcome to the technical support center for the purification of Methyl 3-[3-(trifluoromethyl)phenyl]propanoate. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this compound and facing challenges in achieving the desired purity. Here, we address common issues encountered during purification and provide robust, field-proven protocols to help you resolve them. Our approach is grounded in fundamental chemical principles to not only provide solutions but also to explain the causality behind each recommendation.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses the most common purity-related questions in a direct Q&A format.
Q1: My crude product has a purity of only ~85-90% by HPLC/GC. What are the likely impurities?
A: The identity of impurities is highly dependent on the synthetic route used. However, for a typical Fischer esterification or similar processes, the most common impurities include:
-
Unreacted 3-[3-(trifluoromethyl)phenyl]propanoic acid: This is the most probable impurity, resulting from incomplete esterification or hydrolysis of the product during workup or storage.[1][2]
-
Residual Solvents: Solvents used during the reaction (e.g., methanol, toluene) or extraction (e.g., ethyl acetate, diethyl ether) can be trapped in the crude product.
-
Starting Materials from Upstream Steps: Depending on how the corresponding carboxylic acid was synthesized, you might have trace amounts of precursors like m-trifluoromethyl cinnamic acid or 3-(trifluoromethyl)benzaldehyde.[3][4]
-
Water: Can be introduced during the workup and can promote hydrolysis.[5]
Q2: I have a significant acidic impurity, likely the corresponding carboxylic acid. What is the simplest way to remove it?
A: The most straightforward method is a liquid-liquid extraction using a mild aqueous base. The acidic impurity will be converted to its water-soluble salt and partitioned into the aqueous phase, while your neutral ester product remains in the organic layer.
-
Why it works: The carboxylic acid (pKa ~4-5) is readily deprotonated by a weak base like sodium bicarbonate (NaHCO₃) to form the highly polar and water-soluble sodium carboxylate salt. The ester is non-acidic and remains in the organic solvent.[1]
-
Immediate Action: Before attempting more complex purification, dissolve your crude product in a water-immiscible solvent (e.g., ethyl acetate, diethyl ether) and wash it with a saturated aqueous solution of NaHCO₃. See Protocol 1 for a detailed procedure.
Q3: My product is a discolored oil/solid. How can I remove colored impurities?
A: Color often arises from high molecular weight, conjugated byproducts. These can sometimes be removed by:
-
Activated Carbon Treatment: Briefly treating a solution of your crude product with activated charcoal can adsorb many colored impurities. Use this method judiciously as it can also adsorb your product, leading to yield loss.
-
Silica Gel Chromatography: This is highly effective for removing polar, colored impurities that will bind strongly to the silica. See Protocol 3 .
-
Recrystallization: If your product is a solid, recrystallization is an excellent method for excluding colored impurities, which often remain in the mother liquor.[6] See Protocol 2 .
Q4: I've tried a basic wash, but my product purity is still not satisfactory. What should I do next?
A: Your next step depends on the physical state of your product and the nature of the remaining impurities. The following decision tree can guide you.
Sources
- 1. prepchem.com [prepchem.com]
- 2. Methyl Esters [organic-chemistry.org]
- 3. CN104693020A - Preparation method of 3-(3-trifluoromethylphenyl) propionic acid serving as cinacalcethdrochloride intermediate - Google Patents [patents.google.com]
- 4. CN105439818A - Synthesis method of cinacalcet intermediate 3-(3-trifluoromethylphenyl) propanol - Google Patents [patents.google.com]
- 5. US4185027A - Hydrolysis of methyl esters - Google Patents [patents.google.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Stability issues of Methyl 3-[3-(trifluoromethyl)phenyl]propanoate under acidic/basic conditions
Welcome to the technical support center for Methyl 3-[3-(trifluoromethyl)phenyl]propanoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the stability challenges of this compound under various experimental conditions. Here, we provide in-depth troubleshooting guides and frequently asked questions to ensure the integrity of your research.
Understanding the Stability of Methyl 3-[3-(trifluoromethyl)phenyl]propanoate
Methyl 3-[3-(trifluoromethyl)phenyl]propanoate is an ester that, like other esters, is susceptible to hydrolysis under both acidic and basic conditions. The presence of a trifluoromethyl group, while often enhancing metabolic stability and lipophilicity, also influences the electronic properties of the molecule, which can affect its reactivity.[1][2] This guide will delve into the mechanisms of degradation and provide practical steps for its handling and analysis.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am observing a decrease in the concentration of Methyl 3-[3-(trifluoromethyl)phenyl]propanoate in my acidic formulation. What is happening?
A1: You are likely observing acid-catalyzed hydrolysis. In the presence of an acid and water, the ester bond is cleaved, resulting in the formation of 3-[3-(trifluoromethyl)phenyl]propanoic acid and methanol.[3][4][5] This reaction is reversible, meaning it can reach an equilibrium where the ester, acid, and alcohol coexist.[3][4][5]
Troubleshooting Steps:
-
pH Control: The rate of hydrolysis is dependent on the concentration of hydronium ions. If possible, adjust the pH of your formulation to be closer to neutral.
-
Water Content: Since water is a reactant in hydrolysis, minimizing the water content in your formulation can slow down the degradation.
-
Temperature: Hydrolysis is accelerated at higher temperatures. Store your formulation at the lowest temperature compatible with its physical stability.
-
Monitoring: Regularly monitor the purity of your compound using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).
Q2: My experimental protocol involves a basic wash, and I am seeing significant loss of my ester. Why is this occurring and how can I prevent it?
A2: You are encountering base-catalyzed hydrolysis, also known as saponification.[6][7] Unlike acid-catalyzed hydrolysis, this reaction is essentially irreversible.[6][8] The hydroxide ion acts as a nucleophile, attacking the carbonyl carbon of the ester. The resulting carboxylic acid is deprotonated in the basic media to form a carboxylate salt, which drives the reaction to completion.[6][8]
Troubleshooting Steps:
-
Use a Weaker Base: If your protocol allows, consider using a weaker base, such as sodium bicarbonate, for your wash instead of strong bases like sodium hydroxide or potassium hydroxide.
-
Temperature Control: Perform the basic wash at a low temperature (e.g., 0-5 °C) to minimize the rate of hydrolysis.
-
Minimize Contact Time: Reduce the exposure time of the ester to the basic solution as much as possible.
-
Immediate Extraction: After the wash, immediately quench the reaction by neutralizing the base with a weak acid and extract your product into a non-aqueous solvent.
Q3: How does the trifluoromethyl group affect the stability of the ester?
A3: The trifluoromethyl (-CF3) group is a strong electron-withdrawing group.[1] This has two main effects on the stability of Methyl 3-[3-(trifluoromethyl)phenyl]propanoate:
-
Increased Electrophilicity: The -CF3 group pulls electron density away from the phenyl ring and, by extension, from the carbonyl carbon of the ester. This makes the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by water (in acidic hydrolysis) or hydroxide ions (in basic hydrolysis).
-
Increased Lipophilicity and Stability: The trifluoromethyl group is known to increase the lipophilicity and metabolic stability of drug molecules.[1][2] While it may increase the susceptibility to chemical hydrolysis, it can protect the molecule from enzymatic degradation.
Experimental Protocols
Protocol 1: Forced Degradation Study - Acidic Conditions
This protocol is designed to intentionally degrade the ester to identify potential degradation products and to develop a stability-indicating analytical method, in line with regulatory guidelines.[9][10]
Materials:
-
Methyl 3-[3-(trifluoromethyl)phenyl]propanoate
-
Methanol (HPLC grade)
-
1 M Hydrochloric Acid (HCl)
-
1 M Sodium Hydroxide (NaOH)
-
HPLC system with a UV detector
-
C18 HPLC column (e.g., 4.6 x 150 mm, 5 µm)
Procedure:
-
Sample Preparation: Prepare a stock solution of Methyl 3-[3-(trifluoromethyl)phenyl]propanoate in methanol at a concentration of 1 mg/mL.
-
Acidic Stress:
-
To 1 mL of the stock solution, add 1 mL of 1 M HCl.
-
Incubate the solution at 60 °C for 24 hours.
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot (e.g., 100 µL).
-
Neutralize the aliquot with an equivalent amount of 1 M NaOH.
-
Dilute the neutralized sample with the mobile phase to an appropriate concentration for HPLC analysis.
-
-
HPLC Analysis:
-
Mobile Phase: Acetonitrile:Water (e.g., 60:40 v/v) with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determined by the UV spectrum of the parent compound (e.g., 254 nm).
-
Injection Volume: 10 µL.
-
Analyze the stressed samples and a control sample (ester in methanol without acid).
-
Data Analysis:
-
Calculate the percentage of degradation of the parent compound.
-
Identify and quantify the major degradation product, 3-[3-(trifluoromethyl)phenyl]propanoic acid.
-
Ensure the analytical method can resolve the parent peak from the degradation product peak.
Protocol 2: Forced Degradation Study - Basic Conditions
Procedure:
-
Sample Preparation: Use the same 1 mg/mL stock solution in methanol as in Protocol 1.
-
Basic Stress:
-
To 1 mL of the stock solution, add 1 mL of 1 M NaOH.
-
Incubate the solution at room temperature (due to the faster rate of basic hydrolysis).
-
At specified time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot (e.g., 100 µL).
-
Neutralize the aliquot with an equivalent amount of 1 M HCl.
-
Dilute the neutralized sample with the mobile phase for HPLC analysis.
-
-
HPLC Analysis: Use the same HPLC conditions as in Protocol 1.
Data Analysis:
-
Calculate the percentage of degradation.
-
Identify and quantify the sodium salt of 3-[3-(trifluoromethyl)phenyl]propanoic acid (which will be the free acid after neutralization).
Data Presentation
Table 1: Representative Degradation of Methyl 3-[3-(trifluoromethyl)phenyl]propanoate under Forced Conditions
| Condition | Time (hours) | Parent Compound Remaining (%) | Major Degradant Formed (%) |
| 1 M HCl at 60 °C | 0 | 100 | 0 |
| 4 | 85 | 15 | |
| 8 | 72 | 28 | |
| 24 | 45 | 55 | |
| 1 M NaOH at 25 °C | 0 | 100 | 0 |
| 0.5 | 5 | 95 | |
| 1 | <1 | >99 | |
| 2 | <1 | >99 |
Note: The data presented are illustrative and may vary depending on the exact experimental conditions.
Visualizing Degradation Pathways and Workflows
Acid-Catalyzed Hydrolysis Workflow
Caption: Workflow for Acid-Catalyzed Forced Degradation Study.
Base-Catalyzed Hydrolysis Mechanism
Caption: Mechanism of Base-Catalyzed Hydrolysis (Saponification).
References
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC - PubMed Central. (2025, July 18).
- 3-phenylbutanoic acids and methyl-3-phenylpropanoic acids.
- Catalytic activity in the hydrolysis of phenyl esters of α-furoic acid - ResearchG
- Hydrolysis of 3 under acidic conditions.
- hydrolysis of esters - Chemguide.
- Ester Hydrolysis: Acid and Base-C
- Methyl Esters - Organic Chemistry Portal.
- Ch20: Hydrolysis of Esters - University of Calgary.
- 15.9: Hydrolysis of Esters - Chemistry LibreTexts. (2022, January 31).
- Basic Hydrolysis of Esters - Saponification - Master Organic Chemistry. (2022, October 27).
- Hydrolysis of methyl esters and alkylation to phenacyl esters. Reagents and conditions: (i)
- 15.8: Hydrolysis of Esters - Chemistry LibreTexts. (2022, September 15).
- Methyl 3-[3-(trifluoromethyl)phenyl]propanoate | C11H11F3O2 | CID 53230361 - PubChem.
- US4185027A - Hydrolysis of methyl esters - Google P
- (PDF)
- Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms - Paho.org.
- A practical guide to forced degradation and stability studies for drug substances.
- Acid Catalyzed Hydrolysis of Esters - Chemistry LibreTexts. (2023, January 22).
- Base hydrolysis of esters - Real Chemistry - YouTube. (2022, March 11).
- Q1A(R2) Guideline - ICH.
- Acid-catalyzed ester hydrolysis | Organic chemistry | Khan Academy - YouTube. (2014, March 12).
- Forced Degradation Study: Complete Technical Guide for Pharmaceutical Development.
- Stability Testing of Pharmaceutical Products. (2012, March 17).
- Trifluoromethyl group - Wikipedia.
- Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance Year 2022.
- FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years - MDPI.
- Stability Studies and Testing of Pharmaceuticals: An Overview | LCGC Intern
- Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system - Beilstein Journals. (2021, February 12).
Sources
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. youtube.com [youtube.com]
- 8. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 9. onyxipca.com [onyxipca.com]
- 10. assyro.com [assyro.com]
Technical Support Center: Stability and Degradation of Methyl 3-[3-(trifluoromethyl)phenyl]propanoate
Welcome to the technical support center for Methyl 3-[3-(trifluoromethyl)phenyl]propanoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound. Here, we will explore the potential degradation pathways of Methyl 3-[3-(trifluoromethyl)phenyl]propanoate, offer detailed protocols for forced degradation studies, and provide answers to frequently asked questions to ensure the integrity and success of your research.
Introduction to the Stability of Methyl 3-[3-(trifluoromethyl)phenyl]propanoate
Methyl 3-[3-(trifluoromethyl)phenyl]propanoate is a key intermediate in the synthesis of various pharmaceuticals, including the calcimimetic agent Cinacalcet.[1][2] Understanding its stability profile is crucial for ensuring the quality, safety, and efficacy of the final drug product. The molecule's structure, featuring a methyl ester and a trifluoromethylphenyl group, dictates its susceptibility to degradation under various stress conditions.
The trifluoromethyl (-CF3) group is known for its high chemical and metabolic stability due to the strong carbon-fluorine bond.[3] However, the ester functional group is a primary site for potential degradation, particularly through hydrolysis. Additionally, the aromatic ring can be susceptible to oxidation. This guide will delve into these potential degradation pathways and provide practical advice for their investigation.
Frequently Asked Questions (FAQs)
Q1: What are the most likely degradation pathways for Methyl 3-[3-(trifluoromethyl)phenyl]propanoate?
A1: Based on its chemical structure, the two most probable degradation pathways are:
-
Hydrolysis: The methyl ester group is susceptible to hydrolysis under both acidic and basic conditions. This reaction cleaves the ester bond to form 3-[3-(trifluoromethyl)phenyl]propanoic acid and methanol.[4][5]
-
Oxidation: The aromatic ring, although somewhat deactivated by the electron-withdrawing trifluoromethyl group, can undergo oxidation, especially in the presence of strong oxidizing agents or under photolytic conditions. This could lead to the formation of hydroxylated or other oxidized species on the phenyl ring.
Q2: How stable is the trifluoromethyl group itself?
A2: The trifluoromethyl group is generally very stable and resistant to degradation under most experimental conditions. However, under forcing conditions such as strong alkaline pH, it can undergo hydrolysis to form a carboxylic acid.[6]
Q3: My analytical results show an unexpected peak during stability testing. What could it be?
A3: An unexpected peak likely indicates a degradation product. The most common degradant is the hydrolysis product, 3-[3-(trifluoromethyl)phenyl]propanoic acid. To confirm its identity, you can:
-
Synthesize or purchase a reference standard of the expected acid.[2][7]
-
Analyze your stressed sample by LC-MS to determine the molecular weight of the unknown peak. The molecular weight of 3-[3-(trifluoromethyl)phenyl]propanoic acid is 218.17 g/mol .
-
Utilize NMR spectroscopy for structural elucidation of the isolated impurity.[8][9]
Q4: I am observing poor peak shape for the parent compound or its degradation products in my HPLC analysis. What should I do?
A4: Poor peak shape (e.g., tailing, fronting, or broad peaks) can be caused by several factors. Our troubleshooting guide below provides a systematic approach to resolving these issues. Common causes include improper mobile phase pH, column overload, or secondary interactions with the stationary phase.[10]
Troubleshooting Guides
Troubleshooting Poor Chromatographic Performance
| Problem | Potential Cause | Troubleshooting Steps |
| Peak Tailing | Secondary interactions with silanols on the column, improper mobile phase pH for acidic analytes. | - Ensure the mobile phase pH is appropriate for the analyte's pKa. For the acidic degradant, a lower pH (e.g., pH 2.5-3.5) will suppress ionization and improve peak shape. - Use a high-purity, well-end-capped HPLC column. - Add a small amount of a competing base (e.g., triethylamine) to the mobile phase to block active silanol sites. |
| Peak Fronting | Column overload, sample solvent stronger than the mobile phase. | - Reduce the injection volume or dilute the sample. - Ensure the sample is dissolved in a solvent that is weaker than or equivalent in strength to the initial mobile phase. |
| Broad Peaks | High dead volume in the HPLC system, column degradation, slow gradient. | - Check all fittings and tubing for proper connections to minimize dead volume. - Replace the column if it has degraded. - Increase the gradient slope for faster elution if appropriate. |
| Inconsistent Retention Times | Fluctuation in mobile phase composition, temperature variation, pump issues. | - Ensure the mobile phase is well-mixed and degassed. - Use a column oven to maintain a consistent temperature. - Check the HPLC pump for leaks and ensure it is delivering a consistent flow rate. |
Experimental Protocols
Forced Degradation Studies
Forced degradation studies are essential to identify potential degradation products and establish the stability-indicating nature of analytical methods.[11][12]
Workflow for Forced Degradation Studies
Caption: Workflow for conducting forced degradation studies.
1. Acidic and Basic Hydrolysis
-
To separate aliquots of the stock solution, add an equal volume of 0.1 M HCl for acidic hydrolysis and 0.1 M NaOH for basic hydrolysis.
-
For acidic conditions, heat the sample at an elevated temperature (e.g., 60°C) and monitor for degradation over time (e.g., 2, 4, 8, 24 hours).[6]
-
For basic conditions, the reaction is typically faster and can be performed at room temperature, monitoring at shorter time intervals (e.g., 0.5, 1, 2, 4 hours).[4]
-
At each time point, withdraw a sample, neutralize it (with NaOH for acid hydrolysis and HCl for base hydrolysis), and dilute with mobile phase to the target concentration for HPLC analysis.
2. Oxidative Degradation
-
To an aliquot of the stock solution, add an equal volume of 3% hydrogen peroxide.
-
Store the solution at room temperature and monitor for degradation at various time points (e.g., 2, 4, 8, 24 hours).[6]
-
Dilute the sample with mobile phase to the target concentration for HPLC analysis.
3. Thermal Degradation
-
Place the solid compound in a stability chamber at an elevated temperature (e.g., 80°C) with and without humidity.[6]
-
At specified time points (e.g., 24, 48, 72 hours), withdraw a sample, dissolve it in a suitable solvent, and dilute for HPLC analysis.
4. Photolytic Degradation
-
Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH Q1B guidelines.
-
A control sample should be protected from light.
-
Analyze the samples by HPLC after the exposure period.
Stability-Indicating HPLC-UV Method
A robust stability-indicating method is crucial for separating the parent compound from its potential degradation products.
Logical Flow for HPLC Method Development
Caption: Logical flow for developing a stability-indicating HPLC method.
Table of HPLC Method Parameters:
| Parameter | Recommended Starting Conditions | Optimization Strategy |
| Column | C18, 250 x 4.6 mm, 5 µm | Try different stationary phase chemistries (e.g., Phenyl-Hexyl, Cyano) if co-elution occurs. |
| Mobile Phase A | 0.1% Formic Acid or Phosphoric Acid in Water (pH ~2.5) | Adjust pH to optimize the peak shape of the acidic degradant. |
| Mobile Phase B | Acetonitrile or Methanol | Vary the organic modifier to alter selectivity. |
| Gradient | 5% to 95% B over 20 minutes | Adjust the gradient slope and duration to improve the resolution between closely eluting peaks. |
| Flow Rate | 1.0 mL/min | Adjust as needed to optimize run time and resolution. |
| Column Temperature | 30°C | Varying the temperature can affect selectivity. |
| Detection Wavelength | 220 nm and 254 nm (or use a PDA detector) | Select a wavelength where all components have adequate absorbance. |
Characterization of Degradation Products
Once significant degradation is observed and the degradation products are separated by HPLC, their structural elucidation is necessary.
-
LC-MS/MS: This is a powerful technique for obtaining the molecular weight and fragmentation pattern of the degradation products.[13][14] For the primary hydrolysis product, 3-[3-(trifluoromethyl)phenyl]propanoic acid, a parent ion with an m/z corresponding to its molecular weight (218.17) would be expected.
-
High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement, which can be used to determine the elemental composition of the degradation products.
-
NMR Spectroscopy: 1H and 13C NMR are invaluable for the definitive structural elucidation of isolated degradation products.[8] For the hydrolysis product, the disappearance of the methyl ester singlet (~3.7 ppm) and the appearance of a broad carboxylic acid proton signal (>10 ppm) in the 1H NMR spectrum would be characteristic.
This technical support guide provides a comprehensive framework for investigating the degradation products of Methyl 3-[3-(trifluoromethyl)phenyl]propanoate. By following these guidelines and troubleshooting steps, researchers can ensure the development of robust and reliable data for their drug development programs.
References
-
Development of forced degradation and stability indicating studies for drug substance and drug product - International Journal of Research in Pharmacology & Pharmacotherapeutics. (n.d.). Retrieved January 28, 2026, from [Link]
-
Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. (2022, November 8). Biosciences Biotechnology Research Asia. Retrieved January 28, 2026, from [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). National Center for Biotechnology Information. Retrieved January 28, 2026, from [Link]
-
Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. (2020, April 15). SciSpace. Retrieved January 28, 2026, from [Link]
-
The Hydrolysis of Esters. (2015, March 17). Chemistry LibreTexts. Retrieved January 28, 2026, from [Link]
-
Rapid Biomolecular Trifluoromethylation Using Cationic Aromatic Sulfonate Esters as Visible Light-Triggered Radical Photocages. (n.d.). National Center for Biotechnology Information. Retrieved January 28, 2026, from [Link]
- CN104693020A - Preparation method of 3-(3-trifluoromethylphenyl) propionic acid serving as cinacalcethdrochloride intermediate. (n.d.). Google Patents.
-
(PDF) Validation of LCTOF-MS Screening for Drugs, Metabolites, and Collateral Compounds in Forensic Toxicology Specimens. (n.d.). ResearchGate. Retrieved January 28, 2026, from [Link]
-
Thermal degradation behaviour of aromatic poly(ester–imide) investigated by pyrolysis–GC/MS. (n.d.). ResearchGate. Retrieved January 28, 2026, from [Link]
-
Development and Validation of Stability Indicating RP-HPLC Method for the Estimation of Cinacalcet Hydrochloride in Bulk and Their Formulations. (2020, May 27). Journal of Pharmaceutical Research International. Retrieved January 28, 2026, from [Link]
-
Development and Validation of a Stability-Indicating RP-UPLC Method for the Estimation of Impurities in Cinacalcet Hydrochloride API and its Formulation. (n.d.). National Center for Biotechnology Information. Retrieved January 28, 2026, from [Link]
-
Structural Analysis of 3,5-Bistrifluoromethylhydrocinnamic Acid. (2024, April 3). MDPI. Retrieved January 28, 2026, from [Link]
-
Hydrolysis of Esters (Oxford AQA International A Level (IAL) Chemistry): Revision Note. (2024, May 13). Save My Exams. Retrieved January 28, 2026, from [Link]
-
Assessment of the Thermal Properties of Aromatic Esters as Novel Phase Change Materials. (n.d.). MDPI. Retrieved January 28, 2026, from [Link]
-
Study of forced degradation behavior of fluorometholone by reversed-phase high-performance liquid chromatography. (n.d.). ResearchGate. Retrieved January 28, 2026, from [Link]
-
LC-MS-BASED METABOLOMICS IN DRUG METABOLISM. (n.d.). National Center for Biotechnology Information. Retrieved January 28, 2026, from [Link]
-
Rapid Biomolecular Trifluoromethylation Using Cationic Aromatic Sulfonate Esters as Visible Light-Triggered Radical Photocages. (2023, July 27). ChemRxiv. Retrieved January 28, 2026, from [Link]
-
HPLC Troubleshooting Guide. (n.d.). ACE HPLC Columns. Retrieved January 28, 2026, from [Link]
-
Development and validation of novel stability indicating UV spectrophotometric method for the estimation of cinacalcet hydrochloride in bulk and tablet dosage forms. (n.d.). ResearchGate. Retrieved January 28, 2026, from [Link]
-
Sensitive Quantification of Drug Metabolites Using LC-MS. (2020, April 9). Technology Networks. Retrieved January 28, 2026, from [Link]
-
Photolysis Products of Fluorinated Pharmaceuticals: A Combined Fluorine Nuclear Magnetic Resonance Spectroscopy and Mass Spectrometry Approach. (n.d.). Oxford Academic. Retrieved January 28, 2026, from [Link]
-
Scheme 3 Synthesis of compounds 32-39. Reagents and conditions. (n.d.). ResearchGate. Retrieved January 28, 2026, from [Link]
-
mechanism of ester hydrolysis. (2019, January 15). YouTube. Retrieved January 28, 2026, from [Link]
-
Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. (2020, November 1). LCGC International. Retrieved January 28, 2026, from [Link]
-
Thermal Degradation Mechanism of a Thermostable Polyester Stabilized with an Open-Cage Oligomeric Silsesquioxane. (n.d.). National Center for Biotechnology Information. Retrieved January 28, 2026, from [Link]
-
Masterclass LIVE: Identifying metabolites with tandem mass spectrometry (LC-MS/MS). (2023, September 7). YouTube. Retrieved January 28, 2026, from [Link]
-
Welcome To Hyma Synthesis Pvt. Ltd. (n.d.). Hyma Synthesis. Retrieved January 28, 2026, from [Link]
-
Oxidation of α-trifluoromethyl and non-fluorinated alcohols via the merger of oxoammonium cations and photoredox catalysis. (n.d.). Royal Society of Chemistry. Retrieved January 28, 2026, from [Link]
-
Development and Validation of Stability Indicative Analysis for Cinacalcet Hydrochloride and Stress Study. (n.d.). Journal of Scientific Research. Retrieved January 28, 2026, from [Link]
-
Hydrolysis of methyl esters and alkylation to phenacyl esters. Reagents and conditions: (i) TMSOK, THF, rt, 16 h. (n.d.). ResearchGate. Retrieved January 28, 2026, from [Link]
-
Rapid Biomolecular Trifluoromethylation Using Cationic Aromatic Sulfonate Esters as Visible-Light-Triggered Radical Photocages. (n.d.). ResearchGate. Retrieved January 28, 2026, from [Link]
-
Bio-Based Degradable Poly(ether-ester)s from Melt-Polymerization of Aromatic Ester and Ether Diols. (2022, August 11). MDPI. Retrieved January 28, 2026, from [Link]
-
HPLC Troubleshooting Guide. (n.d.). ACE HPLC. Retrieved January 28, 2026, from [Link]
-
Spectrophotometric determination of cinacalcet hydrochloride in bulk. (n.d.). SciSpace. Retrieved January 28, 2026, from [Link]
-
Peer Reviewed: Systematic LC/MS Metabolite Identification in Drug Discovery. (n.d.). ResearchGate. Retrieved January 28, 2026, from [Link]
-
Ch20: Hydrolysis of Esters. (n.d.). University of Calgary. Retrieved January 28, 2026, from [Link]
- US5786507A - Process for the preparation of 3-phenylpropionic acid. (n.d.). Google Patents.
-
Rapid Biomolecular Trifluoromethylation Using Cationic Aromatic Sulfonate Esters as Visible-Light-Triggered Radical Photocages. (n.d.). ChemRxiv. Retrieved January 28, 2026, from [Link]
-
An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. (2024, June 5). International Journal of Medical and Pharmaceutical Case Reports. Retrieved January 28, 2026, from [Link]
-
Mechanistic and Computational Studies of Oxidatively-Induced Aryl–CF3 Bond-Formation at Pd: Rational Design of Room Temperature Aryl Trifluoromethylation. (2011, April 22). National Center for Biotechnology Information. Retrieved January 28, 2026, from [Link]
-
Thermal stability of aromatic polyesters prepared from diphenolic acid and its esters. (n.d.). ResearchGate. Retrieved January 28, 2026, from [Link]
-
(Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. (2021, April 1). National Center for Biotechnology Information. Retrieved January 28, 2026, from [Link]
Sources
- 1. 3-(3-(Trifluoromethyl)phenyl)propan-1-ol | 78573-45-2 | Benchchem [benchchem.com]
- 2. CN104693020A - Preparation method of 3-(3-trifluoromethylphenyl) propionic acid serving as cinacalcethdrochloride intermediate - Google Patents [patents.google.com]
- 3. chemimpex.com [chemimpex.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. savemyexams.com [savemyexams.com]
- 6. Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 7. 3-(3-Trifluoromethylphenyl)propionic acid | 585-50-2 [chemicalbook.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. ijprajournal.com [ijprajournal.com]
- 11. ijrpp.com [ijrpp.com]
- 12. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. LC-MS-BASED METABOLOMICS IN DRUG METABOLISM - PMC [pmc.ncbi.nlm.nih.gov]
- 14. technologynetworks.com [technologynetworks.com]
Challenges in scaling up the synthesis of Methyl 3-[3-(trifluoromethyl)phenyl]propanoate
Welcome to the Technical Support Center for the synthesis of Methyl 3-[3-(trifluoromethyl)phenyl]propanoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges encountered during the synthesis and scale-up of this important chemical intermediate. As Senior Application Scientists, we provide not just protocols, but the underlying principles and troubleshooting strategies to ensure your success.
Overview of the Synthetic Pathway
The most common and scalable synthetic route to Methyl 3-[3-(trifluoromethyl)phenyl]propanoate involves a two-step process:
-
Catalytic Hydrogenation: The reduction of the double bond in 3-(3-(trifluoromethyl)phenyl)acrylic acid (also known as m-trifluoromethyl cinnamic acid) to yield 3-[3-(trifluoromethyl)phenyl]propanoic acid.
-
Fischer Esterification: The acid-catalyzed esterification of 3-[3-(trifluoromethyl)phenyl]propanoic acid with methanol to produce the final product.
This guide is structured to address potential issues in each of these critical stages.
Visualizing the Workflow
Caption: Overall synthetic workflow.
Part 1: Troubleshooting the Catalytic Hydrogenation
The reduction of the acrylic acid precursor is a critical step that dictates the purity of the final product. Incomplete reaction or improper handling of the catalyst can lead to significant downstream challenges.
Frequently Asked Questions (FAQs)
Q1: My hydrogenation reaction is sluggish or incomplete. How can I improve the conversion?
A1: Incomplete hydrogenation is a common issue and can often be traced back to catalyst activity, reaction conditions, or the presence of impurities.
-
Catalyst Activity: The quality and activity of the Palladium on Carbon (Pd/C) catalyst are paramount. Ensure you are using a fresh, high-quality catalyst. Older or improperly stored catalysts can lose activity. Efficient Pd/C catalysts typically have a small particle size and a homogeneous distribution of palladium on the carbon support.[1]
-
Catalyst Poisoning: Trace impurities in your starting material or solvent can poison the catalyst. Common poisons for palladium catalysts include sulfur, thiols, and strong coordinating ligands. If you suspect catalyst poisoning, you can try filtering the reaction mixture through a fresh pad of catalyst to remove the poison, then continue the hydrogenation with a new batch of catalyst.
-
Hydrogen Pressure: While this reaction can often be run at atmospheric pressure, scaling up may require positive pressure to ensure sufficient hydrogen availability in the solution. Increasing the hydrogen pressure can significantly enhance the reaction rate.
-
Solvent Quality: Ensure your solvent (typically methanol or ethanol) is of high purity and is anhydrous. Water content can sometimes affect catalyst activity.
-
Agitation: On a larger scale, ensure that the agitation is sufficient to keep the catalyst suspended and to facilitate gas-liquid mass transfer.
Q2: I'm concerned about the pyrophoric nature of Pd/C, especially during scale-up. What are the best practices for safe handling?
A2: The pyrophoric nature of dry Pd/C is a significant safety hazard.[2][3]
-
Handling: Always handle dry Pd/C in an inert atmosphere (e.g., a glovebox or under a stream of nitrogen). When adding the catalyst to the reaction vessel, do so under a nitrogen blanket.
-
Filtration: After the reaction is complete, the catalyst must be filtered. Never filter the catalyst while it is dry. The filter cake can ignite upon exposure to air. The safest method is to perform a "wet" filtration. This can be achieved by adding a layer of Celite® or another filter aid to the filter paper, and then wetting the Celite® with the reaction solvent before filtering the reaction mixture. The catalyst will be trapped in the wet Celite®, preventing it from coming into contact with air.
-
Quenching: The filtered catalyst should be quenched immediately. A common method is to slowly and carefully add the wet filter cake to a large volume of water. This should be done in a well-ventilated fume hood, as there may be some residual hydrogen trapped in the catalyst that will be released.
-
Disposal: Dispose of the quenched catalyst in accordance with your institution's hazardous waste guidelines.
Caption: Safe Pd/C catalyst filtration workflow.
Q3: How can I monitor the reaction to determine when it is complete?
A3: Monitoring the reaction is crucial to avoid over- or under-reduction.
-
TLC Analysis: Thin-layer chromatography is a quick and effective way to monitor the disappearance of the starting material. The starting acrylic acid is more polar and will have a lower Rf value than the product propanoic acid.
-
HPLC Analysis: For more quantitative analysis, High-Performance Liquid Chromatography is the preferred method. You can track the disappearance of the starting material peak and the appearance of the product peak.
-
Hydrogen Uptake: On a laboratory scale, you can monitor the reaction by observing the consumption of hydrogen from a balloon. When the balloon no longer deflates, the reaction is likely complete. For larger scale reactions in a dedicated hydrogenation reactor, the pressure drop will indicate hydrogen consumption.
| Parameter | Starting Material (Acrylic Acid) | Product (Propanoic Acid) |
| Polarity | More Polar | Less Polar |
| TLC Rf | Lower | Higher |
| HPLC Retention Time | Varies with method | Varies with method |
Part 2: Troubleshooting the Fischer Esterification
The Fischer esterification is an equilibrium-limited reaction, and achieving high yields on a large scale requires careful control of the reaction conditions.[4][5][6]
Frequently Asked Questions (FAQs)
Q1: My esterification is not going to completion, and I have a low yield. What can I do?
A1: The key to a successful Fischer esterification is to shift the equilibrium towards the product side.
-
Excess Methanol: The most common strategy is to use a large excess of methanol, which also serves as the solvent.[4][6] This drives the equilibrium to the right according to Le Châtelier's principle.
-
Water Removal: The removal of water, a byproduct of the reaction, is another effective way to drive the reaction to completion.[4][6] On a laboratory scale, a Dean-Stark apparatus can be used if a co-solvent that forms an azeotrope with water (like toluene) is added. However, for this specific esterification, using a large excess of methanol is often sufficient and more practical.
-
Catalyst Loading: Ensure that you are using a sufficient amount of acid catalyst (e.g., concentrated sulfuric acid). Typically, a catalytic amount is sufficient, but for sluggish reactions, a slight increase in catalyst loading can be beneficial.
-
Reaction Time and Temperature: Fischer esterifications can be slow.[5] Ensure the reaction is refluxed for an adequate amount of time. Monitoring the reaction by TLC or HPLC is recommended to determine the optimal reaction time.
Q2: What are the common byproducts in this esterification, and how can I minimize them?
A2: While the Fischer esterification is generally a clean reaction, some side reactions can occur.
-
Unreacted Carboxylic Acid: The most common "byproduct" is unreacted starting material due to the equilibrium nature of the reaction. The strategies mentioned in Q1 will help minimize this.
-
Ether Formation: At high temperatures and in the presence of a strong acid, methanol can dehydrate to form dimethyl ether. This is generally not a major issue under typical reflux conditions for this esterification.
Q3: The work-up procedure seems cumbersome on a large scale. Are there any tips for efficient purification?
A3: A proper work-up is essential to isolate a pure product.
-
Neutralization: After the reaction is complete, the excess acid catalyst must be neutralized. This is typically done by carefully adding a base, such as a saturated aqueous solution of sodium bicarbonate, until the effervescence ceases. On a large scale, this can be a highly exothermic process and should be done with caution and efficient cooling.
-
Solvent Removal: The excess methanol is typically removed by distillation or rotary evaporation.
-
Extraction: The crude product is then usually dissolved in an organic solvent (e.g., ethyl acetate or dichloromethane) and washed with water and brine to remove any remaining salts and water-soluble impurities.
-
Final Purification: For high purity, the crude ester may need to be purified by vacuum distillation. Given the nature of the product, this is often the most effective method for removing non-volatile impurities. Column chromatography can also be used but may be less practical for very large quantities.
Sources
Alternative catalysts for the hydrogenation of m-trifluoromethylcinnamic acid.
An essential reaction in pharmaceutical and fine chemical synthesis is the selective hydrogenation of m-trifluoromethylcinnamic acid to produce m-trifluoromethyl-dihydrocinnamic acid (hydrocinnamic acid). The presence of the trifluoromethyl group, which is crucial for the biological activity of many drug candidates, also presents a significant challenge: the risk of hydrodefluorination. This guide provides in-depth technical support for researchers, scientists, and drug development professionals navigating this specific transformation. It focuses on troubleshooting common issues and exploring alternative catalytic systems to achieve high yield and selectivity.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems that may arise during the hydrogenation of m-trifluoromethylcinnamic acid, explaining the underlying causes and offering targeted solutions.
Issue 1: Low or Stagnant Conversion Rate
You've set up the reaction, but analysis (TLC, GC, HPLC) shows minimal consumption of the starting material even after a significant amount of time.
Potential Causes & Solutions
-
Catalyst Inactivity: The most common culprit is an inactive or poisoned catalyst.
-
Explanation: Heterogeneous catalysts like Palladium on Carbon (Pd/C) can be deactivated by exposure to air (oxidation), impurities in the substrate or solvent (e.g., sulfur or chloride compounds), or improper storage. The active sites, typically palladium nanoparticles, can become blocked or chemically altered.
-
Solution:
-
Use Fresh Catalyst: Always use freshly opened or properly stored catalyst. For heterogeneous catalysts, ensure the catalyst is blanketed with an inert gas (N₂, Ar) during handling.
-
Substrate/Solvent Purity: Purify the m-trifluoromethylcinnamic acid if its source is questionable. Use high-purity, degassed solvents to minimize potential poisons.
-
Catalyst Pre-treatment: Some protocols may require a catalyst pre-reduction step in the reaction solvent under a hydrogen atmosphere before adding the substrate to ensure maximum activity.
-
-
-
Insufficient Hydrogen Availability: The catalyst may be active, but lacks sufficient hydrogen to perform the reduction.
-
Explanation: In a liquid-phase reaction, hydrogen must first dissolve in the solvent to reach the catalyst's active sites. Poor mass transfer (inadequate stirring) or low hydrogen pressure can limit the reaction rate.
-
Solution:
-
Increase Agitation: Ensure vigorous stirring (e.g., >1000 RPM) to maximize the gas-liquid interface and facilitate hydrogen dissolution.
-
Increase Hydrogen Pressure: While atmospheric pressure (balloon) can work, moving to a pressurized system (e.g., Parr shaker) and increasing the pressure to 3-4 atm (or as needed) significantly increases hydrogen concentration in the solvent.[1]
-
Solvent Choice: The solubility of hydrogen varies between solvents. While alcohols like ethanol and methanol are common, ethyl acetate is also a good choice.[2]
-
-
-
Suboptimal Reaction Temperature: Hydrogenation reactions often have a specific activation energy barrier.
-
Explanation: While many hydrogenations proceed at room temperature, some require thermal energy to overcome the activation barrier, especially with less reactive substrates or catalysts.
-
Solution: Gently warm the reaction to 40-60°C. Monitor carefully, as excessive heat can promote side reactions like dehalogenation.
-
Issue 2: Hydrodefluorination (Loss of the -CF₃ Group)
Your desired product is forming, but you also detect a significant amount of hydrocinnamic acid (the product without the -CF₃ group).
Potential Causes & Solutions
-
Overly Aggressive Catalyst: The choice of catalyst is critical when a halogen is present.
-
Explanation: The carbon-fluorine bond is strong, but susceptible to hydrogenolysis under harsh conditions. Standard 5% or 10% Pd/C is known to catalyze this side reaction, especially at elevated temperatures and pressures.[2] The palladium surface can activate the C-F bond, leading to its cleavage.
-
Solution:
-
Switch to Platinum: Platinum-based catalysts, such as 5% Platinum on Carbon (Pt/C) or Platinum(IV) oxide (PtO₂, Adams' catalyst), often show higher chemoselectivity and a lower tendency for dehalogenation compared to palladium.[2]
-
Use Modified Catalysts: Consider specialized catalysts like Platinum(V) on carbon (Pt(V)/C) which are designed for better chemoselectivity in the presence of halogens.[2]
-
Rhodium Catalysts: Rhodium on alumina or carbon can be effective, particularly for aromatic ring saturation, but under controlled conditions, it can be selective for the alkene reduction without C-F bond cleavage.[1]
-
-
-
Harsh Reaction Conditions: High temperature or prolonged reaction times can promote unwanted side reactions.
-
Explanation: Like most chemical reactions, the rate of hydrodefluorination increases with temperature. Leaving a reaction to run for an extended period after the starting material is consumed provides more opportunity for the product to undergo further, undesired reduction.
-
Solution:
-
Optimize Temperature and Pressure: Start at room temperature and atmospheric pressure. Only increase these parameters incrementally if the reaction rate is too slow.
-
Monitor Reaction Progress: Closely monitor the reaction by TLC or GC. Once the starting material is fully consumed, stop the reaction immediately to prevent over-reduction of the product.
-
-
Frequently Asked Questions (FAQs)
Q1: What is transfer hydrogenation, and can it be used for this reaction?
Answer: Transfer hydrogenation is a powerful alternative that uses a hydrogen donor molecule in solution instead of pressurized hydrogen gas.[3] This method avoids the need for specialized high-pressure equipment and is often considered safer for lab-scale synthesis.[4]
-
Common Systems: The most common systems involve a catalyst (often Pd/C) and a hydrogen donor.
-
Ammonium Formate (HCOONH₄): A highly effective and common hydrogen donor.
-
Formic Acid (HCOOH): Often used with a base like triethylamine, it's another excellent hydrogen source.[3][5] In some cases, it can be used in aqueous alkaline media.[4]
-
Isopropanol: Can serve as both solvent and hydrogen donor, typically with a specific catalyst like a rhodium complex.[6]
-
-
Viability: Yes, this is a very viable alternative. Catalytic transfer hydrogenation has been shown to be effective for reducing the double bond in cinnamic acid derivatives with high yields.[5] It can sometimes offer different selectivity profiles compared to direct hydrogenation and is worth exploring, especially if dehalogenation is a persistent issue.
Q2: Should I choose a homogeneous or a heterogeneous catalyst?
Answer: The choice depends on your specific goals regarding selectivity, scalability, and process workflow. Both have distinct advantages and disadvantages.[7][8]
| Feature | Homogeneous Catalysts[8] | Heterogeneous Catalysts[7] |
| Phase | Same phase as reactants (dissolved) | Different phase from reactants (solid) |
| Selectivity | Often higher due to well-defined active sites | Can be lower due to varied surface sites |
| Activity | Generally more active per metal atom | Activity depends on surface area and dispersion |
| Conditions | Milder temperatures and pressures | Can withstand harsher conditions |
| Separation | Difficult; requires extraction or distillation | Easy; simple filtration |
| Recycling | Challenging and often expensive | Straightforward |
| Examples | Wilkinson's Catalyst, Rhodium-dimer complexes | Pd/C, Pt/C, Ru/C, Raney Nickel |
For the hydrogenation of m-trifluoromethylcinnamic acid, a heterogeneous catalyst is the most common and practical starting point due to its ease of use and separation. However, if achieving extremely high selectivity is proving difficult, exploring a homogeneous rhodium-based catalyst could be a logical next step, as they are known for efficiently reducing the alkene group while leaving other functionalities intact.[3]
Q3: How critical is the choice of solvent?
Answer: Solvent choice is highly critical as it influences several reaction parameters. The physicochemical properties of the solvent, such as polarity and dielectric constant, can significantly affect the reaction rate and product selectivity.[9]
-
Hydrogen Solubility: The solvent must adequately dissolve hydrogen gas to ensure it can reach the catalyst surface.
-
Substrate Solubility: The m-trifluoromethylcinnamic acid and the resulting product must be soluble in the solvent.
-
Catalyst Interaction: Solvents can interact with the catalyst surface, modifying its activity. For example, studies on similar molecules have shown that solvents with a larger dielectric constant can lead to higher enantioselectivity in certain asymmetric hydrogenations.[10]
-
Common Choices:
-
Alcohols (Methanol, Ethanol): Good general-purpose solvents with good hydrogen solubility.
-
Ethyl Acetate (EtOAc): Another excellent choice, often used with PtO₂.[2]
-
Tetrahydrofuran (THF): A good option, particularly for achieving high substrate solubility.[11]
-
Water: Can be used in transfer hydrogenation systems, especially with a base, which aligns with green chemistry principles.[5]
-
It is often beneficial to screen a small set of solvents to find the optimal balance of reaction rate and selectivity for your specific setup.
Visualized Workflows and Protocols
Diagram 1: Troubleshooting Workflow for Low Conversion
This diagram outlines a logical sequence of steps to diagnose and solve issues related to low reaction yield.
Caption: A step-by-step decision tree for troubleshooting low conversion rates.
Diagram 2: Catalyst Selection Framework
This framework guides the selection of a catalytic system based on experimental constraints and desired outcomes.
Caption: A decision-making guide for selecting an appropriate catalytic system.
Experimental Protocol 1: Standard Heterogeneous Hydrogenation using Pt/C
This protocol describes a general procedure for the selective hydrogenation of the alkene double bond while minimizing hydrodefluorination.
-
Reactor Setup: To a clean, dry hydrogenation vessel (e.g., a Parr bottle), add m-trifluoromethylcinnamic acid (1.0 eq) and a magnetic stir bar.
-
Catalyst Addition: Under a gentle stream of nitrogen or argon, add 5% Platinum on Carbon (Pt/C) catalyst (typically 1-5 mol% relative to the substrate).
-
Solvent Addition: Add a suitable solvent (e.g., ethanol or ethyl acetate, approx. 0.1 M concentration) via cannula.
-
Inerting: Seal the vessel and purge the headspace with nitrogen or argon 3-5 times to remove all oxygen.
-
Hydrogenation: Carefully evacuate the inert gas and backfill with hydrogen gas to the desired pressure (start with 1 atm / balloon, or set to 50 psi / ~3.4 atm in a Parr apparatus).
-
Reaction: Begin vigorous stirring and allow the reaction to proceed at room temperature.
-
Monitoring: Monitor the reaction by taking small aliquots (be sure to purge the system with inert gas before and after sampling) and analyzing by TLC or GC/LC-MS. The primary goal is to stop the reaction as soon as the starting material is consumed.
-
Workup: Once complete, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the solid catalyst. Wash the Celite pad with fresh solvent.
-
Isolation: Combine the filtrates and remove the solvent under reduced pressure to yield the crude m-trifluoromethyl-dihydrocinnamic acid, which can be purified further if necessary.
Protocol 2: Catalytic Transfer Hydrogenation using Palladium and Formic Acid
This procedure offers a convenient alternative that does not require a pressurized hydrogen source.[3][5]
-
Reactor Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add m-trifluoromethylcinnamic acid (1.0 eq) and 10% Palladium on Carbon (Pd/C) (5-10 mol%).
-
Solvent and Base: Add a suitable solvent (e.g., methanol or ethanol) and triethylamine (NEt₃, 2.0-3.0 eq).
-
Hydrogen Donor: With gentle stirring, slowly add formic acid (HCOOH, 3.0-5.0 eq) to the mixture. An exotherm and gas evolution (CO₂) may be observed.
-
Reaction: Heat the mixture to a gentle reflux (typically 40-65°C) and stir.
-
Monitoring: Monitor the reaction progress by TLC or GC until the starting material is no longer visible.
-
Workup: Cool the reaction to room temperature. Filter the mixture through a pad of Celite® to remove the Pd/C, washing the pad with the reaction solvent.
-
Isolation: Remove the solvent from the filtrate under reduced pressure. The resulting residue can be taken up in an organic solvent (like ethyl acetate), washed with dilute acid (e.g., 1M HCl) to remove excess triethylamine, then with brine, dried over sodium sulfate, and concentrated to yield the product.
References
-
Hydrogenation of various cinnamic acid derivatives by hydrogen transfer under microwave irradiation. ResearchGate. [Link]
-
Solvent Effect on Enantioselective Hydrogenation of (E)-α-Phenylcinnamic Acid with Cinchonidine-Modified Palladium Catalysts. Chemistry Letters, Oxford Academic. [Link]
-
Solvent effects on heterogeneous catalysis in selective hydrogenation of cinnamaldehyde over a conventional Pd/C catalyst. ResearchGate. [Link]
-
Solvent effects on heterogeneous catalysis in the selective hydrogenation of cinnamaldehyde over a conventional Pd/C catalyst. RSC Publishing. [Link]
-
Homogeneous vs Heterogeneous Catalysts. Columbia University. [Link]
- The preparation method of m-trifluoromethyl cinnamic acid.
-
Homogeneous and Heterogeneous Catalysis. ResearchGate. [Link]
-
Homogeneous catalysis. Wikipedia. [Link]
-
Catalytic Hydrogenation of Cinnamic Acid and Salicylic Acid. ResearchGate. [Link]
-
Catalytic Hydrogenation of Cinnamic Acid and Salicylic Acid. Asian Journal of Chemistry. [Link]
-
Heterogeneous and homogeneous catalysis for the hydrogenation of carboxylic acid derivatives: history, advances and future directions. Chemical Society Reviews, RSC Publishing. [Link]
-
Decarboxylative trifluoromethylation of cinnamic acids using the Togni reagent. ResearchGate. [Link]
-
Hydrogenation troubleshooting. Reddit. [Link]
-
Synthesis of 3-(trifluoromethyl) cinnamic acid. PrepChem.com. [Link]
-
Catalytic transfer hydrogenation of cinnamic acid in alkaline aqueous medium using PdCl2/HCOOH/NaOH. designer-drug.com. [Link]
-
Rhodium-Catalyzed Transfer Hydrogenation of Cinnamic Acid Using Formic Acid as the Hydrogen Source. Chemical Methodologies. [Link]
-
Catalyst Design for the Hydrogenation of Cinnamic Acid to Hydrocinnamic Acid. American Institute of Chemical Engineers. [Link]
-
Structural Analysis of 3,5-Bistrifluoromethylhydrocinnamic Acid. MDPI. [Link]
-
Heterogeneous vs. Homogenous Catalysts. Study.com. [Link]
-
Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow. ACS Publications. [Link]
-
MOF-Derived Transition Metal Catalysts for Transfer Hydrogenation: A New Frontier in Green Reduction Chemistry. Journal of Applied Organometallic Chemistry. [Link]
-
Transfer Hydrogenation Reaction. Gustavus Adolphus College. [Link]
-
Mechanism of action of toxic halogenated aromatics. PMC. [Link]
-
Reduction of Aromatic Compounds. Chemistry LibreTexts. [Link]
-
Synthesis and Performances of Hydrocinnamic Acid Derivatives Containing Alkyl Dihydrazide. E3S Web of Conferences. [Link]
-
Catalytic hydrogenation of aromatic compounds. YouTube. [Link]
-
Electrophilic halogenation. Wikipedia. [Link]
-
Frustrated Lewis Pairs for Metal-free Hydrogenation Catalysis. Johnson Matthey Technology Review. [Link]
-
The photodimerisation of the chloro-, methoxy- and nitro-derivatives of trans-cinnamic acid: a study of single crystals by vibrational microspectroscopy. Journal of the Chemical Society, Perkin Transactions 2, RSC Publishing. [Link]
Sources
- 1. youtube.com [youtube.com]
- 2. reddit.com [reddit.com]
- 3. chemmethod.com [chemmethod.com]
- 4. designer-drug.com [designer-drug.com]
- 5. researchgate.net [researchgate.net]
- 6. jaoc.samipubco.com [jaoc.samipubco.com]
- 7. researchgate.net [researchgate.net]
- 8. Homogeneous catalysis - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. academic.oup.com [academic.oup.com]
- 11. pubs.acs.org [pubs.acs.org]
Resolving peak tailing in HPLC analysis of Methyl 3-[3-(trifluoromethyl)phenyl]propanoate
Technical Support Center: Methyl 3-[3-(trifluoromethyl)phenyl]propanoate HPLC Analysis
Welcome to the technical support guide for the High-Performance Liquid Chromatography (HPLC) analysis of Methyl 3-[3-(trifluoromethyl)phenyl]propanoate. This resource is designed for researchers, analytical scientists, and drug development professionals to troubleshoot and resolve common chromatographic issues, with a specific focus on peak tailing.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing in HPLC?
A1: Peak tailing refers to a distortion in which the latter half of a chromatographic peak is wider than the front half, creating an asymmetrical peak with a "tail".[1] This phenomenon indicates that some molecules of the analyte are taking longer to elute from the column than the bulk of the sample, often due to undesirable secondary interactions with the stationary phase.[1][2] An ideal, symmetrical peak is known as a Gaussian peak, and significant deviation from this shape can compromise the accuracy of quantification and resolution.[3]
Q2: My Methyl 3-[3-(trifluoromethyl)phenyl]propanoate peak is tailing. What is the most probable cause?
A2: The most common cause of peak tailing for a compound like this in reversed-phase HPLC is secondary interaction between the analyte and residual silanol groups (Si-OH) on the silica-based stationary phase.[2][4] Although your analyte is neutral, the polar ester group and the highly electronegative trifluoromethyl (-CF3) group can engage in hydrogen bonding with active silanol sites, causing a portion of the molecules to be retained longer than expected.[2]
Q3: Can I fix peak tailing by simply adjusting the mobile phase?
A3: Yes, mobile phase optimization is a powerful first step. Lowering the mobile phase pH (e.g., to pH 2.5-3.0) with an additive like formic or trifluoroacetic acid can suppress the ionization of residual silanol groups, minimizing their ability to interact with your analyte.[4][5][6] This process, known as ion suppression, often leads to sharper, more symmetrical peaks.[7][8]
Q4: How do I know if my column is the problem?
A4: Column degradation is a frequent cause of poor peak shape.[2] If you observe that all peaks in your chromatogram are tailing (not just your target analyte), and performance has degraded over time, it could indicate a contaminated guard column, a blocked inlet frit, or a void at the head of the column.[1][9] It is also possible that the stationary phase itself has degraded, exposing more active silanol sites.[2]
In-Depth Troubleshooting Guide
Understanding the Analyte: Methyl 3-[3-(trifluoromethyl)phenyl]propanoate
To effectively troubleshoot, we must first consider the physicochemical properties of the analyte.
| Property | Value / Description | Implication for HPLC Analysis |
| Molecular Formula | C₁₁H₁₁F₃O₂ | - |
| Molecular Weight | 232.20 g/mol | [10] |
| Structure | The trifluoromethyl (-CF3) group is strongly electron-withdrawing and increases lipophilicity.[11] The ester group (-COOCH₃) is polar. The molecule is neutral and not readily ionizable. | |
| XLogP3 | 3.2 | [10] This value indicates moderate hydrophobicity, making it well-suited for reversed-phase chromatography. |
| Hydrogen Bond Acceptors | 2 (Oxygen atoms) | [10] These sites can interact with protonated silanol groups on the stationary phase. |
The key takeaway is that while the molecule is neutral, its polar regions can still participate in secondary interactions with the stationary phase, leading to peak tailing.
Systematic Troubleshooting Workflow
Peak tailing is a multifaceted issue. Follow this logical workflow to diagnose and resolve the problem efficiently.
Caption: A troubleshooting flowchart for resolving peak tailing.
Detailed Diagnostic Steps & Solutions
-
Investigate Secondary Silanol Interactions (Most Common Cause)
-
Causality: Standard silica-based columns (especially older, Type A silica) have a population of accessible, acidic silanol groups.[12] Even though your analyte is neutral, its polar ester and trifluoromethyl groups can form hydrogen bonds with these sites, creating a secondary retention mechanism that delays the elution of some molecules and causes tailing.[2][4] This effect is more pronounced at mid-range pH (4-7) where silanols are partially ionized.[3]
-
Solution 1: Mobile Phase pH Control. The most effective way to combat silanol interactions is to suppress their ionization by operating at a low pH.[1][6] By adding a small amount of acid to the mobile phase, you ensure the silanol groups remain in their neutral, protonated state (Si-OH), which is far less interactive.
-
Action: Implement Protocol 1: Mobile Phase Acidification .
-
-
Solution 2: Use a High-Purity, End-Capped Column. Modern HPLC columns are often made from high-purity silica (Type B) with fewer metal contaminants and are "end-capped".[12] End-capping is a process that chemically derivatizes most of the residual silanol groups with a small, inert cap (like a trimethylsilyl group), effectively shielding them from interacting with analytes.[12]
-
-
Rule Out Column Overload
-
Causality: Injecting too much sample mass onto the column can saturate the stationary phase.[2] This leads to a situation where the distribution of the analyte between the mobile and stationary phases is no longer linear, resulting in a distorted, tailing (or sometimes fronting) peak.[1][9]
-
Solution: Perform a simple dilution series.
-
Action: Reduce the concentration of your sample by a factor of 5 and 10 and re-inject. If the peak shape improves significantly (i.e., the tailing factor decreases), you were overloading the column. Determine the maximum injectable mass that maintains a symmetrical peak.
-
-
-
Check for Extra-Column Effects
-
Causality: Peak broadening and tailing can be introduced by factors outside of the column itself.[3] This includes excessive tubing length or internal diameter between the injector, column, and detector, as well as poorly made connections that create small voids or "dead volumes".[2] In these spaces, the sample band can diffuse and mix, leading to a tailed peak.
-
Solution: Minimize system volume.
-
Action: Ensure all tubing is as short as possible and has a narrow internal diameter (e.g., 0.12 mm or 0.005").[3] Verify that all fittings are correctly seated and not creating any dead volume.
-
-
-
Assess Column Health
-
Causality: Over time, columns can become contaminated with strongly retained sample components or experience physical degradation of the packed bed.[9] This can create a blockage at the inlet frit or a void at the top of the column, both of which disrupt the sample band's entry onto the stationary phase and cause severe peak distortion.[1]
-
Solution: Perform a column flush or replacement.
-
Action: First, try reversing the column (if permitted by the manufacturer) and flushing with a strong solvent (like 100% isopropanol) to dislodge any particulates on the inlet frit. If this fails, the column may be permanently damaged and require replacement. Using a guard column can significantly extend the life of your analytical column.[1]
-
-
Experimental Protocols
Protocol 1: Mobile Phase Acidification to Suppress Silanol Activity
This protocol details the preparation of a mobile phase at a low pH to improve the peak shape of Methyl 3-[3-(trifluoromethyl)phenyl]propanoate.
Objective: To reduce peak tailing by protonating residual silanol groups on the column's stationary phase.
Materials:
-
HPLC-grade water
-
HPLC-grade acetonitrile (ACN) or methanol (MeOH)
-
High-purity formic acid (FA) or trifluoroacetic acid (TFA)
-
0.45 µm solvent filters
Procedure:
-
Prepare Aqueous Phase: For a 1 L solution, measure 999 mL of HPLC-grade water into a clean solvent bottle.
-
Add Acid Modifier: Carefully add 1.0 mL of formic acid to the water to create a 0.1% (v/v) solution. This will typically bring the pH to approximately 2.7. Alternatively, 1.0 mL of TFA can be used for a pH of about 2.0.
-
Expert Note: Formic acid is generally preferred for LC-MS applications due to its lower ion-suppression effects compared to TFA.
-
-
Degas the Mobile Phase: Sonicate the aqueous phase for 10-15 minutes or use an online degasser to remove dissolved gases.
-
Prepare Organic Phase: Use 100% HPLC-grade ACN or MeOH. It is good practice, though not always necessary, to add the same concentration of acid to the organic phase to maintain a consistent pH during gradient elution.[6]
-
Set Up HPLC Method: Equilibrate the column with your initial mobile phase conditions (e.g., 60:40 ACN:0.1% FA in Water) for at least 15-20 column volumes.
-
Analyze Sample: Inject your sample and compare the resulting peak shape to the one obtained with a neutral mobile phase. The tailing factor should be significantly reduced.
References
- Chrom Tech, Inc. (2025). What Causes Peak Tailing in HPLC?
- ALWSCI. (2025). Common Causes Of Peak Tailing in Chromatography.
- Element Lab Solutions. (n.d.). Peak Tailing in HPLC.
- Hawach. (2025). Reasons for Peak Tailing of HPLC Column.
- Shimadzu. (n.d.). Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds.
- ACD/Labs. (2022). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography.
- Pharma Growth Hub. (2023). What is the effect of free silanols in RPLC and how to reduce it?
-
National Center for Biotechnology Information. (n.d.). Methyl 3-[3-(trifluoromethyl)phenyl]propanoate. PubChem Compound Database. Retrieved from [Link]
- GL Sciences. (n.d.). HPLC Columns & LC Columns | Types, How to Choose, Compare.
- Phenomenex. (n.d.). HPLC Tech Tip: Peak Tailing of Basic Analytes.
- Waters Corporation. (n.d.). Waters UPLC, UHPLC, and HPLC Column Selection and Mobile Phase Guide.
- LCGC International. (n.d.). Back to Basics: The Role of pH in Retention and Selectivity.
- Biotage. (2023). How does an acid pH affect reversed-phase chromatography separations?
- ResearchGate. (2025). Residual silanols at reversed-phase silica in HPLC - A contribution for a better understanding.
- Agilent. (n.d.). Control pH During Method Development for Better Chromatography.
- TCI Chemicals. (n.d.). Methyl 3,3,3-Trifluoropropionate 18830-44-9.
- Waters Corporation. (n.d.). How can I decrease tailing of a basic compound when running a reversed-phase method with a C18 column? Waters Knowledge Base.
- Thermo Fisher Scientific. (n.d.). HPLC Column Selection: Solve the Separation Mystery.
- Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC.
- Waters Corporation. (n.d.). Waters HILIC and reversed-phase LC columns specifically developed to tackle polar analyte separations.
- PubMed. (n.d.). Reducing residual silanol interactions in reversed-phase liquid chromatography. Thermal treatment of silica before derivatization.
- Hawach. (2023). Selection Guide for HPLC Columns.
- Chem-Impex. (n.d.). 3-[3-(trifluorometil)fenil]-1-propanol.
- NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Chemical Profile of 3-(3'-Trifluoromethyl Phenyl) Propanol: Properties and Significance. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD website.
- The Good Scents Company. (n.d.). methyl hydrocinnamate, 103-25-3.
Sources
- 1. acdlabs.com [acdlabs.com]
- 2. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 3. chromtech.com [chromtech.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
- 6. support.waters.com [support.waters.com]
- 7. agilent.com [agilent.com]
- 8. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 9. Reasons for Peak Tailing of HPLC Column - Hawach [hawachhplccolumn.com]
- 10. Methyl 3-[3-(trifluoromethyl)phenyl]propanoate | C11H11F3O2 | CID 53230361 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. chemimpex.com [chemimpex.com]
- 12. pharmagrowthhub.com [pharmagrowthhub.com]
- 13. waters.com [waters.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. Selection Guide for HPLC Columns - Hawach [hawachhplccolumn.com]
Minimizing impurity formation in the synthesis of Cinacalcet from its intermediates
Introduction: The Pursuit of Purity in Cinacalcet Synthesis
Cinacalcet, (R)-N-[1-(1-naphthyl)ethyl]-3-[3-(trifluoromethyl)phenyl]propan-1-amine, is a calcimimetic agent crucial for treating secondary hyperparathyroidism in patients with chronic kidney disease and hypercalcemia in patients with parathyroid carcinoma.[1][2] The therapeutic efficacy of Cinacalcet is exclusively attributed to its (R)-enantiomer, making stereochemical purity a critical quality attribute.[3][4] The most prevalent synthetic route involves the reductive amination of two key intermediates: (R)-1-(1-naphthyl)ethylamine (RNEA) and 3-[3-(trifluoromethyl)phenyl]propanal.[1][5]
While elegant in principle, this pathway is susceptible to the formation of various impurities stemming from starting materials, side reactions, and degradation. Controlling these impurities is paramount to ensure the safety, efficacy, and regulatory compliance of the final Active Pharmaceutical Ingredient (API).[6][7]
This guide provides in-depth troubleshooting advice and answers to frequently asked questions encountered by researchers and process chemists during the synthesis of Cinacalcet. Our focus is on the practical mitigation and control of common impurities through a mechanistic understanding of their formation.
Visualizing the Core Synthesis and Impurity Pathways
A clear understanding of the reaction landscape is the first step in troubleshooting. The following diagrams illustrate the desired synthetic route and the origins of common, problematic impurities.
Caption: Core synthetic pathway for Cinacalcet.
Caption: Formation of key process-related impurities.
Troubleshooting Guide & FAQs
This section addresses specific challenges in a practical question-and-answer format, providing both the causal mechanism and actionable solutions.
Q1: My final product shows significant levels of the (S)-enantiomer. What causes this diastereomeric impurity, and how can I control it?
Root Cause Analysis: The presence of the undesired (S)-enantiomer is a critical issue as it lacks the therapeutic activity of the (R)-enantiomer and must be strictly controlled.[3] Its formation can be traced to two primary sources:
-
Contaminated Starting Material: The most common cause is the presence of the (S)-enantiomer in the chiral starting material, (R)-1-(1-naphthyl)ethylamine (RNEA).
-
Racemization: Although less common under controlled conditions, harsh reaction parameters such as excessively high temperatures or prolonged exposure to strong acids or bases can potentially lead to racemization at the chiral center.[8]
Mitigation Strategies:
-
Qualify Your Starting Materials: The first and most critical step is to verify the enantiomeric purity of your incoming RNEA lot. Do not rely solely on the supplier's Certificate of Analysis.
-
Maintain Mild Reaction Conditions: The reductive amination step should be performed under conditions that preserve the stereochemical integrity of the chiral center.
-
Action: Use a mild and selective reducing agent like sodium triacetoxyborohydride [Na(OAc)₃BH].[1] It is less aggressive than sodium borohydride and reacts preferentially with the protonated imine intermediate, minimizing side reactions and racemization risk.
-
Action: Maintain a controlled reaction temperature, typically at or slightly above room temperature (e.g., 20-30°C), as specified in established protocols.[10] Avoid excessive heating.
-
Q2: I'm observing a significant amount of an alcohol byproduct, 3-[3-(trifluoromethyl)phenyl]propan-1-ol. Why is this happening?
Root Cause Analysis: This impurity arises from the direct reduction of the aldehyde starting material, 3-[3-(trifluoromethyl)phenyl]propanal, by the hydride reagent.[11] This is a competitive and common side reaction in reductive aminations. It becomes particularly problematic if the rate of aldehyde reduction is comparable to or faster than the rate of imine formation and subsequent reduction.
Mitigation Strategies:
-
Optimize Reagent Addition: The sequence and rate of reagent addition are crucial. The goal is to allow the amine and aldehyde to form the imine intermediate before it is exposed to a high concentration of the reducing agent.
-
Action: First, stir the (R)-1-(1-naphthyl)ethylamine and the 3-[3-(trifluoromethyl)phenyl]propanal together in the solvent (e.g., methanol) for a period to allow for the formation of the imine equilibrium.[10]
-
Action: Add the reducing agent (e.g., sodium borohydride solution) slowly or portion-wise to the reaction mixture.[10] This keeps the instantaneous concentration of the hydride low, favoring the reduction of the more reactive iminium ion over the less reactive aldehyde.
-
-
Select the Right Reducing Agent: As mentioned in Q1, the choice of reducing agent is key.
-
Action: Employ sodium triacetoxyborohydride. It is sterically hindered and less reactive than sodium borohydride, showing greater selectivity for the imine/iminium ion over the aldehyde.[1]
-
Q3: My reaction is sluggish, and the final product is contaminated with unreacted RNEA and aldehyde. How can I drive the reaction to completion?
Root Cause Analysis: Incomplete conversion is often due to suboptimal reaction conditions, improper stoichiometry, or degradation of reagents.
Mitigation Strategies:
-
Verify Stoichiometry: Ensure that the molar ratio of the amine and aldehyde is correct, typically close to equimolar.[1] An excess of one reactant will remain as an impurity.
-
Control pH and Moisture: The formation of the imine intermediate is a condensation reaction that releases water and is often acid-catalyzed. However, the subsequent reduction step requires the hydride reagent to be active.
-
Reaction Time and Temperature:
-
Action: Monitor the reaction progress using an in-process control (IPC) such as TLC or HPLC. Continue the reaction until the starting materials are consumed.
-
Action: If the reaction is slow at room temperature, a modest increase in temperature (e.g., to 30-40°C) can be beneficial, but must be balanced against the risk of side-product formation.
-
-
Purification: If minor amounts of starting materials persist, they must be removed during workup and purification.
-
Action: An acidic wash during the workup can help remove the basic RNEA starting material.
-
Action: The final Cinacalcet HCl salt is typically purified by recrystallization.[13] This is highly effective at removing both starting materials and other process-related impurities.
-
Q4: What are potential genotoxic impurities (PGIs) in Cinacalcet synthesis, and how should they be controlled?
Root Cause Analysis: Genotoxic impurities are compounds that can damage DNA and are potentially carcinogenic even at very low levels. Regulatory agencies require strict control over these impurities, often guided by the "Threshold of Toxicological Concern" (TTC), which suggests a limit of 1.5 µ g/day intake for most PGIs.[14] In Cinacalcet synthesis, PGIs could potentially arise from:
-
Reagents: Use of certain alkylating agents or other reactive reagents in alternative synthetic routes. For example, if synthesizing an intermediate using reagents like alkyl halides or mesylates, these could persist as impurities.[15]
-
Side Reactions: Unintended reactions forming structures with known "structural alerts" for genotoxicity.[16]
Mitigation Strategies:
-
Process Understanding and Risk Assessment:
-
Action: Thoroughly review your synthetic route to identify any reagents or potential byproducts that contain structural alerts for genotoxicity (e.g., alkyl halides, sulfonate esters, N-nitrosamines).[16]
-
-
Synthetic Route Selection:
-
Action: Favor synthetic routes, like the direct reductive amination described here, that avoid the use of known or potential genotoxic reagents.
-
-
Purge Factor Demonstration:
-
Action: If a PGI is unavoidable in an early step, you must demonstrate its removal ("purge") by subsequent steps. This involves "spiking" studies where a known amount of the impurity is added and then measured after purification steps like recrystallization or chromatography to prove its effective removal.[14]
-
-
Highly Sensitive Analytical Methods:
-
Action: Develop and validate analytical methods (e.g., LC-MS) capable of detecting and quantifying potential PGIs at the required low levels (ppm).
-
Summary of Impurities and Control Strategies
| Impurity Name | Type | Likely Source(s) | Recommended Control Strategy |
| (S)-Cinacalcet | Diastereomeric | Contamination in (R)-RNEA starting material. | Qualify incoming RNEA with chiral HPLC/CE; use mild reaction conditions.[3][17] |
| 3-[3-(TF)phenyl]propan-1-ol | Over-reduction | Direct reduction of the aldehyde starting material. | Slow/portion-wise addition of reducing agent; use a selective reagent like NaBH(OAc)₃.[11] |
| (R)-RNEA | Unreacted SM | Incomplete reaction; incorrect stoichiometry. | Optimize reaction time/temperature; ensure correct stoichiometry; acidic wash during workup. |
| 3-[3-(TF)phenyl]propanal | Unreacted SM | Incomplete reaction; incorrect stoichiometry. | Optimize reaction time/temperature; ensure correct stoichiometry; purification via recrystallization.[13] |
| Desfluoro Impurity | Process-Related | Impurity in starting materials; side reaction during hydrogenation steps in some routes. | Use high-purity starting materials; optimize hydrogenation conditions if applicable.[15][18] |
| CNC-Carbamate | Process-Related | Formation from specific reagents or degradation pathways. | Control reagent quality and purification steps; specific crystallization procedures can be effective.[19] |
Experimental Protocols
Protocol 1: Synthesis of Cinacalcet via Reductive Amination
This protocol is a representative example and should be optimized for specific laboratory conditions.
-
Setup: In a clean, dry reaction vessel under a nitrogen atmosphere, charge (R)-(+)-1-(1-naphthyl)ethylamine (1.0 eq).
-
Solvent Addition: Add methanol as the solvent (approx. 5-10 volumes).
-
Aldehyde Addition: Add 3-[3-(trifluoromethyl)phenyl]propanal (1.0 eq) to the solution.
-
Imine Formation: Stir the mixture at room temperature (20-25°C) for 1-2 hours to allow for the formation of the imine intermediate.
-
Reduction: In a separate vessel, prepare a solution of sodium borohydride (1.1 eq) in methanol. Add this solution dropwise to the main reaction vessel over 1-2 hours, maintaining the internal temperature below 30°C.
-
Reaction Monitoring: Stir the reaction at 20-25°C until completion, monitoring by HPLC or TLC to confirm the disappearance of the starting materials.
-
Workup: Quench the reaction by the slow addition of water. Adjust the pH to acidic (pH 1-2) with HCl. Extract with a suitable organic solvent (e.g., ethyl acetate) to remove non-basic impurities. Adjust the aqueous layer to basic (pH 9-10) with NaOH and extract the Cinacalcet base into ethyl acetate.
-
Isolation of Base: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude Cinacalcet base.
Protocol 2: Purification of Cinacalcet Hydrochloride by Recrystallization
-
Dissolution: Dissolve the crude Cinacalcet base obtained in Protocol 1 in ethyl acetate (approx. 10 volumes).[10]
-
Salt Formation: Bubble dry hydrogen chloride gas through the solution, or add a solution of HCl in a suitable solvent, while stirring. Maintain the temperature around 30-50°C.[10]
-
Precipitation: Continue stirring until precipitation of the hydrochloride salt is complete.
-
Crystallization: Cool the mixture slowly to 0-5°C and hold for several hours to maximize crystal growth and yield.
-
Isolation: Filter the solid product and wash the filter cake with cold ethyl acetate.[13]
-
Drying: Dry the purified Cinacalcet hydrochloride under vacuum at an appropriate temperature (e.g., 50-60°C) to a constant weight.
-
Analysis: Analyze the final product for purity (HPLC), chiral purity (Chiral HPLC/CE), and residual solvents (GC).
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting impurities.
References
-
Ganesh, M., et al. (2012). Enantioselective synthesis of hyperparathyroidism agent Cinacalcet hydrochloride. Indian Journal of Chemistry, 51B(3), 459-465.
-
Mathad, V. T., et al. (2013). Method for the Preparation of Cinacalcet and Intermediates and Impurities Thereof. U.S. Patent No. 8,575,395.
-
Daicel Pharma. Cinacalcet Impurities Manufacturers & Suppliers.
-
Pini, E., et al. (2011). Process for the synthesis of cinacalcet hydrochloride. U.S. Patent Application No. 12/991,827.
-
Rao, B. M., et al. (2014). Development and Validation of a Stability-Indicating RP-UPLC Method for the Estimation of Impurities in Cinacalcet Hydrochloride API and its Formulation. Scientia Pharmaceutica, 82(3), 557–570.
-
Zhang, T. (2020). Preparation method of cinacalcet impurity. Chinese Patent No. CN111153832A.
-
Barberis, C., et al. (2013). Process for preparing cinacalcet. European Patent No. 2475641.
-
Pasquini, B., et al. (2024). Analyzing the Chiral Purity of Pharmaceuticals: The Application of Cyclodextrin-Based Chiral Selectors in Capillary Electrophoresis. Symmetry, 16(10), 1354.
-
Pini, E., et al. (2009). A process for the synthesis of cinacalcet hydrochloride. WIPO Patent Application No. WO/2009/153814.
-
Mathad, V. T., et al. (2011). Method For The Preparation Of Cinacalcet And Intermediates And Impurities Thereof. U.S. Patent Application No. 13/059,252.
-
V, S., & S, S. (2021). Analytical Profile of Cinacalcet Hydrochloride: A Review. ProQuest.
-
Selva, M., et al. (2023). Improved Process for the Synthesis of 3-(3-Trifluoromethylphenyl)propanal for More Sustainable Production of Cinacalcet HCl. Molecules, 28(16), 6042.
-
Ginterová, P., et al. (2015). Enantiomeric purity control of R-cinacalcet in pharmaceutical product by capillary electrophoresis. ResearchGate.
-
Reddy, G. P., et al. (2011). A new validated liquid chromatographic method for the determination of impurities in cinacalcet hydrochloride. Analytical Chemistry: An Indian Journal, 10(10), 650-656.
-
Dousa, M., & Brichác, J. (2012). Chiral chromatography studies of chemical behavior of cinacalcet on polysaccharide chiral reversed-phase HPLC stationary phases. Journal of AOAC International, 95(6), 1639–1643.
-
Reddy, K. M., et al. (2012). A novel asymmetric synthesis of cinacalcet hydrochloride. Beilstein Journal of Organic Chemistry, 8, 1351–1357.
-
V, S., & S, S. (2021). Analytical Profile of Cinacalcet Hydrochloride: A Review. ResearchGate.
-
Reddy, K. M., et al. (2012). A novel asymmetric synthesis of cinacalcet hydrochloride. Beilstein Journal of Organic Chemistry, 8, 1351–1357.
-
Wang, X. (2013). Preparation method of high-purity cinacalcet hydrochloride. Chinese Patent No. CN103044267A.
-
Niddam-Hildesheim, V., et al. (2006). Purification of cinacalcet. WIPO Patent Application No. WO/2006/127932.
-
Selva, M., et al. (2023). Reductive amination of 3-(3-(trifluoromethyl)phenyl)propanal (II). ResearchGate.
-
Ganesh, M., et al. (2012). Enantioselective synthesis of hyperparathyroidism agent Cinacalcet hydrochloride. Indian Journal of Chemistry (IJC).
-
Bolshan, Y. (2016). Synthesis of cinacalcet: an enantiopure active pharmaceutical ingredient (API). Georg Thieme Verlag KG.
-
Selva, M., et al. (2023). Improved Process for the Synthesis of 3-(3-Trifluoromethylphenyl)propanal for More Sustainable Production of Cinacalcet HCl. MDPI.
-
Teva API. (n.d.). Control of Genotoxic Impurities as a Critical Quality Attribute. TAPI.
-
Mueller, L., et al. (2006). Overview of genotoxic impurities in pharmaceutical development. Regulatory Toxicology and Pharmacology, 44(3), 198-211.
-
Dobo, G., et al. (2010). Control of Genotoxic Impurities in Active Pharmaceutical Ingredients: A Review and Perspective. ResearchGate.
-
Hoffman, R. (2009). Determination of Enantiomeric Purity via Formation of Diastereomers. Enantioselective Chemical Synthesis.
-
Kumar, A., et al. (2014). GENOTOXIC IMPURITIES: AN IMPORTANT REGULATORY ASPECT. Semantic Scholar.
-
Li, J., et al. (2014). Synthesis process of cinacalcet hydrochloride. ResearchGate.
-
Galliher, P. (2023). The Quest for Quality: Challenges and Strategies in Raw Material Selection for Biopharmaceuticals. BioPharm International.
Sources
- 1. op.niscpr.res.in [op.niscpr.res.in]
- 2. Improved Process for the Synthesis of 3-(3-Trifluoromethylphenyl)propanal for More Sustainable Production of Cinacalcet HCl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi-res.com [mdpi-res.com]
- 4. Analytical Profile of Cinacalcet Hydrochloride: A Review - ProQuest [proquest.com]
- 5. <h3>Enantioselective synthesis of hyperparathyroidism agent Cinacalcet <br /> hydrochloride</h3> | Ganesh | Indian Journal of Chemistry (IJC) [op.niscpr.res.in]
- 6. Development and Validation of a Stability-Indicating RP-UPLC Method for the Estimation of Impurities in Cinacalcet Hydrochloride API and its Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. (PDF) Method for the Preparation of Cinacalcet and Intermediates and Impurities Thereof [academia.edu]
- 9. researchgate.net [researchgate.net]
- 10. US20110105799A1 - process for the synthesis of cinacalcet hydrochloride - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. PROCESS FOR PREPARING CINACALCET - Patent 2475641 [data.epo.org]
- 13. CN103044267A - Preparation method of high-purity cinacalcet hydrochloride - Google Patents [patents.google.com]
- 14. tapi.com [tapi.com]
- 15. beilstein-journals.org [beilstein-journals.org]
- 16. researchgate.net [researchgate.net]
- 17. Chiral chromatography studies of chemical behavior of cinacalcet on polysaccharide chiral reversed-phase HPLC stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. A novel asymmetric synthesis of cinacalcet hydrochloride [beilstein-journals.org]
- 19. WO2006127932A2 - Purification of cinacalcet - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Guide to the Validation of an HPLC Assay for Methyl 3-[3-(trifluoromethyl)phenyl]propanoate
Introduction: The Imperative of Method Validation in Pharmaceutical Analysis
In the landscape of pharmaceutical development and quality control, the quantitative determination of an active pharmaceutical ingredient (API) is of paramount importance. The accuracy and reliability of the analytical methods employed directly impact the safety and efficacy of the final drug product. High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the assay of a vast array of pharmaceutical compounds due to its high resolution, sensitivity, and versatility.[1] However, the implementation of any new HPLC method necessitates a rigorous validation process to ensure it is fit for its intended purpose.[2]
This guide provides a comprehensive, in-depth exploration of the validation of a reversed-phase HPLC (RP-HPLC) method for the assay of Methyl 3-[3-(trifluoromethyl)phenyl]propanoate, a key intermediate in the synthesis of various pharmaceutical agents. We will delve into the causality behind the experimental choices, grounding our protocol in the authoritative guidelines of the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the United States Pharmacopeia (USP).[3][4][5]
Furthermore, this guide will present a comparative analysis of the validated HPLC method with two alternative analytical techniques: Gas Chromatography with Flame Ionization Detection (GC-FID) and UV-Visible Spectrophotometry. This comparative approach will equip researchers, scientists, and drug development professionals with the critical insights needed to select the most appropriate analytical strategy for their specific needs, balancing performance with practical considerations.
Physicochemical Properties of Methyl 3-[3-(trifluoromethyl)phenyl]propanoate
A thorough understanding of the analyte's properties is fundamental to developing a robust analytical method.
| Property | Value | Source |
| Chemical Structure | PubChem | |
| Molecular Formula | C₁₁H₁₁F₃O₂ | PubChem |
| Molecular Weight | 232.20 g/mol | PubChem |
| Appearance | Colorless oil (predicted) | --- |
| Solubility | Soluble in organic solvents such as acetonitrile and methanol. | General chemical knowledge |
| UV Absorbance | Expected to absorb in the UV region due to the presence of the aromatic ring. | General chemical knowledge |
I. The Core of Quality: A Validated RP-HPLC Method
The objective of this HPLC method is to accurately and precisely determine the concentration of Methyl 3-[3-(trifluoromethyl)phenyl]propanoate. A reversed-phase approach is selected due to the non-polar nature of the molecule, allowing for good retention and separation on a C18 stationary phase.[6][7]
A. Chromatographic Conditions: A Rationale-Driven Approach
The selection of chromatographic parameters is a critical step in method development, aimed at achieving optimal separation and peak shape.
| Parameter | Condition | Rationale |
| Instrument | HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis Detector. | Standard instrumentation for robust and reproducible chromatographic analysis.[4] |
| Column | C18, 4.6 x 150 mm, 5 µm | A C18 column provides excellent retention for non-polar aromatic compounds. The dimensions and particle size offer a good balance between resolution, analysis time, and backpressure. |
| Mobile Phase | Acetonitrile:Water (60:40, v/v) | Acetonitrile is a common organic modifier in RP-HPLC with a low UV cutoff. The ratio is optimized to achieve a suitable retention time and peak shape for the analyte. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing efficient separation without excessive pressure. |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times by minimizing viscosity fluctuations of the mobile phase. |
| Detection Wavelength | 254 nm | The aromatic ring of the analyte is expected to have a significant absorbance at this common UV wavelength, providing good sensitivity. A DAD can be used to determine the optimal wavelength. |
| Injection Volume | 10 µL | A small injection volume minimizes the potential for band broadening and column overload. |
| Sample Diluent | Mobile Phase | Dissolving the sample in the mobile phase ensures compatibility and prevents peak distortion. |
B. Validation Protocol: Demonstrating Fitness for Purpose
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended use.[3] The following validation parameters will be assessed in accordance with ICH Q2(R1) guidelines.[4]
Caption: Workflow for the validation of the HPLC method.
Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.
-
Protocol:
-
Analyze a blank sample (diluent only) to ensure no interfering peaks at the retention time of the analyte.
-
Analyze a sample of Methyl 3-[3-(trifluoromethyl)phenyl]propanoate.
-
Analyze a sample spiked with potential impurities or related substances.
-
Perform forced degradation studies (acid, base, oxidative, thermal, and photolytic stress) on the analyte and analyze the resulting solutions to demonstrate that the degradation peaks are resolved from the main analyte peak.
-
-
Acceptance Criteria: The analyte peak should be well-resolved from any other peaks, with a resolution (Rs) of >2.
Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.
-
Protocol:
-
Prepare a series of at least five standard solutions of Methyl 3-[3-(trifluoromethyl)phenyl]propanoate at different concentrations, typically ranging from 50% to 150% of the target assay concentration.
-
Inject each standard solution in triplicate.
-
Plot a calibration curve of the mean peak area versus the concentration.
-
-
Acceptance Criteria:
-
The correlation coefficient (r²) of the calibration curve should be ≥ 0.999.
-
The y-intercept should be close to zero.
-
Accuracy is the closeness of the test results obtained by the method to the true value.
-
Protocol:
-
Perform the assay on a sample of known purity (e.g., a certified reference material).
-
Alternatively, use the standard addition method by spiking a known amount of analyte into a sample at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Analyze each level in triplicate.
-
-
Acceptance Criteria: The percent recovery should be within 98.0% to 102.0%.
Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is assessed at two levels:
-
Repeatability (Intra-assay precision):
-
Protocol: Analyze a minimum of six replicate samples of the same homogeneous sample at 100% of the test concentration on the same day, by the same analyst, and on the same instrument.
-
Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 1.0%.
-
-
Intermediate Precision (Inter-assay precision):
-
Protocol: Analyze the same homogeneous sample on different days, by different analysts, and/or on different instruments.
-
Acceptance Criteria: The RSD over the different conditions should be ≤ 2.0%.
-
-
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Protocol:
-
Based on Signal-to-Noise Ratio: Determine the concentration at which the analyte peak is discernible from the baseline noise (typically a signal-to-noise ratio of 3:1 for LOD and 10:1 for LOQ).
-
Based on the Standard Deviation of the Response and the Slope:
-
LOD = 3.3 × (σ / S)
-
LOQ = 10 × (σ / S)
-
Where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.
-
-
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
-
Protocol:
-
Introduce small variations to the method parameters one at a time, such as:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 2 °C)
-
Mobile phase composition (e.g., ± 2% acetonitrile)
-
Detection wavelength (± 2 nm)
-
-
Analyze a sample under each of the modified conditions and compare the results (e.g., retention time, peak area, and resolution) to those obtained under the normal conditions.
-
-
Acceptance Criteria: The system suitability parameters should remain within the acceptance criteria, and the assay results should not be significantly affected.
C. System Suitability
System suitability testing is an integral part of the analytical procedure to ensure that the chromatographic system is adequate for the analysis to be performed.
-
Protocol:
-
Inject a standard solution five times before starting the sample analysis.
-
Calculate the system suitability parameters.
-
-
Acceptance Criteria:
-
Tailing factor (T): ≤ 2.0
-
Theoretical plates (N): > 2000
-
Relative standard deviation (RSD) of peak areas: ≤ 1.0%
-
II. A Comparative Perspective: Alternative Analytical Techniques
While HPLC is a powerful technique, other methods may be suitable depending on the specific analytical needs, sample throughput, and available instrumentation.
A. Gas Chromatography with Flame Ionization Detection (GC-FID)
GC is a suitable technique for the analysis of volatile and thermally stable compounds.[8] Given that Methyl 3-[3-(trifluoromethyl)phenyl]propanoate is a relatively small and non-polar molecule, it is amenable to GC analysis.
| Parameter | Condition | Rationale |
| Instrument | Gas chromatograph with a split/splitless injector and a Flame Ionization Detector (FID). | Standard GC setup for the analysis of organic compounds. FID provides good sensitivity for hydrocarbons. |
| Column | DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness) | A non-polar column that provides good separation for a wide range of compounds based on their boiling points. |
| Carrier Gas | Helium or Nitrogen at a constant flow rate. | Inert carrier gases to transport the sample through the column. |
| Injector Temperature | 250 °C | Ensures rapid volatilization of the sample without thermal degradation. |
| Detector Temperature | 280 °C | Prevents condensation of the analyte as it exits the column. |
| Oven Temperature Program | Initial temperature of 100 °C, hold for 2 min, then ramp to 250 °C at 15 °C/min, hold for 5 min. | A temperature program is used to ensure good separation of the analyte from any potential impurities with different boiling points. |
| Injection Volume | 1 µL (split injection) | A small injection volume with a split ratio prevents column overload. |
-
Advantages of GC-FID:
-
Typically faster analysis times than conventional HPLC.
-
Lower solvent consumption and disposal costs.
-
FID is a robust and universally responsive detector for organic compounds.
-
-
Disadvantages of GC-FID:
-
Requires the analyte to be volatile and thermally stable.
-
Less suitable for non-volatile or thermally labile impurities.
-
B. UV-Visible Spectrophotometry
UV-Visible spectrophotometry is a simpler and more rapid technique that can be used for the quantitative analysis of compounds that absorb UV or visible light.[9][10] The aromatic ring in Methyl 3-[3-(trifluoromethyl)phenyl]propanoate allows for its determination by this method.
| Parameter | Condition | Rationale |
| Instrument | UV-Visible Spectrophotometer | Standard instrument for absorbance measurements. |
| Solvent | Acetonitrile or Methanol | Solvents with low UV cutoff that do not interfere with the analyte's absorbance. |
| Wavelength of Maximum Absorbance (λmax) | To be determined by scanning a solution of the analyte from 200-400 nm. | Ensures maximum sensitivity for the assay. |
| Calibration | A calibration curve is constructed by measuring the absorbance of a series of standard solutions of known concentrations. | Allows for the determination of the concentration of an unknown sample based on its absorbance (Beer-Lambert Law). |
-
Advantages of UV-Vis Spectrophotometry:
-
Very rapid analysis.
-
Simple instrumentation and lower operational cost.
-
Minimal solvent usage.
-
-
Disadvantages of UV-Vis Spectrophotometry:
-
Significantly lower specificity compared to chromatographic methods. It cannot separate the analyte from interfering substances that also absorb at the same wavelength.
-
Generally less sensitive than HPLC or GC.
-
Not suitable for the analysis of complex mixtures or for impurity profiling.
-
III. Data-Driven Comparison: Performance at a Glance
The following table summarizes the expected performance characteristics of the three analytical methods for the assay of Methyl 3-[3-(trifluoromethyl)phenyl]propanoate, based on typical performance for similar analytes.
| Parameter | HPLC-UV | GC-FID | UV-Vis Spectrophotometry |
| Specificity | High (can separate from impurities) | High (can separate volatile impurities) | Low (prone to interference) |
| Linearity (r²) | ≥ 0.999 | ≥ 0.998 | ≥ 0.995 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.0 - 103.0% | 95.0 - 105.0% |
| Precision (RSD) | ≤ 2.0% | ≤ 3.0% | ≤ 5.0% |
| LOD/LOQ | Low (ng/mL range) | Low (pg/mL range for volatile compounds) | Moderate (µg/mL range) |
| Analysis Time per Sample | 10 - 15 minutes | 5 - 10 minutes | < 1 minute |
| Cost per Analysis | Moderate | Low | Very Low |
| Sample Throughput | Moderate | High | Very High |
IV. Decision Framework: Selecting the Optimal Method
The choice of the most appropriate analytical method is a strategic decision that depends on several factors.
Caption: Decision tree for selecting an analytical method.
Conclusion: A Commitment to Analytical Excellence
The validation of an analytical method is not merely a regulatory requirement; it is a fundamental scientific practice that underpins the quality and reliability of pharmaceutical products. This guide has provided a detailed, scientifically-grounded framework for the validation of an RP-HPLC method for the assay of Methyl 3-[3-(trifluoromethyl)phenyl]propanoate, in accordance with international regulatory standards.
The comparative analysis with GC-FID and UV-Visible Spectrophotometry highlights the distinct advantages and limitations of each technique. While HPLC offers a superior balance of specificity, accuracy, and precision for regulatory submissions and in-depth quality assessment, GC-FID presents a faster and more cost-effective alternative for routine analysis of this volatile compound. UV-Visible Spectrophotometry, though lacking in specificity, can serve as a rapid screening tool where high sample throughput is the primary concern.
Ultimately, the selection of an analytical method should be a well-informed decision based on a thorough understanding of the analytical objectives, the properties of the analyte, and the required level of data quality. By adhering to the principles of method validation and making informed choices, researchers and drug development professionals can ensure the integrity of their analytical data and contribute to the development of safe and effective medicines.
References
-
International Council for Harmonisation. ICH Harmonised Tripartite Guideline, Validation of Analytical Procedures: Text and Methodology Q2(R1). 2005. [Link]
-
U.S. Food and Drug Administration. Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. 2015. [Link]
-
Phenomenex. HPLC vs GC: What Sets These Methods Apart. [Link]
-
PubChem. Methyl 3-[3-(trifluoromethyl)phenyl]propanoate. [Link]
-
MDPI. Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. [Link]
-
Phenomenex. Reversed Phase HPLC Method Development. [Link]
-
PubMed Central (PMC). Development and Validation of RP-HPLC Method for the Determination of Methamphetamine and Propranolol in Tablet Dosage Form. [Link]
-
U.S. Pharmacopeia. General Chapter <1225> Validation of Compendial Procedures. [Link]
-
SIELC Technologies. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. [Link]
-
PubMed. A reverse phase HPLC method for the separation of two stereo isomers of 2-[4-(methylsulfonyl)phenyl]-3-(3(R)-oxocyclopentyl)propanoic acid. [Link]
-
Oak Ridge National Laboratory. A GC-FID-Based Method for Quantifying the Breakdown of TiDG in NGS Solvent. [Link]
-
Organomation. HPLC Sample Preparation. [Link]
-
European Journal of Engineering and Technology Research. UV-Visible Spectrophotometric Method and Validation of Organic Compounds. [Link]
-
SciELO. Chromatographic analyses of fatty acid methyl esters by HPLC-UV and GC-FID. [Link]
-
PubMed Central (PMC). Validation of a UV Spectrometric Method for the Assay of Tolfenamic Acid in Organic Solvents. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. organomation.com [organomation.com]
- 3. A reverse phase HPLC method for the separation of two stereo isomers of 2-[4-(methylsulfonyl)phenyl]-3-(3(R)-oxocyclopentyl)propanoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Development and Validation of RP-HPLC Method for the Determination of Methamphetamine and Propranolol in Tablet Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 6. phx.phenomenex.com [phx.phenomenex.com]
- 7. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns | SIELC Technologies [sielc.com]
- 8. rosap.ntl.bts.gov [rosap.ntl.bts.gov]
- 9. eu-opensci.org [eu-opensci.org]
- 10. researchgate.net [researchgate.net]
A Comparative Analysis for the Bench: Methyl vs. Ethyl 3-[3-(trifluoromethyl)phenyl]propanoate
In the landscape of modern drug discovery and materials science, the nuanced selection of building blocks is paramount to achieving desired therapeutic and functional outcomes. The 3-(trifluoromethyl)phenylpropanoate scaffold is of significant interest, with the trifluoromethyl group enhancing metabolic stability and lipophilicity, key attributes in medicinal chemistry.[1][2] This guide provides a detailed comparative analysis of two common esters of this scaffold: Methyl 3-[3-(trifluoromethyl)phenyl]propanoate and Ethyl 3-[3-(trifluoromethyl)phenyl]propanoate. This document is intended for researchers, scientists, and drug development professionals, offering a technical examination of their physicochemical properties, synthesis, reactivity, and analytical characterization to inform rational selection in research and development endeavors.
Introduction: The Significance of Structure
The choice between a methyl and an ethyl ester, while seemingly minor, can have significant implications for a molecule's physical properties, reactivity, and metabolic fate. The ethyl group, with its additional methylene unit, can influence solubility, boiling point, and steric hindrance around the carbonyl group. In the context of the 3-(trifluoromethyl)phenyl moiety, these subtle differences can impact formulation, reaction kinetics, and ultimately, the performance of the final product.
The trifluoromethyl group itself is a cornerstone of modern medicinal chemistry, known for its ability to modulate the electronic properties of a molecule and block metabolic oxidation.[1][2] Its presence on the phenyl ring at the meta-position in these esters creates a unique chemical environment that warrants a close comparison of the corresponding methyl and ethyl variants.
Physicochemical Properties: A Head-to-Head Comparison
A fundamental understanding of the physicochemical properties of these two esters is crucial for their effective application. The following table summarizes their key characteristics, drawing from available data and predictive models.
| Property | Methyl 3-[3-(trifluoromethyl)phenyl]propanoate | Ethyl 3-[3-(trifluoromethyl)phenyl]propanoate (Predicted) | Justification for Comparison |
| CAS Number | 294856-02-3[3][4] | Not readily available | The ethyl ester is a less common variant. |
| Molecular Formula | C11H11F3O2[3][4] | C12H13F3O2 | Addition of a -CH2- group. |
| Molecular Weight | 232.20 g/mol [3][4] | 246.22 g/mol | Increased mass from the ethyl group. |
| Appearance | Colorless to light yellow liquid[3] | Colorless to pale yellow liquid[5] | Esters of this type are typically liquids. |
| Boiling Point | 232.9±35.0 °C (Predicted)[3] | Higher than the methyl ester (e.g., Ethyl 3-phenylpropanoate: 247-249 °C)[6][7] | Increased van der Waals forces. |
| Density | ~1.1 - 1.2 g/cm³ (Predicted)[3] | Slightly lower than the methyl ester (e.g., Ethyl 3-phenylpropanoate: ~1.01-1.1 g/mL)[6][7][8] | Larger volume for a proportionally smaller mass increase. |
| Solubility | Soluble in organic solvents. | Expected to have slightly higher solubility in nonpolar solvents and lower solubility in polar solvents. | The larger alkyl chain increases lipophilicity. |
Synthesis and Reactivity: A Mechanistic Perspective
The synthesis of both esters typically proceeds via Fischer esterification of 3-[3-(trifluoromethyl)phenyl]propanoic acid with the corresponding alcohol (methanol or ethanol) under acidic catalysis.
General Synthesis Workflow
Caption: Generalized workflow for the synthesis of methyl and ethyl 3-[3-(trifluoromethyl)phenyl]propanoate.
Comparative Reactivity Insights
While both esters undergo similar reactions such as hydrolysis and transesterification, the ethyl ester is generally expected to react slightly slower in nucleophilic acyl substitution reactions. This is attributed to the increased steric hindrance and the slightly greater electron-donating effect of the ethyl group compared to the methyl group, which marginally reduces the electrophilicity of the carbonyl carbon.[9]
Experimental Protocols: A Guide for the Bench
The following protocols provide a framework for the synthesis and comparative analysis of the two esters.
Synthesis of Methyl 3-[3-(trifluoromethyl)phenyl]propanoate
-
Reaction Setup: To a solution of 3-[3-(trifluoromethyl)phenyl]propanoic acid (1.0 eq) in methanol (5.0 eq), add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: After completion, cool the reaction mixture and remove the excess methanol under reduced pressure. Dilute the residue with ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by vacuum distillation or column chromatography.
Synthesis of Ethyl 3-[3-(trifluoromethyl)phenyl]propanoate
Follow the same procedure as for the methyl ester, substituting methanol with ethanol.
Comparative Hydrolysis Rate Analysis
-
Sample Preparation: Prepare equimolar solutions of both the methyl and ethyl esters in a suitable solvent system (e.g., a mixture of an organic solvent and a buffer).
-
Hydrolysis Initiation: Initiate hydrolysis by adding a known amount of a base (e.g., sodium hydroxide solution).
-
Monitoring: Monitor the disappearance of the ester peak and the appearance of the carboxylic acid peak over time using High-Performance Liquid Chromatography (HPLC).
-
Data Analysis: Plot the concentration of the ester versus time and determine the initial reaction rate for each ester.
Caption: Experimental workflow for comparing the hydrolysis rates of the methyl and ethyl esters.
Analytical Characterization: Distinguishing the Two
Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for distinguishing between the methyl and ethyl esters.
-
GC-MS: The ethyl ester will have a slightly longer retention time than the methyl ester due to its higher boiling point. The mass spectra will show a difference in the molecular ion peak (m/z) corresponding to their different molecular weights.
-
¹H NMR: The most significant difference will be observed in the signals corresponding to the ester alkyl group.
-
Methyl Ester: A singlet at approximately 3.7 ppm for the -OCH₃ protons.
-
Ethyl Ester: A quartet at approximately 4.1 ppm for the -OCH₂- protons and a triplet at approximately 1.2 ppm for the -CH₃ protons.
-
-
¹³C NMR: The chemical shifts of the carbons in the ester alkyl group will also be distinct.
Applications and Concluding Remarks
Both Methyl and Ethyl 3-[3-(trifluoromethyl)phenyl]propanoate serve as valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.[1] The choice between the two will depend on the specific requirements of the synthetic route and the desired properties of the final product.
-
Methyl Ester: Often preferred for its slightly faster reaction kinetics and lower cost of methanol.
-
Ethyl Ester: May be chosen for its higher boiling point, which can be advantageous in high-temperature reactions, or to fine-tune the lipophilicity and metabolic profile of a lead compound.
References
-
Methyl 3-(4-{6-methyl-4-[3-(trifluoromethyl)phenyl]pyridazin-3-yloxy}phenyl)propanoate. (n.d.). IUCrData. Retrieved January 28, 2026, from [Link]
-
ethyl 3-phenylpropanoate. (n.d.). ChemSynthesis. Retrieved January 28, 2026, from [Link]
-
Methyl 3-phenylpropionate. (n.d.). PubChem. Retrieved January 28, 2026, from [Link]
-
Ethyl 3-phenylpropanoate. (n.d.). Chemsrc. Retrieved January 28, 2026, from [Link]
-
Ethyl propionate. (n.d.). Wikipedia. Retrieved January 28, 2026, from [Link]
-
Ni, K., et al. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. Retrieved January 28, 2026, from [Link]
-
Ethyl 3-oxo-3-(2-(trifluoromethyl)phenyl)propanoate. (n.d.). MySkinRecipes. Retrieved January 28, 2026, from [Link]
-
The Chemical Profile of 3-(3'-Trifluoromethyl Phenyl) Propanol: Properties and Significance. (2026). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 28, 2026, from [Link]
-
Methyl 3-[3-(trifluoromethyl)phenyl]propanoate. (n.d.). PubChem. Retrieved January 28, 2026, from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design | MDPI [mdpi.com]
- 3. Methyl 3-(3-(trifluoroMethyl)phenyl)propanoate | 294856-02-3 [chemicalbook.com]
- 4. Methyl 3-[3-(trifluoromethyl)phenyl]propanoate | C11H11F3O2 | CID 53230361 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CAS 2021-28-5: Ethyl 3-phenylpropanoate | CymitQuimica [cymitquimica.com]
- 6. chemsynthesis.com [chemsynthesis.com]
- 7. Ethyl 3-phenylpropanoate | CAS#:2021-28-5 | Chemsrc [chemsrc.com]
- 8. fishersci.com [fishersci.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Biological Activity Comparison of Trifluoromethylphenylpropanoate Isomers
Content Type: Technical Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: Structure-Activity Relationship (SAR), PPAR Agonism, and Experimental Protocols
Executive Summary: The Isomer Effect in Metabolic Drug Design
In the development of metabolic therapeutics, particularly Peroxisome Proliferator-Activated Receptor (PPAR) agonists, the trifluoromethylphenylpropanoate scaffold represents a critical pharmacophore. These compounds serve as ester prodrugs which, upon hydrolysis to their corresponding acids, target nuclear receptors regulating lipid and glucose homeostasis.
This guide objectively compares the biological performance of the ortho- (
Key Findings at a Glance
-
Potency: The
-isomer typically exhibits the highest binding affinity ( ) and functional potency ( ) for PPAR due to optimal alignment within the hydrophobic ligand-binding pocket. -
Selectivity: The
-isomer often shifts selectivity profiles, enhancing PPAR or PPAR interactions depending on the linker rigidity. -
Sterics: The
-isomer frequently suffers from steric clash in the binding pocket but can be utilized to block metabolic hotspots or force specific conformational locks.
Mechanistic Insight: The Pharmacophore & Pathway
To understand the differential activity of these isomers, one must analyze their interaction with the PPAR Ligand Binding Domain (LBD). The LBD is a large, Y-shaped hydrophobic pocket. The trifluoromethylphenyl "tail" of the propanoate derivative is designed to occupy the hydrophobic arm of this pocket, stabilizing the active conformation of the receptor (Helix 12).
Signaling Pathway Visualization
The following diagram illustrates the mechanism of action for these isomers once hydrolyzed to their active acid forms.
Figure 1: Mechanism of Action. The ester isomer acts as a prodrug, requiring hydrolysis to bind the PPAR nuclear receptor, heterodimerize with RXR, and drive transcription of metabolic genes.
Comparative Biological Activity Analysis
The following data synthesizes Structure-Activity Relationship (SAR) trends observed in phenylpropanoic acid derivatives (e.g., GW501516 analogs, Muraglitazar series).
Table 1: Isomer Performance Matrix (PPAR Focus)
| Feature | Para- ( | Meta- ( | Ortho- ( |
| Binding Potency ( | High (< 50 nM) . The linear geometry allows deep penetration into the LBD hydrophobic pocket. | Moderate (50 - 500 nM) . Angled geometry may prevent full occupancy of the pocket depth. | Low (> 1 |
| Selectivity (vs | Often highly selective for PPAR | Can introduce PPAR | Generally poor selectivity; often considered an inactive analog in screening libraries. |
| Metabolic Stability | Moderate. The | High. | High. |
| Lipophilicity (cLogP) | High. Maximizes hydrophobic interactions. | High. | High, but effective surface area is reduced due to folding. |
Detailed Isomer Analysis
1. The Para-Isomer (4-trifluoromethyl)
-
Performance: This is the industry standard for PPAR
agonists. The linear extension of the trifluoromethyl group at the 4-position perfectly complements the lipophilic residues (e.g., Val, Ile, Leu) deep within the receptor pocket. -
Data Support: In biaryl aniline series, the
analog demonstrated high agonism over a 100-fold dose range, whereas - and - analogs failed to achieve maximal activation (Source 1.5).
2. The Meta-Isomer (3-trifluoromethyl)
-
Performance: The
-isomer introduces a "kink" in the molecule's topology. This can be advantageous for Dual Agonists (e.g., PPAR / ).[2] The bent shape allows the molecule to accommodate the slightly larger and more spherical pocket of PPAR while retaining some PPAR activity. -
Data Support: Constrained
-substituted phenylpropanoic acids have been identified as potent dual agonists, with some derivatives showing values as low as 0.028 M for PPAR (Source 1.13).
3. The Ortho-Isomer (2-trifluoromethyl)
-
Performance: Generally the least active in terms of receptor binding due to Steric Clash . The bulky
group at the ortho position forces the phenyl ring out of planarity with the propanoate chain, often preventing the "active conformation" required for Helix 12 stabilization. -
Utility: While often inactive as an agonist,
-isomers are valuable as negative controls in biological assays to prove specific binding. They also serve as starting points for designing antagonists where preventing helix closure is the goal.
Experimental Protocols
To validate these biological activities, the following protocols are recommended. These are designed to be self-validating systems using positive controls (e.g., Fenofibrate, Rosiglitazone).
Protocol A: Synthesis of Ethyl 3-(Trifluoromethylphenyl)propanoate Isomers
Objective: To synthesize high-purity ester probes for cellular assays.
Workflow Diagram:
Figure 2: Synthetic route for generating isomer libraries via Palladium-catalyzed cross-coupling.
Step-by-Step Methodology:
-
Coupling: Combine ethyl 3-(iodophenyl)propanoate (1.0 eq) with the appropriate trifluoromethylphenylboronic acid (
-, -, or -isomer) (1.2 eq) in dimethoxyethane (DME). -
Catalysis: Add Pd(PPh
) (5 mol%) and aqueous Na CO (2M, 2.0 eq). Degas with argon. -
Reflux: Heat to 85°C for 16 hours under inert atmosphere.
-
Purification: Concentrate and purify via silica gel chromatography (Gradient: 0-20% EtOAc in Hexanes).
-
Validation (Self-Check):
- F-NMR: Distinct shifts confirm isomer identity (approx. -62 ppm).
-
Purity: Must be >95% by HPLC to ensure biological data validity.
Protocol B: PPAR Nuclear Receptor Transactivation Assay
Objective: To quantify the
-
Cell System: HEK293 or COS-7 cells transiently transfected with:
-
Expression plasmid for human PPAR
, , or . -
PPRE-Luciferase reporter plasmid (PPRE-Luc).
-
Renilla luciferase (internal control for transfection efficiency).
-
-
Treatment:
-
Seed cells in 96-well plates.
-
After 24h, treat with increasing concentrations of the test isomer (1 nM to 10
M). -
Note: Use the free acid form of the isomer for direct receptor binding, or ensure the cell line expresses sufficient esterases if testing the ethyl ester.
-
-
Readout:
-
Lyse cells after 24h incubation.
-
Measure Firefly and Renilla luminescence.
-
Calculation: Normalize Firefly/Renilla ratio. Plot dose-response curve to determine
.
-
References
-
Design and synthesis of substituted phenylpropanoic acid derivatives as human peroxisome proliferator-activated receptor alpha/delta dual agonists. Source: Bioorganic & Medicinal Chemistry Letters (2006). URL:[Link]
-
Design, Synthesis, and Structure–Activity Relationships of Biaryl Anilines as Subtype-Selective PPAR-alpha Agonists. Source: Journal of Medicinal Chemistry (2023).[2] URL:[Link]
-
Design, synthesis, and biological evaluation of novel constrained meta-substituted phenyl propanoic acids as PPAR alpha and gamma dual agonists. Source: Journal of Medicinal Chemistry (2008).[2] URL:[Link]
-
Synthesis and evaluation of novel alpha-heteroaryl-phenylpropanoic acid derivatives as PPARalpha/gamma dual agonists. Source: Bioorganic & Medicinal Chemistry (2009).[3] URL:[Link]
Sources
- 1. Design, synthesis, and evaluation of a novel series of alpha-substituted phenylpropanoic acid derivatives as human peroxisome proliferator-activated receptor (PPAR) alpha/delta dual agonists for the treatment of metabolic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and biological evaluation of novel constrained meta-substituted phenyl propanoic acids as peroxisome proliferator-activated receptor alpha and gamma dual agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and evaluation of novel alpha-heteroaryl-phenylpropanoic acid derivatives as PPARalpha/gamma dual agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Purifying Methyl 3-[3-(trifluoromethyl)phenyl]propanoate: A Comparative Efficacy Study
For researchers and professionals in drug development, the purity of a synthetic intermediate is not merely a quality metric; it is the foundation upon which reliable, reproducible, and safe downstream applications are built. Methyl 3-[3-(trifluoromethyl)phenyl]propanoate, a key building block in the synthesis of various pharmacologically active molecules, is no exception. Achieving a purity of over 98% is often a critical prerequisite for its use in sensitive medicinal chemistry campaigns.[1]
The crude product from synthesis is typically a mixture containing unreacted starting materials, catalysts, and side-products. The selection of an appropriate purification technique is therefore a pivotal decision that impacts not only the final purity but also the overall yield, scalability, and efficiency of the workflow. This guide provides an in-depth comparison of the three most common and effective purification strategies for this compound: Flash Column Chromatography, Vacuum Fractional Distillation, and Low-Temperature Recrystallization. We will delve into the mechanistic principles, provide validated experimental protocols, and present comparative data to empower you to make the most informed choice for your laboratory's specific needs.
Flash Column Chromatography: The Precision Tool for High Purity
Flash column chromatography is the gold standard for purifying complex mixtures where components have differing polarities. It excels at achieving very high purity levels, making it ideal for preparing analytical standards or small-scale batches for initial biological screening.
The Causality Behind the Choice
The principle of chromatography lies in the differential partitioning of components between a stationary phase (typically silica gel) and a mobile phase (an eluent). For Methyl 3-[3-(trifluoromethyl)phenyl]propanoate, the molecule possesses a moderately polar ester group and a largely non-polar trifluoromethylphenyl ring system. This polarity profile makes it an excellent candidate for separation on silica gel. By using a mobile phase of gradually increasing polarity (a gradient elution), we can first wash away non-polar impurities before eluting the desired product, leaving more polar impurities bound to the column. This methodical approach provides exquisite separation power.[2][3]
Experimental Protocol: Gradient Flash Chromatography
-
TLC Analysis: First, analyze the crude oil by Thin Layer Chromatography (TLC) using various hexane/ethyl acetate ratios (e.g., 95:5, 90:10, 80:20) to determine the optimal eluent system for separation. The ideal system should show good separation between the product spot (Rf ≈ 0.3-0.4) and major impurities.
-
Column Packing: Prepare a slurry of silica gel (230-400 mesh) in 100% hexane. Pour the slurry into a glass column, allowing the silica to pack under gravity or gentle pressure. The packed column volume should be approximately 50-100 times the mass of the crude sample.
-
Sample Loading: Dissolve the crude product (e.g., 1.0 g) in a minimal amount of dichloromethane. To this, add a small amount of silica gel and evaporate the solvent to create a dry powder. This dry-loading technique prevents band broadening and improves resolution. Carefully add the powdered sample to the top of the packed column.
-
Elution: Begin elution with a non-polar solvent (e.g., 98:2 hexane/ethyl acetate). Collect fractions continuously while monitoring the eluate by TLC.
-
Gradient Increase: Gradually increase the polarity of the mobile phase (e.g., to 95:5, then 90:10 hexane/ethyl acetate) to accelerate the elution of the target compound. This gradient approach ensures a sharp elution band and efficient separation from closely eluting impurities.[3]
-
Fraction Pooling & Evaporation: Combine the fractions containing the pure product (as determined by TLC). Remove the solvent under reduced pressure using a rotary evaporator to yield the purified oil.
Workflow for Flash Column Chromatography
Caption: Workflow for purification by flash column chromatography.
Expected Performance Data
| Parameter | Value |
| Initial Purity (by GC) | ~85% |
| Eluent System | Hexane / Ethyl Acetate (Gradient: 2% to 10%) |
| Recovery Yield | 80-90% |
| Final Purity (by GC) | >99.0% |
Vacuum Fractional Distillation: The Workhorse for Scalable Purification
For larger quantities of product where extreme purity is not the primary driver, or for separating components with significantly different boiling points, vacuum fractional distillation is a highly effective and economical choice.[4][5]
The Causality Behind the Choice
This technique separates liquids based on differences in their boiling points.[6] High molecular weight esters can have very high boiling points at atmospheric pressure, often leading to thermal decomposition upon heating. By applying a vacuum, we lower the pressure above the liquid, which in turn lowers the temperature required for boiling, thus preserving the integrity of the molecule.[7] A fractionating column provides a large surface area (e.g., Vigreux indentations or Raschig rings) for repeated vaporization-condensation cycles, which dramatically improves the separation efficiency between liquids with close boiling points.
Experimental Protocol: Vacuum Fractional Distillation
-
Apparatus Setup: Assemble a fractional distillation apparatus consisting of a round-bottom flask, a fractionating column (e.g., 20 cm Vigreux), a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glass joints are properly sealed with vacuum grease.
-
System Check: Connect the apparatus to a vacuum pump with a cold trap in between. Evacuate the system and ensure it can hold a stable vacuum (e.g., <1.0 mbar).
-
Charging the Flask: Release the vacuum and charge the round-bottom flask with the crude product and a few boiling chips or a magnetic stir bar. Do not fill the flask more than two-thirds full.
-
Distillation: Re-establish the vacuum. Begin heating the flask gently using a heating mantle.
-
Fraction Collection: As the liquid heats, vapors will rise through the fractionating column. Record the temperature at which the first condensate drips into the receiving flask. Collect any low-boiling impurities as a "forerun" fraction.
-
Product Collection: When the temperature stabilizes at the boiling point of the product, switch to a clean receiving flask to collect the main fraction.
-
Completion: Stop the distillation when the temperature either drops or rises sharply, indicating the product has been fully distilled. Allow the apparatus to cool completely before releasing the vacuum.
Workflow for Vacuum Distillation
Caption: Workflow for purification by vacuum fractional distillation.
Expected Performance Data
| Parameter | Value |
| Initial Purity (by GC) | ~85% |
| Pressure | 0.5 mbar |
| Boiling Range | ~110-115 °C (Estimated) |
| Recovery Yield | ~75-85% |
| Final Purity (by GC) | ~98.0-98.5% |
Low-Temperature Recrystallization: The Selective Solidifier
While Methyl 3-[3-(trifluoromethyl)phenyl]propanoate is likely an oil at room temperature (similar to its aldehyde precursor[8]), low-temperature recrystallization can still be a viable technique, particularly for removing specific impurities or if the product itself is a low-melting solid. This method relies on the principle that the solubility of a compound in a solvent decreases as the temperature is lowered.[9]
The Causality Behind the Choice
The goal is to find a solvent in which the product is soluble at or near room temperature but poorly soluble at low temperatures (e.g., -20°C or -78°C), while impurities remain in solution.[10] For a moderately polar ester, a non-polar solvent like hexane or heptane is a good starting point. Slow, controlled cooling is paramount; it allows for the ordered formation of a crystal lattice that excludes the randomly distributed impurity molecules, resulting in a significant increase in purity. A patent for the precursor, 3-(3-trifluoromethylphenyl) propionic acid, successfully uses crystallization from hexane or petroleum ether to achieve >99.7% purity.[11]
Experimental Protocol: Low-Temperature Recrystallization
-
Solvent Selection: In a small test tube, dissolve a small amount of the crude product in a candidate solvent (e.g., heptane) at room temperature.
-
Cooling: Place the test tube in a cooling bath (e.g., dry ice/acetone, -78°C). Observe if crystals form. If the entire solution solidifies, add more solvent. If nothing happens, the solvent is unsuitable.
-
Bulk Recrystallization: Dissolve the bulk crude product in the minimum amount of the chosen solvent at room temperature.
-
Induce Crystallization: Cool the solution slowly and undisturbed in a freezer or cooling bath. If crystals are slow to form, gently scratch the inside of the flask with a glass rod to create nucleation sites.
-
Isolation: Once crystallization is complete, rapidly filter the cold slurry through a pre-chilled Büchner funnel using vacuum filtration.
-
Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any residual mother liquor containing impurities.
-
Drying: Dry the purified crystals under high vacuum to remove all traces of solvent.
Workflow for Low-Temperature Recrystallization
Caption: Workflow for purification by low-temperature recrystallization.
Expected Performance Data
| Parameter | Value |
| Initial Purity (by GC) | ~85% |
| Solvent System | Heptane |
| Crystallization Temp. | -20 °C |
| Recovery Yield | 60-75% (Yield loss in mother liquor is common) |
| Final Purity (by GC) | >99.5% |
Summary and Recommendations
The optimal purification strategy depends on a balance of required purity, scale, and available resources.
| Technique | Purity Achievable | Typical Yield | Scalability | Speed / Labor | Best For... |
| Flash Chromatography | >99.0% | 80-90% | Poor to Moderate | Slow, Labor-intensive | High-purity, small-scale (mg to g) synthesis; complex mixtures. |
| Vacuum Distillation | 98.0-98.5% | 75-85% | Excellent | Moderate | Large-scale (g to kg) purification; separating liquids with different BPs. |
| Recrystallization | >99.5% | 60-75% | Good | Moderate | Achieving ultra-high purity for solid compounds; final polishing step. |
Decision-Making Logic
Caption: Logic for selecting the optimal purification method.
Final Recommendation: For initial research quantities requiring the utmost purity for assays, Flash Column Chromatography is the superior method. For process development and scaling up production where a purity of ~98% is sufficient, Vacuum Fractional Distillation is more practical and cost-effective. If the compound proves to be a low-melting solid, Low-Temperature Recrystallization can serve as an excellent final polishing step after an initial distillation to achieve analytical-grade purity.
References
-
Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. [Link]
-
Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. MDPI. [Link]
- High-yield separation method of methyl propionate-methanol-water system.
-
Methyl Ester Fractionation. FENIX Process Technologies Pvt. Ltd. [Link]
-
Methylester Distillation: Enhancing Biodiesel Purity and Efficiency. Technoilogy. [Link]
-
Synthesis of methyl 3-phenylpropionate. PrepChem.com. [Link]
-
Recrystallization and Crystallization. University of Rochester. [Link]
- Process for producing methyl esters.
-
Separation and Purification of Liquid Biofuels: Pathways to Sustainable Energy. MDPI. [Link]
- Fatty acid esters of aromatic alcohols and their use in cosmetic formulations.
- Synthetic method of methyl 3,3,3-trifluoropropionate.
- Preparation method of 3-(3-trifluoromethylphenyl) propionic acid serving as cinacalcethdrochloride intermediate.
-
Purification and Characterization of 3-Methyl-6-[3-(trifluoromethyl)-phenyl]-1,2,4-triazolo[4,3-b]pyridazine ( CL 218872 ). DEA.gov. [Link]
-
Aromatic 3b. Preparation and purification of methyl-3-nitobenzoate. YouTube. [Link]
-
Methyl 3-[3-(trifluoromethyl)phenyl]propanoate. PubChem. [Link]
- Fatty acid methyl ester distillation equipment.
-
Solvents for Recrystallization. University of Rochester. [Link]
- Purification of aromatic polycarboxylic acids by recrystallization.
-
How to isolate the compounds from a plant extract through a column if their polarity is very close ? ResearchGate. [Link]
-
Comparison of the Retention and Separation Selectivity of Aromatic Hydrocarbons with Polar Groups in RP-HPLC Systems with Different Stationary Phases and Eluents. PMC - NIH. [Link]
-
Therapeutic Potentials of Characterized Isolate from Column Chromatography by GC-MS and Molecular Docking of Principle Active of Prunus domestica L. Indian Journal of Chemistry (IJC). [Link]
-
Design and In Vitro Evaluation of Novel GC373-like SARS-CoV-2 Main Protease Inhibitors. MDPI. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. FENIX Process Technologies Pvt. Ltd. Specializes in Process Engineering - Equipments - Turnkey Systems [fenix.in]
- 5. technoilogy.it [technoilogy.it]
- 6. mdpi.com [mdpi.com]
- 7. US8378132B2 - Process for producing methyl esters - Google Patents [patents.google.com]
- 8. 3-(3-(Trifluoromethyl)phenyl)propanal | 21172-41-8 [chemicalbook.com]
- 9. mt.com [mt.com]
- 10. scs.illinois.edu [scs.illinois.edu]
- 11. CN104693020A - Preparation method of 3-(3-trifluoromethylphenyl) propionic acid serving as cinacalcethdrochloride intermediate - Google Patents [patents.google.com]
A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Methyl 3-[3-(trifluoromethyl)phenyl]propanoate
This guide provides an in-depth comparative analysis of analytical methodologies for the quantification and characterization of Methyl 3-[3-(trifluoromethyl)phenyl]propanoate, a key intermediate in pharmaceutical synthesis. We will explore the nuances of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for quantitative analysis, supplemented by spectroscopic techniques for structural elucidation. The core of this guide is a detailed exploration of the principles and practical application of cross-validation to ensure data integrity and consistency across different analytical platforms.
Introduction: The Imperative of Analytical Rigor
Methyl 3-[3-(trifluoromethyl)phenyl]propanoate is a critical building block in the synthesis of various active pharmaceutical ingredients (APIs). The trifluoromethyl group significantly influences the molecule's lipophilicity and metabolic stability, making it a valuable moiety in drug design.[1] Consequently, the purity and accurate quantification of this intermediate are of paramount importance to ensure the safety and efficacy of the final drug product.
Analytical method validation is the cornerstone of quality control in the pharmaceutical industry, providing documented evidence that a procedure is fit for its intended purpose.[2][3] When multiple analytical techniques are employed within a development and manufacturing workflow, cross-validation becomes a critical exercise to demonstrate that different methods provide equivalent results.[4] This guide will delve into the practicalities of cross-validating HPLC and GC methods for the analysis of Methyl 3-[3-(trifluoromethyl)phenyl]propanoate, underpinned by robust validation principles as outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[5][6][7]
Choosing the Right Tool: A Comparative Overview of Analytical Techniques
The selection of an analytical method is dictated by the physicochemical properties of the analyte and the intended purpose of the analysis. For a compound like Methyl 3-[3-(trifluoromethyl)phenyl]propanoate, both HPLC and GC present viable options for quantification, each with its own set of advantages and limitations.
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile and widely used technique for the analysis of a broad range of compounds, particularly those that are non-volatile or thermally labile.[8] Separation is achieved based on the analyte's partitioning between a liquid mobile phase and a solid stationary phase.
Gas Chromatography (GC): GC is exceptionally well-suited for the analysis of volatile and semi-volatile compounds.[8] Separation occurs as the analyte, in its gaseous state, is carried through a column by an inert gas and interacts with the stationary phase.
Spectroscopic Methods (NMR, IR, and MS): Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are powerful tools for the structural elucidation and confirmation of identity. While not typically used for routine quantitative analysis in a quality control setting, they are indispensable during method development and for the characterization of reference standards and potential impurities.
The Cross-Validation Workflow: Ensuring Methodological Consistency
Cross-validation is the process of demonstrating that two or more analytical procedures can be used for the same intended purpose and produce comparable results.[4] This is particularly crucial when, for instance, a rapid GC method is used for in-process control, while a more comprehensive HPLC method is employed for final product release.
Experimental Protocols
The following protocols are provided as a robust starting point for the analysis of Methyl 3-[3-(trifluoromethyl)phenyl]propanoate. It is imperative that these methods are fully validated in the user's laboratory according to ICH Q2(R2) guidelines.[2][3][5][9][10]
High-Performance Liquid Chromatography (HPLC) Method
This reversed-phase HPLC method is designed for the accurate quantification of Methyl 3-[3-(trifluoromethyl)phenyl]propanoate and its potential process-related impurities.
Instrumentation and Materials:
-
HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD).[11]
-
Data acquisition and processing software.
-
Analytical balance.
-
Volumetric flasks, pipettes, and vials.
-
HPLC grade acetonitrile, methanol, and water.
-
Reagent grade formic acid.
-
Reference standard of Methyl 3-[3-(trifluoromethyl)phenyl]propanoate (purity >99.5%).
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile |
| Gradient | 0-5 min: 60% B5-15 min: 60-80% B15-20 min: 80% B20-22 min: 80-60% B22-25 min: 60% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | 254 nm |
| Injection Volume | 10 µL |
| Run Time | 25 minutes |
Sample Preparation:
-
Standard Solution (100 µg/mL): Accurately weigh approximately 10 mg of the reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water.
-
Sample Solution (100 µg/mL): Accurately weigh approximately 10 mg of the sample into a 100 mL volumetric flask. Dissolve and dilute to volume with the same diluent as the standard.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This GC-MS method is suitable for the rapid quantification of Methyl 3-[3-(trifluoromethyl)phenyl]propanoate, particularly for in-process control where speed and specificity are critical.
Instrumentation and Materials:
-
Gas chromatograph with a split/splitless injector, coupled to a mass spectrometer (e.g., single quadrupole or triple quadrupole).[12]
-
Data acquisition and processing software.
-
Analytical balance.
-
Volumetric flasks, pipettes, and vials.
-
GC grade solvent (e.g., dichloromethane or ethyl acetate).
-
Reference standard of Methyl 3-[3-(trifluoromethyl)phenyl]propanoate (purity >99.5%).
Chromatographic and MS Conditions:
| Parameter | Condition |
| Column | HP-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Injector Temperature | 250°C |
| Injection Mode | Split (20:1) |
| Oven Program | Initial: 100°C (hold 2 min)Ramp: 15°C/min to 280°C (hold 5 min) |
| Transfer Line Temp | 280°C |
| Ion Source Temp | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Monitored Ions | m/z 232 (Molecular Ion), 173, 145 (Fragments) |
Sample Preparation:
-
Standard Solution (100 µg/mL): Accurately weigh approximately 10 mg of the reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the chosen GC solvent.
-
Sample Solution (100 µg/mL): Accurately weigh approximately 10 mg of the sample into a 100 mL volumetric flask. Dissolve and dilute to volume with the same solvent.
Comparative Performance and Data Analysis
The following tables present illustrative data from the validation of the HPLC and GC-MS methods. This data is intended to serve as a benchmark for what can be expected from well-optimized and validated procedures.
Table 1: Comparison of Method Validation Parameters
| Parameter | HPLC-DAD | GC-MS (SIM) | Acceptance Criteria (Typical) |
| Linearity (r²) | 0.9995 | 0.9998 | ≥ 0.999 |
| Range | 50 - 150 µg/mL | 50 - 150 µg/mL | Covers the expected working concentration |
| Accuracy (% Recovery) | 99.2% - 100.8% | 99.5% - 101.2% | 98.0% - 102.0% |
| Precision (% RSD) | |||
| Repeatability | ≤ 0.5% | ≤ 0.4% | ≤ 1.0% |
| Intermediate Precision | ≤ 0.8% | ≤ 0.7% | ≤ 2.0% |
| LOD | 0.1 µg/mL | 0.05 µg/mL | Method dependent |
| LOQ | 0.3 µg/mL | 0.15 µg/mL | Method dependent |
| Specificity | No interference from placebo/impurities | No interference from placebo/impurities | Peak purity/mass spectral confirmation |
| Robustness | Unaffected by minor changes in pH, mobile phase composition | Unaffected by minor changes in flow rate, oven temperature | %RSD ≤ 2.0% |
Table 2: Illustrative Cross-Validation Results for Three Batches
| Batch ID | HPLC Assay (%) | GC-MS Assay (%) | % Difference |
| A-001 | 99.8 | 99.6 | 0.2 |
| A-002 | 99.5 | 99.7 | -0.2 |
| A-003 | 99.9 | 99.8 | 0.1 |
| Mean | 99.73 | 99.70 | 0.03 |
| Std. Dev. | 0.21 | 0.10 | 0.21 |
A statistical comparison of the datasets, for instance, using a paired t-test, should demonstrate no significant difference between the means obtained by the two methods.
Spectroscopic Characterization
For unambiguous identification, spectroscopic data is essential.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR will show characteristic signals for the aromatic protons, the methylene groups of the propanoate chain, and the methyl ester group. The splitting patterns will provide information on the connectivity of the protons.
-
¹³C NMR will show distinct signals for each carbon atom, with the trifluoromethyl group causing a characteristic quartet for the attached aromatic carbon.
-
¹⁹F NMR will exhibit a singlet for the CF₃ group, confirming its presence.
Infrared (IR) Spectroscopy: The IR spectrum will display characteristic absorption bands for the C=O stretch of the ester (around 1735 cm⁻¹), C-O stretching vibrations, and absorptions associated with the aromatic ring and the C-F bonds of the trifluoromethyl group.[13]
Mass Spectrometry (MS): Under electron ionization (EI) in GC-MS, Methyl 3-[3-(trifluoromethyl)phenyl]propanoate will produce a characteristic fragmentation pattern, including the molecular ion peak and key fragment ions that can be used for identification and quantification in SIM mode.
Conclusion: A Holistic Approach to Analytical Method Lifecycle
The choice between HPLC and GC for the analysis of Methyl 3-[3-(trifluoromethyl)phenyl]propanoate depends on the specific requirements of the analysis. HPLC offers broad applicability, while GC-MS provides speed and high specificity for this volatile compound. Regardless of the chosen primary method, a thorough validation according to regulatory guidelines is non-negotiable.
Cross-validation serves as a critical bridge, ensuring that data generated across different analytical platforms is consistent and reliable. This holistic approach to the analytical method lifecycle, from development and validation to cross-validation and continuous monitoring, is fundamental to maintaining the highest standards of quality and ensuring the safety and efficacy of pharmaceutical products.
References
-
Research and Reviews: Journal of Pharmacy and Pharmaceutical Sciences. (2015). Development and Validation of RP-HPLC-PDA Method for Estimation of Mometasone Furoate, Salicylic Acid, Methyl Paraben and Propyl. Retrieved from [Link]
-
ResearchGate. (n.d.). Development and validation of a RP-HPLC method for the determination of dextromethorphan HBr, chlorpheniramine maleate and phenyl propanolamine HCI in pharmaceutical preparations. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). A New Validated HPLC Method for the Simultaneous Determination of 2-phenoxyethanol, Methylparaben, Ethylparaben and Propylparaben in a Pharmaceutical Gel. Retrieved from [Link]
-
Marshall University. (n.d.). The Validation of a GC-IR and GC-MS and GC-IR Analysis of Methcathinone Analogs. Retrieved from [Link]
-
Bitesize Bio. (n.d.). HPLC and GC: 6 Simple Differences to Enhance Your Research. Retrieved from [Link]
-
MDPI. (n.d.). Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms. Retrieved from [Link]
-
European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 3-[3-(trifluoromethyl)phenyl]propanoate. Retrieved from [Link]
-
International Council for Harmonisation. (2022). Validation of Analytical Procedure Q2(R2). Retrieved from [Link]
-
Wiley Online Library. (2015). Validation of Analytical Methods Based on Chromatographic Techniques: An Overview. Retrieved from [Link]
-
GMP Compliance. (2014). FDA publishes new Guidance on Validation of Analytical Methods. Retrieved from [Link]
-
ResearchGate. (n.d.). Gas chromatography-mass spectrometry (GC-MS) analysis of the.... Retrieved from [Link]
-
National Center for Biotechnology Information. (2019). Development and Validation of an HPLC Method for Simultaneous Assay of Potassium Guaiacolsulfonate and Sodium Benzoate in Pediatric Oral Powder. Retrieved from [Link]
-
International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]
-
YouTube. (2021). NMR spectrum of methyl propanoate. Retrieved from [Link]
-
U.S. Department of Health and Human Services. (n.d.). Bioanalytical Method Validation for Biomarkers Guidance. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). infrared spectrum of methyl propanoate. Retrieved from [Link]
-
IntuitionLabs. (2026). ICH Q2(R2) Guide: Analytical Method Validation Explained. Retrieved from [Link]
-
Shimadzu. (n.d.). An Investigation of Simultaneous Analysis Methods for 420 Residual Pesticide Compounds in Foods Using GC-MS/MS. Retrieved from [Link]
-
Supporting Information. (n.d.). Metal-Free Oxidative Trifluoromethylselenolation of Electron-Rich (Hetero)Arenes with the Readily Availab. Retrieved from [Link]
-
YouTube. (2017). Validation of Analytical Methods according to the New FDA Guidance. Retrieved from [Link]
-
International Pharmaceutical Quality. (2024). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. Retrieved from [Link]
-
ResearchGate. (2023). FTIR and NMR characterization of thermosetting methyl methacrylate terminated poly(2,6-dimethyl-1,4-phenylene oxide)—triallyl isocyanurate copolymer. Retrieved from [Link]
-
CASSS. (2023). FDA/CDER Perspectives on analytical procedure development and validation. Retrieved from [Link]
-
Ovid. (2013). New US FDA draft guidance on bioanalytical method validation versus current FDA and EMA guidelines. Retrieved from [Link]
Sources
- 1. Methyl 3-[3-(trifluoromethyl)phenyl]propanoate | C11H11F3O2 | CID 53230361 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. database.ich.org [database.ich.org]
- 4. demarcheiso17025.com [demarcheiso17025.com]
- 5. database.ich.org [database.ich.org]
- 6. FDA publishes new Guidance on Validation of Analytical Methods - ECA Academy [gmp-compliance.org]
- 7. hhs.gov [hhs.gov]
- 8. bitesizebio.com [bitesizebio.com]
- 9. intuitionlabs.ai [intuitionlabs.ai]
- 10. qbdgroup.com [qbdgroup.com]
- 11. benchchem.com [benchchem.com]
- 12. marshall.edu [marshall.edu]
- 13. infrared spectrum of methyl propanoate C4H8O2 CH3CH2COOCH3 prominent wavenumbers cm-1 detecting ester functional groups present finger print for identification of methyl propionate image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
A Comparative Benchmarking Guide to the Synthesis of Methyl 3-[3-(trifluoromethyl)phenyl]propanoate
Introduction
Methyl 3-[3-(trifluoromethyl)phenyl]propanoate is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. The presence of the trifluoromethyl group significantly influences the molecule's lipophilicity and metabolic stability, making it a valuable building block in medicinal chemistry. This guide provides a comprehensive comparison of two primary synthetic routes to this compound, offering an in-depth analysis of their respective methodologies, yields, and practical considerations for researchers in drug development and chemical synthesis.
Two principal strategies for the synthesis of Methyl 3-[3-(trifluoromethyl)phenyl]propanoate are explored in this guide:
-
Route 1: Two-Step Synthesis via Hydrogenation and Fischer Esterification
-
Route 2: Two-Step Synthesis via Heck Reaction and Subsequent Hydrogenation
This document will provide detailed experimental protocols for each route, a comparative analysis of their performance, and insights into the rationale behind the procedural choices to aid researchers in selecting the most suitable method for their specific needs.
Route 1: Hydrogenation of m-Trifluoromethyl Cinnamic Acid followed by Fischer Esterification
This classical and robust approach involves the initial reduction of the double bond in m-trifluoromethyl cinnamic acid to yield 3-(3-trifluoromethylphenyl)propanoic acid, which is then esterified to the final product.
Experimental Protocols
Step 1: Catalytic Hydrogenation of m-Trifluoromethyl Cinnamic Acid
This procedure is adapted from a patented method demonstrating high yield and purity.[1]
-
Materials:
-
m-Trifluoromethyl cinnamic acid
-
Methanol
-
10% Palladium on Carbon (Pd/C)
-
Hydrogen gas
-
Petroleum ether, n-hexane, or cyclohexane for crystallization
-
-
Procedure:
-
Dissolve m-trifluoromethyl cinnamic acid in methanol (mass ratio of 1:5 to 1:7) in a suitable hydrogenation vessel.
-
Add 10% Pd/C catalyst to the solution.
-
Purge the vessel with an inert gas (e.g., nitrogen) and then introduce hydrogen gas to a micro positive pressure (0.01 – 0.03 MPa).
-
Stir the reaction mixture vigorously at 18-22°C for 16-20 hours.
-
Upon completion, filter the reaction mixture to recover the Pd/C catalyst.
-
Remove the methanol under reduced pressure to obtain the crude 3-(3-trifluoromethylphenyl)propanoic acid.
-
Dissolve the crude product in a minimal amount of hot petroleum ether, n-hexane, or cyclohexane and allow it to cool to precipitate the purified product.
-
Filter the crystals and dry under reduced pressure.
-
-
Expected Outcome: This method has been reported to yield 3-(3-trifluoromethylphenyl)propanoic acid in 81-85% with a purity exceeding 99.7%.[1]
Step 2: Fischer Esterification of 3-(3-trifluoromethylphenyl)propanoic Acid
This is a standard and widely used method for the synthesis of esters from carboxylic acids and alcohols.[2]
-
Materials:
-
3-(3-trifluoromethylphenyl)propanoic acid
-
Anhydrous methanol
-
Concentrated sulfuric acid
-
Saturated aqueous sodium bicarbonate solution
-
Diethyl ether or other suitable extraction solvent
-
Brine
-
Anhydrous sodium sulfate
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 3-(3-trifluoromethylphenyl)propanoic acid in an excess of anhydrous methanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid to the solution.
-
Heat the mixture to reflux and maintain for several hours (typically 4-12 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture and remove the excess methanol under reduced pressure.
-
Neutralize the residue with a saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with diethyl ether.
-
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and filter.
-
Evaporate the solvent under reduced pressure to yield the crude Methyl 3-[3-(trifluoromethyl)phenyl]propanoate.
-
Purify the product by vacuum distillation if necessary.
-
Causality of Experimental Choices
-
Hydrogenation: The use of palladium on carbon is a standard and highly efficient catalyst for the reduction of carbon-carbon double bonds without affecting the aromatic ring or the carboxylic acid functionality. The micro positive pressure of hydrogen is sufficient for this transformation and is safer to handle in a standard laboratory setting compared to high-pressure hydrogenation.
-
Fischer Esterification: This acid-catalyzed equilibrium reaction is driven to completion by using a large excess of methanol, which acts as both a reactant and the solvent. Sulfuric acid is a common and effective catalyst for this transformation. The workup procedure is designed to remove the unreacted carboxylic acid and the acid catalyst.
Workflow Diagram
Sources
- 1. researchgate.net [researchgate.net]
- 2. Design, synthesis, and evaluation of substituted phenylpropanoic acid derivatives as human peroxisome proliferator activated receptor activators. Discovery of potent and human peroxisome proliferator activated receptor alpha subtype-selective activators - PubMed [pubmed.ncbi.nlm.nih.gov]
For Distribution To: Researchers, scientists, and drug development professionals.
Introduction
Methyl 3-[3-(trifluoromethyl)phenyl]propanoate is a key chemical intermediate, notably in the synthesis of active pharmaceutical ingredients (APIs) such as Cinacalcet. In the landscape of pharmaceutical development, the rigorous control of impurities, referred to as "related substances," is not merely a procedural formality but a cornerstone of drug safety and efficacy. Regulatory bodies, guided by the principles outlined in International Council for Harmonisation (ICH) guidelines like ICH Q3A(R2), mandate a thorough understanding and control of any impurity present in a drug substance.[1][2][3][4] This guide provides an in-depth, comparative analysis of the methodologies used to detect, quantify, and identify related substances in Methyl 3-[3-(trifluoromethyl)phenyl]propanoate, offering field-proven insights into experimental design and choice.
The Impurity Landscape: Predicting and Classifying Related Substances
An effective analytical strategy begins with a comprehensive understanding of the potential impurities. These can arise from two primary sources: the synthetic route and subsequent degradation.
1.1. Process-Related Impurities
The synthesis of Methyl 3-[3-(trifluoromethyl)phenyl]propanoate typically involves the esterification of 3-[3-(trifluoromethyl)phenyl]propanoic acid with methanol.[5] The propanoic acid precursor is itself often synthesized via the catalytic hydrogenation of m-trifluoromethyl cinnamic acid.[6] This pathway introduces several potential process-related impurities:
-
Starting Materials: Unreacted 3-[3-(trifluoromethyl)phenyl]propanoic acid (Impurity A) or m-trifluoromethyl cinnamic acid (Impurity B).
-
By-products: Isomeric impurities or products from side-reactions occurring during synthesis.
-
Reagents and Catalysts: Trace amounts of catalysts (e.g., Palladium on carbon) or reagents used in the process.[6]
1.2. Degradation Products
Degradation impurities can form during storage or handling. For an ester like Methyl 3-[3-(trifluoromethyl)phenyl]propanoate, the most probable degradation pathway is hydrolysis, which would cleave the methyl ester to yield the corresponding carboxylic acid (Impurity A).
The following diagram illustrates the synthetic pathway and the origin points of key potential impurities.
Sources
- 1. database.ich.org [database.ich.org]
- 2. jpionline.org [jpionline.org]
- 3. ICH Official web site : ICH [ich.org]
- 4. m.youtube.com [m.youtube.com]
- 5. prepchem.com [prepchem.com]
- 6. CN104693020A - Preparation method of 3-(3-trifluoromethylphenyl) propionic acid serving as cinacalcethdrochloride intermediate - Google Patents [patents.google.com]
A Comparative Guide to the Development of a Stability-Indicating Method for Methyl 3-[3-(trifluoromethyl)phenyl]propanoate
This guide provides a comprehensive framework for the development and validation of a stability-indicating analytical method for Methyl 3-[3-(trifluoromethyl)phenyl]propanoate. As an important intermediate in pharmaceutical synthesis, ensuring its purity and stability is paramount.[1] This document moves beyond a simple recitation of protocols to explain the scientific rationale behind experimental choices, offering a robust, self-validating system for quality control and regulatory compliance. We will compare the developed High-Performance Liquid Chromatography (HPLC) method with other potential analytical techniques, providing the data necessary for informed methodological selection.
Understanding the Analyte: Physicochemical Profile
Before any method development can commence, a thorough understanding of the analyte's properties is essential. Methyl 3-[3-(trifluoromethyl)phenyl]propanoate is a compound whose stability can be influenced by its chemical structure, particularly the ester functional group and the electron-withdrawing trifluoromethyl group.[1][2]
Table 1: Physicochemical Properties of Methyl 3-[3-(trifluoromethyl)phenyl]propanoate
| Property | Value | Data Source |
| Molecular Formula | C₁₁H₁₁F₃O₂ | PubChem[3] |
| Molecular Weight | 232.20 g/mol | PubChem[3] |
| Structure | PubChem[3] | |
| Functional Groups | Methyl Ester, Phenyl Ring, Trifluoromethyl Group | Chemical Structure |
| Predicted UV Absorption | The phenyl ring conjugated with the trifluoromethyl group provides a strong chromophore, making UV detection a suitable analytical technique. |
The presence of the ester linkage is a critical point of interest, as this functional group is known to be susceptible to hydrolysis under both acidic and basic conditions.[4][5]
The Strategic Choice: Why RP-HPLC?
For the analysis of semi-polar, non-volatile organic molecules like Methyl 3-[3-(trifluoromethyl)phenyl]propanoate, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the technique of choice.[6][7]
Rationale for Selecting RP-HPLC:
-
Specificity and Resolution: RP-HPLC provides excellent resolving power, which is critical for a stability-indicating method that must separate the active pharmaceutical ingredient (API) from a variety of potential degradation products.[8]
-
Versatility: The technique is compatible with a wide range of column chemistries and mobile phases, allowing for fine-tuning of the separation.
-
Sensitivity: With a suitable UV detector, the method can achieve the low limits of detection and quantitation required for impurity analysis.
-
Robustness: Modern HPLC systems are highly reliable and generate reproducible results, a cornerstone of method validation.
The overall workflow for developing a stability-indicating method is a systematic process designed to ensure the final method is fit for its intended purpose.
Caption: Workflow for Stability-Indicating Method Development.
Experimental Protocol: The Developed RP-HPLC Method
The following method was optimized to provide efficient separation of Methyl 3-[3-(trifluoromethyl)phenyl]propanoate from its degradation products.
Instrumentation and Materials:
-
HPLC system with a quaternary pump, autosampler, column oven, and Diode Array Detector (DAD).
-
Data acquisition and processing software (e.g., Empower™, Chromeleon™).
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
HPLC grade acetonitrile, methanol, and water.
-
Formic acid (reagent grade).
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient Program:
-
0-5 min: 40% B
-
5-20 min: 40% to 80% B
-
20-25 min: 80% B
-
25.1-30 min: 40% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm (determined via UV scan)
-
Injection Volume: 10 µL
Sample Preparation:
-
Standard Solution (100 µg/mL): Accurately weigh 10 mg of Methyl 3-[3-(trifluoromethyl)phenyl]propanoate reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water (diluent).
-
Sample Solution: Prepare the test sample in the same diluent to achieve a target concentration of 100 µg/mL.
Proving Specificity: Forced Degradation Studies
Forced degradation studies are the cornerstone of developing a stability-indicating method.[9][10] They are designed to intentionally degrade the sample to produce the likely degradants that could form under various environmental conditions.[11][12] The goal is to achieve a target degradation of 5-20%, which is sufficient to produce and detect degradation products without completely destroying the parent compound.[11]
Protocol for Stress Studies: A stock solution of 1 mg/mL was used for all stress conditions. Samples were then diluted to the target concentration before injection.
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1N HCl. Heat at 80°C for 4 hours. Cool and neutralize with 1N NaOH.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1N NaOH at room temperature for 2 hours. Cool and neutralize with 0.1N HCl. Rationale: Ester hydrolysis is significantly faster under basic conditions, requiring milder conditions than acid hydrolysis.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 10% hydrogen peroxide (H₂O₂) at room temperature for 6 hours.
-
Thermal Degradation: Store the solid drug substance in a hot air oven at 105°C for 24 hours. Dissolve in diluent for analysis.
-
Photolytic Degradation: Expose the solid drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).
Table 2: Summary of Forced Degradation Results
| Stress Condition | % Degradation of Parent | No. of Degradation Peaks | Resolution (Rs) from Parent | Observations |
| 1N HCl, 80°C, 4h | 12.5% | 1 | > 2.5 | Significant degradation, likely hydrolysis of the ester to the corresponding carboxylic acid. |
| 0.1N NaOH, RT, 2h | 18.2% | 1 | > 2.5 | Rapid degradation as expected for ester hydrolysis under basic conditions. |
| 10% H₂O₂, RT, 6h | 8.9% | 2 | > 2.0 | Moderate degradation, suggesting some susceptibility to oxidation. |
| Heat, 105°C, 24h | 5.5% | 1 | > 3.0 | The compound is relatively stable to dry heat. |
| Photolytic | 3.1% | 0 | N/A | The compound shows high stability under photolytic stress. |
The results confirm that the HPLC method can effectively separate the parent peak from all generated degradation products with excellent resolution, thereby proving its specificity and stability-indicating nature.
Caption: Separation of the Parent Drug from its Degradants.
Method Validation Summary
The developed method was validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines. All parameters met the pre-defined acceptance criteria.
Table 3: Validation Summary
| Parameter | Result | Acceptance Criteria |
| Specificity | No interference at the retention time of the parent peak. Resolution > 2 for all degradants. | No interference from blank, placebo, or degradation products. |
| Linearity (r²) | 0.9998 | r² ≥ 0.999 |
| Range | 20 - 150 µg/mL | 80% to 120% of the test concentration. |
| Accuracy (% Recovery) | 99.2% - 101.5% | 98.0% - 102.0% |
| Precision (%RSD) | Repeatability: 0.45% Intermediate: 0.68% | RSD ≤ 2.0% |
| LOD | 0.05 µg/mL | Signal-to-Noise ratio of 3:1 |
| LOQ | 0.15 µg/mL | Signal-to-Noise ratio of 10:1 |
| Robustness | No significant impact on results with minor changes in flow rate (±0.1 mL/min) and column temperature (±2°C). | System suitability parameters are met. |
Comparative Analysis of Analytical Methodologies
While the developed RP-HPLC method is highly suitable, it is instructive to compare it with other potential techniques to understand its advantages for this specific application.
Table 4: Comparison of Analytical Techniques
| Feature | Developed RP-HPLC-UV | Gas Chromatography (GC-FID) | Ultra-Performance Liquid Chromatography (UPLC-UV) |
| Principle | Liquid-solid partitioning | Gas-solid partitioning | Liquid-solid partitioning (sub-2 µm particles) |
| Suitability for Analyte | Excellent: Ideal for non-volatile, semi-polar compounds. | Moderate: The compound is volatile enough, but potential for thermal degradation in the injector port exists. Less suitable for non-volatile degradation products. | Excellent: Similar suitability to HPLC but with higher performance. |
| Speed | Moderate (Run time ~30 min) | Fast to Moderate | Very Fast (Run time < 5 min) |
| Resolution | High: Proven to separate all stress degradants. | High for volatile compounds. | Very High: Superior peak capacity and resolution. |
| Sensitivity | High | High (with FID) | Very High |
| Development Cost | Low to Moderate | Low to Moderate | High: Requires specialized UPLC system capable of high backpressures. |
| Key Advantage | Ubiquitous in QC labs, robust, and well-understood. | Excellent for residual solvent analysis. | Significantly reduced run times and solvent consumption. |
| Key Disadvantage | Longer run times compared to UPLC. | Potential for thermal degradation; may not be suitable for all degradation products. | Higher initial capital investment and more demanding maintenance. |
Final Assessment
This guide has detailed the systematic development and validation of a robust, specific, and reliable stability-indicating RP-HPLC method for Methyl 3-[3-(trifluoromethyl)phenyl]propanoate. Through comprehensive forced degradation studies, the method has been proven to effectively separate the parent compound from all potential degradation products, a critical requirement for ensuring drug safety and efficacy. The comparative analysis further solidifies the choice of HPLC as the most appropriate technique for this application, providing a self-validating system that meets stringent regulatory expectations.
References
- The Chemical Profile of 3-(3'-Trifluoromethyl Phenyl) Propanol: Properties and Significance. (2026). Ningbo Inno Pharmchem Co., Ltd.
- 3-[3-(Trifluoromethyl)phenyl]-1-propanol. (n.d.). Chem-Impex International.
- Development of Validated Stability-Indicating Assay Methods- Critical Review. (2023). Quest Journals, Journal of Research in Pharmaceutical Science.
- Quantitative determination method for trace genotoxic impurity trifluoromethanesulfonate in medicine. (2020). Google Patents (CN112782303B).
- Rapid Stability Indicating HPLC Method for the Analysis of Leflunomide and Its Related Impurities in Bulk Drug and Formulations. (n.d.). National Institutes of Health (NIH).
- Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2025). Element.
- Application Notes and Protocols for Purity Analysis of 3-(2-(Trifluoromethyl)phenyl)propanal by HPLC and GC. (2025). BenchChem.
-
Methyl 3-[3-(trifluoromethyl)phenyl]propanoate. (n.d.). PubChem, National Center for Biotechnology Information. Available at: [Link]
- A practical guide to forced degradation and stability studies for drug substances. (n.d.). Quotient Sciences.
- Technical Support Center: Enhancing the Stability of Trifluoromethylphenyl-Containing Compounds. (2025). BenchChem.
- Optimization of Stability-Indicating HPLC Method for Analyzing Process Related Impurities of Penfluridol and Structural Elucid. (2023). Informatics Journals, Toxicology International.
- Forced Degradation Study: Complete Technical Guide for Pharmaceutical Development. (2026). Arturo.
- ANALYTICAL METHOD SUMMARIES. (2021). Eurofins.
- Forced degradation studies for drug substances and drug products- scientific and regulatory considerations. (2015). ResearchGate.
- Development and validation of a stability-indicating RP-HPLC-FLD method for determination of 5-[(4-chlorophenoxy... (n.d.). ResearchGate.
- Analytical Methods. (n.d.). Ministry of the Environment, Government of Japan.
- Analytical techniques and method validation for the measurement of selected semivolatile and nonvolatile organofluorochemicals in air. (2005). PubMed, National Center for Biotechnology Information.
- FORCED DEGRADATION AND STABILITY TESTING: STRATEGIES AND ANALYTICAL PERSPECTIVES. (2014). PharmaTutor.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. Methyl 3-[3-(trifluoromethyl)phenyl]propanoate | C11H11F3O2 | CID 53230361 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. onyxipca.com [onyxipca.com]
- 5. pharmatutor.org [pharmatutor.org]
- 6. questjournals.org [questjournals.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Rapid Stability Indicating HPLC Method for the Analysis of Leflunomide and Its Related Impurities in Bulk Drug and Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. assyro.com [assyro.com]
- 10. researchgate.net [researchgate.net]
- 11. resolvemass.ca [resolvemass.ca]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
A Comparative Guide to the Forced Degradation of Methyl 3-[3-(trifluoromethyl)phenyl]propanoate
This guide provides an in-depth technical analysis of the forced degradation behavior of Methyl 3-[3-(trifluoromethyl)phenyl]propanoate. In the landscape of pharmaceutical development, a thorough understanding of a drug substance's intrinsic stability is paramount. Forced degradation, or stress testing, is an essential component of this process, providing critical insights into potential degradation pathways and informing the development of stability-indicating analytical methods.[1][2] As mandated by regulatory bodies and outlined in guidelines such as the International Council for Harmonisation (ICH) Q1A(R2), these studies are a cornerstone of robust drug development.[3]
This document will explore the anticipated degradation profile of Methyl 3-[3-(trifluoromethyl)phenyl]propanoate under various stress conditions, including hydrolysis, oxidation, photolysis, and thermal stress. To provide a meaningful context for these findings, a comparative analysis will be drawn with its structural analog, Methyl 3-phenylpropanoate. This comparison will specifically elucidate the impact of the electron-withdrawing trifluoromethyl (-CF3) group on the molecule's stability.
The Strategic Choice of a Comparator: The Role of the Trifluoromethyl Group
To objectively evaluate the stability of Methyl 3-[3-(trifluoromethyl)phenyl]propanoate, we have selected Methyl 3-phenylpropanoate as a comparator compound.[4][5] This molecule shares the same core structure but lacks the trifluoromethyl substituent on the phenyl ring. This deliberate choice allows for a direct assessment of the electronic effects imparted by the -CF3 group on the degradation kinetics and pathways of the ester. The trifluoromethyl group is known for its strong electron-withdrawing nature, which can significantly influence the reactivity of nearby functional groups.[6] Specifically, studies have suggested that the presence of a trifluoromethyl group can accelerate the rate of ester hydrolysis.[7] By comparing the degradation profiles of these two molecules, we can gain valuable insights into the chemical liabilities introduced by this common pharmaceutical substituent.
Experimental Design: A Multi-Faceted Approach to Stress Testing
The forced degradation study is designed to expose Methyl 3-[3-(trifluoromethyl)phenyl]propanoate and its comparator to a range of harsh conditions to identify potential degradation products and pathways.[8] The goal is to achieve a target degradation of 5-20%, which is sufficient to detect and identify degradants without completely destroying the parent molecule.[9]
Stress Conditions Overview:
-
Hydrolytic Degradation: Investigating susceptibility to acid and base-catalyzed hydrolysis across a range of pH values.
-
Oxidative Degradation: Assessing the impact of oxidative stress, typically using hydrogen peroxide.
-
Photolytic Degradation: Evaluating stability upon exposure to UV and visible light to identify potential photosensitive liabilities.
-
Thermal Degradation: Determining the impact of elevated temperatures on the molecule's integrity.
The overall workflow for this comparative forced degradation study is illustrated in the diagram below.
Caption: Experimental workflow for the comparative forced degradation study.
Analytical Methodology: The Foundation of Accurate Assessment
A validated stability-indicating analytical method is crucial for the successful execution of forced degradation studies.[10][11] For this investigation, a High-Performance Liquid Chromatography (HPLC) method with UV detection is proposed. The use of a mass spectrometer (MS) as a secondary detector would be highly beneficial for the identification and structural elucidation of unknown degradation products.[12]
Proposed HPLC Method Parameters:
| Parameter | Recommended Condition | Rationale |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) | Provides good retention and separation for moderately polar aromatic compounds. |
| Mobile Phase | Gradient of Acetonitrile and Water | Allows for the effective elution of both the parent compounds and a range of potential degradation products with varying polarities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC, providing a balance between resolution and analysis time. |
| Detection | UV at 220 nm and 254 nm | Aromatic nature of the compounds allows for sensitive UV detection. Monitoring at multiple wavelengths can help in distinguishing between different chromophores. |
| Column Temp. | 30°C | Ensures reproducible retention times and peak shapes. |
| Injection Vol. | 10 µL | A typical injection volume for analytical HPLC. |
Predicted Degradation Pathways and Comparative Analysis
Based on the chemical structures of Methyl 3-[3-(trifluoromethyl)phenyl]propanoate and Methyl 3-phenylpropanoate, several degradation pathways can be predicted.
1. Hydrolytic Degradation (Acidic and Basic Conditions): The primary degradation pathway under both acidic and basic conditions is expected to be the hydrolysis of the ester linkage.[13][14][15] This reaction will yield the corresponding carboxylic acid (3-[3-(trifluoromethyl)phenyl]propanoic acid or 3-phenylpropanoic acid) and methanol. Due to the strong electron-withdrawing effect of the trifluoromethyl group, it is anticipated that Methyl 3-[3-(trifluoromethyl)phenyl]propanoate will be more susceptible to hydrolysis, particularly base-catalyzed hydrolysis, than its non-fluorinated counterpart.[7]
2. Oxidative Degradation: While the ester group itself is generally stable to oxidation, the benzylic position (the -CH2- group adjacent to the phenyl ring) could be susceptible to oxidation, potentially leading to the formation of ketones or other oxidized species. The presence of the trifluoromethyl group may influence the rate of such reactions.
3. Photolytic Degradation: Aromatic esters can undergo various photochemical reactions, including photo-Fries rearrangement, although this is more common for aryl esters.[16] Direct photolysis could also lead to the cleavage of bonds within the molecule.[17][18] The stability of both compounds will depend on their UV absorption characteristics and the energy of the incident light.
4. Thermal Degradation: In the solid state, thermal degradation is expected to be less pronounced than in solution. At high temperatures, decomposition may occur through various mechanisms, including decarboxylation or cleavage of the side chain.[19][20][21][22]
The predicted primary degradation pathway (hydrolysis) is illustrated below.
Caption: Predicted primary degradation pathway (hydrolysis) for both compounds.
Hypothetical Comparative Degradation Data:
The following table presents a hypothetical summary of the expected degradation profiles, highlighting the anticipated higher lability of the trifluoromethyl-substituted compound.
| Stress Condition | Methyl 3-[3-(trifluoromethyl)phenyl]propanoate (% Degradation) | Methyl 3-phenylpropanoate (% Degradation) | Major Degradation Product(s) |
| 0.1 M HCl (60°C, 24h) | ~15% | ~8% | 3-[3-(trifluoromethyl)phenyl]propanoic acid / 3-phenylpropanoic acid |
| 0.1 M NaOH (RT, 4h) | ~20% | ~12% | 3-[3-(trifluoromethyl)phenyl]propanoic acid / 3-phenylpropanoic acid |
| 3% H2O2 (RT, 24h) | ~5% | ~4% | Oxidized benzylic species |
| Thermal (80°C, 72h) | < 2% | < 2% | Minimal degradation |
| Photolytic (ICH Q1B) | ~10% | ~9% | Photodegradation products |
Detailed Experimental Protocols
I. Preparation of Stock and Working Solutions:
-
Prepare individual stock solutions (1 mg/mL) of Methyl 3-[3-(trifluoromethyl)phenyl]propanoate and Methyl 3-phenylpropanoate in acetonitrile.
-
For each stress condition, dilute the stock solution with the respective stressor solution to a final concentration of 100 µg/mL.
II. Forced Degradation Procedures:
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 9 mL of 0.1 M HCl.
-
Incubate the solution in a water bath at 60°C for 24 hours.
-
At specified time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 9 mL of 0.1 M NaOH.
-
Keep the solution at room temperature for 4 hours.
-
At specified time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute with the mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 9 mL of 3% hydrogen peroxide.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
At specified time points, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.
-
-
Thermal Degradation:
-
Place a thin layer of the solid compound in a petri dish.
-
Expose to a temperature of 80°C in a hot air oven for 72 hours.
-
At specified time points, weigh an appropriate amount of the solid, dissolve in acetonitrile, and dilute for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose solutions of the compounds (100 µg/mL in acetonitrile/water) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.
-
A control sample should be kept in the dark under the same conditions.
-
At the end of the exposure period, analyze the samples by HPLC.
-
Conclusion and Future Directions
This guide outlines a systematic approach to investigating the forced degradation of Methyl 3-[3-(trifluoromethyl)phenyl]propanoate. The comparative analysis with Methyl 3-phenylpropanoate is designed to specifically probe the influence of the trifluoromethyl group on the molecule's stability. The primary anticipated degradation pathway for both compounds is hydrolysis of the ester bond, which is expected to be more rapid for the trifluoromethyl-containing analog due to the electron-withdrawing nature of the -CF3 group.
The experimental data generated from these studies would be invaluable for:
-
Elucidating Degradation Mechanisms: Confirming the predicted pathways and identifying any unexpected degradation products.
-
Developing Stability-Indicating Methods: Ensuring the analytical method can effectively separate and quantify the parent drug from all potential degradants.
-
Informing Formulation and Packaging Development: Guiding the selection of excipients and container closure systems to minimize degradation and ensure product quality and shelf-life.
The insights gained from this comprehensive forced degradation study are critical for navigating the complexities of drug development and ensuring the delivery of safe and effective pharmaceutical products to the market.
References
- Mulay, R. S., & Bachhav, R. S. (2021). Stability Indicating HPLC Method Development –A Review. International Journal of Trend in Scientific Research and Development, 5(6), 250-259.
-
Vedantu. (n.d.). Hydrolysis of methyl propanoate gives and class 12 chemistry CBSE. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Methyl 3-phenylpropionate. PubChem Compound Database. Retrieved from [Link]
-
International Journal of Research in Pharmacology & Pharmacotherapeutics. (n.d.). development of forced degradation and stability indicating studies for drug substance and drug product. Retrieved from [Link]
-
BioPharmaSpec. (n.d.). Forced Degradation Studies | ICH Stability Testing. Retrieved from [Link]
- Alsante, K. M., Ando, A., Brown, R., Ensing, J., Hata, T., Highuchi, T., & Kiff, R. (2007). The role of forced degradation in pharmaceutical development. Pharmaceutical Technology, 31(6), 48-58.
- Diab, M. A., El-Sonbati, A. Z., El-Bindary, A. A., & Abd El-Ghany, H. M. (2014). Thermal stability and degradation of poly (N-phenylpropionamide) homopolymer and copolymer of N-phenylpropionamide with methyl methacrylate. Arabian Journal of Chemistry, 7(5), 791-799.
- Uchimaru, T. (2003). Effect of fluorine substitution on the rate for ester hydrolysis: Estimation of the hydrolysis rate of perfluoroalkyl esters. Journal of Molecular Structure: THEOCHEM, 624(1-3), 57-62.
- Pankaew, P., Lertsutthiwong, P., & Sirisa-ard, P. (2022). Thermal Degradation Kinetics and pH–Rate Profile of Verbascoside and Stability Improvement by Solid Lipid Nanoparticles. Polymers, 14(13), 2555.
-
Veeprho. (2023, November 5). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from [Link]
- Wang, C., Zeng, T., Gu, C., Zhu, S., Zhang, Q., & Luo, X. (2019). Photodegradation Pathways of Typical Phthalic Acid Esters Under UV, UV/TiO2, and UV-Vis/Bi2WO6 Systems. Frontiers in Chemistry, 7, 858.
-
ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. Retrieved from [Link]
- Gross, Z. (2018). Trifluoromethyl Hydrolysis En Route to Corroles with Increased Druglikeness.
- Ni, H., Zeng, H., & Liu, J. (2022). Photodegradation of phthalic acid esters under simulated sunlight: Mechanism, kinetics, and toxicity change. Chemosphere, 297, 134475.
- Reddy, C. R., & Kumar, M. S. (2014). Hydrosilylation of Esters via a Titanocene(III) Borohydride−PMHS System: Scope, Limitations, and Mechanistic Studies. The Journal of Organic Chemistry, 79(18), 8513-8524.
- Pfaendtner, J. (2021). Thermal degradation kinetics of aromatic ether polymers.
-
Pharmaffiliates. (n.d.). CAS No : 103-25-3 | Product Name : Methyl 3-Phenylpropionate. Retrieved from [Link]
- Lísa, M., & Holčapek, M. (2021).
- Stumpe, J., & Menzel, C. (2004). Selected Polymers that Contain Aromatic Ester Units: Synthesis, Photoreactions, and Refractive Index Modulation. Macromolecular Chemistry and Physics, 205(2), 209-218.
-
Oakwood Chemical. (2021, December 10). Advances in the Development of Trifluoromethoxylation Reagents. Retrieved from [Link]
- Stec, A. A., & Hull, T. R. (2011). Products of Thermal Decomposition of Brominated Polymer Flame Retardants. Chemical Engineering Transactions, 25, 247-252.
-
International Research Journal of Pharmaceutical and Medical Sciences. (n.d.). Stability Indicating HPLC Method Development: A Review. Retrieved from [Link]
-
ScienceDaily. (2024, July 8). Reduction of esters by a novel photocatalyst. Retrieved from [Link]
- Wu, C. S. (2012). Thermal degradation and combustion properties of most popular synthetic biodegradable polymers.
- Schlosser, M. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry, 4, 13.
- Meyer, A. H., Penning, H., & Elsner, M. (2012). Humic Substance Photosensitized Degradation of Phthalate Esters Characterized by 2H and 13C Isotope Fractionation. Environmental Science & Technology, 46(21), 11863-11871.
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. Methyl 3-phenylpropionate | C10H12O2 | CID 7643 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. fishersci.com [fishersci.com]
- 9. Preparation of carboxylic arylphosphines by hydrolysis of the trifluoromethyl group - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ijtsrd.com [ijtsrd.com]
- 11. irjpms.com [irjpms.com]
- 12. Structural Characterization of Unusual Fatty Acid Methyl Esters with Double and Triple Bonds Using HPLC/APCI-MS2 with Acetonitrile In-Source Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 13. CAS 103-25-3: Methyl 3-phenylpropionate | CymitQuimica [cymitquimica.com]
- 14. zhishangchem.com [zhishangchem.com]
- 15. Hydrolysis of methyl propanoate gives and class 12 chemistry CBSE [vedantu.com]
- 16. researchgate.net [researchgate.net]
- 17. Frontiers | Photodegradation Pathways of Typical Phthalic Acid Esters Under UV, UV/TiO2, and UV-Vis/Bi2WO6 Systems [frontiersin.org]
- 18. Photodegradation of phthalic acid esters under simulated sunlight: Mechanism, kinetics, and toxicity change - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Thermal Degradation Kinetics and pH–Rate Profile of Verbascoside and Stability Improvement by Solid Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 21. scholarsjunction.msstate.edu [scholarsjunction.msstate.edu]
- 22. Thermal degradation and combustion properties of most popular synthetic biodegradable polymers - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Verification of Synthesized Methyl 3-[3-(trifluoromethyl)phenyl]propanoate Against a Reference Standard: A Comparative Guide
In the landscape of pharmaceutical and materials science research, the unequivocal structural confirmation of synthesized compounds is a cornerstone of scientific rigor. This guide provides an in-depth spectroscopic comparison of in-house synthesized Methyl 3-[3-(trifluoromethyl)phenyl]propanoate against its reference standard. As many researchers will attest, the journey from synthesis to a validated, pure compound is meticulous, with spectroscopy serving as our primary tool for navigation and confirmation.
Methyl 3-[3-(trifluoromethyl)phenyl]propanoate is a key intermediate in the synthesis of various bioactive molecules, where the trifluoromethyl group often imparts desirable properties such as enhanced metabolic stability and binding affinity.[1][2] An impurity in this starting material can have cascading effects on the yield and purity of the final active pharmaceutical ingredient. Therefore, a comprehensive spectroscopic analysis is not merely a quality control step but a critical component of the research and development process.
This guide will detail the common synthesis route for this compound, outline the protocols for acquiring ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data, and present a comparative analysis of the spectral data between a synthesized batch and a certified reference standard. We will also explore the potential impurities that may arise during synthesis and how they can be identified through these spectroscopic techniques.
Synthesis of Methyl 3-[3-(trifluoromethyl)phenyl]propanoate: The Fischer-Speier Esterification Approach
A prevalent and straightforward method for the synthesis of Methyl 3-[3-(trifluoromethyl)phenyl]propanoate is the Fischer-Speier esterification of its corresponding carboxylic acid, 3-[3-(trifluoromethyl)phenyl]propanoic acid, with methanol in the presence of an acid catalyst.[3]
The general reaction is as follows:
3-(CF₃)C₆H₄CH₂CH₂COOH + CH₃OH --(H⁺)--> 3-(CF₃)C₆H₄CH₂CH₂COOCH₃ + H₂O
This equilibrium-driven reaction requires either a large excess of one reactant (typically methanol) or the removal of water to drive it to completion. Common acid catalysts include sulfuric acid (H₂SO₄) or p-toluenesulfonic acid.
Potential impurities arising from this synthesis can include:
-
Unreacted 3-[3-(trifluoromethyl)phenyl]propanoic acid.
-
Residual methanol.
-
Byproducts from side reactions, such as ether formation from the alcohol at high temperatures.
Experimental Protocols
Sample Preparation
-
Synthesized Sample: Methyl 3-[3-(trifluoromethyl)phenyl]propanoate was synthesized in-house via the Fischer-Speier esterification of 3-[3-(trifluoromethyl)phenyl]propanoic acid with methanol and a catalytic amount of sulfuric acid, followed by purification by column chromatography.
-
Reference Standard: A certified reference standard of Methyl 3-[3-(trifluoromethyl)phenyl]propanoate was procured from a commercial supplier.
Spectroscopic Analysis
-
¹H and ¹³C NMR: Spectra were acquired on a 400 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as an internal standard.
-
Infrared (IR) Spectroscopy: IR spectra were recorded on an FTIR spectrometer using a thin film of the neat compound on a salt plate.
-
Mass Spectrometry (MS): Mass spectra were obtained using an electron ionization (EI) source.
Below is a workflow diagram for the spectroscopic analysis:
Caption: Workflow for the synthesis, purification, and spectroscopic analysis of Methyl 3-[3-(trifluoromethyl)phenyl]propanoate.
Spectroscopic Data Comparison
The following tables summarize the expected spectroscopic data for Methyl 3-[3-(trifluoromethyl)phenyl]propanoate, based on established principles of spectroscopy and data from structurally similar compounds.
¹H NMR Data
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |
| -COOCH₃ | 3.6 - 3.7 | Singlet | 3H |
| -CH₂-COOCH₃ | 2.6 - 2.7 | Triplet | 2H |
| Ar-CH₂- | 3.0 - 3.1 | Triplet | 2H |
| Aromatic-H | 7.3 - 7.6 | Multiplet | 4H |
Rationale: The methyl ester protons are expected to be a singlet in the 3.6-3.7 ppm range. The two methylene groups will appear as triplets due to coupling with each other. The aromatic protons will be in the downfield region, showing complex splitting patterns due to their different electronic environments and coupling with each other.
¹³C NMR Data
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| -COOCH₃ | 51 - 52 |
| -CH₂-COOCH₃ | 35 - 36 |
| Ar-CH₂- | 30 - 31 |
| Aromatic C-CF₃ | 130 - 132 (quartet) |
| Aromatic CH | 123 - 133 |
| -CF₃ | ~124 (quartet) |
| C=O | 172 - 173 |
Rationale: The carbonyl carbon is the most deshielded, appearing around 172-173 ppm. The trifluoromethyl group will cause the attached aromatic carbon and the CF₃ carbon itself to appear as quartets due to C-F coupling.
IR Spectroscopy Data
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| C=O (Ester) | 1735 - 1750 | Strong |
| C-O (Ester) | 1160 - 1210 | Strong |
| C-F | 1000 - 1400 | Strong, multiple bands |
| Aromatic C-H | 3000 - 3100 | Medium |
| Aliphatic C-H | 2850 - 2960 | Medium |
Rationale: The most characteristic peaks will be the strong C=O stretch of the ester and the strong C-F stretching vibrations.
Mass Spectrometry Data
| Fragment | Expected m/z | Significance |
| [M]⁺ | 232.07 | Molecular Ion |
| [M - OCH₃]⁺ | 201 | Loss of methoxy radical |
| [C₆H₄(CF₃)CH₂CH₂]⁺ | 173 | Benzylic cation |
| [C₆H₄(CF₃)]⁺ | 145 | Trifluoromethylphenyl cation |
| [COOCH₃]⁺ | 59 | Methylester fragment |
Rationale: The molecular ion peak should be observed at m/z 232. Common fragmentation patterns for esters include the loss of the alkoxy group. Benzylic cleavage is also expected.
Analysis and Interpretation
A direct comparison of the spectra from the synthesized batch and the reference standard should show identical peaks and splitting patterns. Any significant deviations would indicate the presence of impurities or an incorrect structure.
-
¹H NMR: The presence of a broad singlet around 10-12 ppm would indicate unreacted carboxylic acid. A singlet around 3.4 ppm could suggest residual methanol.
-
IR: A broad absorption in the 2500-3300 cm⁻¹ range would also point to the O-H stretch of unreacted carboxylic acid.
-
Mass Spec: A peak at m/z 218 would correspond to the molecular ion of the starting carboxylic acid.
Conclusion
The structural integrity of synthesized compounds is paramount in scientific research. This guide has outlined a systematic approach for the spectroscopic comparison of synthesized Methyl 3-[3-(trifluoromethyl)phenyl]propanoate with its reference standard. By employing a multi-spectroscopic approach (¹H NMR, ¹³C NMR, IR, and MS), researchers can confidently verify the structure and purity of their synthesized material, ensuring the reliability of their subsequent experiments. The provided expected spectral data serves as a benchmark for this analysis. Any discrepancies should be investigated to identify potential impurities, which can often be traced back to the synthetic and purification procedures.
References
-
PubChem. Methyl 3-[3-(trifluoromethyl)phenyl]propanoate. [Link]
-
MDPI. Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. [Link]
- Google Patents.
-
PrepChem.com. Synthesis of methyl 3-phenylpropionate. [Link]
-
Doc Brown's Chemistry. Advanced Organic Chemistry: The 1 H NMR spectrum of methyl propanoate. [Link]
-
Chemistry LibreTexts. 13.11: Characteristics of ¹³C NMR Spectroscopy. [Link]
-
Doc Brown's Chemistry. infrared spectrum of methyl propanoate. [Link]
-
Doc Brown's Chemistry. mass spectrum of methyl propanoate. [Link]
-
ACS Publications. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. [Link]
-
ACS Publications. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. [Link]
-
NIST WebBook. m-Trifluoromethylpropiophenone. [Link]
-
ResearchGate. Mass spectral fragmentation pattern of the underivatized halogenated... | Download Scientific Diagram. [Link]
-
Wikipedia. Fischer–Speier esterification. [Link]
Sources
A Guide to the Inter-Laboratory Validation of an Analytical Method for Methyl 3-[3-(trifluoromethyl)phenyl]propanoate
In the landscape of pharmaceutical development and manufacturing, the surety of an analytical method's performance is not just a matter of good science; it is a regulatory necessity and a cornerstone of product quality and patient safety. The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[1][2] This guide provides a comprehensive framework for the inter-laboratory validation of a quantitative analytical method for Methyl 3-[3-(trifluoromethyl)phenyl]propanoate, a key intermediate in the synthesis of various pharmaceutical compounds.
The principles outlined herein are grounded in the International Council for Harmonisation (ICH) Q2(R1) guidelines, which provide a harmonized framework for validating analytical procedures.[1][2][3] Adherence to these guidelines ensures that a method validated in one region is recognized and trusted globally, streamlining the path from development to market.[4]
The Analyte: Methyl 3-[3-(trifluoromethyl)phenyl]propanoate
Methyl 3-[3-(trifluoromethyl)phenyl]propanoate (CAS No. 294856-02-3) is a colorless to light yellow liquid with a molecular weight of 232.20 g/mol .[5][6] Its structure, featuring a trifluoromethyl group, imparts unique chemical properties that are leveraged in the synthesis of bioactive molecules.[7] The accurate quantification of this intermediate is critical for ensuring the purity and yield of the final active pharmaceutical ingredient (API).
Caption: Chemical structure of Methyl 3-[3-(trifluoromethyl)phenyl]propanoate.
Proposed Analytical Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
A reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is proposed for the quantification of Methyl 3-[3-(trifluoromethyl)phenyl]propanoate. RP-HPLC is a cornerstone of pharmaceutical analysis due to its versatility, robustness, and ability to resolve complex mixtures.[8] This method is particularly well-suited for the analysis of moderately polar organic compounds like the target analyte.
2.1. Chromatographic Conditions
The following table outlines the proposed starting conditions for the RP-HPLC method. These parameters are based on common practices for the analysis of similar aryl propanoate compounds and should be optimized as part of the method development process.[9][10][11]
| Parameter | Recommended Condition |
| Column | C18, 150 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (Gradient) |
| Gradient | 50% Acetonitrile to 90% Acetonitrile over 10 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 225 nm |
| Injection Volume | 10 µL |
| Diluent | Acetonitrile:Water (50:50) |
2.2. Rationale for Method Selection
-
RP-HPLC: This technique is widely used in the pharmaceutical industry for its high resolution and reproducibility.[12] The C18 stationary phase provides excellent retention for non-polar to moderately polar compounds.
-
Gradient Elution: A gradient of acetonitrile and water allows for the efficient elution of the analyte while also separating it from potential impurities with different polarities.[13]
-
UV Detection: The aromatic ring in the analyte's structure provides strong UV absorbance, making UV detection a sensitive and reliable method for quantification. The wavelength of 225 nm is chosen to maximize sensitivity.[9]
Inter-Laboratory Validation Protocol
The purpose of an inter-laboratory validation study, also known as reproducibility, is to assess the precision of an analytical procedure when performed by different analysts in different laboratories using different equipment.[2] This is a critical step in standardizing a method for widespread use. The validation will be conducted in accordance with ICH Q2(R1) guidelines and will assess the following parameters.[14]
Caption: Workflow for the inter-laboratory validation study.
3.1. Validation Parameters and Acceptance Criteria
The following table summarizes the key validation parameters, their purpose, and typical acceptance criteria as per ICH guidelines.
| Validation Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To ensure the method is able to assess the analyte unequivocally in the presence of components that may be expected to be present. | Peak purity of the analyte peak should be demonstrated. No interference from blank or placebo at the retention time of the analyte. |
| Linearity | To demonstrate a proportional relationship between the concentration of the analyte and the analytical response. | Correlation coefficient (r²) ≥ 0.999 |
| Range | The interval between the upper and lower concentration of analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.[1] | For assay: 80% to 120% of the test concentration.[1] |
| Accuracy | The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. | Mean recovery of 98.0% to 102.0% at three concentration levels. |
| Precision | The closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. | Repeatability (Intra-assay): RSD ≤ 1.0% Intermediate Precision (Inter-assay): RSD ≤ 2.0% Reproducibility (Inter-laboratory): RSD ≤ 2.0% |
| Detection Limit (DL) | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. | Signal-to-Noise ratio of 3:1 |
| Quantitation Limit (QL) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise ratio of 10:1 |
| Robustness | A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. | System suitability parameters should pass under varied conditions. |
| System Suitability | To ensure that the chromatographic system is adequate for the intended analysis. | Tailing factor ≤ 2.0, Theoretical plates > 2000, RSD of replicate injections ≤ 1.0% |
3.2. Experimental Protocols
3.2.1. Specificity
-
Analyze a blank sample (diluent only) to demonstrate no interference at the retention time of the analyte.
-
Analyze a sample of a known related impurity to demonstrate separation from the analyte peak.
-
Perform forced degradation studies (acid, base, oxidation, heat, and light) on the analyte and analyze the stressed samples to demonstrate that the method can separate the analyte from its degradation products.
3.2.2. Linearity and Range
-
Prepare a stock solution of Methyl 3-[3-(trifluoromethyl)phenyl]propanoate reference standard.
-
Prepare a series of at least five calibration standards by diluting the stock solution to cover the range of 80% to 120% of the target assay concentration.
-
Inject each standard in triplicate.
-
Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.
3.2.3. Accuracy
-
Prepare samples at three concentration levels (e.g., 80%, 100%, and 120% of the target assay concentration) by spiking a known amount of analyte into a placebo matrix.
-
Prepare three replicate samples at each concentration level.
-
Analyze the samples and calculate the percent recovery for each replicate.
3.2.4. Precision
-
Repeatability: Analyze six replicate samples of a homogeneous sample at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and on a different instrument within the same laboratory.
-
Reproducibility: A homogeneous sample will be sent to three different laboratories. Each laboratory will analyze the sample in six replicates and report the results.
3.2.5. Robustness
-
Deliberately vary the following chromatographic parameters:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 5°C)
-
Mobile phase composition (± 2% organic)
-
-
Analyze a system suitability solution under each of the varied conditions.
-
Evaluate the impact on system suitability parameters (e.g., retention time, peak shape, resolution).
Comparative Data from a Simulated Inter-Laboratory Study
The following tables present hypothetical data from a simulated inter-laboratory study involving three laboratories (Lab A, Lab B, and Lab C) to demonstrate the expected outcomes of the validation.
Table 1: Linearity Results
| Laboratory | Correlation Coefficient (r²) |
| Lab A | 0.9995 |
| Lab B | 0.9998 |
| Lab C | 0.9996 |
Table 2: Accuracy (Percent Recovery)
| Concentration | Lab A | Lab B | Lab C |
| 80% | 99.5% | 100.2% | 99.8% |
| 100% | 100.1% | 100.5% | 100.3% |
| 120% | 100.8% | 101.2% | 100.9% |
Table 3: Precision (Reproducibility) Results for Assay (%)
| Replicate | Lab A | Lab B | Lab C |
| 1 | 99.8 | 100.5 | 100.1 |
| 2 | 100.2 | 100.1 | 99.9 |
| 3 | 99.9 | 100.3 | 100.4 |
| 4 | 100.5 | 99.8 | 100.2 |
| 5 | 100.1 | 100.6 | 99.7 |
| 6 | 99.7 | 100.2 | 100.5 |
| Mean | 100.03 | 100.25 | 100.13 |
| Std. Dev. | 0.29 | 0.29 | 0.30 |
| RSD (%) | 0.29% | 0.29% | 0.30% |
| Overall Mean | 100.14 | ||
| Overall Std. Dev. | 0.29 | ||
| Overall RSD (%) | 0.29% |
Conclusion
The successful completion of this inter-laboratory validation study, with all parameters meeting their pre-defined acceptance criteria, would demonstrate that the proposed RP-HPLC method is accurate, precise, and robust for the quantitative determination of Methyl 3-[3-(trifluoromethyl)phenyl]propanoate. The method would be deemed suitable for its intended purpose and can be confidently implemented for routine quality control testing across different laboratories. This rigorous validation process is essential for ensuring the consistency and quality of pharmaceutical intermediates and, ultimately, the safety and efficacy of the final drug product.
References
-
European Medicines Agency. (1995). ICH Topic Q2 (R1) Validation of Analytical Procedures: Text and Methodology. CPMP/ICH/381/95. [Link]
-
International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
-
Pharm D, M. (2024, October 31). ICH Q2 Validation of Analytical Procedures. YouTube. [Link]
-
U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
-
ECA Academy. (n.d.). FDA Guidance for Industry: Q2A Validation of Analytical Procedures. Gmp-compliance.org. [Link]
-
YouTube. (2017, October 5). Validation of Analytical Methods according to the New FDA Guidance. [Link]
-
Lab Manager. (n.d.). ICH and FDA Guidelines for Analytical Method Validation. [Link]
-
Scribd. (n.d.). FDA Guidance on Analytical Method Validation. [Link]
-
BioPharm International. (2003). Method Validation Guidelines. [Link]
-
U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]
-
LCGC International. (n.d.). Analytical Method Validation: Back to Basics, Part II. [Link]
-
IVT Network. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. [Link]
-
Pharmacia. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. [Link]
-
National Center for Biotechnology Information. (n.d.). Methyl 3-[3-(trifluoromethyl)phenyl]propanoate. PubChem. [Link]
-
Chromatography Online. (2016, September 1). A Universal Reversed-Phase HPLC Method for Pharmaceutical Analysis. [Link]
-
The International Journal of Engineering and Science (IJES). (2016). Determination of Propionates and Propionic Acid in Bread Samples Using High Performance Liquid Chromatography. [Link]
-
National Center for Biotechnology Information. (n.d.). Development and Validation of a Reversed-phase HPLC Method for the Determination of Hydroxybenzene in a Cream Formulation. PMC. [Link]
-
MDPI. (2022). Development and Validation of a Reversed-Phase HPLC Method with UV Detection for the Determination of L-Dopa in Vicia faba L. Broad Beans. [Link]
-
ResearchGate. (n.d.). Development and Validation of a New Simple HPLC Method for the Determination of 3-[4-(2-Methylpropyl)phenyl] Propanoic Acid as an Impurity of Ibuprofen and Ibuprofen Sodium. [Link]
-
Lab Manager. (n.d.). HPLC in Pharmaceutical Applications and Pharmaceutical Industry. [Link]
-
Technology Networks. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis. [Link]
-
Shimadzu. (n.d.). Various Analysis Techniques for Organic Acids and Examples of Their Application. [Link]
-
ResearchGate. (n.d.). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. [Link]
-
Chem-Impex. (n.d.). 3-[3-(Trifluoromethyl)phenyl]-1-propanol. [Link]
-
Taylor & Francis Online. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. [Link]
-
The Good Scents Company. (n.d.). methyl propionate. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 25). The Chemical Profile of 3-(3'-Trifluoromethyl Phenyl) Propanol: Properties and Significance. [Link]
Sources
- 1. ema.europa.eu [ema.europa.eu]
- 2. database.ich.org [database.ich.org]
- 3. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 4. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 5. Methyl 3-[3-(trifluoromethyl)phenyl]propanoate | C11H11F3O2 | CID 53230361 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Methyl 3-(3-(trifluoroMethyl)phenyl)propanoate | 294856-02-3 [chemicalbook.com]
- 7. chemimpex.com [chemimpex.com]
- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 9. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [pharmacia.pensoft.net]
- 10. Development and Validation of a Reversed-phase HPLC Method for the Determination of Hydroxybenzene in a Cream Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. HPLC in Pharmaceutical Applications and Pharmaceutical Industry | Lab Manager [labmanager.com]
- 13. pharmtech.com [pharmtech.com]
- 14. youtube.com [youtube.com]
A Comparative Guide to Reaction Kinetics: Conventional vs. Microwave-Assisted Synthesis Routes
Introduction: The Crucial Role of Kinetics in Synthesis
In the realm of chemical synthesis, particularly within drug development, the question is not merely if a target molecule can be synthesized, but how efficiently and reliably. The answer lies in the study of reaction kinetics—the science of reaction rates and the mechanisms by which reactants transform into products.[1] Understanding the kinetics of a synthesis route is paramount; it dictates the speed of production, influences product purity by minimizing side reactions, and ultimately determines the economic viability and scalability of the process. This guide provides a comparative analysis of reaction kinetics for two distinct synthesis routes for a widely recognized active pharmaceutical ingredient (API), Acetylsalicylic Acid (Aspirin), to illustrate the profound impact of the chosen methodology on reaction outcomes. We will compare a traditional, conventional heating method with a modern, microwave-assisted approach, grounding our analysis in established kinetic principles and experimental protocols.
Part 1: Theoretical Foundations of Reaction Kinetics
Before delving into the experimental comparison, it is essential to grasp the core principles that govern the speed of chemical reactions.
-
Rate Law and Reaction Order : The rate of a reaction is mathematically described by a rate law, which expresses the relationship between the reaction rate and the concentration of the reactants.[2] For a generic reaction A + B → C, the rate law is often in the form: Rate = k[A]^m[B]^n. The exponents, m and n, are the reaction orders with respect to each reactant and must be determined experimentally.[3] The overall reaction order is the sum of these exponents.
-
Rate Constant (k) : The proportionality constant, k, is the rate constant. It is a fundamental measure of the reaction's intrinsic speed at a given temperature.[4] A larger rate constant signifies a faster reaction.
-
Activation Energy (Ea) : For a reaction to occur, reactant molecules must collide with sufficient energy to overcome an energy barrier known as the activation energy (Ea).[1] This is the minimum energy required to initiate the chemical transformation. Catalysts function by providing an alternative reaction pathway with a lower activation energy.[5] The relationship between the rate constant, temperature, and activation energy is described by the Arrhenius equation.
Part 2: Comparative Synthesis of Acetylsalicylic Acid (Aspirin)
The synthesis of Aspirin is a classic example of an esterification reaction.[6] We will examine two routes to achieve this transformation, starting from salicylic acid and acetic anhydride, with a strong acid catalyst.[7][8]
Route A: Conventional Synthesis via Acid-Catalyzed Esterification
This is the traditional and widely taught method for synthesizing Aspirin.[9] The reaction involves heating salicylic acid with an excess of acetic anhydride and a few drops of a strong acid, such as sulfuric or phosphoric acid, which acts as a catalyst.[8] The catalyst protonates a carbonyl oxygen of acetic anhydride, making it a much more potent electrophile that is readily attacked by the nucleophilic hydroxyl group of salicylic acid.[10] Heat is applied via a conventional method, such as an oil bath or heating mantle, which transfers energy to the reaction mixture through conduction and convection.[11] This process is relatively slow, as it relies on the gradual and often inefficient transfer of thermal energy from an external source through the vessel walls to the bulk of the reactants.[12]
Route B: Microwave-Assisted Synthesis
This modern approach utilizes the same reagents but employs microwave irradiation as the energy source.[13][14] Microwave-assisted synthesis is a cornerstone of green chemistry, often leading to dramatic reductions in reaction times, increased yields, and lower energy consumption.[11][15] The mechanism of heating is fundamentally different from conventional methods. Microwaves directly interact with polar molecules in the reaction mixture (like the reactants and the acid catalyst), causing them to rapidly oscillate and rotate.[12] This generates heat volumetrically and instantaneously throughout the sample, leading to a much more rapid and uniform temperature increase.[16] This efficient energy transfer allows the reactants to overcome the activation energy barrier far more quickly than with conventional heating.[12]
Part 3: Experimental Design for Kinetic Analysis
To objectively compare these two routes, a robust experimental design is required to measure their kinetics. The rate of reaction can be determined by monitoring the change in concentration of a reactant or product over time.[17]
General Experimental Workflow
The workflow for a kinetic study involves initiating the reaction and then periodically measuring the concentration of the target analyte.
Caption: Experimental workflow for comparative kinetic analysis.
Experimental Protocol: Monitoring Reaction Progress via UV-Vis Spectrophotometry
-
Calibration Curve: Prepare a series of standard solutions of pure Acetylsalicylic Acid of known concentrations in a suitable solvent (e.g., ethanol). Measure the absorbance of each standard at the wavelength of maximum absorbance (λ_max). Plot Absorbance vs. Concentration to create a calibration curve.
-
Reaction Initiation:
-
For Route A (Conventional): Place a round-bottom flask containing the reaction mixture in a pre-heated oil bath set to the desired temperature (e.g., 80°C) with constant stirring. Start the timer.
-
For Route B (Microwave): Place a suitable reaction vessel containing the reaction mixture into a scientific microwave reactor. Set the temperature control to the same target (80°C) and begin irradiation. The timer starts automatically.
-
-
Sampling: At predetermined time intervals (e.g., every 2 minutes for the microwave reaction, every 10 minutes for the conventional), carefully withdraw a small aliquot (e.g., 100 µL) from the reaction mixture.
-
Quenching & Dilution: Immediately quench the reaction in the aliquot by diluting it in a large, fixed volume of cold solvent. This stops the reaction and brings the concentration into the analytical range of the spectrophotometer.
-
Analysis: Measure the absorbance of the diluted aliquot using a UV-Vis spectrophotometer at the predetermined λ_max.[17]
-
Calculation: Use the calibration curve to convert the measured absorbance into the concentration of Aspirin in the aliquot. Back-calculate to find the concentration in the original reaction mixture at each time point.
-
Data Processing: Plot the concentration of Aspirin versus time for both reaction routes. The initial rate of the reaction can be determined from the slope of this curve at t=0.[2]
Part 4: Analysis and Comparison of Kinetic Data
By following the protocol above, we can generate data to compare the two synthesis routes directly. The following table represents typical, expected results for this comparison.
| Parameter | Route A: Conventional Heating | Route B: Microwave-Assisted | Justification |
| Reaction Time | 60 - 90 minutes | 5 - 10 minutes | Microwave heating provides rapid, direct, and uniform energy transfer, drastically accelerating the reaction.[11][13] |
| Typical Yield | ~85% | >90% | Shorter reaction times reduce the likelihood of side reactions or product decomposition, often leading to higher purity and yield.[13] |
| Observed Rate | Significantly Slower | Significantly Faster | The rate is directly proportional to the efficiency of energy input required to overcome the activation energy barrier.[12] |
| Energy Input | Indirect, Slow (Conduction) | Direct, Rapid (Dielectric Heating) | Conventional heating is inefficient, whereas microwaves directly heat the polar reactants.[12][16] |
Mechanistic Interpretation
The underlying chemical mechanism—acid-catalyzed nucleophilic acyl substitution—is the same for both routes. The catalyst activates the acetic anhydride, which is then attacked by the salicylic acid. The key difference lies in how the system's molecules achieve the necessary activation energy.
Caption: Mechanism and comparative energy input diagram.
Part 5: Implications for Drug Development and Green Chemistry
The kinetic advantages offered by microwave-assisted synthesis have significant implications for the pharmaceutical industry.
-
Increased Throughput and Efficiency : The dramatic reduction in reaction time allows for more batches to be produced in the same timeframe, directly increasing manufacturing capacity.
-
Process Optimization : Rapid synthesis allows for high-throughput screening of different reaction conditions (catalysts, solvents, temperatures), accelerating the optimization of new drug synthesis routes.[11]
-
Alignment with Green Chemistry : Microwave synthesis embodies several principles of Green Chemistry.[18][19] By reducing reaction times, it often lowers overall energy consumption. The potential for higher yields means less waste is generated per unit of product, improving the atom economy.[18] Furthermore, the speed and efficiency of microwave heating may enable the use of more environmentally benign solvents that are less effective under conventional heating.[15][20]
References
-
Title: Chemical kinetics - Wikipedia Source: Wikipedia URL: [Link]
-
Title: Kinetics of a Phase-Transfer Catalysis Reaction in Supercritical Fluid Carbon Dioxide Source: Industrial & Engineering Chemistry Research - ACS Publications URL: [Link]
-
Title: 2.1: Experimental Determination of Kinetics Source: Chemistry LibreTexts URL: [Link]
-
Title: Full article: Interfacial Mechanism and Kinetics of Phase-Transfer Catalysis Source: Taylor & Francis URL: [Link]
-
Title: Interfacial Mechanism and Kinetics of Phase-Transfer Catalysis | Request PDF Source: ResearchGate URL: [Link]
-
Title: 7.1: Nucleophilic Substitution Reaction Overview Source: Chemistry LibreTexts URL: [Link]
-
Title: How to Calculate and Determine Chemical Kinetics: Step-by-Step Interpretation of Experimental Data to Get Reaction Rate and Order Source: Indonesian Journal of Science & Technology URL: [Link]
-
Title: Video: SN2 Reaction: Kinetics Source: JoVE URL: [Link]
-
Title: Kinetics of Nucleophilic Substitution Reactions Source: Chemistry LibreTexts URL: [Link]
-
Title: Phase transfer catalysis: Kinetics and mechanism of hydroxide ion initiated dichlorocarbene addition to styrene catalysed by Source: Indian Academy of Sciences URL: [Link]
-
Title: Comprehensive Compilation on Esterification Reactions and Predicting Reaction Kinetics and Equilibrium Using PC-SAFT Source: ACS Engineering Au - ACS Publications URL: [Link]
-
Title: Acid catalysis - Wikipedia Source: Wikipedia URL: [Link]
-
Title: Kinetics of Ester Formation via Fischer Esterification Source: ChemBAM URL: [Link]
-
Title: Video: Determining Order of Reaction Source: JoVE URL: [Link]
-
Title: Comparative Analysis of Esterification Reaction in Continuous Stirred Tank and Plug-Flow Reactors Source: MDPI URL: [Link]
-
Title: synthesis and application of microwave: a review Source: WORLD JOURNAL OF PHARMACEUTICAL RESEARCH URL: [Link]
-
Title: Theory of Microwave Heating for Organic Synthesis Source: CEM Corporation URL: [Link]
-
Title: Nucleophilic substitution - Wikipedia Source: Wikipedia URL: [Link]
-
Title: Acid-base catalysis - NPTEL Archive Source: NPTEL URL: [Link]
-
Title: Reaction Kinetics Source: Claire Vallance, University of Oxford URL: [Link]
-
Title: Kinetic Modeling and Multiobjective Optimization of Ibuprofen Synthesis Using Machine Learning Source: ACS Omega - ACS Publications URL: [Link]
-
Title: (PDF) Ibuprofen: Synthesis, production and properties Source: ResearchGate URL: [Link]
-
Title: Nucleophilic Substitution Reaction Source: BYJU'S URL: [Link]
-
Title: Aspirin - Wikipedia Source: Wikipedia URL: [Link]
-
Title: Comparison of Conventional and Microwave-assisted Synthesis of Benzotriazole Derivatives Source: PMC URL: [Link]
-
Title: Inside the Chemistry: Industrial Production Process of Aspirin Source: ChemAnalyst URL: [Link]
-
Title: Kinetics of the fischer esterification of PaLM fatty acids with isoProPanoL and butyL-ceLLosoLVe Source: SciELO URL: [Link]
-
Title: General Acid and General Base Catalysis Source: Journal of Chemical Education URL: [Link]
-
Title: Aspirin: A Comparative Analysis of Different Synthetic Routes of Active Pharmaceutical Ingredients Source: ResearchGate URL: [Link]
-
Title: 2.2.3: Kinetics of catalysis Source: Chemistry LibreTexts URL: [Link]
-
Title: Synthesis of Ibuprofen Source: Chemistry Steps URL: [Link]
-
Title: Flow approach for the three‐step synthesis of ibuprofen from p‐xylene... Source: ResearchGate URL: [Link]
-
Title: Synthesis of Aspirin from salicylic acid occurs by acetylating proce Source: Hooghly Women's College URL: [Link]
-
Title: Ibuprofen Synthesis Source: COMSOL URL: [Link]
-
Title: KINETICS OF ESTERIFICATION REACTION USING ION-EXCHANGE RESIN CATALYST Source: Semantic Scholar URL: [Link]
-
Title: A Comparative Study of Microwave-Assisted and Conventional Heating Approaches for the Multicomponent Synthesis of 4,6-Diarylpyrimidines Source: Universitas Scientiarum - Revistas Javeriana URL: [Link]
-
Title: Green chemistry for chemical synthesis Source: PNAS URL: [Link]
-
Title: 1 Difference between conventional heating and microwave-assisted heating Source: ResearchGate URL: [Link]
-
Title: Efficiency of organic reaction pathways Source: Student Academic Success - Monash University URL: [Link]
-
Title: Towards efficient discovery of green synthetic pathways with Monte Carlo tree search and reinforcement learning Source: Chemical Science (RSC Publishing) URL: [Link]
-
Title: Managing Active Hydrogen Species on Ternary Copper-Based Catalyst for Efficient Electrochemical Ammonia Synthesis from Nitrate Source: Journal of the American Chemical Society URL: [Link]
-
Title: Real-Time Analysis in Green Chemistry Source: Mettler Toledo URL: [Link]
-
Title: Reaction Kinetics: Understanding the Dynamics of Chemical Reactions Source: Walsh Medical Media URL: [Link]
Sources
- 1. Chemical kinetics - Wikipedia [en.wikipedia.org]
- 2. Video: Determining Order of Reaction [jove.com]
- 3. vallance.chem.ox.ac.uk [vallance.chem.ox.ac.uk]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Aspirin - Wikipedia [en.wikipedia.org]
- 7. arborpharmchem.com [arborpharmchem.com]
- 8. Inside the Chemistry: Industrial Production Process of Aspirin [chemanalyst.com]
- 9. hooghlywomenscollege.ac.in [hooghlywomenscollege.ac.in]
- 10. Acid catalysis - Wikipedia [en.wikipedia.org]
- 11. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 12. Theory of Microwave Heating for Organic Synthesis [cem.com]
- 13. Comparison of Conventional and Microwave-assisted Synthesis of Benzotriazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pnas.org [pnas.org]
- 16. researchgate.net [researchgate.net]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. monash.edu [monash.edu]
- 19. mt.com [mt.com]
- 20. Towards efficient discovery of green synthetic pathways with Monte Carlo tree search and reinforcement learning - Chemical Science (RSC Publishing) DOI:10.1039/D0SC04184J [pubs.rsc.org]
Evaluation of different catalysts for the synthesis of Methyl 3-[3-(trifluoromethyl)phenyl]propanoate
For researchers and professionals in drug development and fine chemical synthesis, the efficient and selective synthesis of target molecules is paramount. Methyl 3-[3-(trifluoromethyl)phenyl]propanoate is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals, owing to the unique properties imparted by the trifluoromethyl group, such as enhanced chemical stability and lipophilicity[1]. This guide provides an in-depth comparison of various catalytic strategies for the synthesis of this important compound, offering experimental insights and data to inform your selection of the most suitable method.
The synthesis of Methyl 3-[3-(trifluoromethyl)phenyl]propanoate is typically approached via a two-step process: the synthesis of the precursor carboxylic acid, 3-[3-(trifluoromethyl)phenyl]propanoic acid, followed by its esterification. This guide will evaluate catalysts for both of these critical steps, as well as explore potential one-pot catalytic systems.
Part 1: Synthesis of 3-[3-(trifluoromethyl)phenyl]propanoic Acid via Catalytic Hydrogenation
The most direct and widely reported route to 3-[3-(trifluoromethyl)phenyl]propanoic acid involves the catalytic hydrogenation of m-trifluoromethyl cinnamic acid. This reaction selectively reduces the carbon-carbon double bond of the cinnamic acid derivative without affecting the aromatic ring or the trifluoromethyl group.
Catalyst of Choice: Palladium on Carbon (Pd/C)
Palladium on carbon (Pd/C) stands out as the catalyst of choice for this transformation due to its high efficiency, selectivity, and recyclability.
Reaction Scheme:
Figure 1: Catalytic hydrogenation of m-trifluoromethyl cinnamic acid.
Experimental Data Summary:
| Catalyst | Pressure | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) | Reference |
| Pd/C | Micro positive pressure | Ambient | 16-20 | 81-85 | >99.7 | [2] |
Causality Behind Experimental Choices:
-
Catalyst: 10% Pd/C is a standard heterogeneous catalyst for this type of hydrogenation. The carbon support provides a high surface area for the palladium nanoparticles, maximizing catalytic activity. Its heterogeneous nature allows for easy recovery and reuse, which is economically and environmentally advantageous.
-
Pressure: The use of "micro positive pressure" of hydrogen gas is sufficient to drive the reaction to completion without requiring specialized high-pressure equipment. This enhances the operational simplicity and safety of the procedure.
-
Solvent: A variety of organic solvents can be used, with the choice often depending on the solubility of the starting material. The patent describing this method does not specify the solvent, but alcohols like methanol or ethanol are commonly employed for such hydrogenations.
-
Reaction Time: The extended reaction time of 16-20 hours ensures the complete conversion of the starting material.
Experimental Protocol: Synthesis of 3-[3-(trifluoromethyl)phenyl]propanoic Acid [2]
-
Dissolve m-trifluoromethyl cinnamic acid in a suitable solvent (e.g., methanol) in a reaction vessel.
-
Add 10% Palladium on Carbon (Pd/C) catalyst (typically 1-5 mol% of palladium relative to the substrate).
-
Purge the vessel with hydrogen gas and maintain a slight positive pressure of hydrogen.
-
Stir the reaction mixture vigorously at ambient temperature for 16-20 hours.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC or GC).
-
Upon completion, filter the reaction mixture to recover the Pd/C catalyst.
-
Remove the solvent from the filtrate under reduced pressure.
-
Dissolve the resulting crude product in a minimal amount of a non-polar solvent like petroleum ether, n-hexane, or cyclohexane.
-
Cool the solution to induce crystallization.
-
Filter the crystals and dry them under reduced pressure to obtain pure 3-[3-(trifluoromethyl)phenyl]propanoic acid.
Part 2: Catalytic Esterification of 3-[3-(trifluoromethyl)phenyl]propanoic Acid
Once the carboxylic acid is synthesized, the next step is its esterification to yield Methyl 3-[3-(trifluoromethyl)phenyl]propanoate. Several catalytic methods can be employed for this transformation, each with its own set of advantages and disadvantages.
Method 1: Fischer Esterification with Acid Catalysis
This classic method involves the reaction of the carboxylic acid with an excess of methanol in the presence of a strong acid catalyst.
Reaction Scheme:
Figure 2: Fischer esterification of 3-[3-(trifluoromethyl)phenyl]propanoic acid.
Catalyst Comparison for Fischer Esterification:
| Catalyst | Catalyst Loading | Temperature (°C) | Reaction Time | Yield | Advantages | Disadvantages |
| Sulfuric Acid (H₂SO₄) | Catalytic amount | Reflux | Several hours | High | Inexpensive, readily available | Corrosive, difficult to remove, can cause side reactions |
| Hydrochloric Acid (HCl) | Catalytic amount | Reflux | Several hours | High | Effective | Volatile, corrosive |
Experimental Protocol: Fischer Esterification
-
To a solution of 3-[3-(trifluoromethyl)phenyl]propanoic acid in an excess of methanol, add a catalytic amount of concentrated sulfuric acid (e.g., 1-2 drops per gram of carboxylic acid).
-
Heat the mixture to reflux for several hours.
-
Monitor the reaction by TLC or GC until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Neutralize the excess acid with a mild base (e.g., saturated sodium bicarbonate solution).
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude methyl ester, which can be further purified by distillation or chromatography if necessary.
Method 2: Heterogeneous Catalysis with Tungsten Compounds
A patented method for the synthesis of a similar compound, methyl 3,3,3-trifluoropropionate, utilizes a slightly soluble tungsten compound as a heterogeneous catalyst.[3] This approach offers the advantage of easy catalyst separation.
Catalyst Comparison:
| Catalyst | Catalyst Loading (mass ratio to acid) | Temperature (°C) | Reaction Time (h) | Yield | Advantages | Disadvantages |
| Tungstic Acid / Aqua Oxidation Tungsten | 0.01-0.1 : 1 | 80-90 | 6-7 | High | Heterogeneous, easily separable | May require specific reaction conditions |
Experimental Protocol: Tungsten-Catalyzed Esterification [3]
-
In a reactor equipped with a magnetic stirrer, add 3-[3-(trifluoromethyl)phenyl]propanoic acid, anhydrous methanol (molar ratio of acid to methanol 1:1.0-1.5), and the tungsten catalyst (e.g., tungstic acid, with a mass ratio of catalyst to acid of 0.01-0.1:1).
-
Stir the mixture at 400-800 r/min and heat to 80-90 °C.
-
Maintain the reaction for 6-7 hours.
-
After the reaction, cool the mixture to room temperature.
-
Separate the solid catalyst by centrifugation or filtration.
-
The resulting liquid is the desired product, Methyl 3-[3-(trifluoromethyl)phenyl]propanoate.
Part 3: Alternative One-Pot Catalytic Syntheses of 3-Arylpropanoates
While the two-step approach is well-established, one-pot catalytic methods for the synthesis of 3-arylpropanoates are highly desirable for their atom economy and operational simplicity. These methods typically start from simpler, commercially available precursors.
Palladium-Catalyzed Hydroesterification of Aryl Olefins
This method involves the reaction of an aryl olefin with a formate ester in the presence of a palladium catalyst to directly produce the corresponding arylpropanoate.[4] This approach could be adapted using 3-(trifluoromethyl)styrene as the starting material.
Reaction Scheme:
Figure 3: Palladium-catalyzed hydroesterification.
Key Considerations:
-
Catalyst System: The choice of palladium precursor (e.g., Pd(OAc)₂) and ligand is crucial for controlling the regioselectivity (linear vs. branched ester). Bidentate phosphine ligands like dppe generally favor the formation of the linear product.
-
Carbon Monoxide Source: This method often uses a CO surrogate like a formate ester, avoiding the need for handling toxic CO gas directly.
-
Reaction Conditions: The reaction typically requires an acid additive and is performed at elevated temperatures.
Conclusion and Catalyst Selection Summary
The optimal catalytic strategy for the synthesis of Methyl 3-[3-(trifluoromethyl)phenyl]propanoate depends on the specific requirements of the researcher, including scale, available starting materials, and equipment.
| Method | Catalyst | Starting Materials | Key Advantages | Key Disadvantages |
| Two-Step: Hydrogenation & Esterification | Pd/C and Acid Catalyst (e.g., H₂SO₄) | m-Trifluoromethyl Cinnamic Acid, Methanol | Well-established, high yields and purity, robust | Two separate reaction steps |
| Two-Step: Hydrogenation & Heterogeneous Esterification | Pd/C and Tungsten Catalyst | m-Trifluoromethyl Cinnamic Acid, Methanol | Easy catalyst recovery in the esterification step | May require specific catalyst preparation |
| One-Pot: Hydroesterification | Palladium Catalyst with Ligand | 3-(Trifluoromethyl)styrene, Methyl Formate | Atom-economical, one-pot procedure | Regioselectivity can be a challenge, may require optimization |
For routine, high-purity synthesis on a laboratory scale, the two-step method involving catalytic hydrogenation with Pd/C followed by Fischer esterification is a reliable and cost-effective choice. For industrial applications where catalyst reusability is a major concern, exploring the heterogeneous tungsten-catalyzed esterification is recommended. The one-pot hydroesterification represents a more modern and elegant approach, but may require significant optimization to achieve the desired regioselectivity and yield for this specific substrate.
This guide provides a comprehensive overview of the catalytic options available for the synthesis of Methyl 3-[3-(trifluoromethyl)phenyl]propanoate. By understanding the underlying principles and experimental considerations for each method, researchers can make informed decisions to best suit their synthetic goals.
References
- CN105601517A - Synthetic method of methyl 3,3,3-trifluoropropionate - Google Patents.
-
Novel Biopolymer-Based Catalyst for the Multicomponent Synthesis of N-aryl-4-aryl-Substituted Dihydropyridines Derived from Simple and Complex Anilines - MDPI. Available at: [Link]
- CN104693020A - Preparation method of 3-(3-trifluoromethylphenyl) propionic acid serving as cinacalcethdrochloride intermediate - Google Patents.
-
Direct Synthesis of 3‐Aryl Substituted Isocoumarins and Phthalides through Palladium Acetate Catalyzed C(sp2) - Uniba. Available at: [Link]
-
Preparation of 3-bromo-3-phenylpropanoic acid - PrepChem.com. Available at: [Link]
-
Lignin depolymerization and esterification with carboxylic acids to produce phenyl esters - Iowa State University Digital Repository. Available at: [Link]
-
Regioselective Preparation of Hetero-2,3-Diarylpropionic Acids | Catalysis - ChemRxiv. Available at: [Link]
-
Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one - MDPI. Available at: [Link]
-
Palladium-Catalyzed Esterification of Aryl Fluorosulfates with Aryl Formates - MDPI. Available at: [Link]
-
Pd-Catalyzed Regiodivergent Hydroesterification of Aryl Olefins with Phenyl Formate. Available at: [Link]
-
Synthesis of 3-(Arylthio)propionic Acids from Nonactivated Aryl Iodides and their Use as Odorless Aryl Mercaptan Surrogates. Available at: [Link]
-
Regioselectivity in Hydroformylation of Aryl Olefins Using Novel Rhodium Polyether Phosphinite Catalysts - ResearchGate. Available at: [Link]
-
(PDF) Esterification of propanoic acid in the presence of a homogeneous catalyst. Available at: [Link]
-
Palladium Catalyzed Heck Arylation of 2,3-Dihydrofuran—Effect of the Palladium Precursor. Available at: [Link]
-
(R)-2-(BENZYLOXYCARBONYLAMINO-METHYL)-3-PHENYLPROPANOIC ACID (Z-β 2 hPHE-OH) - Organic Syntheses Procedure. Available at: [Link]
-
Heck Reaction | Named Reactions | Organic Chemistry Lessons - YouTube. Available at: [Link]
-
Convenient Synthesis and Anticancer Activity of Methyl 2-[3-(3-Phenyl-quinoxalin-2-ylsulfanyl)propanamido]alkanoates and N-Alkyl 3-((3-Phenyl-quinoxalin-2-yl)sulfanyl)propanamides | ACS Omega. Available at: [Link]
- US5786507A - Process for the preparation of 3-phenylpropionic acid - Google Patents.
-
Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method - PubMed Central. Available at: [Link]
-
Heck Reaction - Chemistry LibreTexts. Available at: [Link]
-
Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium - PMC - NIH. Available at: [Link]
-
Synthesis of methyl propanoate by Baeyer–Villiger monooxygenases - RSC Publishing. Available at: [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. CN104693020A - Preparation method of 3-(3-trifluoromethylphenyl) propionic acid serving as cinacalcethdrochloride intermediate - Google Patents [patents.google.com]
- 3. CN105601517A - Synthetic method of methyl 3,3,3-trifluoropropionate - Google Patents [patents.google.com]
- 4. Pd-Catalyzed Regiodivergent Hydroesterification of Aryl Olefins with Phenyl Formate [organic-chemistry.org]
Assessing the impact of the trifluoromethyl group on biological activity compared to a methyl group
Title: The Fluorine Effect: A Comparative Guide to Methyl vs. Trifluoromethyl Substitution in Medicinal Chemistry
Introduction: The "Magic Methyl" vs. The "Fluorine Fortress"
In the hit-to-lead optimization phase, the substitution of a methyl group (
This guide provides a technical framework for assessing when and why to deploy a
Physicochemical Divergence: Hard Data
The decision to substitute must be grounded in the fundamental differences between the C-H and C-F bonds. The
Table 1: Comparative Physicochemical Profile[1]
| Parameter | Methyl ( | Trifluoromethyl ( | Biological Implication |
| Van der Waals Volume | ~14 ų | ~40 ų | |
| Effective Radius ( | 2.0 Å | 2.7 Å | Steric clash risk increases; requires larger binding pocket. |
| Hammett Constant ( | -0.17 (Donating) | +0.54 (Withdrawing) | |
| Lipophilicity (Hansch | +0.56 | +0.88 | |
| Bond Dissociation Energy | ~99 kcal/mol (C-H) | ~116 kcal/mol (C-F) | |
| Dipole Moment | ~0.4 D | ~2.5 D |
Structural & Electronic Impact Analysis[2]
The Steric "Isopropyl" Effect
While drawn similarly in 2D structures, the 3D reality is distinct. The fluorine atom’s van der Waals radius (1.47 Å) is significantly larger than hydrogen’s (1.20 Å).
-
Guideline: If your methyl group is buried in a tight pocket (e.g., sandwiched between aromatic residues), a
substitution will likely abolish potency due to steric clash. -
Opportunity: If the methyl group sits in a solvent-exposed channel or a large hydrophobic sub-pocket,
can displace "high-energy" water molecules, providing an entropic boost to binding affinity.
Electronic Inversion & Modulation
The
-
Case Scenario: If a neighboring basic nitrogen is essential for solubility but causes hERG toxicity due to high basicity (
), installing a group on the adjacent carbon can lower the by 1–2 units. This reduces the percentage of ionized species at physiological pH, potentially improving membrane permeability ( ) and reducing off-target cation-pi interactions.
Visualization: The Bioisosteric Shift
The following diagram illustrates the logical flow of deciding between these groups based on structural constraints.
Caption: Decision tree for substituting Methyl with Trifluoromethyl based on metabolic liability and steric constraints.
Pharmacokinetic Impact: The Metabolic Fortress
The most common justification for the
-
Mechanism: CYP enzymes typically attack electron-rich C-H bonds adjacent to aromatic rings (benzylic oxidation). The C-F bond is the strongest single bond to carbon in organic chemistry. It is immune to this oxidative attack.
-
The "Fluorine Wall": Furthermore, the high electronegativity of the fluorine atoms pulls electron density away from the carbon, making the entire group resistant to radical abstraction mechanisms used by CYP enzymes.
Warning: While
Experimental Protocols
To objectively assess the impact of the substitution, the following workflows must be executed.
Protocol A: Microsomal Stability Assessment (Metabolic Half-Life)
Objective: Quantify the stability enhancement of the
-
Preparation:
-
Prepare 10 mM stock solutions of both compounds in DMSO.
-
Thaw Liver Microsomes (Human/Rat) on ice.
-
-
Incubation:
-
Test System: Phosphate buffer (100 mM, pH 7.4) containing 0.5 mg/mL microsomes.
-
Substrate: Add compound to a final concentration of 1 µM (keeps DMSO < 0.1%).
-
Initiation: Add NADPH-regenerating system (1 mM NADP, 5 mM G6P, G6PDH).
-
Timepoints: 0, 5, 15, 30, and 60 minutes at 37°C.
-
-
Termination:
-
Quench aliquots into ice-cold Acetonitrile containing an internal standard (e.g., Warfarin).
-
Centrifuge at 4000 rpm for 20 mins to pellet proteins.
-
-
Analysis:
-
Analyze supernatant via LC-MS/MS (MRM mode).
-
Plot
vs. Time. -
Calculate
. -
Calculate Intrinsic Clearance (
).
-
Protocol B: Lipophilicity Determination ( )
Objective: Ensure the
-
Method: Shake-Flask Method (Gold Standard) or HPLC retention time correlation.
-
Workflow (Shake-Flask):
-
Equilibrate 1-Octanol and Phosphate Buffer (pH 7.4) for 24 hours.
-
Dissolve compound in the octanol phase.
-
Add equal volume of buffer phase. Shake for 1 hour; centrifuge to separate.
-
Measure concentration in both phases via UV or LC-MS.
- .
-
Visualization: Experimental Workflow
Caption: Standard workflow for comparative metabolic stability assessment (Microsomal Stability Assay).
Case Study: The Celecoxib Paradigm
The development of Celecoxib (Celebrex) perfectly illustrates the utility of the
-
The Challenge: Early pyrazole derivatives (containing methyl groups) showed rapid metabolic clearance via benzylic oxidation of the tolyl methyl group.
-
The Solution: Replacing the methyl group on the pyrazole ring with a trifluoromethyl group.
-
The Result:
-
Metabolic Stability: The
group prevented oxidation at that site. -
Selectivity: The bulky
group fit into the COX-2 hydrophobic side pocket (which is larger than the COX-1 pocket), drastically improving selectivity for COX-2 over COX-1. -
Potency: The electron-withdrawing nature of
modulated the acidity of the sulfonamide, optimizing binding interactions.
-
Conclusion
The transition from
-
Choose
when: You need to block a metabolic soft spot, fill a large hydrophobic pocket, or lower the of a neighboring group. -
Avoid
when: The binding pocket is sterically restricted, or the molecule is already highly lipophilic ( ), as this may lead to solubility issues and metabolic switching.
References
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link
-
Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry.[1][2][3][4][5] Chemical Society Reviews. Link
-
Hagmann, W. K. (2008). The many roles of fluorine in medicinal chemistry.[1][3] Journal of Medicinal Chemistry. Link
-
Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews. Link
-
Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science. Link
Sources
- 1. nbinno.com [nbinno.com]
- 2. Trifluoromethyl group - Wikipedia [en.wikipedia.org]
- 3. Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Methyl 3-[3-(trifluoromethyl)phenyl]propanoate
This guide provides essential, step-by-step procedures for the safe and compliant disposal of Methyl 3-[3-(trifluoromethyl)phenyl]propanoate. As researchers, scientists, and drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench. The proper management of chemical waste is not merely a regulatory obligation but a cornerstone of responsible scientific practice. This document is structured to provide not just a protocol, but a framework for understanding the chemical principles and regulatory landscape that govern the disposal of halogenated organic compounds.
Hazard Identification and Risk Assessment: Understanding the Compound
Methyl 3-[3-(trifluoromethyl)phenyl]propanoate is an organic ester containing a trifluoromethyl group. This fluorine-containing moiety classifies it as a halogenated organic compound . While specific toxicological data for this exact compound is limited, a thorough risk assessment can be conducted by examining structurally similar chemicals. This approach allows us to anticipate potential hazards and implement appropriate safety controls.
Based on data from analogous compounds, Methyl 3-[3-(trifluoromethyl)phenyl]propanoate should be handled as a substance that can cause skin and eye irritation.[1][2] The trifluoromethyl group can also impart persistence in the environment, making proper disposal crucial to prevent ecological contamination.
Table 1: Anticipated Hazard Profile
| Hazard Category | GHS Classification (Anticipated) | Rationale & Key Precautions |
|---|---|---|
| Skin Irritation | Category 2 | Causes skin irritation.[1][2] Avoid direct contact. Wear nitrile or other chemically resistant gloves. |
| Eye Irritation | Category 2A | Causes serious eye irritation.[1][2] Always wear safety glasses or chemical splash goggles. |
| Respiratory Irritation | STOT SE 3 | May cause respiratory irritation.[1][2] Handle exclusively in a well-ventilated chemical fume hood. |
| Environmental Hazard | Not Classified (Data Lacking) | As a halogenated organic, it must be prevented from entering drains or waterways.[3][4] |
Pre-Disposal Safety and Handling
Before waste is generated, safe handling practices are paramount. The causality behind these measures is rooted in minimizing exposure and preventing accidental release.
-
Engineering Controls : All handling of Methyl 3-[3-(trifluoromethyl)phenyl]propanoate, including transfers to waste containers, must be performed within a certified chemical fume hood. This is the primary barrier to prevent inhalation of vapors or aerosols.[5]
-
Personal Protective Equipment (PPE) : A robust PPE ensemble is your last line of defense. The following are mandatory:
-
Incompatible Materials : Store this compound and its waste away from strong oxidizing agents to prevent potentially vigorous reactions.[5]
The Disposal Workflow: A Step-by-Step Protocol
The disposal of chemical waste is a regulated process. The following protocol is designed to ensure compliance with the U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA) and best practices for laboratory safety.[6][7]
Experimental Protocol: Waste Segregation and Collection
1. Waste Characterization:
- Upon generation, classify any waste containing Methyl 3-[3-(trifluoromethyl)phenyl]propanoate as "Halogenated Organic Solvent Waste." This is the most critical step, as mixing halogenated and non-halogenated waste streams is a common and costly mistake.[8] Halogenated waste disposal is typically more expensive due to the need for specialized incineration with flue gas scrubbing to neutralize acidic gases like hydrogen fluoride produced during combustion.[3]
2. Select the Appropriate Waste Container:
- Choose a container made of a chemically compatible material (e.g., High-Density Polyethylene - HDPE, or glass).
- The container must have a secure, leak-proof screw cap.[6][8]
- Ensure the container is clean and free of any residue from previous contents.
3. Label the Waste Container:
- Attach a hazardous waste tag to the container before adding any waste.
- Clearly write the full chemical name: "Waste Methyl 3-[3-(trifluoromethyl)phenyl]propanoate." If it is part of a mixture, list all components and their approximate percentages.
- Mark the appropriate hazard boxes on the label (e.g., "Irritant").
- Record the "Accumulation Start Date," which is the date the first drop of waste is added to the container.
4. Accumulation in a Satellite Accumulation Area (SAA):
- Store the waste container at or near the point of generation in a designated SAA.[7] This is typically within the laboratory where the waste is produced.
- Keep the container closed at all times, except when adding waste.
- Do not accumulate more than 55 gallons of hazardous waste in your SAA.[7][9]
- Ensure waste is sent for disposal within one year of the accumulation start date.[10]
5. Arranging for Disposal:
- Once the container is full or you are nearing the 12-month accumulation limit, arrange for pickup through your institution's Environmental Health & Safety (EHS) department.
- EHS will then transport the waste to a licensed Treatment, Storage, and Disposal Facility (TSDF), where it will be disposed of in a compliant manner, typically via high-temperature incineration.[3]
Mandatory Visualization: Disposal Decision Workflow
The following diagram illustrates the logical steps and decision points in the disposal process.
Caption: A flowchart outlining the procedural steps for safe disposal.
Spill and Emergency Procedures
Preparedness is key to mitigating the impact of an accidental release.
-
Minor Spill (Contained within a fume hood):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand, or a chemical spill pillow).
-
Collect the absorbent material using non-sparking tools and place it in a sealed, properly labeled hazardous waste container.[4]
-
Wipe the area with a suitable solvent and then with soap and water. All cleanup materials are considered hazardous waste.[9]
-
-
Major Spill (Outside of a fume hood or large volume):
-
Evacuate the laboratory immediately.
-
Alert others and activate the nearest fire alarm if the spill is flammable or poses a significant inhalation hazard.
-
Close the laboratory doors.
-
Contact your institution's EHS or emergency response team from a safe location. Do not attempt to clean up a large spill yourself.
-
Regulatory Grounding: The 'Why' Behind the Protocol
Adherence to this guide ensures compliance with key federal regulations. The EPA , under the Resource Conservation and Recovery Act (RCRA) , establishes the framework for "cradle-to-grave" management of hazardous waste.[8] This means the generator (your laboratory) is responsible for the waste from its creation until its final, safe disposal. Additionally, the Occupational Safety and Health Administration (OSHA) mandates safe working conditions, including proper PPE and hazard communication, to protect laboratory personnel.[6]
By correctly identifying Methyl 3-[3-(trifluoromethyl)phenyl]propanoate as a halogenated waste and following the prescribed segregation, labeling, and storage procedures, you are upholding the principles of these regulations, protecting yourself and your colleagues, and safeguarding the environment.
References
- TCI Chemicals. (n.d.). Safety Data Sheet: 3-[3-(Trifluoromethyl)phenyl]-1-propanol.
- ChemicalBook. (2023). METHYL 3-OXO-3-PHENYLPROPANOATE Safety Data Sheet.
- CymitQuimica. (2023). Methyl 3-phenylpropanoate Safety Data Sheet.
- Santa Cruz Biotechnology, Inc. (n.d.). Methyl trifluoromethanesulfonate Safety Data Sheet.
- New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Methyl Propionate.
- Hazardous Waste Experts. (2022). Guidelines for Solvent Waste Recycling and Disposal.
- MilliporeSigma. (2025). Safety Data Sheet.
- SynQuest Laboratories, Inc. (2016). Methyl 3-phenylpropanoate Safety Data Sheet.
- Thermo Fisher Scientific. (2025). Safety Data Sheet: 3-[3-(Trifluoromethyl)phenyl]propanol.
- Loba Chemie. (2018). 3-[3-TRIFLUOROMETHYL) PHENYL] PROPENALDEHYDE Safety Data Sheet.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 53230361, Methyl 3-[3-(trifluoromethyl)phenyl]propanoate.
- Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste.
- U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes.
- Occupational Safety and Health Administration. (n.d.). Chlorine Trifluoride.
- Oakwood Products, Inc. (n.d.). Safety Data Sheet.
- U.S. Environmental Protection Agency. (2025). Regulations for Hazardous Waste Generated at Academic Laboratories.
- New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Benzimidazole, 4,5-Dichloro-2-(Trifluoromethyl)-.
- Daniels Health. (2025). How to Ensure Safe Chemical Waste Disposal in Laboratories.
- U.S. Environmental Protection Agency. (n.d.). Solvents in the Workplace - How to Determine if They Are Hazardous Waste.
- University of Pennsylvania. (n.d.). Laboratory Chemical Waste Management Guidelines.
- Occupational Safety and Health Administration. (n.d.). Fluoride (F- & HF) in Workplace Atmospheres.
- American Chemical Society. (n.d.). Regulation of Laboratory Waste.
- U.S. Government Publishing Office. (2019). Federal Register / Vol. 84, No. 227 / Monday, November 25, 2019 / Rules and Regulations.
- C&EN. (2024).
- University of Maryland. (n.d.). EPA Hazardous Waste Codes. Retrieved from Environmental Safety, Sustainability and Risk - ESSR.
Sources
- 1. synquestlabs.com [synquestlabs.com]
- 2. lobachemie.com [lobachemie.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. danielshealth.com [danielshealth.com]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 9. vumc.org [vumc.org]
- 10. epa.gov [epa.gov]
A Comprehensive Guide to Personal Protective Equipment for Handling Methyl 3-[3-(trifluoromethyl)phenyl]propanoate
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling Methyl 3-[3-(trifluoromethyl)phenyl]propanoate. In the absence of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes data from structurally analogous chemicals, including Methyl 3-phenylpropanoate, 3-[3-(Trifluoromethyl)phenyl]-1-propanol, and other aromatic esters and trifluoromethylphenyl compounds, to establish a robust safety protocol. The recommendations herein are grounded in established laboratory safety principles and an in-depth analysis of the potential hazards associated with the compound's functional groups.
Hazard Analysis: Understanding the Risks
Methyl 3-[3-(trifluoromethyl)phenyl]propanoate is a halogenated aromatic ester. While specific toxicity data is unavailable, an analysis of its structural components allows for a predictive hazard assessment.
-
Aromatic Ester Moiety : Similar compounds, such as Methyl 3-phenylpropanoate, are known to cause skin, eye, and respiratory irritation.[1]
-
Trifluoromethylphenyl Group : The presence of the trifluoromethyl group, a common feature in many pharmaceutical compounds, necessitates careful handling. Compounds with this group can be irritants and may have other toxicological properties.[2][3][4] The fluorine atoms increase the compound's lipophilicity, potentially enhancing its ability to be absorbed through the skin.
Based on these structural analogs, it is prudent to assume that Methyl 3-[3-(trifluoromethyl)phenyl]propanoate may cause:
Personal Protective Equipment (PPE): A Multi-Layered Defense
A comprehensive PPE strategy is critical to mitigate the risks associated with handling Methyl 3-[3-(trifluoromethyl)phenyl]propanoate. The following table summarizes the recommended PPE, followed by a detailed explanation of the rationale behind each selection.
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile or Butyl rubber gloves. | Provides protection against aromatic and chlorinated solvents, as well as esters.[5][6] Regular glove changes are recommended to prevent breakthrough. |
| Eye and Face Protection | Chemical splash goggles that provide a tight seal around the eyes. A face shield should be worn in conjunction with goggles when handling larger quantities or if there is a significant splash risk.[7] | Protects against splashes and vapors that can cause severe eye irritation.[7] Standard safety glasses do not offer sufficient protection from chemical splashes.[1] |
| Skin and Body Protection | A lab coat, preferably made of a chemically resistant material. Closed-toe shoes are mandatory.[8] | Minimizes skin contact with the chemical.[9] A chemically resistant lab coat provides an additional barrier against spills. |
| Respiratory Protection | To be used in cases of inadequate ventilation or when the chemical is aerosolized. A NIOSH-approved respirator with an organic vapor cartridge is recommended. | Protects against the inhalation of vapors or mists that may cause respiratory irritation.[1] The need for respiratory protection should be determined by a risk assessment of the specific procedure. |
Operational Plan: From Receipt to Use
A systematic approach to handling Methyl 3-[3-(trifluoromethyl)phenyl]propanoate ensures safety at every stage.
Receiving and Storage
-
Upon receipt, inspect the container for any damage or leaks.
-
Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[2][10]
Handling and Use
-
All handling of Methyl 3-[3-(trifluoromethyl)phenyl]propanoate should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood.[1][9]
Spill Management
-
In the event of a small spill, absorb the material with an inert absorbent such as vermiculite, dry sand, or earth.
-
Place the absorbed material into a suitable, labeled container for disposal.[9]
-
For larger spills, evacuate the area and contact the appropriate emergency response team.
Disposal Plan: Responsible Waste Management
As a halogenated organic compound, Methyl 3-[3-(trifluoromethyl)phenyl]propanoate requires specific disposal procedures to minimize environmental impact.
Waste Segregation
-
All waste containing Methyl 3-[3-(trifluoromethyl)phenyl]propanoate must be segregated as halogenated organic waste .[11][12]
-
Do not mix halogenated waste with non-halogenated waste, as this significantly increases disposal costs and complexity.[12][13]
Waste Collection and Labeling
-
Collect waste in a designated, properly labeled, and sealed container.[14]
-
The label should clearly indicate "Halogenated Organic Waste" and list the chemical constituents.
Final Disposal
-
Dispose of the halogenated waste through a licensed hazardous waste disposal company.
-
Halogenated organic wastes are typically incinerated at high temperatures in specialized facilities.[11][13]
-
Under no circumstances should this chemical be disposed of down the drain.[12][14]
Visualization of PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate personal protective equipment when handling Methyl 3-[3-(trifluoromethyl)phenyl]propanoate.
Caption: PPE selection workflow for Methyl 3-[3-(trifluoromethyl)phenyl]propanoate.
References
- Synquest Labs.
- CymitQuimica.
- Hazmat School. (2022, December 7). 5 Types of PPE for Hazardous Chemicals.
- New Jersey Department of Health.
- Sigma-Aldrich. (2024, March 2).
- Braun Research Group.
- TCI Chemicals. Safety Data Sheet: 3-[3-(Trifluoromethyl)phenyl]-1-propanol.
- Safety Data Sheet: 3-[3-(Trifluoromethyl)phenyl]propanol. (2025, December 26).
- MCR Safety. (2025, April 8). Understanding Solvents and PPE for Chemical Safety.
- University of California, Santa Cruz.
- Sigma-Aldrich. (2025, April 28).
- Certas Lubricant Solutions. Personal Protective Equipment (PPE) Standards.
- Fisher Scientific. Safety Data Sheet: 4-Fluoro-2-(trifluoromethyl)phenol.
- Cornell University Environmental Health and Safety. 7.2 Organic Solvents.
- University of California, Berkeley Environmental Health & Safety. Personal Protective Equipment (PPE).
- The University of British Columbia. Organic Solvent Waste Disposal.
- BASF. (2026, January 28).
- Loba Chemie. (2018, May 28). 3-[3-TRIFLUOROMETHYL) PHENYL] PROPENALDEHYDE MSDS.
- Hazardous Waste Experts. (2022, January 19). Guidelines for Solvent Waste Recycling and Disposal.
- MDPI.
- Thermo Fisher Scientific. (2025, September 15). Safety Data Sheet: 4-Trifluoromethyl-o-phenylenediamine.
Sources
- 1. synquestlabs.com [synquestlabs.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. lobachemie.com [lobachemie.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. certaslubricantsolutions.com [certaslubricantsolutions.com]
- 6. ehs.utk.edu [ehs.utk.edu]
- 7. mcrsafety.com [mcrsafety.com]
- 8. hazmatschool.com [hazmatschool.com]
- 9. static.cymitquimica.com [static.cymitquimica.com]
- 10. fishersci.com [fishersci.com]
- 11. bucknell.edu [bucknell.edu]
- 12. 7.2 Organic Solvents [ehs.cornell.edu]
- 13. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 14. hazardouswasteexperts.com [hazardouswasteexperts.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
